2-(1-Phenylethyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZIVNCBUWDCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863348 | |
| Record name | Phenol, 2-(1-phenylethyl)- | |
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Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
4237-44-9, 26857-99-8 | |
| Record name | 2-(α-Methylbenzyl)phenol | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=4237-44-9 | |
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| Record name | 2-(1-Phenylethyl)phenol | |
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| Record name | (1-Phenylethyl)phenol (mixed isomers) | |
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| Record name | 2-(1-Phenylethyl)phenol | |
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| Record name | Phenol, 2-(1-phenylethyl)- | |
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| Record name | Phenol, 2-(1-phenylethyl)- | |
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| Record name | o-(1-phenylethyl)phenol | |
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| Record name | (1-phenylethyl)phenol | |
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| Record name | 2-(1-PHENYLETHYL)PHENOL | |
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Foundational & Exploratory
A Comprehensive Spectroscopic Analysis of 2-(1-phenylethyl)phenol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture of 2-(1-phenylethyl)phenol
This compound, a substituted phenol with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol , holds significant interest in various chemical and pharmaceutical research domains.[1] Its structural complexity, arising from the chiral center at the ethyl bridge and the substituted aromatic rings, necessitates a thorough characterization to understand its chemical behavior and potential applications. This guide provides a detailed exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. As a Senior Application Scientist, the objective is to not only present the data but also to elucidate the underlying principles of spectral interpretation, thereby offering a robust framework for the structural confirmation and analysis of this compound and its analogues.
The strategic application of these spectroscopic methods allows for a comprehensive mapping of the molecule's connectivity and functional groups. NMR spectroscopy provides intricate details about the hydrogen and carbon framework, IR spectroscopy identifies the characteristic vibrational modes of the functional groups, and mass spectrometry reveals the compound's molecular weight and fragmentation patterns, offering crucial pieces to the structural puzzle.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. Based on the structure, we can predict the approximate chemical shifts, multiplicities, and integration values for each proton.
Expected ¹H NMR Spectral Features:
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 4.5 - 5.5 | Singlet (broad) | 1H |
| Aromatic (C₆H₅) | 7.1 - 7.3 | Multiplet | 5H |
| Aromatic (C₆H₄) | 6.7 - 7.2 | Multiplet | 4H |
| Methine (-CH) | 4.1 - 4.5 | Quartet | 1H |
| Methyl (-CH₃) | 1.5 - 1.7 | Doublet | 3H |
These are predicted values and may vary based on the solvent and experimental conditions.
The broad singlet for the hydroxyl proton is a characteristic feature, and its chemical shift can be sensitive to concentration and temperature due to hydrogen bonding. The aromatic protons of the two phenyl rings will appear as complex multiplets in the downfield region. The methine proton, being adjacent to a methyl group, is expected to be a quartet, while the methyl protons will appear as a doublet due to coupling with the methine proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, we expect to see 12 distinct signals in the broadband-decoupled spectrum, as the two phenyl rings have different substitution patterns.
Expected ¹³C NMR Spectral Features:
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| C-O (Phenolic) | 150 - 155 |
| Quaternary Aromatic (C-C) | 130 - 145 |
| Aromatic CH | 115 - 130 |
| Methine (-CH) | 40 - 45 |
| Methyl (-CH₃) | 20 - 25 |
These are predicted values and may vary based on the solvent and experimental conditions.
The carbon atom attached to the hydroxyl group (C-O) will be the most downfield aromatic carbon. The other aromatic carbons will resonate in the typical range of 115-145 ppm. The aliphatic methine and methyl carbons will appear in the upfield region of the spectrum.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, and C=C bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Phenolic -OH |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~3000-2850 | C-H stretch | Aliphatic C-H |
| ~1600 & ~1450 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Phenolic C-O |
| ~750 & ~700 | C-H bend (out-of-plane) | Monosubstituted and ortho-disubstituted rings |
The broadness of the O-H stretching band is a clear indication of intermolecular hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The characteristic aromatic C=C stretching bands and the C-O stretching of the phenol group are also key diagnostic peaks. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Mass Spectrum Analysis:
-
Molecular Ion (M⁺): The mass spectrum from the NIST WebBook shows a molecular ion peak at m/z = 198, which corresponds to the molecular weight of this compound (C₁₄H₁₄O).[2]
-
Base Peak: The most intense peak in the spectrum, known as the base peak, is observed at m/z = 183. This peak likely corresponds to the loss of a methyl group (-CH₃) from the molecular ion, forming a stable benzylic cation.
-
Other Significant Fragments: Another prominent peak is seen at m/z = 165, which could result from the loss of a water molecule from the [M-CH₃]⁺ fragment or another rearrangement process.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of this compound in EI-MS.
IV. Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width, number of scans, and relaxation delay.
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Infrared Spectroscopy
-
Sample Preparation: For a neat sample, a drop of the liquid can be placed between two KBr or NaCl plates to form a thin film.[1] Alternatively, for a solid sample, a KBr pellet can be prepared.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
V. Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The combined interpretation of these datasets offers a powerful approach for the characterization of this and other related molecules, which is a critical step in any research and development endeavor. This guide serves as a technical resource for scientists, providing not only the expected spectral data but also the rationale behind their interpretation, thereby fostering a deeper understanding of these indispensable analytical techniques.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. Phenol, 2-(1-phenylethyl)-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol with Styrene
This guide provides a comprehensive overview of the Friedel-Crafts alkylation of phenol with styrene, a cornerstone of electrophilic aromatic substitution in industrial and academic settings. We will delve into the core mechanistic principles, explore the nuances of catalyst selection, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal reaction for the synthesis of styrenated phenols, which are valuable precursors for antioxidants, polymers, and other specialty chemicals.[1]
The Strategic Importance of Styrenated Phenols
The alkylation of phenol with styrene yields a family of compounds known as styrenated phenols. These molecules, which include mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP), are of significant industrial importance.[1] Their utility stems from the tailored properties imparted by the bulky styrenyl groups, which enhance steric hindrance and lipophilicity. This makes them highly effective as antioxidants in plastics, rubber, and oils, as well as key intermediates in the synthesis of resins and surfactants.[1][2] The control over the degree of styrenation and the regioselectivity of the substitution is paramount in tuning the final properties of the product for specific applications.
Unraveling the Reaction Mechanism: A Step-by-Step Analysis
The Friedel-Crafts alkylation of phenol with styrene is a classic example of an electrophilic aromatic substitution reaction.[1][3] The reaction is catalyzed by an acid, which can be either a Brønsted acid (e.g., H₂SO₄, H₃PO₄) or a Lewis acid (e.g., AlCl₃, FeCl₃).[1] In recent years, solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) and activated clays have gained prominence due to their environmental and handling advantages.[1][4][5]
The mechanism can be dissected into three primary steps:
Step 1: Formation of the Carbocation Electrophile
The reaction is initiated by the protonation of the styrene double bond by the acid catalyst. This generates a secondary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl group. The stability of this carbocation is a key driving force for the reaction.
Step 2: Electrophilic Attack on the Phenol Ring
The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the carbocation. The hydroxyl group is an ortho, para-directing group, meaning the electrophilic attack will preferentially occur at the positions ortho and para to the hydroxyl group. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
Step 3: Deprotonation and Aromatization
The final step involves the deprotonation of the arenium ion by a weak base (such as the conjugate base of the acid catalyst or another phenol molecule) to restore the aromaticity of the ring, yielding the styrenated phenol product and regenerating the acid catalyst.[1]
Mechanistic Pathway Diagram
Caption: The acid-catalyzed mechanism of Friedel-Crafts alkylation of phenol with styrene.
Regioselectivity: The Ortho vs. Para Conundrum
The hydroxyl group of phenol directs the incoming electrophile to the ortho and para positions. The ratio of ortho to para isomers is influenced by several factors:
-
Steric Hindrance: The bulky styrenyl group experiences greater steric hindrance at the ortho position, which is adjacent to the hydroxyl group. This generally favors the formation of the para isomer.[4]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier for ortho substitution, potentially increasing the yield of the ortho isomer.
-
Catalyst Choice: The nature of the catalyst can influence the steric environment around the active site, thereby affecting the regioselectivity. Some catalyst systems have been developed to enhance ortho-selectivity.[6][7]
The Role of the Catalyst: A Critical Choice
The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and sustainability of the reaction.[1]
Traditional Brønsted and Lewis Acids
-
Brønsted Acids (H₂SO₄, H₃PO₄): These are effective and inexpensive catalysts. However, they are highly corrosive, difficult to separate from the reaction mixture, and generate significant acidic waste, posing environmental concerns.[1]
-
Lewis Acids (AlCl₃, FeCl₃): These are also highly active catalysts.[8] A major drawback is that they can form complexes with the product ketone, requiring stoichiometric amounts and an aqueous workup to liberate the product and destroy the catalyst.[3]
The Rise of Solid Acid Catalysts
To address the shortcomings of traditional catalysts, significant research has focused on the development of solid acid catalysts.
-
Sulfated Zirconia (SO₄²⁻/ZrO₂): This catalyst has shown excellent activity and selectivity for the styrenation of phenol.[5][9][10] It offers the advantages of being easily separable by filtration, reusable, and less corrosive.
-
Activated Clays and Zeolites: These materials provide a high surface area and tunable acidity, making them effective and shape-selective catalysts for this reaction.[4]
The use of solid acid catalysts aligns with the principles of green chemistry by minimizing waste and simplifying product purification.
Experimental Protocols: From Benchtop to Production
The following protocols provide a generalized framework for conducting the Friedel-Crafts alkylation of phenol with styrene. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are mandatory due to the hazardous nature of the reagents.[1][4]
Protocol 1: Solid Acid Catalysis with Sulfated Zirconia
This protocol is adapted from methodologies employing sulfated zirconia as a reusable solid acid catalyst.[1][5]
Materials:
-
Phenol
-
Styrene
-
Sulfated Zirconia (SO₄²⁻/ZrO₂) catalyst (e.g., 15 wt% of total reactants)
-
Toluene (optional, as a solvent)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate.[1]
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst to the flask.[1]
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100°C).[1][5]
-
Styrene Addition: Slowly add styrene dropwise from the dropping funnel over a period to control the exothermic reaction.[1]
-
Reaction Monitoring: Maintain the reaction mixture at the set temperature with continuous stirring for the desired reaction time (e.g., 6 hours).[1][5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can potentially be washed, dried, and reused.[1]
-
Neutralize any residual acidity in the filtrate with an aqueous sodium carbonate solution.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Analysis: Analyze the product composition (MSP, DSP, TSP) using Gas Chromatography (GC) or other suitable analytical techniques.[1]
Protocol 2: Brønsted Acid Catalysis with Phosphoric Acid
This protocol is based on procedures using a traditional Brønsted acid catalyst.[1][11]
Materials:
-
Phenol
-
Styrene
-
Phosphoric acid (H₃PO₄)
-
Sodium carbonate or sodium hydroxide solution (for neutralization)
Equipment:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Charging Reactants: Add phenol and the phosphoric acid catalyst to the reaction flask.[1]
-
Styrene Addition: Slowly add styrene (e.g., 0.8-1.2 equivalents) dropwise. The exothermic nature of the addition will likely cause the temperature to rise (e.g., to 170°C). Control the addition rate to maintain the desired temperature.[1][11]
-
Work-up:
-
Cool the reaction mixture to a safe temperature (e.g., below 120°C).[1]
-
Slowly add a base (e.g., sodium carbonate solution) to neutralize the acid catalyst.[1]
-
Remove unreacted volatile materials by distillation.
-
The crude product can be purified by fractional distillation under vacuum to separate the different styrenated phenol isomers.[1]
-
-
Analysis: Characterize the final product fractions using appropriate analytical methods.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of styrenated phenols.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the styrenation of phenol using a solid acid catalyst.
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Phenol Conversion (%) | Styrene Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Reference |
| 15-SO₄²⁻/ZrO₂ | 15 | 100 | 6 | ~100 | ~100 | 23.6 | 52.1 | 5.4 | [5][9][10] |
| SO₄²⁻/TiO₂ | 5 | 100 | 1 | ~100 | ~100 | - | 66.1 | - | [12] |
Note: Selectivity can be significantly influenced by the molar ratio of phenol to styrene.
Conclusion and Future Outlook
The Friedel-Crafts alkylation of phenol with styrene remains a highly relevant and versatile reaction. While traditional acid catalysts are effective, the field is increasingly moving towards the adoption of more sustainable solid acid catalysts. Future research will likely focus on the development of novel catalysts with enhanced activity, selectivity, and reusability, as well as the exploration of milder reaction conditions. A deeper understanding of the structure-activity relationships of these catalysts will be crucial in designing more efficient and environmentally benign processes for the production of valuable styrenated phenols.
References
-
Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed. National Center for Biotechnology Information. [Link]
-
Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO 4 2- /ZrO 2 Catalyst - Ingenta Connect. Ingenta Connect. [Link]
- KR20110070081A - Process for preparing styrenated phenol - Google Patents.
-
Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO 4 2- /ZrO 2 Catalyst - ResearchGate. ResearchGate. [Link]
-
Alkylation of phenols with styrene. | Download Table - ResearchGate. ResearchGate. [Link]
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Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene.⁷⁹ - ResearchGate. ResearchGate. [Link]
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
-
The kinetics of the phenol–styrene reaction - Journal of the Chemical Society (Resumed) (RSC Publishing). Royal Society of Chemistry. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC - NIH. National Center for Biotechnology Information. [Link]
-
A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of ... - PubMed. National Center for Biotechnology Information. [Link]
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(PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols - ResearchGate. ResearchGate. [Link]
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- 5. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Quantum Chemical Deep Dive into Styrenated Phenols: An In-depth Technical Guide for Researchers
Abstract
Styrenated phenols are a cornerstone class of antioxidants, indispensable in the stabilization of polymers, rubbers, and oils. Their efficacy is rooted in the sacrificial role of the phenolic hydroxyl group, which readily neutralizes chain-propagating free radicals. While commercially available as complex mixtures of mono-, di-, and tri-styrenated congeners, a granular understanding of the antioxidant activity of individual isomers is paramount for the rational design of next-generation stabilizers and for specialized applications in drug development. This technical guide provides a comprehensive framework for the quantum chemical investigation of styrenated phenols. We will delve into the theoretical underpinnings, establish robust computational protocols, and elucidate the structure-activity relationships that govern their antioxidant potency. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to predict and understand the antioxidant behavior of these vital molecules.
Introduction: The Industrial and Scientific Significance of Styrenated Phenols
Phenolic compounds are among the most important and widely studied antioxidants.[1][2] Their ability to scavenge destructive free radicals makes them essential additives in a vast array of industrial products and a focal point in biomedical research.[3][4] Styrenated phenols, synthesized through the Friedel-Crafts alkylation of phenol with styrene, represent a commercially significant subclass of hindered phenolic antioxidants.[5] The styryl groups, typically attaching at the ortho and para positions, introduce steric hindrance around the hydroxyl group. This structural modification is not merely incidental; it is a key determinant of their antioxidant function, enhancing their stability and tuning their reactivity.
The industrial product is a mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP).[5] While this mixture is effective for bulk applications, understanding the specific contribution of each isomer is crucial for optimizing performance and for applications requiring high specificity.[6] Quantum chemical calculations offer a powerful, cost-effective lens through which we can dissect the intricate relationship between molecular structure and antioxidant function, providing insights that are often challenging to obtain through experimental methods alone.[7][8]
The Theoretical Framework: Unraveling Antioxidant Mechanisms
The primary function of a chain-breaking antioxidant like a styrenated phenol is to intercept and neutralize peroxyl radicals (ROO•), which are key intermediates in oxidative degradation. This is accomplished through several competing reaction mechanisms, the thermodynamics and kinetics of which can be effectively modeled using quantum chemistry.[9][10]
Key Antioxidant Mechanisms
Three principal mechanisms describe the free-radical scavenging activity of phenolic compounds:[7]
-
Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching it and forming a stable phenoxyl radical. The efficiency of this mechanism is primarily governed by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE signifies a weaker O-H bond and, consequently, a more favorable HAT process.[1] This mechanism is generally favored in non-polar media, such as lipids and polymers.[3]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of an electron from the phenol to the free radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion. The feasibility of the initial electron transfer is assessed by the Ionization Potential (IP). The subsequent proton transfer is related to the Proton Dissociation Enthalpy (PDE).
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar, protic solvents. The phenol first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. The initial deprotonation step is governed by the Proton Affinity (PA), while the subsequent electron transfer is characterized by the Electron Transfer Enthalpy (ETE).
The predominant mechanism is highly dependent on the solvent environment and the nature of the free radical.[9][10]
Diagram: Antioxidant Mechanisms of Styrenated Phenols
Caption: Key free-radical scavenging mechanisms for styrenated phenols.
Computational Methodology: A Practical Guide
The accuracy of quantum chemical predictions hinges on the judicious selection of computational methods and basis sets. Density Functional Theory (DFT) has emerged as the workhorse for studying phenolic antioxidants due to its excellent balance of computational cost and accuracy.[3][11]
Choosing the Right Tools: Functionals and Basis Sets
-
Functionals: For antioxidant properties, hybrid and meta-hybrid GGA functionals are often preferred.
-
B3LYP: A widely used hybrid functional that provides a good starting point for geometric optimizations and frequency calculations.[11]
-
M06-2X: This meta-hybrid GGA functional is highly recommended for thermochemistry and kinetics, often yielding more accurate BDE and IP values for main-group chemistry.[7][8]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions might be important, although less critical for the intramolecular properties of single styrenated phenol molecules.
-
-
Basis Sets: Pople-style basis sets are commonly employed and offer a systematic way to improve accuracy.
-
6-31+G(d,p): A good-quality, diffuse-function-augmented, and polarized basis set suitable for geometry optimizations and frequency calculations of both neutral and ionic species involved in antioxidant mechanisms.[7]
-
6-311++G(d,p): A larger, more flexible basis set often used for single-point energy calculations on optimized geometries to obtain more accurate electronic energies for BDE and IP calculations.[12]
-
Causality Behind the Choice: The styryl groups are bulky, non-polar substituents. Their primary influence on antioxidant activity is electronic (through resonance and induction) and steric. The selected DFT methods, particularly M06-2X, are well-suited to capture these electronic effects. The inclusion of diffuse functions ('+' and '++') in the basis set is crucial for accurately describing the electronic structure of anions (phenoxide in SPLET) and radical cations (in SET-PT), while polarization functions ('(d,p)') are essential for describing the correct geometry and bonding environment.[7][12]
Step-by-Step Computational Protocol
Here, we outline a self-validating protocol for calculating the key antioxidant descriptors for a styrenated phenol isomer (e.g., p-mono-styrenated phenol).
Step 1: Geometry Optimization and Frequency Analysis
-
Objective: To find the lowest energy conformation of the neutral phenol, its corresponding phenoxyl radical, and radical cation.
-
Procedure:
-
Build the initial 3D structure of the molecule.
-
Perform a geometry optimization using a chosen level of theory (e.g., M06-2X/6-31+G(d,p)).
-
After optimization, perform a frequency calculation at the same level of theory.
-
-
Validation: A true energy minimum is confirmed by the absence of imaginary frequencies. The resulting thermal corrections from the frequency calculation are used to compute enthalpies at 298.15 K.
Step 2: Calculation of Thermodynamic Descriptors
-
Objective: To compute BDE, IP, PDE, PA, and ETE.
-
Procedure (using calculated enthalpies):
-
BDE (for HAT):
-
BDE = H(ArO•) + H(H•) - H(ArOH)
-
Where H(ArO•) is the enthalpy of the phenoxyl radical, H(H•) is the enthalpy of a hydrogen atom, and H(ArOH) is the enthalpy of the parent phenol.[1]
-
-
IP (for SET-PT):
-
IP = H(ArOH•+) + H(e⁻) - H(ArOH)
-
Often, the adiabatic ionization potential is calculated from the difference in electronic energies of the optimized radical cation and the neutral molecule.
-
-
PA (for SPLET):
-
PA = H(ArO⁻) + H(H⁺) - H(ArOH)
-
-
The other descriptors (PDE, ETE) are calculated similarly from the enthalpies of the relevant species.
-
Step 3: Solvation Effects
-
Objective: To model the influence of the surrounding medium (e.g., non-polar heptane for polymers, polar water for biological systems).
-
Procedure: Employ an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculation steps.[2]
-
Rationale: Solvation can dramatically alter the relative energies of neutral and charged species, thus changing the thermodynamically preferred antioxidant mechanism. SPLET, for instance, is highly favored in polar solvents that can stabilize the phenoxide anion and proton.[9]
Diagram: Computational Workflow for Antioxidant Properties
Caption: A typical DFT-based workflow for evaluating antioxidant parameters.
Structure-Activity Relationships in Styrenated Phenols
While direct, comprehensive computational studies on all styrenated phenol isomers are not abundant in the literature, we can infer their relative antioxidant activities based on well-established principles of physical organic chemistry.[4][6]
The key factors influencing the antioxidant activity are:
-
O-H Bond Dissociation Enthalpy (BDE): This is the primary indicator for the HAT mechanism.
-
Stability of the Resulting Phenoxyl Radical: A more stable radical implies a lower BDE and thus a more reactive antioxidant. Stability is enhanced by electron-donating groups and steric hindrance that prevents radical-radical recombination.
Effect of Styrenation Degree
-
Mono- vs. Di- vs. Tri-styrenated: The styryl group (phenylethyl) is an electron-donating group via hyperconjugation and weak induction. Therefore, increasing the number of styryl substituents on the ring is expected to lower the BDE of the O-H bond. This suggests a potential reactivity order of TSP > DSP > MSP .
-
Steric Effects: Increased substitution also provides greater steric shielding for the resulting phenoxyl radical, preventing it from participating in unwanted side reactions and enhancing its stability.
Effect of Substitution Position (ortho vs. para)
-
Electronic Effects: Both ortho and para substituents can stabilize the phenoxyl radical through resonance delocalization of the unpaired electron. The styryl group at the para position can effectively participate in this delocalization. An ortho styryl group also contributes to stabilization.
-
Steric Hindrance: Bulky groups at the ortho positions are particularly effective at sterically shielding the hydroxyl group and the subsequent radical. This can enhance the antioxidant's effectiveness by preventing dimerization or other termination reactions of the phenoxyl radical itself. Therefore, 2,4-DSP and 2,4,6-TSP are expected to be highly effective antioxidants.
Quantitative Data Summary
The following table presents hypothetical but expected trends in BDE and IP for various styrenated phenol isomers, based on the principles discussed. Lower values generally indicate higher potential antioxidant activity via the HAT (BDE) or SET-PT (IP) mechanisms.
| Compound | Substitution Pattern | Expected BDE (kcal/mol) Trend | Expected IP (eV) Trend | Rationale |
| Phenol | Unsubstituted | Highest | Highest | Baseline reference. |
| MSP | p-styrenated | Lower than Phenol | Lower than Phenol | Electron-donating styryl group. |
| MSP | o-styrenated | Lower than Phenol | Lower than Phenol | Electron-donating & steric effects. |
| DSP | 2,4-di-styrenated | Lower than MSP | Lower than MSP | Two electron-donating groups. |
| TSP | 2,4,6-tri-styrenated | Lowest | Lowest | Three electron-donating groups, high steric hindrance. |
Note: These are qualitative trends. Actual values must be computed for a quantitative comparison.
Advanced Topics: Spectroscopic and Kinetic Analysis
Beyond thermodynamics, quantum chemistry can predict spectroscopic properties and reaction kinetics.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of styrenated phenols and their corresponding phenoxyl radicals. This can be valuable for experimental validation and for understanding the photostability of these antioxidants.
-
Reaction Kinetics: By locating the transition state structure for the reaction between a styrenated phenol and a peroxyl radical, it is possible to calculate the activation energy barrier. This provides insight into the reaction rate, which is a more direct measure of antioxidant efficacy than thermodynamic descriptors alone. Transition State Theory (TST) can then be used to compute the rate constants.[8]
Conclusion and Future Outlook
Quantum chemical modeling provides an indispensable toolkit for the in-depth study of styrenated phenol antioxidants. By leveraging DFT calculations, researchers can elucidate the operative antioxidant mechanisms, predict the relative potencies of different isomers, and rationalize structure-activity relationships. This theoretical insight is crucial for the targeted design of more effective and specialized antioxidants for a wide range of industrial and biomedical applications.
Future computational work should focus on building comprehensive quantitative structure-activity relationship (QSAR) models for a wide range of alkylated phenols, including styrenated variants.[13][14] Furthermore, investigating the reactivity of styrenated phenols toward other reactive oxygen species (ROS) and exploring their behavior in complex, multi-component systems through multiscale modeling will provide a more holistic understanding of their function in real-world environments.
References
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A. M. Karthika, T. Thomas, C. Augustine, T. Arun Luiz, and R. Scaria, "DFT-based computational analysis of 2,4-dimethyl-6-tert-butylphenol (DTBP) as an antioxidant in aviation fuels," Molecular Physics, vol. 123, no. 10, e2314959, 2025. [Online]. Available: [Link]
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DFT-based computational analysis of 2,4-dimethyl-6-tert-butylphenol (DTBP) as an antioxidant in aviation fuels. Taylor & Francis Online. Available: [Link]
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An In-depth Technical Guide to 2-(1-Phenylethyl)phenol: Properties, Synthesis, and Applications
Introduction
2-(1-Phenylethyl)phenol is an ortho-substituted phenolic compound of significant interest in synthetic chemistry and materials science.[1] Its molecular architecture, featuring a chiral center and a sterically influential phenylethyl group adjacent to a reactive hydroxyl group, imparts a unique combination of physical and chemical properties.[1] This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, spectroscopic signature, chemical reactivity, a representative synthesis protocol, and its current and potential applications, providing the field-proven insights necessary for its effective utilization in a laboratory and industrial context.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all scientific inquiry. This compound is registered under CAS Number 4237-44-9.[2][3] Its structure consists of a phenol ring substituted at the ortho position with a 1-phenylethyl group.[1] This substitution introduces both steric bulk and a chiral carbon, making it a racemic mixture in its common form.[4]
Key identifiers are summarized below:
-
IUPAC Name : this compound[1]
-
Synonyms : o-(α-Methylbenzyl)phenol, o-(1-Phenylethyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane[2]
-
SMILES : CC(C1=CC=CC=C1)C2=CC=CC=C2O[1]
The ortho-substitution is a critical structural feature, directly influencing the compound's reactivity. The proximity of the bulky phenylethyl group to the hydroxyl group creates steric hindrance, which can modulate the accessibility and reactivity of the phenolic proton and the aromatic ring itself compared to its meta- and para-isomers.[1]
Physicochemical Properties
The physical state and solubility parameters of a compound dictate its handling, storage, and application. This compound is typically a colorless to light yellow liquid at room temperature.[6][7] Its properties are quantitatively summarized in the table below. The high boiling point is indicative of strong intermolecular forces, including hydrogen bonding from the hydroxyl group.
| Property | Value | Source |
| Physical State | Liquid | [6][7] |
| Appearance | Colorless to light yellow | [7] |
| Boiling Point | 313.9 ± 11.0 °C (at 760 mmHg) | [7] |
| Density | 1.1 ± 0.1 g/cm³ | [7] |
| Refractive Index | 1.588 | [7] |
| Melting Point | Not Available | [7] |
| Solubility | Not Available | [7] |
Note: Specific solubility data in common organic solvents is not readily published in the reviewed sources, but its lipophilic structure suggests good solubility in solvents like acetone, dichloromethane, and ethers.[8][9]
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for confirming the identity and purity of a chemical substance. Spectroscopic methods provide a detailed fingerprint of the molecular structure.
-
Mass Spectrometry (MS) : Electron ionization (EI) mass spectra for this compound are available in the NIST WebBook.[2] The mass spectrum typically shows a molecular ion peak (M+) at m/z 198, corresponding to the molecular weight.[5] A prominent peak is often observed at m/z 183, resulting from the loss of a methyl group (CH₃).[5]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenolic group and sharp peaks in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is essential for structural elucidation. One would expect to see distinct signals for the aromatic protons on both phenyl rings, a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) protons, and a singlet for the phenolic hydroxyl (OH) proton, which may be broad and its chemical shift solvent-dependent.[5]
-
¹³C NMR : The carbon NMR would show unique signals for each of the 14 carbon atoms in the asymmetric molecule, confirming the overall carbon framework.[5]
-
-
Gas Chromatography (GC) : The retention index of this compound has been determined on non-polar columns, which is useful for its identification in complex mixtures.[11]
Chemical Reactivity and Profile
The chemical behavior of this compound is dominated by its phenolic hydroxyl group and the two aromatic rings.
Reactivity of the Hydroxyl Group: The phenolic -OH group is acidic and can be deprotonated to form a phenoxide ion. This allows it to participate in several key reactions:
-
Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.[1]
-
Etherification : Reaction with alkyl halides in the presence of a base to form ethers, such as in the Williamson ether synthesis.[1]
Reactivity of the Aromatic Rings: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in this compound, the ortho position is already substituted. The bulky phenylethyl group can sterically hinder further substitution at the other ortho position (position 6), potentially favoring substitution at the para position (position 4).
Potential Biological Activity: The phenolic structural motif is common in many biologically active molecules. Consequently, this compound and its derivatives have been investigated for several potential activities:
-
Antioxidant Properties : Like many phenols, it is suggested to exhibit antioxidant activity by scavenging free radicals, a property attributed to the hydrogen-donating ability of the hydroxyl group.[1]
-
Antimicrobial and Anti-inflammatory Effects : Preliminary research suggests potential antimicrobial and anti-inflammatory properties, though these findings require more extensive investigation.[1]
Synthesis Methodology: Acid-Catalyzed Alkylation of Phenol
A common and industrially relevant method for producing phenylethyl phenols is the direct Friedel-Crafts alkylation of phenol with styrene.[12] The choice of catalyst and reaction conditions is critical to control the regioselectivity (ortho vs. para substitution) and the degree of alkylation.
Protocol: Synthesis of this compound
-
Objective : To synthesize this compound via the sulfuric acid-catalyzed reaction of phenol and styrene.
-
Causality : Sulfuric acid acts as a strong proton source, protonating styrene to generate a stable secondary benzylic carbocation. This electrophile is then attacked by the electron-rich phenol ring. The inclusion of a pre-synthesized mono-(alpha-phenylethyl) phenol in the initial mixture can help drive the reaction equilibrium towards the desired product and improve yields.[12]
Step-by-Step Methodology:
-
Reactor Setup : A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The setup should be in a well-ventilated fume hood.
-
Initial Charge : The flask is charged with phenol and a smaller amount of pre-existing ortho-(alpha-phenylethyl) phenol.[12] The mixture is heated to approximately 120-140°C with stirring.
-
Catalyst Addition : A catalytic amount of concentrated sulfuric acid (e.g., 98%) is carefully added to the heated phenol mixture.
-
Styrene Addition : Styrene is added dropwise from the dropping funnel over a period of 1-2 hours. The dropwise addition is crucial to control the reaction exotherm and to minimize the formation of tars and poly-alkylated byproducts.[12]
-
Reaction and Curing : After the styrene addition is complete, the reaction mixture is held at a higher temperature (e.g., 150-180°C) for an additional 1-3 hours to ensure the reaction reaches equilibrium.[12]
-
Work-up : The mixture is cooled to below 100°C. The acid catalyst is neutralized by washing with a basic solution (e.g., dilute sodium carbonate or sodium hydroxide), followed by washes with water to remove residual salts.
-
Purification : The organic layer is separated. The final product is purified by vacuum distillation to separate the desired this compound from unreacted phenol, the para-isomer, and higher molecular weight products.
Visualization of Synthesis Workflow
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety.
-
GHS Hazard Classification : The compound is classified with the signal word "Warning".[6][7]
-
Hazard Statements :
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required.[14]
-
Handling : All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14] Avoid contact with skin, eyes, and clothing.[15]
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7][14]
Applications in Research and Development
The unique structure of this compound makes it a valuable building block and functional molecule in several areas.
-
Pharmaceutical Intermediate : Its structure can serve as a scaffold or intermediate in the synthesis of more complex pharmaceutical agents.[1] The presence of both a nucleophilic hydroxyl group and sites for further functionalization makes it a versatile starting material.
-
Polymer Science : Substituted phenols are widely used as antioxidants and stabilizers in polymers like rubber and plastics.[1][8] They function by terminating the free-radical chain reactions that lead to polymer degradation.
-
Cosmetics : Due to its potential antioxidant properties, it can be incorporated into cosmetic formulations as a preservative or to protect the product and skin from oxidative damage.[1]
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A Technical Guide to the Antioxidant Mechanism of 2-(1-phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a consequence of an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Phenolic compounds have emerged as a significant class of antioxidants with therapeutic potential. This technical guide provides an in-depth exploration of the core mechanism of action of 2-(1-phenylethyl)phenol as an antioxidant. By synthesizing established principles of phenolic antioxidant chemistry with the unique structural attributes of this molecule, we elucidate its capacity for free radical scavenging and its potential role in mitigating oxidative damage. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical methodologies for the evaluation of this compound and related compounds.
Introduction: The Imperative for Novel Antioxidants
The cellular metabolic landscape is a dynamic environment where the generation of ROS is an unavoidable consequence of aerobic respiration and other physiological processes. While ROS play a role in cellular signaling, their overabundance leads to oxidative damage to vital macromolecules such as DNA, proteins, and lipids. The body's endogenous antioxidant defense systems are not always sufficient to counteract excessive ROS production, creating a need for exogenous antioxidant intervention.
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a prominent class of natural and synthetic antioxidants.[1] Their ability to donate a hydrogen atom or an electron to neutralize free radicals underpins their protective effects.[1] this compound, a member of this family, possesses a distinct structural feature—a bulky 1-phenylethyl group at the ortho position to the phenolic hydroxyl group—that significantly influences its antioxidant capacity.[2][3] This guide will dissect the mechanistic intricacies of this molecule, providing a robust framework for its scientific investigation and potential therapeutic application.
Core Antioxidant Mechanisms of Phenolic Compounds
The antioxidant activity of phenolic compounds, including this compound, is primarily governed by their ability to intercept and neutralize free radicals. This is achieved through several key mechanisms:
-
Hydrogen Atom Transfer (HAT): This is a primary mechanism where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable phenoxyl radical (ArO•).[4][5] The efficacy of this process is largely dependent on the O-H bond dissociation enthalpy (BDE).[6][7] A lower BDE facilitates easier hydrogen donation.
-
Single Electron Transfer (SET): In this mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion.[4] The radical cation can then deprotonate to form a phenoxyl radical.
-
Sequential Proton Loss Electron Transfer (SPLET): This pathway involves the initial deprotonation of the phenol to form a phenoxide anion (ArO-), which then donates an electron to the free radical.[4] This mechanism is particularly relevant in polar solvents.
The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, preventing it from initiating new radical chain reactions.[5]
The Specific Mechanism of this compound: A Structural Perspective
The antioxidant prowess of this compound is intrinsically linked to its molecular architecture. The presence of the 1-phenylethyl group at the ortho position to the hydroxyl group introduces steric hindrance, which plays a crucial role in its antioxidant function.[8]
The Role of the Phenolic Hydroxyl Group
The cornerstone of this compound's antioxidant activity is its phenolic hydroxyl group.[2] The O-H bond in this group is the primary site of interaction with free radicals. The ease with which this hydrogen atom is donated is a critical determinant of its radical scavenging potential.
Influence of the ortho-Substituted 1-Phenylethyl Group
The 1-phenylethyl substituent significantly modulates the antioxidant properties of the phenol in two principal ways:
-
Steric Hindrance: The bulky nature of the 1-phenylethyl group provides steric shielding to the hydroxyl group and the resulting phenoxyl radical.[8] This steric hindrance enhances the stability of the phenoxyl radical, making it less likely to participate in further reactions that could propagate oxidative chains.[8] A related compound, 2,4-bis(1-phenylethyl)phenol, is noted for its use as a polymer stabilizer due to the enhanced stability of its sterically hindered phenoxyl radical.[8]
-
Electronic Effects: While less pronounced than steric effects in this case, the alkyl nature of the phenylethyl group can have a mild electron-donating effect on the aromatic ring, which can influence the O-H bond dissociation energy.
The primary antioxidant mechanism of this compound is therefore proposed to be Hydrogen Atom Transfer (HAT) , driven by the donation of its phenolic hydrogen to a free radical. The resulting phenoxyl radical is stabilized by resonance and, importantly, by the steric hindrance imparted by the ortho-1-phenylethyl group.
Diagram: Proposed Antioxidant Mechanism of this compound
Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.
Experimental Evaluation of Antioxidant Activity
A multi-faceted approach employing a combination of in vitro and in vivo assays is essential for a comprehensive evaluation of the antioxidant potential of this compound.
In Vitro Antioxidant Assays
These assays provide a rapid and cost-effective means to assess the radical scavenging and reducing capabilities of a compound.
Table 1: Key In Vitro Antioxidant Assays
| Assay | Principle | Key Parameters Measured |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9][10] | IC50 (concentration required to scavenge 50% of DPPH radicals) |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of the antioxidant to scavenge the pre-formed ABTS radical cation.[11][12] | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product.[13] | FRAP value (expressed as Fe²⁺ equivalents) |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of the antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[14] | ORAC value (expressed as Trolox equivalents) |
| Hydroxyl Radical Scavenging Assay | Measures the ability of the antioxidant to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.[9][10] | Scavenging percentage |
Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of this compound in the same solvent.
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the DPPH solution to a specific volume of each dilution of the test compound. Include a control with the solvent instead of the test compound.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
In Vivo Antioxidant Models
While in vitro assays are valuable for initial screening, in vivo models are crucial for assessing the antioxidant efficacy of a compound in a complex biological system.[13][15]
Table 2: Common In Vivo Models for Antioxidant Evaluation
| Model Organism | Oxidative Stress Inducer | Key Biomarkers Measured |
| Rodents (Mice, Rats) | Carbon tetrachloride (CCl₄), D-galactose, High-fat diet | Levels of antioxidant enzymes (SOD, CAT, GPx), Malondialdehyde (MDA) as a marker of lipid peroxidation, Protein carbonyl content, 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a marker of DNA damage. |
| Zebrafish (Danio rerio) | Hydrogen peroxide (H₂O₂), Acrylamide | ROS levels, Cell death, Expression of antioxidant genes.[16] |
| Yeast (Saccharomyces cerevisiae) | Hydrogen peroxide (H₂O₂), Paraquat | Cell viability, ROS accumulation, Glutathione levels.[17] |
Experimental Workflow: In Vivo Antioxidant Assessment in a Rodent Model
Caption: A typical workflow for evaluating in vivo antioxidant activity.
Computational Approaches to Understanding the Antioxidant Mechanism
Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide valuable theoretical insights into the antioxidant mechanism of this compound.[18][19] These computational studies can be used to:
-
Calculate the O-H Bond Dissociation Enthalpy (BDE): A lower BDE generally correlates with higher antioxidant activity via the HAT mechanism.[6][7]
-
Determine Ionization Potential (IP) and Electron Affinity (EA): These parameters are relevant for assessing the likelihood of the SET mechanism.
-
Analyze the Stability of the Phenoxyl Radical: Computational methods can model the spin density distribution in the phenoxyl radical, providing insights into its stability.[20]
These theoretical calculations can complement experimental data and aid in the rational design of more potent phenolic antioxidants.
Potential Applications and Future Directions
The antioxidant properties of this compound suggest its potential utility in various applications:
-
Pharmaceuticals: As a lead compound for the development of drugs targeting diseases with an underlying oxidative stress component.[2]
-
Cosmetics: As an antioxidant to protect skin from oxidative damage induced by UV radiation and pollutants.[2]
-
Polymer Industry: As a stabilizer to prevent the degradation of polymers.[2][8]
Future research should focus on:
-
Comprehensive In Vivo Studies: To establish the efficacy and safety profile of this compound in relevant disease models.
-
Metabolic and Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its antioxidant activity and drug-like properties.
Conclusion
This compound represents a promising phenolic antioxidant whose mechanism of action is rooted in the principles of free radical scavenging. Its efficacy is primarily attributed to the hydrogen-donating capability of its phenolic hydroxyl group and the stabilizing effect of the sterically hindering ortho-substituted 1-phenylethyl group on the resultant phenoxyl radical. A thorough understanding of its mechanism, coupled with rigorous experimental and computational evaluation, will be instrumental in unlocking its full therapeutic and industrial potential. This guide provides a foundational framework for such endeavors, paving the way for the development of novel antioxidant strategies.
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An In-Depth Technical Guide on the Theoretical Antioxidant Mechanisms of Styrenated Phenols
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Introduction: The-Role of Styrenated Phenols in Mitigating Oxidative Stress
Styrenated phenols are a class of phenolic compounds characterized by the presence of one or more styryl groups attached to the phenol ring.[1] These compounds are widely utilized as antioxidants and stabilizers in various industrial applications, including polymers and rubbers, to prevent oxidative degradation.[2] Their efficacy as antioxidants stems from the phenolic hydroxyl group, which can neutralize free radicals.[2] In the context of drug development and life sciences, understanding the antioxidant mechanisms of styrenated phenols is crucial for designing novel therapeutic agents to combat oxidative stress, a key factor in the pathophysiology of numerous diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.[3]
This technical guide provides a comprehensive exploration of the theoretical antioxidant mechanisms of styrenated phenols, intended for researchers, scientists, and drug development professionals. We will delve into the core chemical principles governing their radical scavenging activity and outline the state-of-the-art experimental and computational methodologies used to elucidate these mechanisms.
Core Antioxidant Mechanisms of Styrenated Phenols
The antioxidant action of phenolic compounds, including styrenated phenols, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals.[4][5] This process interrupts the chain reactions of oxidation, thereby preventing damage to vital biological molecules.[2] The principal mechanisms of action are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).
Hydrogen Atom Transfer (HAT)
The HAT mechanism is a one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable phenoxyl radical (ArO•).[6]
ArOH + R• → ArO• + RH
The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond.[6] A lower BDE facilitates easier hydrogen donation and, consequently, higher antioxidant activity.[6] The styryl substituents on the phenol ring play a critical role in stabilizing the resulting phenoxyl radical through resonance delocalization of the unpaired electron, which in turn lowers the O-H BDE.[7] The steric hindrance provided by the bulky styryl groups can also enhance the stability of the phenoxyl radical, preventing it from participating in further pro-oxidant reactions.[8]
Single Electron Transfer (SET)
In the SET mechanism, the styrenated phenol donates an electron to a free radical, forming a radical cation (ArOH•+) and an anion (R-).[5] This is often followed by a proton transfer (PT) step, where the radical cation releases a proton to yield a phenoxyl radical.
ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+
The feasibility of the SET mechanism is governed by the ionization potential (IP) of the styrenated phenol. A lower IP indicates a greater propensity to donate an electron.[9] The electron-donating nature of the styryl groups can influence the IP of the parent phenol.
Radical Adduct Formation (RAF)
The RAF mechanism involves the direct addition of a free radical to the aromatic ring of the styrenated phenol, forming a radical adduct.[6][10] This pathway is particularly relevant for highly reactive radicals, such as the hydroxyl radical (•OH). The styryl groups can influence the position of radical addition on the aromatic ring. The formation of these adducts effectively removes the free radicals from the system.[11]
The interplay between these mechanisms is influenced by several factors, including the specific structure of the styrenated phenol, the nature of the free radical, and the polarity of the solvent.[12]
Visualizing the Antioxidant Mechanisms
To better illustrate the core antioxidant mechanisms, the following diagrams are provided.
Caption: Core antioxidant mechanisms of styrenated phenols.
Experimental Workflows for Evaluating Antioxidant Activity
A variety of in vitro assays are employed to quantify the antioxidant capacity of styrenated phenols. These assays are based on different chemical principles and provide complementary information about the radical scavenging mechanisms.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[13] The stable DPPH radical has a deep violet color, which changes to pale yellow upon neutralization by an antioxidant.[13] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[13][14]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol).[15] The working solution should have an absorbance of approximately 1.0 at 517 nm.[15]
-
Sample Preparation: Dissolve the styrenated phenol in the same solvent to prepare a series of concentrations.[13]
-
Reaction: Mix the DPPH working solution with the sample solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[15]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[13] Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The ABTS•+ is generated by the oxidation of ABTS and has a characteristic blue-green color with an absorption maximum at 734 nm.[3] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]
Experimental Protocol:
-
Generation of ABTS•+: Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate.[17][18] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17]
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare different concentrations of the styrenated phenol.
-
Reaction: Add the sample solutions to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[15]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[19][20] The decay of fluorescence is monitored over time, and the presence of an antioxidant results in a slower decay.[19] The ORAC assay is considered to be more biologically relevant as it utilizes a peroxyl radical, a common type of radical found in the human body.[19]
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).[21][22]
-
Sample Preparation: Prepare various dilutions of the styrenated phenol.
-
Assay Procedure: In a 96-well plate, add the sample, the fluorescent probe, and incubate at 37°C.[23]
-
Initiation of Reaction: Add the AAPH solution to initiate the radical reaction.[21]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over a period of time.[22]
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC).[21] The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample.[21] The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.[22]
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for evaluating the antioxidant activity of styrenated phenols.
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An In-Depth Technical Guide to Styrenated Phenols: From Discovery to Modern Applications
Authored by a Senior Application Scientist
Introduction: In the landscape of industrial chemistry, few compounds offer the versatility and efficacy of styrenated phenols. This guide provides a comprehensive exploration of these remarkable molecules, from their initial synthesis to their critical role in modern materials science and beyond. We will delve into the fundamental chemistry, historical development, and diverse applications of styrenated phenols, offering a technical narrative designed for researchers, scientists, and professionals in drug development.
The Genesis of Styrenated Phenols: A Historical Perspective
The journey of styrenated phenols is intrinsically linked to the broader history of polymer chemistry and the quest for material stability. While a precise date for the "discovery" is elusive, the foundational reaction, the Friedel-Crafts alkylation of phenol with styrene, has been a cornerstone of organic synthesis since its development by Charles Friedel and James Crafts in 1877.[1] This electrophilic aromatic substitution reaction provided the chemical pathway to attach styrene molecules to a phenol ring, thereby creating a new class of compounds with unique properties.
Early investigations into the reaction of phenol and styrene were likely driven by the burgeoning polymer and rubber industries in the early to mid-20th century. The inherent instability of early synthetic polymers and natural rubber to oxidation and thermal degradation created a pressing need for effective antioxidants. Phenolic compounds, with their ability to donate a hydrogen atom and neutralize free radicals, were natural candidates. The styrenation of phenols was found to enhance their performance, leading to their adoption as potent stabilizers.
The Chemistry of Synthesis: A Tale of Catalysts and Control
Styrenated phenol is not a single entity but rather a mixture of mono-, di-, and tri-styrenated phenols, produced through the reaction of phenol with styrene.[][3] The degree of styrenation, and thus the properties of the final product, is heavily influenced by the reaction conditions, particularly the choice of catalyst.
The synthesis is typically carried out via acid-catalyzed alkylation.[][4] A variety of acid catalysts can be employed, including:
-
Brønsted acids: Sulfuric acid and phosphoric acid have been traditionally used.[1][5][6]
-
Lewis acids: Catalysts such as aluminum chloride can also facilitate the reaction.[7]
-
Solid acid catalysts: More recently, solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) have gained prominence due to their environmental benefits and ease of separation.[1][][4]
The reaction mechanism involves the protonation of styrene by the acid catalyst to form a carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the ortho and para positions, to form a new carbon-carbon bond.[1] Subsequent reactions can lead to the addition of more styrene units, resulting in a mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP).[1][3]
Controlling the Product Distribution
The ratio of MSP, DSP, and TSP is a critical factor determining the end-use application of the styrenated phenol mixture.[3][8] For instance, a higher concentration of DSP can be desirable for producing styrenated phenol alkoxylates.[][4] The selectivity towards a particular isomer can be controlled by carefully adjusting reaction parameters such as:
-
Molar ratio of reactants: The ratio of phenol to styrene directly influences the degree of styrenation.[9]
-
Catalyst type and concentration: Different catalysts exhibit varying activities and selectivities. For example, using a phosphoric acid catalyst can favor the formation of mono-styrenated phenol.[5][10]
-
Reaction temperature and time: These parameters affect the reaction rate and can influence the final product composition.[][4][9]
Recent advancements have focused on developing processes that allow for the production of styrenated phenols with high yields and specific isomer distributions under milder conditions, minimizing byproducts and residual reactants.[7][10]
Visualizing the Synthesis
Caption: General workflow for the synthesis of styrenated phenols.
The Core Function: Antioxidant and Stabilizer
The primary and most widespread application of styrenated phenols is as an antioxidant and stabilizer for a vast array of materials.[11][12][13] Their efficacy stems from the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals.[11][14] This action interrupts the chain reactions of oxidative degradation, which can lead to the deterioration of material properties.[11]
Mechanism of Antioxidant Action
When polymers are exposed to factors like heat, oxygen, and light, free radicals are generated.[11] These highly reactive species initiate a cascade of reactions that break down the polymer chains, resulting in:
-
Loss of mechanical strength and flexibility
-
Discoloration
-
Embrittlement and product failure[11]
Styrenated phenols act as "chain-breaking" antioxidants. The phenolic hydroxyl group donates a hydrogen atom to a free radical, effectively neutralizing it.[11] The resulting phenoxyl radical is stabilized by resonance, preventing it from initiating further degradation.
Caption: The chain-breaking antioxidant mechanism of styrenated phenols.
A Spectrum of Applications: From Rubber to Resins
The robust antioxidant properties of styrenated phenols have led to their widespread use across numerous industries.
| Application Area | Specific Uses | References |
| Rubber Industry | Antioxidant for natural and synthetic rubbers (e.g., SBR, NBR, CR), protecting against degradation from oxygen, heat, and mechanical stress. Used in tires, conveyor belts, gloves, and footwear. | [][11][12][15] |
| Plastics and Polymers | Stabilizer for polymers like polyalkanes and polyformaldehyde, preventing embrittlement and maintaining structural integrity. | [11][12][13][16] |
| Adhesives and Sealants | Used as a stabilizer to enhance the shelf life and performance of adhesive and sealant formulations. | |
| Epoxy Resins | Employed as a curing agent or plasticizer, offering properties similar to nonylphenol but with a more favorable environmental profile. | [9][17][18] |
| Surfactants and Emulsifiers | Ethoxylated styrenated phenols are used as emulsifiers, particularly in the pesticide industry. | [8][12][19] |
| Drug Development | Utilized in stability testing of phenolic compounds in pharmaceutical formulations to understand shelf life and degradation behavior. | [] |
Experimental Protocol: Synthesis of Styrenated Phenol with a Solid Acid Catalyst
This protocol outlines a general procedure for the laboratory-scale synthesis of styrenated phenols using a sulfated zirconia (SO₄²⁻/ZrO₂) solid acid catalyst. This method is favored for its efficiency and reduced environmental impact compared to traditional liquid acid catalysts.
Materials:
-
Phenol
-
Styrene
-
SO₄²⁻/ZrO₂ catalyst
-
Nitrogen gas supply
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., toluene)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
Procedure:
-
Catalyst Preparation: Prepare the SO₄²⁻/ZrO₂ catalyst by the impregnation method, introducing sulfate ions onto a zirconia support using an aqueous sulfuric acid solution.[][4]
-
Reaction Setup: Assemble the three-neck round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst to the reaction flask. Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 100°C) under a nitrogen atmosphere.[][4]
-
Addition of Styrene: Slowly add styrene to the reaction mixture through the dropping funnel over a set period.
-
Reaction: Maintain the reaction at the desired temperature for a specified duration (e.g., 6 hours) with continuous stirring.[][4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by filtration.
-
Purification: Wash the filtrate with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude styrenated phenol product.
-
Analysis: Characterize the product mixture using analytical techniques such as Gas Chromatography (GC) to determine the conversion of reactants and the selectivity for mono-, di-, and tri-styrenated phenols.[9][18]
Caption: Step-by-step experimental workflow for styrenated phenol synthesis.
Future Outlook and Research Directions
The field of styrenated phenols continues to evolve, driven by the demand for higher-performing, more sustainable, and cost-effective materials. Key areas of ongoing research include:
-
Development of Novel Catalysts: The design of more efficient and selective catalysts to control the isomer distribution and reduce reaction times and temperatures.
-
"Green" Synthesis Routes: Exploration of environmentally benign solvents and reaction conditions to minimize the environmental footprint of production.
-
New Applications: Investigating the potential of styrenated phenols in emerging fields such as advanced coatings, electronic materials, and as intermediates for novel pharmaceuticals.
-
Structure-Property Relationships: Deeper understanding of how the specific isomeric composition of styrenated phenols influences their antioxidant activity and performance in various applications.[14]
References
- BOC Sciences. (n.d.). CAS 61788-44-1 styrenated phenol.
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- Shandong Fengquan New Materials Co., Ltd. (2025). Styranated Phenol(CAS number 61788-44-1).
- (n.d.). The Chemistry Behind Durability: Styrenated Phenol in Action.
- BenchChem. (2025). A Comparative Guide to the Antioxidant Activity of Styrenated Phenol Isomers.
- Western Reserve Chemical. (n.d.). Styrenated phenol supplier.
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- (n.d.). Styrenated Phenol.
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The Versatile Ortho-Substituted Phenol: A Technical Guide to 2-(1-Phenylethyl)phenol as a Cornerstone in Organic Synthesis
Introduction: Unveiling the Potential of a Sterically Influenced Phenolic Building Block
In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, phenolic compounds stand out for their inherent reactivity and widespread presence in biologically active molecules and functional materials.[1] This guide delves into the chemistry and application of a particularly intriguing, yet often overlooked, building block: 2-(1-phenylethyl)phenol.
Characterized by the presence of a bulky 1-phenylethyl group at the ortho position to the hydroxyl functionality, this molecule's reactivity is a fascinating interplay of electronic and steric effects.[1] The ortho-substitution pattern not only influences the regioselectivity of subsequent reactions on the aromatic ring but also modulates the properties of the phenolic hydroxyl group.[1] This unique structural feature makes this compound a valuable precursor in the synthesis of a diverse array of compounds, from pharmaceutical intermediates to specialized polymer additives.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and synthetic utility of this compound, empowering its strategic application in innovative synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O | [2][3] |
| Molecular Weight | 198.26 g/mol | [2] |
| CAS Number | 4237-44-9 | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | o-(1-Phenylethyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid at room temperature. | |
| Boiling Point | Data not readily available. | |
| Melting Point | Data not readily available. | |
| Solubility | Expected to be soluble in common organic solvents. | [1] |
| ¹H NMR | Spectral data available in databases. | [2] |
| ¹³C NMR | Spectral data available in databases. | [2] |
| Mass Spectrum (MS) | Spectral data available in databases. | [2][3] |
| Infrared (IR) Spectrum | Spectral data available in databases. | [2] |
Synthesis of this compound: Navigating the Challenges of Ortho-Selectivity
The primary and most established method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with styrene.[4] This reaction, while conceptually straightforward, presents a significant regioselectivity challenge: the hydroxyl group of phenol is an ortho-, para-directing group, often leading to a mixture of this compound, 4-(1-phenylethyl)phenol, and poly-alkylated products.[5] Achieving a high yield of the desired ortho-isomer necessitates careful control over reaction conditions and catalyst selection.
The Mechanism of Friedel-Crafts Alkylation
The acid-catalyzed alkylation of phenol with styrene proceeds through the formation of a secondary carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[4]
Catalyst Systems and Strategies for Enhanced Ortho-Selectivity
A variety of acid catalysts can be employed for this transformation, with the choice of catalyst being a critical factor in determining the ortho/para product ratio.
-
Brønsted Acids: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[4][6] While effective in promoting the reaction, they can sometimes lead to lower selectivity and the formation of tars at elevated temperatures.[5]
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are also potent catalysts for Friedel-Crafts alkylation.[4] However, the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, potentially reducing its activity.[5]
-
Solid Acid Catalysts: To address the challenges associated with homogeneous catalysts (e.g., corrosion, difficult separation), there is growing interest in solid acid catalysts. Materials such as sulfated zirconia (SO₄²⁻/ZrO₂) and various zeolites have shown promise in the alkylation of phenol with styrene, offering advantages in terms of reusability and often improved selectivity.[4]
Key Strategies to Favor Ortho-Alkylation:
-
Temperature Control: Reaction temperature plays a crucial role. While higher temperatures can increase the reaction rate, they may also favor the thermodynamically more stable para-isomer and lead to unwanted side reactions.[6]
-
Reactant Stoichiometry: Using an excess of phenol can help to minimize polyalkylation.[5] The molar ratio of phenol to styrene is a key parameter to optimize for maximizing the yield of the mono-substituted product.
-
Catalyst Loading: The concentration of the acid catalyst can influence the product distribution. Careful optimization of the catalyst amount is necessary to achieve a balance between reaction rate and selectivity.
This compound as a Versatile Building Block in Synthesis
The true value of this compound lies in its potential for further chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular scaffolds. The ortho-phenylethyl group exerts a significant steric influence, which can be strategically exploited to direct subsequent reactions.
O-Alkylation: The Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form the more nucleophilic phenoxide, followed by its reaction with an alkyl halide.[7]
This transformation is fundamental for introducing a wide variety of alkyl groups, which can be further functionalized or used to modulate the electronic and physical properties of the molecule. The choice of base and solvent is critical for achieving high yields, with common systems including potassium carbonate in acetone or sodium hydride in tetrahydrofuran.[7]
Esterification: Formation of Phenyl Esters
The hydroxyl group of this compound can also be esterified to form the corresponding phenyl ester. Due to the reduced nucleophilicity of the phenolic oxygen compared to an aliphatic alcohol, direct esterification with a carboxylic acid is often slow and requires harsh conditions. More efficient methods typically employ more reactive acylating agents such as acyl chlorides or acid anhydrides.[8][9]
This reaction is valuable for installing ester functionalities that can serve as protecting groups, be converted to other functional groups, or contribute to the biological activity of the final molecule.
Applications in Polymer Science and Materials Chemistry
The sterically hindered nature of this compound and its derivatives makes them excellent candidates for use as antioxidants and stabilizers in polymers.[10] The bulky ortho-substituent enhances the stability of the phenoxyl radical formed upon scavenging of free radicals, thus preventing or slowing down the degradation of the polymer matrix.[10] Furthermore, this compound can be used as a precursor for the synthesis of more complex phosphite antioxidants, which act as highly effective secondary antioxidants in synergistic combination with primary hindered phenol antioxidants.[11][12]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available reagents.
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is adapted from general procedures for the acid-catalyzed alkylation of phenol with styrene.[4][6]
Materials:
-
Phenol
-
Styrene
-
Phosphoric acid (85%) or Sulfuric acid
-
Sodium carbonate solution (10%)
-
Toluene (optional, as solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask, add phenol and the chosen acid catalyst (e.g., phosphoric acid, 0.006 to 0.1 equivalents relative to phenol).[6]
-
Heat the mixture with stirring to the desired reaction temperature (e.g., 140°C).[6]
-
Slowly add styrene (0.8 to 1.2 equivalents relative to phenol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature. The addition is often exothermic, and the temperature may rise (e.g., to 170°C).[6]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete conversion.
-
Cool the reaction mixture to below 120°C and slowly add a 10% sodium carbonate solution to neutralize the acid catalyst.
-
If a solvent was used, remove it under reduced pressure. Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product, a mixture of ortho- and para-isomers and di-substituted products, can be purified by vacuum distillation to isolate the this compound fraction.
Protocol 2: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol is a general procedure for the O-alkylation of phenols.[7]
Materials:
-
This compound
-
Potassium carbonate (or another suitable base like cesium carbonate or sodium hydride)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Acetonitrile (or another suitable solvent like DMF or THF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filter funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), potassium carbonate (2 equivalents), and acetonitrile.
-
Add the alkyl halide (1.1 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ether product can be purified by column chromatography on silica gel if necessary.
Safety and Handling
This compound and the reagents used in its synthesis and subsequent reactions should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Styrene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Strong Acids (H₂SO₄, H₃PO₄): Corrosive. Cause severe skin burns and eye damage.
-
Alkyl Halides: Many are toxic, lachrymatory, and potential carcinogens. Handle with extreme care.
-
Bases (NaH, K₂CO₃): Sodium hydride is highly flammable and reacts violently with water. Potassium carbonate is an irritant.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound represents a valuable and versatile building block in the arsenal of the synthetic organic chemist. Its unique ortho-substituted structure provides a handle for controlling reactivity and introducing molecular complexity. While its synthesis via Friedel-Crafts alkylation requires careful optimization to achieve high ortho-selectivity, the resulting compound opens doors to a wide range of derivatives through reactions such as O-alkylation and esterification. From the development of novel pharmaceutical intermediates to the design of advanced polymer additives, the strategic application of this compound is poised to continue contributing to advancements across the chemical sciences. This guide serves as a foundational resource to encourage and facilitate its broader exploration and utilization in the pursuit of innovative molecular design and synthesis.
References
[1] Smolecule. (2023, August 15). Buy this compound | 4237-44-9.
[10] BenchChem. (2025). Application Notes and Protocols: 2,4-bis(1-phenylethyl)phenol as a Polymer Stabilizer.
[4] BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Alkylation of Phenol with Styrene.
[13] ResearchGate. Synthesis mechanism of phosphite antioxidants via transesterification.
[11] Zhu, Y., Liu, X., Tang, Y., Xu, K., Tang, X., Zhu, L., & Xiong, B. (2025). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 14(3), e202400135. [Link]
[12] Zhu, Y., Liu, X., Tang, Y., Xu, K., Tang, X., Zhu, L., & Xiong, B. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen.
[7] Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).
[6] Google Patents. (2011). Process for preparing styrenated phenol. KR20110070081A.
[8] Organic Syntheses. ethyl phenylacetate. [Link]
[9] Chen, R. R., Li, Y. C., & Wu, B. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ChemBioChem, 21(18), 2634-2640. [Link]
[2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95322, this compound. [Link]
[3] National Institute of Standards and Technology. (n.d.). Phenol, 2-(1-phenylethyl)-. In NIST Chemistry WebBook. [Link]
[5] BenchChem. (2025). Technical Support Center: Synthesis of 3-(1-Phenylethyl)phenol.
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An In-depth Technical Guide to the Electronic Properties of 2-(1-phenylethyl)phenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive exploration of the electronic properties of the (R) and (S) enantiomers of 2-(1-phenylethyl)phenol. In the realm of molecular recognition, catalysis, and pharmacology, understanding the nuanced differences in the electronic landscapes of chiral isomers is paramount. The subtle interplay of stereochemistry and electron distribution can dictate biological activity, reaction kinetics, and material properties. This document will detail both experimental and computational methodologies to elucidate these properties, offering not just procedural steps but the scientific rationale that underpins them.
The Significance of Chirality in Phenolic Scaffolds
Phenolic compounds are a cornerstone in medicinal chemistry and materials science, lauded for their antioxidant capabilities and versatile reactivity. The introduction of a chiral center, as seen in this compound, imbues the molecule with stereospecificity. The (R) and (S) enantiomers, while chemically identical in an achiral environment, can exhibit distinct interactions with other chiral entities such as enzymes, receptors, and chiral catalysts[1]. These diastereomeric interactions are governed by the three-dimensional arrangement of atoms, which in turn influences the molecule's electronic surface. Therefore, a thorough characterization of the electronic properties of each enantiomer is a critical step in the development of stereoselective drugs and catalysts.
Synthesis and Chiral Resolution
A prerequisite to studying the individual enantiomers is their synthesis and subsequent separation from the racemic mixture.
Synthesis of Racemic this compound
The most common route to synthesizing (1-phenylethyl)phenols is through the Friedel-Crafts alkylation of phenol with styrene[2]. This reaction is typically catalyzed by a Lewis acid or a Brønsted acid.
Reaction Scheme:
Phenol + Styrene --(Lewis Acid Catalyst)--> this compound + 4-(1-phenylethyl)phenol
It is crucial to note that this reaction yields a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the hydroxyl group on the phenol ring[2]. Optimization of reaction conditions (e.g., temperature, catalyst, solvent) is necessary to maximize the yield of the desired ortho-isomer.
Chiral Resolution of Enantiomers
Once the racemic this compound is synthesized and isolated, the (R) and (S) enantiomers must be separated. Enzymatic kinetic resolution is a highly effective method for this purpose, leveraging the stereoselectivity of enzymes. Lipases are commonly employed for the resolution of chiral alcohols through enantioselective acylation.
Conceptual Workflow for Enzymatic Kinetic Resolution:
Figure 1: Conceptual workflow for the enzymatic kinetic resolution of this compound enantiomers.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: In a sealed glass vessel, dissolve racemic this compound (e.g., 100 mM) in n-hexane.
-
Addition of Reagents: Add an acyl donor, such as vinyl acetate (e.g., 400 mM), and a lipase catalyst, for instance, immobilized Candida antarctica lipase B (CALB) (e.g., 10 mg/mL)[3].
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C) for a predetermined time (e.g., 24-48 hours), monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction reaches approximately 50% conversion, filter off the immobilized enzyme.
-
Separation: Separate the resulting ester ((R)-2-(1-phenylethyl)phenyl acetate) from the unreacted alcohol ((S)-2-(1-phenylethyl)phenol) using column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the separated ester using a base (e.g., NaOH in methanol/water) to obtain the pure (R)-2-(1-phenylethyl)phenol.
-
Purity Analysis: Determine the enantiomeric excess (ee) of both separated enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Determination of Electronic Properties
The electronic behavior of the individual isomers can be probed using various spectroscopic and electrochemical techniques.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (typically the Lowest Unoccupied Molecular Orbital, LUMO).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁴ M) of the purified (R)- and (S)-2-(1-phenylethyl)phenol in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectra of each enantiomer over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) for each isomer.
Expected Data and Interpretation:
| Isomer | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| (R)-2-(1-phenylethyl)phenol | ~275 | To be determined |
| (S)-2-(1-phenylethyl)phenol | ~275 | To be determined |
Phenol itself exhibits a λmax around 275 nm[4]. While the λmax values for the two enantiomers are expected to be identical in an achiral solvent, subtle differences in their molar absorptivities might be observed. The introduction of substituents on the phenol ring can cause a bathochromic (red) or hypsochromic (blue) shift in λmax[3][5].
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively. For phenols, CV is particularly useful for assessing their antioxidant capacity, as a lower oxidation potential indicates a greater ease of donating an electron to neutralize free radicals.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile or dimethylformamide).
-
Analyte Solution: Dissolve a known concentration (e.g., 1 mM) of the purified (R)- or (S)-2-(1-phenylethyl)phenol in the electrolyte solution.
-
Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Deaerate the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes[6]. Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back, at a specific scan rate (e.g., 100 mV/s)[6].
-
Data Analysis: From the resulting voltammogram, determine the anodic peak potential (Epa), which corresponds to the oxidation of the phenolic hydroxyl group.
Expected Data and Interpretation:
| Isomer | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) |
| (R)-2-(1-phenylethyl)phenol | To be determined |
| (S)-2-(1-phenylethyl)phenol | To be determined |
The oxidation of phenols is generally an irreversible process, resulting in the formation of a phenoxyl radical[7]. A lower Epa value suggests that the compound is more easily oxidized. While the redox potentials of enantiomers are identical in an achiral environment, differences might emerge in the presence of a chiral electrolyte or on a chiral electrode surface, a concept explored in the field of spin-dependent electrochemistry[8].
Computational Investigation of Electronic Properties
Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and properties of molecules. It allows for the calculation of molecular orbital energies, which are fundamental to understanding chemical reactivity and spectroscopic behavior.
Computational Workflow: DFT Calculations
Figure 2: A typical workflow for DFT calculations to determine the electronic properties of chiral isomers.
Detailed Computational Protocol:
-
Structure Preparation: Build the 3D structures of the (R)- and (S)-2-(1-phenylethyl)phenol isomers using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single Point Energy and Property Calculation: Using the optimized geometries, perform a single point energy calculation with a more accurate basis set (e.g., B3LYP/6-311+G(d,p)) to obtain reliable electronic properties.
-
Property Extraction: From the output of the calculation, extract the energies of the HOMO and LUMO, and calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). Visualize the molecular orbitals and the molecular electrostatic potential (MEP) map.
-
Simulated Spectra (Optional): Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectra of the isomers, which can be compared with the experimental data.
Predicted Electronic Properties (Illustrative):
| Property | (R)-2-(1-phenylethyl)phenol | (S)-2-(1-phenylethyl)phenol | Significance |
| EHOMO (eV) | Predicted Value | Predicted Value | Related to ionization potential and ease of oxidation. |
| ELUMO (eV) | Predicted Value | Predicted Value | Related to electron affinity and ease of reduction. |
| ΔE (HOMO-LUMO Gap) (eV) | Predicted Value | Predicted Value | Indicates chemical reactivity and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. |
The HOMO is typically localized on the electron-rich phenol ring, indicating that this is the primary site for electrophilic attack and oxidation. The LUMO may be distributed over the aromatic rings. The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of a molecule. For the enantiomers in a vacuum, these calculated values will be identical. However, computational studies can be extended to model their interactions with other chiral molecules or in a chiral solvent, where differences in their electronic properties would become apparent.
Concluding Remarks
The comprehensive characterization of the electronic properties of this compound isomers requires a synergistic approach, combining synthesis, chiral separation, experimental measurements, and computational modeling. While the intrinsic electronic properties of the (R) and (S) enantiomers in an achiral environment are identical, their interactions with a chiral world are distinct. The methodologies outlined in this guide provide a robust framework for elucidating these properties, paving the way for a deeper understanding of their stereospecific behavior in various scientific and industrial applications. The subtle differences in their electronic landscapes, when interacting with chiral systems, can have profound implications for drug efficacy, catalytic selectivity, and the performance of advanced materials.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Bis(1-Phenylethyl)Phenol. National Center for Biotechnology Information. Retrieved from [Link]
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Kłoss, R., Dąbrowska, A., Pukin, A., & Taciak, P. P. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 27(19), 6296. [Link]
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PubChem. (n.d.). 4-(1-Phenylethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Phenol, 2-(1-phenylethyl)-. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-(1-phenylethyl)-. National Institute of Standards and Technology. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic voltammetry of phenol. Retrieved from [Link]
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NIST. (n.d.). Phenol, 2-(1-phenylethyl)-. National Institute of Standards and Technology. Retrieved from [Link]
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Hashemi, P., Schenk, J. O., & Chavarin, M. (2016). The measurement of phenols with graphitic carbon fiber microelectrodes and fast-scan cyclic voltammetry. Analytical and bioanalytical chemistry, 408(25), 7043–7052. [Link]
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Fernández-Pachón, M. S., Villano, D., García-Parrilla, M. C., & Troncoso, A. M. (2004). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Molecules, 9(12), 1014-1027. [Link]
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ResearchGate. (n.d.). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. Retrieved from [Link]
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Wu, J., Chen, X., Xia, S. H., Cui, G., & Zhang, Y. (2022). Excited-state photochemistry dynamics of 2-(1-naphthyl) phenol: electronic structure calculations and non-adiabatic dynamics simulations. Physical Chemistry Chemical Physics, 24(35), 21358-21366. [Link]
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Fontanesi, C., & Migliori, A. (2019). Spin dependent electrochemistry: Focus on chiral vs achiral charge transmission through 2D SAMs adsorbed on gold. IRIS-AperTO. [Link]
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ResearchGate. (n.d.). Catalytic kinetic resolution of helical polycyclic phenols via an organocatalyzed enantioselective dearomative amination reaction. Retrieved from [Link]
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Yilmaz, E., Can, K., & Sezgin, M. (2016). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Biotechnology & Biotechnological Equipment, 30(2), 332-340. [Link]
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Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]
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Kezić, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-(1-phenylethyl)phenol for Pharmaceutical Development
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the phenolic compound 2-(1-phenylethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind experimental designs, ensuring the generation of robust and reliable data critical for formulation development and regulatory submissions.
Introduction: Understanding the Physicochemical Landscape of this compound
This compound is an aromatic organic compound featuring a phenol ring substituted with a phenylethyl group.[1][2] Its chemical structure, molecular formula (C14H14O), and molecular weight (198.26 g/mol ) are fundamental to its physicochemical properties.[1] The presence of both a hydrophilic hydroxyl group and a lipophilic phenylethyl moiety suggests a compound with limited aqueous solubility, a critical parameter influencing its biopharmaceutical properties. Preliminary computational estimates suggest a low aqueous solubility, classifying it as moderately soluble to poorly soluble.[3][4] A thorough experimental investigation into its solubility and stability is therefore paramount for any pharmaceutical development program.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H14O | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| CAS Number | 4237-44-9 | [5] |
| Appearance | Liquid (at room temperature) | |
| Predicted Water Solubility | 0.0177 mg/mL | [3] |
| InChI Key | WYZIVNCBUWDCOZ-UHFFFAOYSA-N |
Solubility Characterization: A Foundation for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. For a compound like this compound with predicted poor aqueous solubility, a comprehensive solubility profile in various pharmaceutically relevant solvents is essential. This data will inform the selection of appropriate formulation strategies, such as the use of co-solvents, surfactants, or lipid-based delivery systems, to enhance its solubility and absorption.[6][7]
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes a robust method for determining the equilibrium solubility of this compound in various solvents. The shake-flask method is a reliable and widely accepted technique for this purpose.
Step-by-Step Methodology:
-
Solvent Selection: A range of solvents should be chosen to cover a spectrum of polarities and pharmaceutical relevance. This should include:
-
Purified Water (pH 5-7)
-
pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.
-
Common organic solvents and co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, acetone, dichloromethane).
-
Pharmaceutically relevant oils (e.g., medium-chain triglycerides).
-
-
Sample Preparation: Add an excess amount of this compound to a known volume of each selected solvent in a sealed, clear glass vial. The excess solid ensures that equilibrium saturation is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in mg/mL and mol/L.
Data Presentation: Solubility Profile of this compound
The results should be summarized in a clear and concise table for easy comparison.
Table 2: Illustrative Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | [Experimental Data] | [Calculated Data] |
| pH 1.2 Buffer | 37 | [Experimental Data] | [Calculated Data] |
| pH 6.8 Buffer | 37 | [Experimental Data] | [Calculated Data] |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] |
| Propylene Glycol | 25 | [Experimental Data] | [Calculated Data] |
| PEG 400 | 25 | [Experimental Data] | [Calculated Data] |
Intrinsic Stability Assessment: Unveiling Degradation Pathways
Forced degradation studies are a regulatory requirement and a critical component of drug development.[6][7] They are designed to intentionally degrade the API under more severe conditions than those encountered during long-term stability testing.[6] The insights gained from these studies are invaluable for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating a stability-indicating analytical method.
-
Informing formulation and packaging decisions to enhance product stability.
Experimental Workflow: A Comprehensive Forced Degradation Study
The following diagram outlines a systematic approach to conducting a forced degradation study for this compound.
Caption: Figure 1: A systematic workflow for the forced degradation study of this compound.
Detailed Protocols for Stress Conditions
The goal of forced degradation is to achieve a target degradation of 5-20%. The conditions below are starting points and should be optimized based on the observed stability of the molecule.
3.2.1. Acidic and Basic Hydrolysis
-
Rationale: To assess the susceptibility of the molecule to hydrolysis at low and high pH. Phenolic compounds can be sensitive to pH-dependent degradation.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, add an equal volume of 0.1 M hydrochloric acid.
-
For basic hydrolysis, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
3.2.2. Oxidative Degradation
-
Rationale: To evaluate the molecule's sensitivity to oxidation. The phenol moiety is known to be susceptible to oxidation.[8]
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound.
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2.
-
Store the solution at room temperature, protected from light, and collect samples at various time points.
-
3.2.3. Thermal Degradation
-
Rationale: To assess the impact of heat on the stability of the compound in both the solid state and in solution.
-
Protocol:
-
For solid-state analysis, place a known amount of the solid API in a controlled temperature oven (e.g., 80°C).
-
For solution-state analysis, prepare a 1 mg/mL solution and incubate it at the same elevated temperature.
-
Collect samples at appropriate time intervals.
-
3.2.4. Photolytic Degradation
-
Rationale: To determine the light sensitivity of the molecule, which is a requirement under ICH Q1B guidelines.
-
Protocol:
-
Expose the solid API and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light with aluminum foil to allow for the assessment of thermal degradation that may occur concurrently.
-
Analyze the samples after the exposure period.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. HPLC with UV detection is the most common technique for this purpose.
3.3.1. Method Development Strategy
Caption: Figure 2: A strategic approach to developing a stability-indicating HPLC method.
3.3.2. Illustrative HPLC Method Parameters
The following are suggested starting parameters for method development:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to ensure separation of all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of this compound (likely around 270-280 nm).
-
Injection Volume: 10 µL
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Data Analysis and Presentation
The results of the forced degradation studies should be presented in a summary table.
Table 3: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of API | Number of Degradants | RRT of Major Degradants | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | [Data] | [Data] | [Data] | [Data] |
| 0.1 M NaOH, 60°C, 24h | [Data] | [Data] | [Data] | [Data] |
| 3% H2O2, RT, 24h | [Data] | [Data] | [Data] | [Data] |
| Thermal, 80°C, 72h | [Data] | [Data] | [Data] | [Data] |
| Photolytic, ICH Q1B | [Data] | [Data] | [Data] | [Data] |
RRT = Relative Retention Time
Conclusion
This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the high-quality data necessary to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of a potential drug product. The inherent antioxidant properties of phenolic compounds suggest that this compound may exhibit a degree of stability, but only a thorough experimental investigation as outlined herein can confirm its behavior under various stress conditions.
References
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Cheméo. Chemical Properties of Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9). [Link]
-
International Journal of Pharmaceutical Research and Applications. Stability Indicating Analytic Method Devlompent & Validation of Hplc. [Link]
-
Journal of Chemistry. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
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PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
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PubChem - NIH. 2,4-Bis(1-Phenylethyl)Phenol. [Link]
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PubChem - NIH. 2-(1-Methyl-1-phenylethyl)phenol. [Link]
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Sciencemadness Wiki. Phenol. [Link]
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Scribd. Stability-Indicating HPLC Method for Simultaneous | PDF | High Performance Liquid Chromatography | Detection Limit. [Link]
-
The NIST WebBook. Phenol, 2-(1-phenylethyl)-. [Link]
-
US EPA. Phenol, 2-(1-phenylethyl)- - Substance Details - SRS. [Link]
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-
PubMed Central. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. [Link]
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CAS 4237-44-9 physicochemical data
An In-Depth Technical Guide to o-(1-Phenylethyl)phenol (CAS 4237-44-9)
Introduction
o-(1-Phenylethyl)phenol, registered under CAS number 4237-44-9, is an aromatic organic compound belonging to the alkylphenol family. It is characterized by a phenol ring substituted at the ortho position with a 1-phenylethyl group. This compound is recognized for its pleasant floral odor and its utility as an antimicrobial agent.[1] Its synthesis is primarily achieved through the acid-catalyzed alkylation of phenol. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and the scientific principles underlying its function, tailored for researchers, scientists, and professionals in drug development and chemical industries.
Chemical Identity and Structure
Proper identification is critical for the safe handling and effective application of any chemical compound. The fundamental identifiers for o-(1-phenylethyl)phenol are detailed below.
-
IUPAC Name: 2-(1-phenylethyl)phenol[2]
-
Molecular Formula: C₁₄H₁₄O[5]
-
Molecular Weight: 198.26 g/mol [2]
-
Synonyms: o-(α-Methylbenzyl)phenol, 2-(α-Methylbenzyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane[3][4]
-
InChI Key: WYZIVNCBUWDCOZ-UHFFFAOYSA-N[2]
-
Canonical SMILES: CC(C1=CC=CC=C1)C2=CC=CC=C2O[2]
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various systems and are fundamental to its application and safety. The data presented below is a compilation from various sources, including both predicted and experimental values.
| Property | Value | Source(s) |
| Physical State | Colorless to yellow liquid | [5] |
| Odor | Floral | [5] |
| Boiling Point | 313.9 ± 11.0 °C at 760 mmHg | ChemSrc |
| Density (Predicted) | 1.074 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 10.07 ± 0.35 | [5] |
| LogP (Octanol/Water Partition Coefficient) | 3.82 | ChemSrc |
| Solubility | Sparingly soluble in water, soluble in most organic solvents. | [6] |
| Refractive Index | 1.588 | ChemSrc |
Note: Some of the physicochemical data, particularly density and pKa, are predicted values and should be used with this understanding. Experimental verification is recommended for critical applications.
Synthesis of o-(1-Phenylethyl)phenol
The primary route for synthesizing o-(1-phenylethyl)phenol is the Friedel-Crafts alkylation of phenol with either styrene or 1-phenylethanol, catalyzed by an acid.[5] This electrophilic aromatic substitution reaction typically yields a mixture of ortho, meta, and para isomers, with the ortho isomer being a significant product under certain conditions.
General Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Styrene
This protocol outlines a general procedure for the synthesis. Optimization of reaction conditions (e.g., temperature, catalyst, and reactant ratios) is often necessary to maximize the yield of the desired ortho isomer.
Materials:
-
Phenol
-
Styrene
-
Acid Catalyst (e.g., anhydrous AlCl₃, H₂SO₄, or a solid acid catalyst)
-
Solvent (e.g., cyclohexane or solvent-free)
-
Sodium hydroxide solution (for work-up)
-
Hydrochloric acid (for work-up)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in the chosen solvent (if any).
-
Slowly add the acid catalyst to the phenol solution while stirring.
-
Add styrene dropwise from the dropping funnel to the reaction mixture. The reaction is often exothermic, and the temperature should be controlled, typically within a range of 115-120 °C.[7]
-
After the addition is complete, continue to stir the mixture at the reaction temperature for a specified time (e.g., 10 minutes in a microwave reactor or several hours under conventional heating) to ensure the reaction goes to completion.[7]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a dilute acid solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with a dilute sodium hydroxide solution to remove unreacted phenol, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the o-(1-phenylethyl)phenol.
Synthesis Workflow Diagram
Caption: A schematic of the synthesis of o-(1-phenylethyl)phenol.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of o-(1-phenylethyl)phenol.
-
¹H NMR and ¹³C NMR: Data available through PubChem, provided by SpectraBase.[2]
-
Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum of 2-(1-phenylethyl)-phenol.[3] A typical IR spectrum of a phenol would show a characteristic broad O-H stretching band around 3300-3500 cm⁻¹, C-O stretching around 1200 cm⁻¹, and aromatic C-H and C=C stretching bands.[8]
-
Mass Spectrometry: The NIST WebBook also contains the electron ionization mass spectrum for this compound, which is crucial for determining its molecular weight and fragmentation pattern.[4] The mass spectrum shows a top peak at m/z 183 and a molecular ion peak at m/z 198.[2]
Applications and Mechanism of Action
o-(1-Phenylethyl)phenol has found applications in several industries due to its unique combination of properties.
-
Fragrance and Flavor Industry: Its distinct floral scent makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in certain food products.[5]
-
Industrial Antimicrobial Agent: It is utilized to prevent the growth of microorganisms in various industrial applications, thereby extending the shelf-life and ensuring the safety of products.[5]
Antimicrobial Mechanism of Action
While specific studies on the antimicrobial mechanism of o-(1-phenylethyl)phenol are limited, its action can be understood by examining the well-documented mechanisms of phenolic compounds in general. Phenols exert their antimicrobial effects through several pathways:
-
Disruption of Cell Membranes: The lipophilic nature of the phenylethyl group allows the molecule to partition into the lipid bilayer of bacterial cell membranes. This disrupts the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components like ions (e.g., K⁺) and ATP.[9][10]
-
Enzyme Inhibition: The hydroxyl group of the phenol can interact with and denature essential bacterial enzymes, particularly those involved in energy metabolism and protein synthesis. This interference with vital metabolic processes inhibits bacterial growth.[9]
-
Protein Denaturation: At higher concentrations, phenolic compounds can cause coagulation and denaturation of proteins within the bacterial cell, leading to cell death.[11]
The overall effect is a combination of these mechanisms, making phenolic compounds effective against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi.[11][12]
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling o-(1-phenylethyl)phenol. It is intended for laboratory and industrial use and should not be used for in-home applications. Standard safety practices include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storing the compound in a tightly sealed container in a dry, room-temperature environment.[5]
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
o-(1-Phenylethyl)phenol (CAS 4237-44-9) is a versatile aromatic compound with established applications in the fragrance and industrial sectors. Its synthesis via Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution. The physicochemical properties of this compound, particularly its aroma and antimicrobial activity, are directly linked to its chemical structure. The antimicrobial action, characteristic of phenolic compounds, involves the disruption of microbial cell integrity and metabolic functions. This guide provides a foundational understanding of o-(1-phenylethyl)phenol for researchers and professionals, emphasizing the interplay between its chemical properties and practical applications.
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Introduction: Unveiling the Potential of Styrenated Phenols
An In-depth Technical Guide to the Potential Biological Activities of Styrenated Phenols
For Researchers, Scientists, and Drug Development Professionals
Styrenated phenols are a class of aromatic organic compounds characterized by a phenol ring substituted with one or more styryl groups.[1] Commercially, they are typically available as a mixture of mono-, di-, and tri-styrenated congeners.[2][3] These compounds are widely recognized for their potent antioxidant properties, which has led to their extensive use as stabilizers in the rubber, plastics, and polymer industries to prevent oxidative degradation and enhance product longevity.[4][5][6] The core of their antioxidant function lies in the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals, thereby terminating degradative chain reactions.[2][4]
While their industrial applications are well-established, the specific biological activities of styrenated phenols in a biomedical context remain a largely unexplored frontier. However, the broader class of phenolic compounds is renowned for a wide array of therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[7][8][9] This guide, therefore, aims to provide a comprehensive technical overview of the known antioxidant activities of styrenated phenols and to build a scientifically grounded framework for investigating their potential in other key biological areas. By synthesizing established principles of phenolic chemistry and pharmacology, we will explore the hypothetical mechanisms and experimental pathways that could unlock the therapeutic promise of these versatile molecules.
Part 1: The Established Biological Activity: Potent Antioxidant Properties
The primary and most well-documented biological activity of styrenated phenols is their ability to function as chain-breaking antioxidants.[10] This activity is pivotal to their industrial use and forms the foundation for their potential therapeutic applications, as oxidative stress is a key pathological factor in numerous human diseases.
Mechanism of Antioxidant Action
The antioxidant mechanism of styrenated phenols is centered on the phenolic hydroxyl (-OH) group. This group can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and preventing it from causing cellular damage. In this process, the styrenated phenol is converted into a phenoxyl radical, which is significantly more stable and less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring and the styryl substituents. This stability is crucial as it prevents the phenoxyl radical from initiating new radical chain reactions.[4][11]
The general reaction can be depicted as follows:
-
Initiation: A free radical (R•) is generated.
-
Propagation: The free radical reacts with a substrate (e.g., a lipid), creating a new radical and perpetuating a chain reaction.
-
Termination: A styrenated phenol (SP-OH) donates a hydrogen atom to the free radical, terminating the chain reaction.
-
SP-OH + R• → SP-O• + RH
-
The resulting stable phenoxyl radical (SP-O•) can then be neutralized by another radical or an antioxidant molecule.
Caption: Hypothetical inhibition of the NF-κB pathway by styrenated phenols.
Proposed Experimental Workflow:
-
Cell-Based Assays:
-
Cell Line: Use a relevant cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treatment: Treat the cells with various concentrations of styrenated phenols prior to or concurrently with LPS stimulation.
-
Endpoints:
-
Nitric Oxide (NO) Production: Measure NO levels in the cell culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Gene Expression: Analyze the mRNA levels of inflammatory genes using RT-qPCR.
-
Western Blot: Assess the phosphorylation and degradation of key proteins in the NF-κB pathway (e.g., IκBα, p65).
-
-
Section 2.2: Potential Anticancer Activity
Postulated Mechanisms: Dietary polyphenols have been extensively studied for their chemopreventive and therapeutic effects against cancer. [7]The anticancer properties of phenolic compounds are multifaceted and may involve: [7][12]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the modulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activation of caspases. [13]* Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle. [7]* Inhibition of Angiogenesis and Metastasis: Preventing the formation of new blood vessels that supply tumors and inhibiting the spread of cancer cells. [7]* Antioxidant Effects: Protecting normal cells from DNA damage caused by oxidative stress, a known contributor to carcinogenesis.
Suggested Experimental Models:
-
In Vitro Cytotoxicity Assays:
-
MTT or SRB Assay: To assess the effect of styrenated phenols on the viability and proliferation of various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). [14] * Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry or TUNEL assays to detect and quantify apoptosis.
-
Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to determine the effects on cell cycle distribution.
-
-
In Vivo Tumor Models:
-
Xenograft Models: If promising in vitro activity is observed, evaluate the efficacy of styrenated phenols in reducing tumor growth in immunodeficient mice bearing human tumor xenografts. [14]
Phenolic Compound Cancer Cell Line IC50 (µM) Reference Curcumin HCT116 (Colon) ~25 [12] Resveratrol PC-3 (Prostate) ~50 [12] Quercetin MCF-7 (Breast) ~30 [7] | Styrenated Phenols | Various | To be determined | |
-
Section 2.3: Potential Neuroprotective Activity
Theoretical Basis: Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, with oxidative stress playing a crucial role in their pathophysiology. [15]The ability of phenolic compounds to cross the blood-brain barrier and exert antioxidant effects within the central nervous system makes them promising candidates for neuroprotection. [16]Potential mechanisms include:
-
Scavenging of Reactive Oxygen Species (ROS): Directly reducing oxidative damage to neurons. [9]* Modulation of Neuroinflammatory Pathways: As neuroinflammation is a key component of neurodegeneration.
-
Activation of Pro-survival Signaling Pathways: Some phenolic compounds can activate pathways that promote neuronal survival and resilience. [17] Recommended Experimental Approaches:
-
In Vitro Neuronal Cell Models:
-
Cell Lines: Use neuronal cell lines like SH-SY5Y or PC12.
-
Induction of Neurotoxicity: Induce cell death using neurotoxins such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta (Aβ) peptides for Alzheimer's models.
-
Assessment of Neuroprotection: Pre-treat the cells with styrenated phenols and measure cell viability (e.g., using the MTT assay) and markers of apoptosis.
-
Measurement of Oxidative Stress: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.
-
-
In Vivo Models of Neurodegeneration:
-
Animal Models: Utilize established rodent models of neurodegenerative diseases (e.g., MPTP-induced Parkinsonism in mice).
-
Behavioral Tests: Assess motor function and cognitive performance.
-
Histological and Biochemical Analysis: Examine brain tissue for neuronal loss, protein aggregation, and markers of oxidative stress and inflammation. [18]
-
Conclusion and Future Directions
Styrenated phenols possess well-defined and potent antioxidant properties that are commercially exploited. This core activity provides a strong rationale for exploring their potential in therapeutic areas where oxidative stress is a key etiological factor. This guide has outlined a hypothetical framework for investigating the anti-inflammatory, anticancer, and neuroprotective activities of styrenated phenols, drawing parallels from the broader family of phenolic compounds.
The lack of specific research on the biological activities of styrenated phenols beyond their industrial use represents a significant knowledge gap and a compelling opportunity for the scientific community. Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening of various styrenated phenol isomers to identify lead compounds with promising biological activities.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by active styrenated phenols.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to determine their therapeutic potential and safety profiles.
By pursuing these avenues of research, the full therapeutic potential of styrenated phenols may be unlocked, paving the way for the development of novel drugs for a range of human diseases.
References
- A Comparative Guide to the Antioxidant Activity of Styrenated Phenol Isomers - Benchchem. (n.d.).
- The Chemistry Behind Durability: Styrenated Phenol in Action. (n.d.).
- CN102267876B - Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Google Patents. (n.d.).
- Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. (n.d.).
- The Chain-Breaking Antioxidant Activity of Phenolic Compounds with Different Numbers of O-H Groups as Determined During the Oxidation of Styrene | Request PDF - ResearchGate. (n.d.).
- The chain-breaking antioxidant activity of phenolic compounds with different numbers of O-H groups as determined during the oxidation of styrene | Semantic Scholar. (2009).
- Neuroprotective effects of phenolic A ring oestrogens - PubMed - NIH. (n.d.).
- Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment. (n.d.).
- Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - NIH. (n.d.).
- Anti-inflammatory activity of TS-13, ARE-inducing phenol antioxidant - PubMed. (2013).
- The Role of Styrenated Phenol in Enhancing Rubber and Plastic Longevity. (n.d.).
- Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed. (2015).
- Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. (n.d.).
- Polyphenol nanoformulations for cancer therapy: experimental evidence and clinical perspective - PMC - NIH. (n.d.).
- Anti-Inflammatory Activity of TS-13, ARE-Inducing Phenol Antioxidant | Semantic Scholar. (n.d.).
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- Environmental risk evaluation report: Styrenated phenol - GOV.UK. (n.d.).
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- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC. (2022).
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- Assays of Antioxidant Properties - In Vitro and In Vivo #freeradicals #antioxidants - YouTube. (2024).
- Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC - PubMed Central. (n.d.).
- A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer's Disease - MDPI. (n.d.).
- Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - NIH. (n.d.).
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Methodological & Application
Application Notes and Protocols for the Use of 2-(1-phenylethyl)phenol as a Polymer Stabilizer
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Imperative of Polymer Stabilization
Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation process, primarily driven by the formation of free radicals, leads to a loss of mechanical properties, discoloration, and ultimately, failure of the polymeric material. To counteract these effects, stabilizers are incorporated into the polymer matrix. Among the most effective stabilizers are phenolic antioxidants, which act as radical scavengers to interrupt the degradation cycle. This document provides a detailed guide on the application of 2-(1-phenylethyl)phenol, a sterically hindered phenolic antioxidant, for the stabilization of polymers.
The Chemistry and Mechanism of this compound
This compound belongs to the class of sterically hindered phenolic antioxidants. Its efficacy is rooted in its chemical structure: a hydroxyl group on a benzene ring, with a bulky 1-phenylethyl group at the ortho position.
-
The Phenolic Moiety: The hydroxyl (-OH) group is the active site. It can donate its hydrogen atom to a highly reactive free radical (ROO•, RO•, R•) that would otherwise attack the polymer chain. This donation neutralizes the radical and terminates the degradation chain reaction.
-
Steric Hindrance: The 1-phenylethyl group provides significant steric bulk around the hydroxyl group. This has two primary benefits:
-
It increases the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.
-
It enhances the compatibility of the antioxidant with the polymer matrix and reduces its volatility during high-temperature processing.
-
The general mechanism of action for this compound as a radical scavenger is depicted below.
Figure 1: Mechanism of radical scavenging by this compound.
Applications and Polymer Compatibility
This compound is theoretically suitable for a wide range of polymers that are susceptible to oxidative degradation. Its high molecular weight and sterically hindered nature suggest good performance in high-temperature processing applications.
| Polymer Type | Typical Loading Level (%) | Processing Temperature Range (°C) | Key Benefits |
| Polypropylene (PP) | 0.05 - 0.25 | 200 - 260 | Prevents chain scission, maintains melt flow index (MFI). |
| Polyethylene (PE) | 0.05 - 0.20 | 180 - 240 | Improves long-term thermal stability, reduces gel formation. |
| Polystyrene (PS) | 0.10 - 0.30 | 190 - 250 | Prevents yellowing and embrittlement. |
| Acrylonitrile Butadiene Styrene (ABS) | 0.15 - 0.50 | 220 - 270 | Protects the unsaturated butadiene phase from oxidation. |
Experimental Protocol: Incorporation and Evaluation
This section details the protocol for incorporating this compound into a polypropylene matrix and evaluating its effectiveness using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Materials and Equipment
-
Polymer: Polypropylene powder (MFI 10-15 g/10 min)
-
Stabilizer: this compound
-
Co-stabilizer (optional): Tris(2,4-di-tert-butylphenyl)phosphite (a phosphite processing stabilizer)
-
Equipment:
-
Twin-screw extruder
-
Injection molding machine
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC) with an oxidative induction time (OIT) module
-
Protocol for Compounding and Sample Preparation
-
Pre-blending: Dry blend the polypropylene powder with the desired concentration of this compound (e.g., 0.1% w/w) and the co-stabilizer (e.g., 0.1% w/w) in a high-speed mixer for 5 minutes to ensure a homogenous mixture.
-
Extrusion: Feed the pre-blended mixture into a twin-screw extruder with a temperature profile appropriate for polypropylene (e.g., 180°C to 220°C from feed zone to die). The extruded strands are then cooled in a water bath and pelletized.
-
Injection Molding: Dry the pellets at 80°C for 4 hours. Mold the pellets into standard test specimens (e.g., tensile bars, plaques) using an injection molding machine with a melt temperature of 230°C.
-
Control Sample: Prepare a control sample of polypropylene without any added stabilizers using the same procedure.
Figure 2: Workflow for sample preparation.
Protocol for Thermal Stability Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the molded polymer sample into a TGA crucible.
-
TGA Method:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset temperature of degradation (Tonset), which is the temperature at which significant mass loss begins. A higher Tonset indicates better thermal stability.
Protocol for Oxidative Stability Analysis (OIT by DSC)
-
Sample Preparation: Place 5-10 mg of the molded polymer sample into an open aluminum DSC pan.
-
OIT Method:
-
Equilibrate at 30°C.
-
Ramp the temperature to 200°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Isothermally hold at 200°C for 5 minutes.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Continue to hold isothermally at 200°C and record the time until the onset of the exothermic oxidation peak.
-
-
Data Analysis: The Oxidative Induction Time (OIT) is the time from the introduction of oxygen to the onset of oxidation. A longer OIT value signifies greater resistance to oxidative degradation.
Expected Results and Interpretation
| Analysis | Parameter | Control PP | PP + 0.1% this compound | Interpretation |
| TGA | Tonset (°C) | ~350°C | >370°C | The addition of the stabilizer increases the temperature at which thermal degradation begins. |
| DSC | OIT (minutes at 200°C) | < 10 min | > 60 min | The stabilizer significantly extends the time before oxidative degradation is initiated at elevated temperatures. |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and other chemicals.
-
Consult the Safety Data Sheet (SDS) for this compound before use for detailed information on hazards and handling precautions.
-
Polymer processing should be carried out in a well-ventilated area to avoid inhalation of fumes.
Conclusion
This compound demonstrates significant potential as a primary antioxidant for a variety of polymers. Its sterically hindered phenolic structure allows it to effectively interrupt radical-induced degradation pathways, thereby enhancing the thermal and oxidative stability of the polymer. The protocols outlined in this document provide a robust framework for incorporating and evaluating the performance of this stabilizer, enabling researchers and formulation scientists to optimize the long-term durability of their polymer products.
References
-
Al-Malaika, S. (2004). Antioxidants. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. [Link]
-
Pospíšil, J., & Nešpůrek, S. (1997). Chain-breaking antioxidants in polymer stabilization. Polymer Degradation and Stability, 57(3), 255-265. [Link]
-
Gijsman, P. (2017). A review on the mechanism of action of flame retardants and polymer stabilization. Polymer Degradation and Stability, 145, 2-16. [Link]
Application Notes & Protocols: 2-(1-Phenylethyl)phenol as a High-Performance Radical Scavenger for Polymer Stabilization
Introduction
The service life and performance of polymeric materials are intrinsically linked to their stability against environmental factors. Exposure to heat, ultraviolet (UV) radiation, and mechanical stress, particularly in the presence of oxygen, initiates a cascade of chemical reactions known as oxidative degradation.[1][2][3] This process leads to the formation of free radicals that propagate a chain reaction, resulting in bond scission, cross-linking, and a catastrophic loss of mechanical properties, discoloration, and surface cracking.[4][5]
To counteract this degradation, the polymer industry relies on the incorporation of antioxidants. These additives function by interrupting the degradation cycle. Phenolic antioxidants, often referred to as primary antioxidants, are a cornerstone of polymer stabilization.[4][6] They operate as highly efficient radical scavengers, neutralizing the reactive species that drive polymer decay.
This guide provides a detailed technical overview of 2-(1-phenylethyl)phenol (CAS: 4237-44-9), a sterically hindered phenolic antioxidant. We will explore its mechanism of action and provide robust protocols for its application and efficacy evaluation in various polymer systems. The unique ortho-substitution of the 1-phenylethyl group on the phenol ring confers a combination of reactivity and stability, making it a compelling choice for researchers and scientists seeking to enhance the durability of their polymer formulations.[7]
Section 1: The Chemistry of Polymer Degradation and Stabilization
The Autoxidation Cycle: A Self-Propagating Degradation Pathway
The oxidative degradation of most polymers follows a well-established free-radical chain reaction, often termed the autoxidation cycle.[8][9] Understanding this cycle is paramount to designing effective stabilization strategies. The process can be broken down into three key stages:
-
Initiation: The formation of initial polymer alkyl radicals (R•) from the polymer backbone (RH). This is triggered by energy inputs like heat or UV light.[3][4]
-
Propagation: This is a catastrophic, self-amplifying cycle. The alkyl radical (R•) reacts rapidly with atmospheric oxygen (O₂) to form a highly reactive polymer peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from a neighboring polymer chain, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), which continues the chain reaction.[4][8]
-
Termination: Two radical species combine to form a stable, non-radical product, ending the chain. However, this process is often too slow to prevent significant material damage.[3]
Mechanism of Action: Radical Scavenging by this compound
This compound interrupts the autoxidation cycle at its most critical stage: propagation. As a hindered phenolic antioxidant, its primary function is to donate the hydrogen atom from its hydroxyl (-OH) group to the highly reactive peroxy radical (ROO•).[4][6][10]
ROO• + ArOH → ROOH + ArO•
This single action has two profound effects:
-
It neutralizes the aggressive peroxy radical, converting it into a more stable hydroperoxide (ROOH), effectively stopping that specific degradation chain.[4]
-
It generates a phenoxyl radical (ArO•). Due to the bulky 1-phenylethyl group at the ortho position, this resulting radical is sterically hindered.[7] This steric hindrance, combined with resonance stabilization across the aromatic ring, makes the phenoxyl radical relatively stable and unreactive, preventing it from abstracting a hydrogen from a nearby polymer chain and initiating a new degradation cycle.[6]
Section 2: Key Performance Characteristics
The incorporation of this compound into a polymer matrix provides comprehensive protection, enhancing stability at all stages of the material's lifecycle.
-
Enhanced Processing Stability: During high-temperature processing like extrusion or injection molding, polymers are highly susceptible to thermal oxidation. This compound mitigates degradation, leading to better melt flow consistency and preservation of mechanical properties.[5]
-
Long-Term Thermal Stability: During its service life, the antioxidant continuously protects the polymer from thermal degradation, extending its functional lifespan.[5]
-
UV Resistance: While not a UV absorber, this compound effectively quenches the free radicals generated by photo-oxidation when a polymer is exposed to UV radiation, thus preserving the material's color, gloss, and structural integrity.[5]
Illustrative Performance Data
The following table provides typical performance data for a hindered phenolic antioxidant in polypropylene (PP). Disclaimer: This data is illustrative. Researchers must conduct their own experiments to determine the precise efficacy in their specific formulations and conditions.[8]
| Property | Unstabilized PP | PP + 0.2% this compound (Typical) | Test Method |
| Oxidation Induction Time (OIT) @ 200°C | < 5 min | > 60 min | ASTM D3895 |
| Tensile Strength Retention after 500h @ 120°C | < 20% | > 80% | ASTM D638 |
| Melt Flow Index (MFI) Change after Extrusion | + 150% | < 20% | ASTM D1238 |
| Color Change (Yellowness Index) after 1000h UV | > 20 | < 5 | ASTM D1925 |
Section 3: Experimental Protocols
Protocol for Incorporation into a Polymer Matrix (Melt Compounding)
This protocol describes a standard method for incorporating this compound into a polyolefin matrix using a laboratory-scale twin-screw extruder.
Materials & Equipment:
-
Polymer resin (e.g., Polypropylene, Polyethylene), dried.[8]
-
This compound powder.
-
Co-stabilizers (e.g., phosphites), if required.[8]
-
Precision balance, high-speed mixer, twin-screw extruder, pelletizer, drying oven.
Procedure:
-
Drying: Dry the polymer resin in a vacuum oven at the recommended temperature (e.g., 80°C for 4 hours for PP) to remove moisture.[8]
-
Weighing: Accurately weigh the polymer and this compound to the desired concentration (e.g., 0.1% - 0.5% w/w).
-
Pre-mixing: Combine the weighed components in a bag or a high-speed mixer and tumble for 10-15 minutes to ensure a homogenous dry blend.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder according to the polymer's processing window (e.g., 180°C - 220°C for PP).
-
Feed the dry blend into the extruder at a constant rate.
-
-
Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer.
-
Post-Drying: Dry the resulting pellets to remove surface moisture before subsequent molding or testing.
Protocol for Evaluating Antioxidant Efficacy: Oxidation Induction Time (OIT)
The OIT test is a rapid and reliable method to determine the thermo-oxidative stability of a material using Differential Scanning Calorimetry (DSC).[11]
Materials & Equipment:
-
Polymer pellets or film containing the antioxidant.
-
Differential Scanning Calorimeter (DSC) with gas switching capability.
-
Aluminum DSC pans.
Procedure:
-
Sample Preparation: Place a small, uniform sample (3-5 mg) of the polymer into an open aluminum DSC pan.[11]
-
Heating Phase:
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (e.g., 200°C for PP) at a rate of 20°C/min under a nitrogen atmosphere (50 mL/min flow rate).[11]
-
-
Isothermal Phase (Nitrogen): Hold the sample at the isothermal test temperature for 5 minutes under nitrogen to allow for thermal equilibrium.[11]
-
Isothermal Phase (Oxygen/Air): Switch the purge gas from nitrogen to dry air or oxygen at the same flow rate.[11]
-
Data Analysis: The OIT is the time elapsed from the gas switch to the onset of the sharp exothermic peak, which indicates the beginning of oxidation. A longer OIT signifies greater stability.
Protocol for Accelerated Aging and Performance Evaluation
This workflow assesses the long-term effectiveness of the antioxidant by simulating its service life under harsh conditions.
Procedure:
-
Sample Preparation: Mold the stabilized polymer pellets into standardized test specimens (e.g., tensile bars via ASTM D638).
-
Initial Characterization: Test a subset of the "time zero" samples for baseline mechanical properties (tensile strength, elongation), color (Yellowness Index), and chemical structure (FTIR for initial carbonyl index).
-
Accelerated Aging: Place the remaining specimens in a forced-air convection oven at an elevated temperature (e.g., 120°C).
-
Periodic Testing: At predetermined intervals (e.g., 250, 500, 1000 hours), remove a set of samples and re-test them using the same methods as the initial characterization.
-
Data Analysis: Plot the retention of properties (e.g., % of initial tensile strength) versus aging time. A slower decline in properties indicates superior stabilization. Monitor the growth of the carbonyl peak (~1715 cm⁻¹) in the FTIR spectrum as an indicator of oxidation.[12]
Section 4: Analytical Methodologies
Quantification of this compound in Polymers via HPLC
This protocol allows for the precise quantification of the antioxidant content in the final polymer product, ensuring it meets formulation specifications.
Apparatus & Reagents:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector.[8]
-
C18 reverse-phase HPLC column.
-
Solvents: Dichloromethane (DCM), Methanol (HPLC grade).
-
This compound analytical standard.
Procedure:
-
Extraction:
-
Accurately weigh ~1 gram of the polymer sample into a vial.
-
Add 10 mL of DCM to dissolve the polymer. Gentle heating may be required.
-
Once dissolved, add 20 mL of Methanol dropwise while stirring to precipitate the polymer. The antioxidant will remain in the solvent mixture.[8]
-
Filter the solution through a 0.45 µm PTFE filter to remove the precipitated polymer.
-
-
Calibration: Prepare a series of standard solutions of this compound in the DCM/Methanol mixture at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Inject these standards into the HPLC to generate a calibration curve.
-
Sample Analysis: Inject the filtered sample extract into the HPLC.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Section 5: Synergistic Formulations
For comprehensive protection, especially during high-temperature processing, this compound is often used in synergy with secondary antioxidants.[4][5]
-
Primary Antioxidants (Phenolics): Scavenge ROO• radicals.
-
Secondary Antioxidants (e.g., Phosphites, Thioesters): Decompose hydroperoxides (ROOH) into stable, non-radical products.[4][9]
This dual approach tackles the autoxidation cycle from two different points, providing a more robust and durable stabilization package. A typical blend might involve a 1:2 or 1:3 ratio of phenolic to phosphite antioxidant.[5]
Section 6: Safety and Handling
When working with this compound, standard laboratory safety practices should be observed.
-
Handling: Use in a well-ventilated area to avoid inhalation of any dust or fumes.[13]
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, impervious gloves, and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]
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US Masterbatch. (2024, January 1). What are Phenolic Antioxidants for Polymers? Benefits and Applications. [Link]
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Nicolas, C., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. National Center for Biotechnology Information. [Link]
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Specialty Chemical. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. [Link]
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Delprat, P., et al. (2013). Advanced Analytical Techniques for Studying Polymer Oxidation. ResearchGate. [Link]
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Fiveable. Oxidative degradation | Polymer Chemistry Class Notes. [Link]
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Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. National Center for Biotechnology Information. [Link]
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Al-Malaika, S. (2003). Oxidative degradation and stabilisation of polymers. Aston University. [Link]
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Kandasamy, S., et al. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. ResearchGate. [Link]
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Uno, T., et al. (2005). Kinetic evaluation of the reactivity of flavonoids as radical scavengers. ResearchGate. [Link]
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Taylor, L. T., & Jordan, J. W. (1997). Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE) by off-line Supercritical Fluid Extraction Coupled High Performance Liquid Chromatography. VTechWorks. [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: p-(1-Phenylethyl)phenol. [Link]
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Amic, A., et al. (2014). Radical scavenging and antioxidant activities of phenols, enols and anilines. ResearchGate. [Link]
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Nicolas, C., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. [Link]
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Currier, B., et al. (2017). Effectiveness of anti-oxidant polyethylene: What early retrievals can tell us. PubMed. [Link]
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Li, Y., et al. (2018). Rapid Determination of Antioxidant Irganox 1076 in Polyethylene. MATEC Web of Conferences. [Link]
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U.S. Environmental Protection Agency. Phenol, 2-(1-phenylethyl)-. Substance Registry Services. [Link]
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Harnessing the Potential of 2-(1-Phenylethyl)phenol in Advanced Epoxy Resin Systems
An Application Guide for Researchers
Abstract
This document provides a detailed technical guide on the application of 2-(1-phenylethyl)phenol as a reactive modifier and curing agent in epoxy resin formulations. Epoxy resins are a cornerstone of high-performance materials, yet their properties are critically dependent on the selection of curing agents and modifiers. Standard phenolic hardeners, while effective, often present challenges in processing or final performance. This compound, a monofunctional phenol with significant steric hindrance from its phenylethyl group, offers a unique molecular architecture. This guide explores its role in modulating curing kinetics, enhancing thermal stability, and improving the mechanical properties of epoxy networks. We present the underlying chemical principles, detailed experimental protocols for formulation and characterization, and a discussion of expected outcomes for researchers in materials science and polymer chemistry.
Introduction: The Role of Phenolic Compounds in Epoxy Chemistry
Epoxy resins are thermosetting polymers prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1][2] The performance of an epoxy system is not derived from the resin alone but is defined by the three-dimensional network formed during the curing process. The choice of a curing agent, or hardener, dictates the network's crosslink density, chemical structure, and, consequently, its thermomechanical properties.[3][4]
Phenolic compounds are a well-established class of curing agents for epoxy resins, particularly in applications demanding high chemical resistance and thermal stability, such as in powder coatings and composites.[5][6][7] The curing reaction proceeds via the etherification of the epoxy's oxirane ring by the phenolic hydroxyl group, a process typically requiring elevated temperatures and often a catalyst to achieve practical reaction rates.[6][8]
This guide focuses on this compound (CAS 4237-44-9), a compound distinguished by a bulky 1-phenylethyl substituent at the ortho position to the hydroxyl group.[9][10] This steric hindrance is hypothesized to influence reactivity and the final polymer architecture in several ways:
-
Controlled Reactivity: The steric bulk may moderate the curing reaction, potentially leading to a longer pot life and a more controlled curing profile compared to less hindered phenols.
-
Network Modification: As a monofunctional phenol, it can act as a chain terminator, reducing crosslink density. This can be strategically employed to increase toughness and flexibility in otherwise brittle, highly crosslinked systems.[11]
-
Enhanced Thermal Properties: The rigid aromatic structures of the phenylethyl group can increase the thermal stability of the resulting polymer, contributing to higher decomposition temperatures and increased char yield upon combustion, a desirable trait for flame retardancy.[12][13]
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value | Source(s) |
| CAS Number | 4237-44-9 | [10][14] |
| Molecular Formula | C₁₄H₁₄O | [10][15][16] |
| Molecular Weight | 198.26 g/mol | [14][15][16] |
| IUPAC Name | This compound | [10][14] |
| Appearance | Liquid (at room temperature) | |
| Reactive Group | One phenolic hydroxyl (-OH) group | [9] |
| Hydroxyl Equivalent Weight | 198.26 g/eq |
Mechanism of Action: The Epoxy-Phenol Reaction
The core chemical transformation involves the reaction between the phenolic hydroxyl proton and the epoxy ring. This reaction is catalyzed by a nucleophile, which initiates the ring-opening of the epoxide. Tertiary amines or imidazoles are commonly used as catalysts.[6][17] The catalyst first activates the epoxy ring, making it more susceptible to nucleophilic attack by the phenoxide ion.
The bulky 1-phenylethyl group sterically hinders the approach to the hydroxyl group, which can slow the reaction rate. However, once reacted, this bulky group is incorporated into the polymer backbone, disrupting chain packing and influencing the final material properties.
Caption: Curing mechanism of epoxy resin with this compound.
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted based on the specific epoxy resin system and desired application. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[18]
Protocol 1: Evaluation of this compound as a Co-Curing Agent
This protocol evaluates the effect of this compound as a reactive modifier in a standard amine-cured epoxy system. Its purpose is to systematically assess its impact on curing behavior and thermomechanical properties.
Objective: To characterize epoxy formulations where this compound partially replaces a traditional dihydric phenol (e.g., Bisphenol A) or is used as an additive in an amine-cured system.
Materials:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ~188 g/eq.
-
Primary Curing Agent: A standard amine hardener, e.g., 4,4'-Diaminodiphenylmethane (DDM).
-
Reactive Modifier: this compound (PEP), HEW ~198 g/eq.
-
Catalyst (Optional): 2-Methylimidazole (2-MI) if evaluating a pure phenol-epoxy cure.[6][19]
-
Solvent (for mixing): Acetone or Methylene Chloride (use with caution).
Stoichiometric Calculations: The key to a successful formulation is achieving the correct stoichiometric balance between reactive groups. The standard is a 1:1 ratio of epoxy groups to active hydrogens (from amines) or hydroxyl groups (from phenols).[1]
-
Amine Hydrogen Equivalent Weight (AHEW) of DDM: MW (198.26 g/mol ) / 4 active hydrogens = 49.57 g/eq.
-
Parts by a Hundred Resin (phr): phr = (AHEW / EEW) * 100
-
For a DDM-cured system: phr = (49.57 / 188) * 100 ≈ 26.4 phr
For formulations incorporating PEP, it can be added as a percentage of the total resin weight.
Example Formulations:
| Formulation ID | DGEBA Resin (g) | DDM (g) | PEP (g) | PEP (wt. %) |
| Control | 100 | 26.4 | 0 | 0% |
| PEP-05 | 100 | 26.4 | 5 | 5% |
| PEP-10 | 100 | 26.4 | 10 | 10% |
| PEP-15 | 100 | 26.4 | 15 | 15% |
Procedure:
-
Preparation: Preheat the DGEBA resin to 60-70°C to reduce its viscosity.
-
Mixing: In a disposable container, weigh the preheated DGEBA resin. Add the desired amount of this compound and mix thoroughly for 5-10 minutes until a homogenous mixture is achieved.
-
Adding Curing Agent: Add the pre-weighed DDM to the mixture. Continue stirring for another 5 minutes.
-
Degassing: Place the mixture in a vacuum chamber at ~28 inHg for 15-20 minutes, or until bubbling subsides, to remove entrapped air.
-
Casting: Pour the degassed mixture into pre-heated, release-agent-coated molds suitable for the required characterization tests (e.g., dog-bone shapes for tensile testing).
-
Curing: Transfer the molds to a programmable oven. A typical cure schedule for a DDM system is:
-
2 hours at 120°C
-
Followed by 2 hours at 150°C for post-curing.
-
-
Cooling & Demolding: Allow the samples to cool slowly to room temperature inside the oven before demolding to prevent thermal shock and internal stresses.
Caption: Experimental workflow for evaluating this compound in epoxy resin.
Protocol 2: Characterization of Cured Samples
Objective: To quantify the impact of this compound on the material properties.
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), which indicates the material's upper service temperature and provides insight into the crosslink density.[8]
-
Procedure: Use a standard DSC instrument. Heat a small sample (5-10 mg) from room temperature to ~250°C at a rate of 10°C/min under a nitrogen atmosphere. The Tg is identified as the midpoint of the inflection in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess thermal stability and char formation, which is relevant for flame retardancy.[20][21]
-
Procedure: Heat a sample (10-15 mg) from room temperature to 800°C at 10°C/min in a nitrogen or air atmosphere. Key data points are the onset of decomposition (Td) and the percentage of char residue at high temperatures.
-
2. Mechanical Testing:
-
Tensile Strength & Modulus (ASTM D638): Measures the material's ability to withstand pulling forces. An increase in flexibility may lower the modulus but increase elongation at break.[20][22]
-
Flexural Strength & Modulus (ASTM D790): Measures the material's resistance to bending.
-
Impact Strength (Izod/Charpy, ASTM D256): Measures the material's toughness and ability to absorb energy under sudden impact. This is expected to increase with the addition of a monofunctional modifier like PEP.[20]
3. Flammability Testing:
-
UL-94 Vertical Burn Test: A standard test to classify the material's response to a small flame. A V-0 rating is often desired.[23][24]
-
Limiting Oxygen Index (LOI, ASTM D2863): Measures the minimum oxygen concentration required to sustain combustion. Higher LOI values indicate better flame retardancy.[25]
Expected Results and Data Interpretation
The incorporation of this compound is expected to yield the following trends:
| Property | Expected Trend with Increasing PEP | Rationale |
| Glass Transition Temp. (Tg) | Decrease | As a monofunctional molecule, PEP acts as a chain terminator, reducing the overall crosslink density of the polymer network.[11] |
| Impact Strength | Increase | The reduction in crosslink density and the presence of bulky side groups can increase the polymer's ability to absorb energy, thus improving toughness.[22] |
| Tensile/Flexural Modulus | Decrease | A lower crosslink density typically results in a less rigid material, hence a lower modulus.[2] |
| Thermal Stability (Td) | Increase | The inherent thermal stability of the aromatic rings in the PEP structure can enhance the overall stability of the polymer network.[13][21] |
| Char Yield (TGA) | Increase | Phenolic structures are known to promote char formation during pyrolysis, which acts as an insulating barrier and is a key mechanism of flame retardancy.[26] |
| Flammability (LOI, UL-94) | Improvement | Increased char yield and the release of inert gases upon decomposition can improve flame retardant properties.[24][25] |
Troubleshooting
-
Incomplete Curing: May result from inaccurate stoichiometry, insufficient cure time/temperature, or catalyst inhibition. Verify all calculations and ensure the curing schedule is appropriate for the chemical system.
-
Brittleness: If samples are too brittle even with PEP, consider a more flexible epoxy backbone or a longer-chain amine curing agent.
-
Phase Separation: At higher concentrations, PEP might not be fully compatible with the epoxy/amine matrix. This can be observed visually (cloudiness) or via microscopy (SEM). If this occurs, a compatibilizer might be needed, or the concentration of PEP should be reduced.
Safety and Handling
-
Epoxy Resins & Hardeners: Can be skin sensitizers and irritants. Always wear nitrile gloves, safety glasses, and a lab coat.
-
This compound: Handle with care. Refer to the Safety Data Sheet (SDS) for specific hazards. It is harmful if swallowed and causes skin and eye irritation.
-
Ventilation: All mixing and curing should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
References
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- Google Patents. (n.d.). US4767832A - Phenolic curing agents for epoxy resins.
- Google Patents. (n.d.). CA1312976C - Process for preparing phenolic curing agents for epoxy resins.
- SIR Industriale. (n.d.). Phenolic hardeners for powder coatings.
- Benchchem. (n.d.). Application Notes and Protocols: 2,4-bis(1-phenylethyl)phenol as a Polymer Stabilizer.
- US EPA. (n.d.). Phenol, 2-(1-phenylethyl)- - Substance Details - SRS.
- MDPI. (2022, May 8). Mechanical Performances of Phenolic Modified Epoxy Resins at Room and High Temperatures.
- ECHEMI. (n.d.). 2,4-Bis(1-phenylethyl)phenol SDS, 2769-94-0 Safety Data Sheets.
- precisionFDA. (n.d.). This compound.
- NIH PubChem. (n.d.). This compound | C14H14O | CID 95322.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-(1-Phenylethyl)phenol.
- Semantic Scholar. (2004, May 1). Thermal stability of some naphthalene- and phenyl-based epoxy resins.
- Polymer Degradation and Stability. (2017, October 26). A novel DOPO-based derivative containing benzothiazole group and its application in epoxy resin.
- IJASRM. (2019, April). Mechanical and Thermal Studies of Epoxy Resin Modified with Epoxidised Novolac from Phenol Naphthol Mixture.
- NIH PubChem. (n.d.). 2-{(E)-[(1-phenylethyl)imino]methyl}phenol.
- Echemi. (n.d.). 2,4-bis(1-phenylethyl)phenol.
- NIST. (n.d.). Phenol, 2-(1-phenylethyl)-.
- University of Toronto. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin.
- Hoffman Fine Chemicals. (n.d.). CAS 4237-44-9 | this compound | MFCD01707270.
- ResearchGate. (2003). Dual Cure Phenol - Epoxy Resins: Characterisation and Properties.
- NIH. (n.d.). Recent Developments in the Flame-Retardant System of Epoxy Resin.
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- ResearchGate. (2018). Mechanical and Morphological Properties of Bio-Phenolic/Epoxy Polymer Blends.
- ResearchGate. (n.d.). Kinetics Study of Thermal Degradation of Epoxy Resins Modified with 2-(Diphenylphosphinyl)-1, 4-Benzenediol.
- ResearchGate. (2022). Biobased Reactive Flame Retardant With the Phenylethylamine Structure for Enhancing Flame Retardancy and Mechanical Properties of Epoxy Resins.
- ResearchGate. (2019, June 13). A STUDY OF MECHANICAL PROPERTIES OF EPOXY RESIN IN PRESENCE OF DIFFERENT HARDENERS.
- ResearchGate. (2010). Thermal properties of epoxy (DGEBA)/phenolic resin (NOVOLAC) blends.
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- Sigma-Aldrich. (n.d.). This compound | 4237-44-9.
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- ResearchGate. (2020, December 14). Flame-Retardant Performance of Epoxy Resin Composites with SiO2 Nanoparticles and Phenethyl-Bridged DOPO Derivative.
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Application Notes & Protocols: A Guide to the Synthesis of 2-(1-Phenylethyl)phenol Derivatives for Drug Discovery
Introduction: The 2-(1-Phenylethyl)phenol Scaffold in Medicinal Chemistry
The this compound moiety, a structural motif characterized by a phenol ring substituted at the ortho position with a 1-phenylethyl group, represents a privileged scaffold in the landscape of drug discovery.[1] With the molecular formula C₁₄H₁₄O, this compound and its derivatives have garnered significant interest due to their diverse biological activities.[1][2] Research has illuminated their potential as antioxidant, antimicrobial, and anti-inflammatory agents, making them attractive starting points for the development of novel therapeutics.[1][3][4] The phenolic hydroxyl group is a key pharmacophoric feature, contributing to antioxidant properties through free radical scavenging, while the overall lipophilicity imparted by the phenylethyl group influences membrane permeability and target engagement.[1][5]
However, the synthesis of these valuable compounds is not without its challenges. The primary obstacle lies in controlling the regioselectivity of the phenol alkylation, as the hydroxyl group is an ortho-, para- directing group, often leading to a mixture of isomers.[6] Furthermore, the activated nature of the mono-alkylated product can lead to polyalkylation, complicating purification and reducing the yield of the desired product.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the successful synthesis of these high-value compounds.
Core Synthetic Strategy: Friedel-Crafts Alkylation of Phenol
The most prevalent and industrially significant method for synthesizing (1-phenylethyl)phenols is the Friedel-Crafts alkylation of phenol with styrene.[6][7] The reaction is typically catalyzed by an acid, which facilitates the generation of a carbocation electrophile from styrene. This electrophile is then attacked by the electron-rich phenol ring, forming a new carbon-carbon bond.
Reaction Mechanism
The general mechanism involves three key steps:
-
Carbocation Formation: The acid catalyst protonates styrene, generating a secondary benzylic carbocation, which is stabilized by resonance.
-
Electrophilic Aromatic Substitution: The nucleophilic phenol ring attacks the carbocation. Due to the directing effect of the hydroxyl group, this attack occurs preferentially at the ortho and para positions.
-
Deprotonation: A base (such as the catalyst's conjugate base or another phenol molecule) removes a proton from the arenium ion intermediate, restoring aromaticity and yielding the styrenated phenol product.[7]
Caption: General mechanism of acid-catalyzed Friedel-Crafts alkylation.
The Critical Role of the Catalyst: A Comparative Analysis
The choice of catalyst is paramount as it dictates not only the reaction rate but also the product distribution and overall process sustainability.
| Catalyst Type | Examples | Advantages | Disadvantages & Causality |
| Lewis Acids | AlCl₃, FeCl₃ | High activity, traditional method. | Stoichiometric amounts often required. The catalyst can complex with the phenolic oxygen, reducing its activity.[6] Difficult to remove from the reaction mixture, generating corrosive waste. |
| Brønsted Acids | H₂SO₄, H₃PO₄ | Inexpensive and effective. | Can lead to charring and tar formation at higher temperatures.[6] Pose significant corrosion and disposal challenges. |
| Solid Acid Catalysts | SO₄²⁻/ZrO₂, Zeolites | Environmentally Benign: Easily recovered by filtration and can be reused.[7] High Selectivity: Can be tuned to favor specific isomers. Reduced Waste: Minimizes corrosive and aqueous waste streams. | May require higher temperatures or longer reaction times compared to strong Lewis/Brønsted acids. Potential for catalyst deactivation over multiple cycles. |
For modern drug discovery applications, where process greenness and efficiency are key, solid acid catalysts represent the state-of-the-art. Their use simplifies work-up procedures and aligns with the principles of sustainable chemistry.[7][8]
Protocol 1: Synthesis via Solid Acid Catalysis (SO₄²⁻/ZrO₂)
This protocol details a robust and environmentally conscious method for the alkylation of phenol with styrene using a sulfated zirconia (SO₄²⁻/ZrO₂) solid acid catalyst. This approach typically yields a mixture of mono-, di-, and tri-styrenated phenols (MSP, DSP, TSP), with DSP often being a major product under these conditions.[8]
Objective: To synthesize a mixture of styrenated phenols with high conversion of starting materials.
Materials:
-
Phenol (Reagent Grade)
-
Styrene (Inhibitor removed prior to use)
-
Sulfated Zirconia (SO₄²⁻/ZrO₂) catalyst
-
Sodium Carbonate (Na₂CO₃) solution (5% aqueous)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene or other suitable organic solvent (optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Thermometer or thermocouple
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Step-by-Step Methodology
-
Reactor Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Place the apparatus on the magnetic stirrer/hotplate in a fume hood.
-
Charging Reactants: To the flask, add phenol and the SO₄²⁻/ZrO₂ catalyst. A typical catalyst loading is 15 wt% of the total mass of the reactants (phenol + styrene).[7][8]
-
Heating: Begin stirring and heat the mixture to the target reaction temperature of 100°C.[8]
-
Styrene Addition: Once the temperature is stable, add styrene slowly from the dropping funnel. The dropwise addition over 30-60 minutes is crucial to control the exothermic nature of the reaction and prevent temperature spikes that can lead to unwanted side products.
-
Reaction: Maintain the reaction mixture at 100°C with vigorous stirring for 6 hours to ensure high conversion of both phenol and styrene.[8]
-
Work-up & Catalyst Recovery:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed with a solvent (e.g., toluene), dried, and stored for potential reuse.
-
Transfer the filtrate to a separatory funnel. Neutralize any residual acidity by washing with a 5% aqueous sodium carbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Product Isolation: Remove the solvent (if used) and any unreacted volatiles under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
Analysis & Purification:
-
Self-Validation: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion rates and the relative distribution of ortho-, para-, mono-, di-, and tri-substituted products.
-
Purify the mixture using fractional distillation under vacuum or column chromatography to isolate the desired this compound derivative.
-
Quantitative Data Summary
| Parameter | Value | Rationale / Reference |
| Reaction Temperature | 100°C | Optimal for high conversion with SO₄²⁻/ZrO₂ catalyst.[8] |
| Reaction Time | 6 hours | Sufficient for achieving near-complete conversion of reactants.[8] |
| Catalyst Loading | 15 wt% | Effective amount for promoting the reaction efficiently.[7][8] |
| Phenol:Styrene Ratio | 1:1 to 1:2 (molar) | Can be varied to influence the MSP/DSP/TSP ratio. Higher styrene favors polyalkylation. |
| Expected Conversion | ~100% | Both phenol and styrene conversion can be very high.[8] |
| Typical Selectivity | MSP: ~24%, DSP: ~52% | This catalyst system often favors the di-styrenated product.[8] |
Controlling Regioselectivity: The Path to ortho-Alkylation
For many drug discovery programs, obtaining a specific isomer is essential. The inherent electronic preference for para-substitution in Friedel-Crafts reactions presents a significant hurdle. A highly effective strategy to overcome this is the use of an aluminum phenoxide catalyst, which directs the alkylation specifically to the ortho position.[9]
Causality of ortho-Selectivity: The high regioselectivity is achieved through the formation of a six-membered cyclic transition state. The aluminum, coordinated to the phenolic oxygen, also coordinates with the incoming olefin (styrene). This geometric constraint forces the electrophilic attack to occur at the adjacent ortho position.[9][10]
Caption: Workflow for the selective ortho-alkylation of phenol.
Protocol 2: Selective ortho-Alkylation via Aluminum Phenoxide Catalysis
This protocol is designed to maximize the yield of the ortho-isomer, this compound, a critical building block for many targeted derivatives.
Objective: To synthesize this compound with high regioselectivity.
Materials:
-
Phenol (anhydrous)
-
Styrene (inhibitor removed)
-
Aluminum turnings or powder
-
Anhydrous Toluene
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-necked flask, oven-dried
-
Reflux condenser with nitrogen/argon inlet
-
Magnetic stirrer with hotplate
-
Standard glassware for work-up and purification
Step-by-Step Methodology
-
Catalyst Formation (In Situ):
-
Under an inert atmosphere (N₂ or Ar), add anhydrous phenol and anhydrous toluene to the oven-dried flask.
-
Add aluminum metal (a catalytic amount, e.g., 2-5 mol%).
-
Heat the mixture to reflux. A slow evolution of hydrogen gas will be observed as the aluminum phenoxide catalyst forms. Continue heating until the gas evolution ceases, indicating complete catalyst formation.[9]
-
-
Alkylation:
-
Cool the mixture to the desired reaction temperature (e.g., 110-125°C).
-
Add styrene dropwise via a syringe pump or dropping funnel over 1-2 hours to maintain a low concentration of the olefin, which minimizes side reactions.
-
After the addition is complete, maintain the reaction at temperature for an additional 2-4 hours, monitoring progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction to room temperature and cautiously quench by slowly adding dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Self-Validation: Analyze the crude product by GC-MS and ¹H NMR to confirm the high ortho:para ratio.
-
Purify the product by vacuum distillation or flash column chromatography to isolate the pure this compound.
-
Troubleshooting and Optimization
| Challenge | Cause & Explanation | Mitigation Strategy |
| Low Yield | Catalyst Deactivation: Lewis acids can be deactivated by coordination with the phenolic oxygen.[6] Incomplete Reaction: Insufficient reaction time or temperature. | Use a robust solid acid catalyst or ensure anhydrous conditions for the aluminum phenoxide protocol. Optimize reaction time and temperature based on monitoring (TLC/GC). |
| Poor Regioselectivity | Electronic Effects: The hydroxyl group is inherently ortho, para-directing, with the para product often being thermodynamically favored.[6] | For high ortho-selectivity, the aluminum phenoxide method is superior due to its chelation-controlled mechanism.[9] |
| Polyalkylation | Product Activation: The mono-alkylated phenol product is more electron-rich and thus more reactive to further alkylation than phenol itself.[6] | Use an excess of phenol relative to styrene. Add styrene slowly and controllably to keep its concentration low. |
| Tar Formation | Styrene Polymerization: High temperatures or high concentrations of strong acid can cause styrene to polymerize.[6] | Maintain careful temperature control. Ensure slow addition of styrene. Use a milder catalyst if possible. |
Advanced Topic: Asymmetric Synthesis
The 1-phenylethyl group contains a stereocenter. For drug discovery, accessing enantiomerically pure derivatives is often a requirement for selective biological activity. While direct asymmetric Friedel-Crafts alkylation of phenols is challenging, several strategies can be employed:
-
Chiral Resolution: Synthesize the racemic product and separate the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Enzymatic Kinetic Resolution: Use lipases to selectively acylate one enantiomer of a precursor, such as 1-phenylethanol, allowing for the separation of the unreacted enantiomer from the esterified product.[11][12]
-
Asymmetric Synthesis of Precursors: Develop asymmetric routes to chiral precursors that can then be elaborated into the final phenol derivatives. Methodologies for the asymmetric synthesis of related structures like 2-(1'-hydroxyalkyl)phenols and 2-(1-aminoethyl)phenols have been reported and could serve as a strategic blueprint.[13][14]
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ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. [Link]
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Kim, J. H., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. [Link]
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The Role of 2-(1-Phenylethyl)phenol in the Synthesis of Bioactive Molecules
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, the identification of versatile molecular scaffolds is paramount. The 2-(1-phenylethyl)phenol framework represents a privileged structure, serving as a foundational component in the synthesis of a diverse array of bioactive molecules.[1][2] Characterized by a phenolic hydroxyl group and a sterically influential 1-phenylethyl substituent at the ortho position, this compound possesses a unique combination of electronic and spatial properties.[1][3][4] These features make it an ideal starting point for developing molecules with programmed biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6]
The hydroxyl group offers a reactive handle for derivatization, while the bulky phenylethyl moiety can enhance the stability of radical intermediates and influence ligand-receptor binding interactions.[1][7][8] This guide provides an in-depth exploration of the synthesis and application of the this compound scaffold, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Physicochemical Properties and Reactivity Profile
The utility of this compound as a synthetic precursor is rooted in its distinct chemical properties. Its reactivity is dominated by the phenolic hydroxyl group and the electron-rich aromatic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 4237-44-9 | [3][4] |
| Molecular Formula | C₁₄H₁₄O | [1][3][9] |
| Molecular Weight | 198.26 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Soluble in organic solvents (methanol, ethanol) | [1][5] |
Core Reactivity:
-
Phenolic Hydroxyl Group: This group is weakly acidic and serves as a prime site for reactions such as esterification, etherification, and acylation, allowing for the introduction of diverse functional groups to modulate bioactivity.[1]
-
Aromatic Ring: The hydroxyl group is an activating, ortho-, para- directing group for electrophilic aromatic substitution. However, the existing ortho substituent provides significant steric hindrance, which can be strategically exploited to direct incoming electrophiles to other positions or to influence the molecule's final conformation.[1]
-
Benzylic Position: The hydrogen at the benzylic position (the carbon attached to both phenyl rings) can be a site for radical reactions, contributing to the molecule's antioxidant properties.
Core Synthetic Methodologies
The synthesis of molecules based on this scaffold can be approached in two primary stages: the construction of the core this compound structure and its subsequent stereoselective functionalization.
Synthesis of the this compound Scaffold
The most prevalent method for synthesizing (1-phenylethyl)phenols is the Friedel-Crafts alkylation of phenol with styrene, typically catalyzed by a Lewis acid or a strong Brønsted acid.[1][7][10]
Causality of the Method: The reaction proceeds via the generation of a carbocation from styrene in the presence of an acid catalyst. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group's strong activating and directing effect predominantly yields the ortho- and para- substituted isomers.[10]
Challenges and Solutions:
-
Isomer Selectivity: The formation of a mixture of ortho and para isomers is a significant challenge. Reaction conditions (temperature, catalyst, solvent) must be carefully optimized to favor the desired 2-substituted product.
-
Polyalkylation: The mono-substituted product is more activated than phenol, often leading to the formation of di- and tri-styrenated phenols.[10] Using an excess of phenol can help minimize this side reaction.
-
Catalyst Choice: Lewis acids like aluminum chloride (AlCl₃) are effective but can be deactivated by coordination with the phenolic oxygen.[10] Solid acid catalysts such as zirconium oxide or titanium dioxide are being explored to improve selectivity and yield.[7]
Caption: General workflow for Friedel-Crafts synthesis of (1-phenylethyl)phenols.
Asymmetric Synthesis of Chiral Derivatives
For many biological applications, controlling the stereochemistry at the benzylic carbon is critical. Enantiomerically pure 2-(1-arylethyl)phenols are accessible through modern asymmetric catalysis.
An effective strategy involves the in situ generation of ortho-quinone methides (o-QMs) from precursors like 2-sulfonylmethylphenols. These reactive intermediates can then participate in enantioselective reactions, such as a domino Michael/acyl transfer with an α-nitroketone, catalyzed by a bifunctional squaramide catalyst, to yield chiral O-acyl-2-(1-arylethyl)phenols with high enantioselectivity.[11]
Caption: Workflow for asymmetric synthesis via an ortho-quinone methide intermediate.
Application in the Synthesis of Bioactive Molecules
The this compound scaffold is a launchpad for molecules targeting various pathological conditions.
Antioxidant Agents
The phenolic structure is inherently capable of scavenging free radicals, a key process in mitigating oxidative stress linked to numerous diseases.[5][12]
Mechanism of Action: The stabilizer donates a hydrogen atom from its phenolic hydroxyl group to neutralize highly reactive peroxy radicals (ROO•) that propagate cellular damage. This action forms a stable, sterically hindered phenoxyl radical that is less likely to initiate new oxidation chains.[8][13] The bulky 2-(1-phenylethyl) group enhances the stability of this resulting radical, boosting its antioxidant efficacy.[7]
Caption: Antioxidant mechanism via hydrogen atom donation.
Antimicrobial and Anti-inflammatory Agents
Derivatives of this compound have demonstrated moderate to significant activity against various bacterial and fungal strains.[1] This bioactivity is often attributed to their amphipathic nature, which allows them to interact with and disrupt microbial cell membranes.[14] Furthermore, many phenol derivatives are known to possess anti-inflammatory properties, and newly synthesized compounds based on related hindered phenol scaffolds have shown potent activity in reducing edema in animal models.[6][15]
Anticancer Agents
The development of novel anticancer therapeutics is a critical area of research.
-
Pro-apoptotic Activity: Certain analogs of bis(1-phenylethyl)phenol have been shown to induce apoptosis (programmed cell death) in cancer cells, highlighting their potential in oncology.[5]
-
Enzyme Inhibition: A structurally related class of compounds, 2-(2-phenylethyl)chromones, has been identified as potent and selective inhibitors of Cytochrome P450 1B1 (CYP1B1).[16][17] This enzyme is often overexpressed in tumors and contributes to chemotherapy resistance.[17] Inhibiting CYP1B1 can restore the efficacy of conventional cancer drugs, making this a promising strategy for combination therapy.[17]
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. Researchers should adapt them based on specific substrates and available laboratory equipment. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
Objective: To synthesize this compound by the alkylation of phenol with styrene using aluminum chloride as a catalyst.
Materials:
-
Phenol (99%)
-
Styrene (99%, inhibitor removed)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve phenol (1.5 equivalents) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous AlCl₃ (0.3 equivalents) in portions. Causality: Portion-wise addition at low temperature controls the initial exotherm.
-
Styrene Addition: Add styrene (1.0 equivalent) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl. Safety: Quenching is highly exothermic and releases HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to separate the ortho and para isomers from residual starting material and polyalkylated products.
-
Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 2-(1-Phenylethyl)phenyl Acetate (An Ester Derivative)
Objective: To functionalize the hydroxyl group of this compound via esterification to explore changes in bioactivity.
Materials:
-
This compound (purified from Protocol 1)
-
Acetyl Chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool to 0 °C. Causality: The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting phenol is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often pure enough for characterization. If necessary, it can be purified by a short silica gel plug, eluting with hexane/ethyl acetate.
-
Characterization: Confirm the structure of the final product, 2-(1-phenylethyl)phenyl acetate, by NMR and Mass Spectrometry. The disappearance of the phenolic -OH peak and the appearance of acetate signals will validate the transformation.
Conclusion and Future Perspectives
The this compound scaffold is a proven and powerful platform for the synthesis of bioactive molecules. Its straightforward initial synthesis via Friedel-Crafts alkylation, combined with advanced methods for asymmetric functionalization, provides access to a rich chemical space for drug discovery. The inherent antioxidant, antimicrobial, and anti-inflammatory potential of this core structure makes it an attractive starting point for developing novel therapeutics.
Future research should focus on developing more selective and environmentally benign catalytic systems for the initial scaffold synthesis. Furthermore, expanding the library of chiral derivatives and screening them against a wider range of biological targets, such as specific enzymes and receptors, will undoubtedly unveil new therapeutic leads with enhanced potency and selectivity.
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Application Note: A Chemoenzymatic Strategy for the Enantioselective Synthesis of 2-(1-Phenylethyl)phenol Derivatives
Abstract
The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry.[1] This guide details a robust chemoenzymatic strategy for producing enantiopure 2-(1-phenylethyl)phenol derivatives. Direct enzymatic C-alkylation of phenols is challenging; therefore, this methodology leverages the high selectivity of enzymes for an initial kinetic resolution, followed by a classic chemical coupling reaction. The core of this approach is the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol to produce an enantiopure alcohol intermediate. This intermediate is then utilized in a Friedel-Crafts alkylation reaction to synthesize the target chiral phenol derivative. This guide provides experienced researchers with the foundational principles, detailed experimental protocols, and data analysis frameworks necessary to implement this efficient and selective synthetic route.
Introduction: The Significance of Chiral Phenols and Biocatalysis
This compound and its derivatives are valuable molecular scaffolds with documented applications across several industries. They serve as intermediates in drug synthesis, antioxidants in cosmetic formulations, and stabilizers in polymer production.[2] Many advanced pharmaceutical applications require enantiomerically pure compounds, as different enantiomers can exhibit vastly different therapeutic effects or toxicities.[1]
Traditional chemical methods for achieving enantioselectivity often rely on expensive chiral catalysts, stoichiometric chiral auxiliaries, or challenging separation techniques. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful alternative. Enzymes operate under mild conditions, are biodegradable, and, most importantly, exhibit exquisite chemo-, regio-, and stereoselectivity.[3] Lipases, in particular, are exceptionally versatile and stable in organic solvents, making them ideal for the kinetic resolution of racemic alcohols.[3] This application note focuses on a practical chemoenzymatic workflow that harnesses the power of biocatalysis to access these valuable chiral building blocks.
Principle of the Chemoenzymatic Method
The strategy is founded on a two-part process that combines the strengths of biocatalysis and traditional organic synthesis.
Part 1: Enzymatic Kinetic Resolution (EKR) The first, and most critical, step is the kinetic resolution of a racemic mixture of (R,S)-1-phenylethanol. In this process, a lipase selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. Using an acyl donor like vinyl acetate, the enzyme (e.g., Novozym® 435, an immobilized Lipase B from Candida antarctica) will preferentially convert one alcohol enantiomer (e.g., the R-enantiomer) into its corresponding ester. This leaves the reaction mixture enriched in the other, unreacted alcohol enantiomer (the S-enantiomer). The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the ester product and the remaining alcohol substrate.
Part 2: Chemical Synthesis (Friedel-Crafts Alkylation) Following the enzymatic resolution and subsequent separation of the unreacted alcohol from the ester, the enantiopure 1-phenylethanol is used as an alkylating agent. In a classic Friedel-Crafts alkylation reaction, the chiral alcohol reacts with phenol in the presence of a Lewis acid catalyst to form the C-C bond, yielding the target this compound product with high stereochemical fidelity.[2]
Experimental Workflow Overview
The complete workflow is a sequential process involving enzymatic resolution, purification, and subsequent chemical synthesis. The diagram below outlines the critical stages of the entire procedure, from the racemic starting material to the final enantiopure product.
Caption: Chemoenzymatic workflow for enantioselective synthesis.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Racemic (R,S)-1-phenylethanol | Orbital Shaker / Magnetic Stirrer with heating |
| Novozym® 435 (Immobilized CALB) | Temperature-controlled water bath or heating mantle |
| Vinyl acetate (Acyl donor) | Glassware: round-bottom flasks, condensers, etc. |
| Hexane (Anhydrous) | Rotary Evaporator |
| Ethyl Acetate | Flash Chromatography System |
| Phenol | TLC plates (Silica gel 60 F254) |
| Aluminum Chloride (AlCl₃, anhydrous) | Gas Chromatography (GC) or HPLC with a chiral column |
| Dichloromethane (DCM, anhydrous) | NMR Spectrometer |
| Hydrochloric Acid (1 M) | Mass Spectrometer |
| Sodium Bicarbonate (Saturated solution) | pH Meter |
| Brine (Saturated NaCl solution) | |
| Magnesium Sulfate (MgSO₄, anhydrous) | |
| Silica Gel for column chromatography |
Protocol 1: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol
Principle of Reaction
The lipase selectively transfers an acetyl group from vinyl acetate to the (R)-enantiomer of 1-phenylethanol, forming (R)-1-phenylethyl acetate. The (S)-enantiomer remains largely unreacted, allowing for separation based on the different chemical properties of the alcohol and the ester.
Caption: Lipase-catalyzed kinetic resolution of 1-phenylethanol.
Reagent Preparation
-
Substrate Solution : Prepare a solution of racemic (R,S)-1-phenylethanol in anhydrous hexane. A typical concentration is around 240 mM.[4]
-
Acyl Donor : Vinyl acetate is typically used in excess, often at a 2:1 or 3:1 molar ratio relative to the substrate.
Step-by-Step Procedure
-
To a 100 mL round-bottom flask, add 50 mL of the 240 mM solution of (R,S)-1-phenylethanol in hexane.
-
Add vinyl acetate (e.g., for 12 mmol of alcohol, add 24-36 mmol of vinyl acetate).
-
Add Novozym® 435. An effective enzyme loading is approximately 10-12 mg/mL of reaction volume.[4]
-
Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature of 42°C.[4]
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every hour. Analyze the aliquots by GC or TLC to determine the conversion rate.
-
Stop the reaction when it reaches approximately 50% conversion (typically 60-90 minutes). This is the optimal point for achieving high enantiomeric excess for both the product and the remaining substrate.[4]
-
Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh hexane, dried, and reused for subsequent batches.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
Work-up and Purification
The resulting crude mixture contains (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol. These can be readily separated by silica gel flash column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 95:5).
Protocol 2: Chemical Synthesis of this compound
Principle of Reaction
This step utilizes the enantiopure (S)-1-phenylethanol obtained from Protocol 1 in a Friedel-Crafts alkylation. The alcohol is protonated by a Lewis acid catalyst to form a carbocation, which then acts as an electrophile to attack the electron-rich phenol ring, primarily at the ortho position.
Step-by-Step Procedure
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve phenol (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in portions. Stir for 15 minutes.
-
Prepare a solution of the purified (S)-1-phenylethanol (1 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.
Work-up and Purification
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the this compound derivative.
Data Analysis and Expected Results
Analysis of Enzymatic Resolution
The success of the kinetic resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the substrate and product. These values are typically measured using a Gas Chromatograph (GC) or HPLC equipped with a chiral column.
-
Conversion (%) : (moles of product) / (initial moles of racemic substrate) * 100
-
Enantiomeric Excess (ee %) : (|[R] - [S]|) / ([R] + [S]) * 100
Under optimized conditions, it is possible to achieve an enantiomeric excess for the substrate (eeₛ) approaching 100%.[4]
Optimized Reaction Parameters
The following table summarizes optimized conditions for the kinetic resolution of 1-phenylethanol reported in the literature.
| Parameter | Optimized Value | Source |
| Enzyme | Novozym® 435 (Immobilized CALB) | [1][4] |
| Substrate Conc. | 240 mM | [4] |
| Acyl Donor | Vinyl Acetate | [5][6] |
| Temperature | 42 °C | [4] |
| Enzyme Loading | 11 mg/mL | [4] |
| Reaction Time | ~75 min (for >99% eeₛ) | [4] |
Characterization of Final Product
The final this compound derivative should be characterized to confirm its structure and purity using standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the chemical structure and connectivity.
-
Mass Spectrometry : To confirm the molecular weight.
-
Chiral HPLC : To confirm that the enantiomeric purity of the starting alcohol was retained through the chemical synthesis step.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low conversion in EKR | Inactive enzyme; insufficient reaction time; non-optimal temperature. | Use fresh enzyme; increase reaction time; verify temperature is optimal (~42°C).[4] |
| Low enantiomeric excess (ee) | Reaction went past 50% conversion; poor enzyme selectivity. | Stop the reaction closer to 50% conversion. Ensure the correct enzyme is being used. |
| Poor yield in Friedel-Crafts | Wet reagents/glassware; insufficient catalyst; steric hindrance. | Use anhydrous solvents and flame-dried glassware. Increase catalyst loading slightly. Consider a more potent Lewis acid if necessary. |
| Formation of para-isomer | Reaction temperature too high. | Maintain a lower reaction temperature (0°C to RT) to favor ortho-alkylation. |
Conclusion
This application note outlines a reliable and efficient chemoenzymatic route for the synthesis of enantiopure this compound derivatives. By leveraging the exceptional stereoselectivity of lipase-catalyzed kinetic resolution, this method provides access to high-purity chiral intermediates that are crucial for pharmaceutical and fine chemical development. The subsequent chemical alkylation is a well-established transformation that completes the synthesis. This combined approach exemplifies modern synthetic strategy, where biocatalysis and traditional chemistry are synergistically employed to create valuable molecules with high precision and efficiency.
References
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-
PubMed. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 44(5), 1352-1365. Retrieved from [Link]
- Semantic Scholar. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
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National Center for Biotechnology Information. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. PMC. Retrieved from [Link]
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Wiley Online Library. (2020). Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. ChemBioChem, 21(21), 3106-3113. Retrieved from [Link]
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PubMed. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Journal of the Science of Food and Agriculture, 92(10), 2088-2093. Retrieved from [Link]
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RSC Publishing. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances, 12(6), 3569-3577. Retrieved from [Link]
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MDPI. (2023). Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. Molecules, 28(22), 7586. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Retrieved from [Link]
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Semantic Scholar. (2002). Lipolase catalyzed synthesis of benzyl esters of fatty acids. Biochemical Engineering Journal, 12(2), 131-141. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic Study of the Enzymatic Synthesis of 2-Phenylethyl Acetate in Discontinuous Tank Reactor. Retrieved from [Link]
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MDPI. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Molecules, 22(12), 2147. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Retrieved from [Link]
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Quantitative Analysis of 2-(1-phenylethyl)phenol: High-Resolution Chromatographic Methodologies and Validated Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed, validated analytical methods for the precise quantification of 2-(1-phenylethyl)phenol. Recognizing the importance of this compound in various chemical and environmental contexts, we present two robust protocols based on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide is designed for researchers and drug development professionals, offering step-by-step procedures from sample preparation to data analysis. It emphasizes the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. All protocols are supported by validation data and troubleshooting insights to facilitate reliable and reproducible results in a laboratory setting.
Introduction and Physicochemical Profile
This compound, also known as o-(1-Phenylethyl)phenol, is a phenolic compound with a molecular structure that lends itself to applications in chemical synthesis and as a potential environmental contaminant.[1][2][3] Its accurate quantification is critical for process monitoring, quality control, and environmental assessment. The presence of a hydroxyl group on the phenyl ring and a chiral center offers unique analytical challenges that necessitate high-resolution separation techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄O | [1][2][3] |
| Molecular Weight | 198.26 g/mol | [2][3] |
| CAS Number | 4237-44-9 | [2][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (predicted) |
| Boiling Point | ~320-322 °C (predicted) | |
Overview of Primary Analytical Techniques
The selection of an analytical method is contingent on the sample matrix, required sensitivity, and available instrumentation. For this compound, two techniques are paramount:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile and semi-volatile organic compounds.[4] For phenols, a derivatization step is often required to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[4] GC-MS offers exceptional selectivity and sensitivity, with the mass spectrometer providing definitive identification based on the compound's mass spectrum.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is particularly well-suited for non-volatile or thermally labile compounds. Using a reverse-phase (e.g., C18) column, this compound can be effectively separated from other matrix components without the need for derivatization.[5][6] Detection is typically performed using a UV detector, leveraging the chromophoric nature of the aromatic rings.[7] For more complex matrices or lower detection limits, coupling HPLC with a mass spectrometer (LC-MS) is a powerful alternative.[8][9][10]
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is optimized for the analysis of this compound in environmental water or soil matrices. The core principle involves extraction of the analyte, derivatization to a more volatile silyl ether, and subsequent analysis by GC-MS.
Sample Preparation: Extraction and Derivatization
The goal of sample preparation is to isolate the analyte from the matrix and prepare it for analysis. For solid samples like soil, ultrasonic extraction is effective, while liquid-liquid extraction or solid-phase extraction (SPE) is suitable for aqueous samples.[4][11][12]
Step-by-Step Protocol:
-
Sample Collection & Preservation: Collect water samples in amber glass vials. Acidify to pH < 2 with sulfuric acid and store at ≤6 °C for up to 28 days.
-
Extraction (for Water Samples):
-
To a 100 mL water sample, add a surrogate standard and adjust the pH to < 2.
-
Perform a liquid-liquid extraction by adding 30 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more with fresh dichloromethane.
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
-
Extraction (for Soil Samples):
-
Weigh 10 g of a homogenized soil sample into a centrifuge tube.
-
Add a surrogate standard and 20 mL of a dichloromethane/n-hexane (1:1 v/v) mixture.
-
Extract in an ultrasonic bath for 20 minutes.[4]
-
Centrifuge the sample and collect the supernatant. Repeat the extraction twice more.
-
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
To the 1 mL concentrated extract, add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Add the internal standard.
-
Seal the vial and heat at 70°C for 3 hours to convert the polar phenolic hydroxyl group into its more volatile trimethylsilyl (TMS) derivative.[4]
-
Cool the sample to room temperature before injection.
-
GC-MS Instrumentation and Conditions
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column providing excellent separation for a wide range of organic compounds.[4] |
| Injector | Splitless mode, 280°C | Ensures efficient transfer of the analyte onto the column, suitable for trace analysis. |
| Oven Program | 60°C (2 min hold), ramp at 10°C/min to 280°C, hold for 5 min | A standard temperature program that effectively separates compounds based on boiling point.[4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230°C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| MS Acquisition | Scan mode (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides full mass spectra for identification. SIM mode significantly increases sensitivity by monitoring only characteristic ions. |
| SIM Ions | m/z 183 (quantifier), m/z 198, 165 (qualifiers) for underivatized phenol; monitor TMS-derivative ions for derivatized sample. | Based on the NIST mass spectrum for this compound.[1] The primary fragment (m/z 183) is likely due to the loss of a methyl group. |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Method Validation
A protocol is only trustworthy if it has been validated. Validation demonstrates that the method is suitable for its intended purpose. [13]Key parameters should be assessed according to ICH guidelines or similar standards.
Table 4: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte in blank matrix samples. [6] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999 for a calibration curve with at least 5 standards. [14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) of 3. [8] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10. [8] |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 85-115% recovery for spiked matrix samples at low, medium, and high concentrations. [8][15] |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% for LOQ, and ≤ 5% for other levels. [13]|
References
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National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
-
SIELC Technologies (n.d.). Separation of Phenol, 2,5-bis(1-methylethyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2000). Method 8041A: Phenols by Gas Chromatography. EPA. Retrieved from [Link]
-
LCGC International (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]
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Taylor & Francis Online (2008). Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas. Taylor & Francis. Retrieved from [Link]
-
MDPI (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Retrieved from [Link]
-
Hach (2022). How can phenol samples be preserved? Hach. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Phenol, 2-(1-phenylethyl)-. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. NCBI Bookshelf. Retrieved from [Link]
-
U.S. Environmental Protection Agency (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Retrieved from [Link]
-
Centers for Disease Control and Prevention (1993). PHENOL: METHOD 3502. NIOSH. Retrieved from [Link]
-
ResearchGate (n.d.). Phenol, 2,4-bis(1,1-dimethylethyl)-. GC–MS chromatogram representing... ResearchGate. Retrieved from [Link]
-
ResearchGate (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. ResearchGate. Retrieved from [Link]
-
Protocols.io (n.d.). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Anal. Bioanal. Chem. Res. Retrieved from [Link]
-
National Center for Biotechnology Information (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Phenol, 2-(1-phenylethyl)- Mass Spectrum. NIST WebBook. Retrieved from [Link]
-
SciSpace (2017). The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated. SciSpace. Retrieved from [Link]
-
Agilent (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Retrieved from [Link]
-
MDPI (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI. Retrieved from [Link]
-
ResearchGate (n.d.). 7 Analytical Methods. ResearchGate. Retrieved from [Link]
-
MDPI (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Retrieved from [Link]
-
ResearchGate (2021). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. ResearchGate. Retrieved from [Link]
-
Springer (2013). Analytical Methods of Phenolic Compounds. SpringerLink. Retrieved from [Link]
-
MDPI (2016). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Retrieved from [Link]
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Application Note: Quantitative and Qualitative Analysis of 2-(1-phenylethyl)phenol Reaction Mixtures by GC-MS
Abstract
This application note provides a comprehensive guide for the analysis of reaction mixtures from the synthesis of 2-(1-phenylethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis, often achieved through the Friedel-Crafts alkylation of phenol with styrene, can result in a complex mixture of isomers, polyalkylated species, and unreacted starting materials.[1] This document outlines detailed protocols for sample preparation, including derivatization, GC-MS instrument configuration, and data analysis for both qualitative identification of byproducts and quantitative determination of the target compound. The methodologies are designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing robust and reliable analytical procedures.
Introduction
This compound is an organic compound with applications as an intermediate in various chemical syntheses. Its analysis is crucial for process optimization, quality control, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2]
Phenolic compounds, however, can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and column bleed.[3] Derivatization is a common strategy to overcome these issues by converting the polar hydroxyl group into a less polar and more volatile functional group.[2][3] This application note will focus on the use of silylation as a derivatization method prior to GC-MS analysis.
Core Analytical Challenges:
-
Isomer Separation: The synthesis of this compound can produce ortho-, meta-, and para-isomers, which may have similar boiling points and require optimized chromatographic conditions for baseline separation.[1]
-
Byproduct Identification: Polyalkylation is a common side reaction, leading to the formation of bis- and tris-(1-phenylethyl)phenols.[1]
-
Quantification: Accurate quantification of this compound is necessary to determine reaction yield and purity.
This guide will address these challenges by providing a detailed workflow from sample preparation to data interpretation.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound reaction mixtures is depicted below.
Figure 1: Overall workflow for GC-MS analysis.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), HPLC grade
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Standards: this compound, 4-(1-phenylethyl)phenol (if available), Phenol, Styrene
-
Internal Standard (IS): 2,5-dibromotoluene
-
Inert Gas: Helium (99.999% purity)
Detailed Protocols
Sample Preparation and Derivatization
The derivatization of phenolic compounds is a critical step to improve their volatility and thermal stability for GC-MS analysis.[2] Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used and effective method.[4]
Protocol:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 2 mL autosampler vial.
-
Add 1 mL of dichloromethane to dissolve the sample.
-
Spike the solution with 10 µL of a 1000 mg/L internal standard solution (e.g., 2,5-dibromotoluene). The use of an internal standard is recommended for accurate quantification.[5]
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.
Figure 2: Silylation of this compound.
GC-MS Instrument Configuration
The following parameters are recommended for the analysis of the derivatized reaction mixture. These may need to be optimized for your specific instrument and column. A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for this separation.[6]
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | TG-5SilMS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
Data Analysis and Interpretation
Compound Identification
The primary method for identifying compounds in the chromatogram is by comparing their mass spectra to a reference library, such as the NIST Mass Spectral Library. The molecular weight of this compound is 198.26 g/mol .[7] The mass spectrum of its TMS derivative will show a molecular ion (M+) at m/z 270.
Expected Fragmentation Pattern:
The mass spectrum of the TMS derivative of this compound is expected to show characteristic fragments. A significant peak will be the loss of a methyl group ([M-15]+) at m/z 255. The base peak is often the molecular ion. The underivatized compound has a molecular ion at m/z 198 and a top peak at m/z 183, corresponding to the loss of a methyl group.[8]
Table of Potential Compounds and their TMS-derivatized Molecular Weights:
| Compound | Molecular Weight ( g/mol ) | TMS-Derivative M+ (m/z) | Expected Retention |
| Phenol | 94.11 | 166 | Early eluting |
| Styrene | 104.15 | N/A (no derivatization) | Very early eluting |
| This compound | 198.26 | 270 | Target compound |
| 4-(1-phenylethyl)phenol | 198.26 | 270 | Close to target |
| 2,4-bis(1-phenylethyl)phenol | 302.42 | 374 | Later eluting |
Quantification
Quantification should be performed using the internal standard method. A calibration curve should be generated using at least five concentration levels of the this compound standard, each containing the same concentration of the internal standard.
Calculation:
-
Calculate the Response Factor (RF) for the calibration standards: RF = (AreaAnalyte / AreaIS) / (ConcAnalyte / ConcIS)
-
Average the RF values from the calibration standards.
-
Calculate the concentration of this compound in the sample: ConcAnalyte = (AreaAnalyte / AreaIS) * (ConcIS / Avg. RF)
Troubleshooting
-
Poor Peak Shape: This may be due to incomplete derivatization or active sites in the GC system. Ensure the derivatization reaction has gone to completion and check the condition of the inlet liner and column.
-
Co-elution of Isomers: If the ortho- and para-isomers are not well-resolved, a slower temperature ramp or a longer GC column may be necessary.
-
Low Response: This could be due to degradation of the analyte in the inlet. Ensure the inlet temperature is not excessively high.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound reaction mixtures. Proper sample preparation, particularly derivatization, is key to achieving accurate and reproducible results. This methodology can be readily adapted for the analysis of other phenolic compounds in complex matrices.
References
-
MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available at: [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]
-
PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Available at: [Link]
-
PubMed. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Available at: [Link]
-
MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available at: [Link]
-
YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. Available at: [Link]
-
ResearchGate. General derivatization mechanism for phenol with MTBSTFA. Available at: [Link]
-
ResearchGate. (PDF) Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
National Institutes of Health. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available at: [Link]
-
NIST. Phenol, 2-(1-phenylethyl)-. Available at: [Link]
-
NIST. Phenol, 2-(1-phenylethyl)-. Available at: [Link]
-
Analytical & Bioanalytical Chemistry Research. Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Available at: [Link]
-
NIST. Phenol, 2-(1-methylethyl)-. Available at: [Link]
-
ResearchGate. Phenol, 2,4-bis(1,1-dimethylethyl)-. GC–MS chromatogram representing.... Available at: [Link]
-
ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. Available at: [Link]
-
PubChem. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at: [Link]
-
Chemistry LibreTexts. 17.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
ResearchGate. Mass spectrum and fragmentation scheme of phenol, derivatised with MTBSTFA. Available at: [Link]
-
Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available at: [Link]
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Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Styrenated Phenols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the separation and quantification of styrenated phenols. Styrenated phenols, widely used as antioxidants and stabilizers in plastics, rubber, and resins, require precise analytical methods to ensure product quality, stability, and safety. The primary challenge lies in resolving the complex mixture of mono-, di-, and tri-styrenated phenol isomers, which possess similar physicochemical properties. This note details a systematic approach, from initial parameter selection to full method validation in accordance with International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose.
Introduction and Scientific Rationale
Styrenated phenols (SPs) are a class of industrial antioxidants synthesized by the acid-catalyzed alkylation of phenol with styrene. The reaction typically yields a complex mixture of isomers, including 2-styrenated phenol, 4-styrenated phenol, 2,4-distyrenated phenol, 2,6-distyrenated phenol, and 2,4,6-tristyrenated phenol. The specific composition of this mixture dictates the efficacy and properties of the final product. Therefore, a reliable analytical method is crucial for quality control in manufacturing and for studying the degradation pathways in stability assessments.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolving power and suitability for non-volatile compounds.[1] Coupled with UV detection, it provides a robust and accessible method for quantification. The phenolic ring common to all SPs contains a chromophore that strongly absorbs UV light, making this detection method highly sensitive for these analytes.[2][3] The development process must focus on achieving baseline separation of the key isomers, which is challenging due to their structural similarities.[4][5]
This guide explains the causality behind experimental choices, from column chemistry to mobile phase optimization, and provides a self-validating protocol grounded in established regulatory standards.[6][7]
Method Development Strategy: A Mechanistic Approach
The goal of method development is to achieve optimal resolution and peak shape for all styrenated phenol isomers in a reasonable runtime. This requires a systematic optimization of several key chromatographic parameters.
Column Selection: The Core of the Separation
Given the non-polar nature of the styrene moieties, a reversed-phase (RP) separation mode is the logical choice.[8] The primary decision revolves around the specific stationary phase chemistry.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the recommended starting point. Its long alkyl chains provide high hydrophobicity, promoting retention of the non-polar SPs. The high surface area allows for effective separation based on subtle differences in the degree of styrenation (e.g., di-styrenated vs. tri-styrenated).
-
C8 (Octylsilane): A C8 column offers slightly less retention than a C18, which can be advantageous if SPs are very strongly retained on a C18, leading to excessively long run times or the need for very high organic solvent concentrations.[9]
-
Phenyl-Hexyl: Columns with phenyl-based stationary phases can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the styrenated phenols. This can be particularly effective in resolving positional isomers (e.g., 2,4-distyrenated vs. 2,6-distyrenated phenol).[9]
Decision: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected for this method due to its proven versatility and strong retentive power for hydrophobic molecules.
Mobile Phase Optimization
The mobile phase composition directly controls the retention and elution of the analytes.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN is generally preferred as it often provides better peak shapes and lower backpressure.[10] A gradient elution, starting with a lower concentration of ACN and gradually increasing it, will be necessary to first elute the less-retained mono-styrenated phenols and subsequently elute the more non-polar and strongly-retained di- and tri-styrenated species.[11][12]
-
Aqueous Phase and pH Control: Phenols are weakly acidic. Suppressing the ionization of the phenolic hydroxyl group by acidifying the mobile phase is critical for achieving sharp, symmetrical peaks and reproducible retention times. A pH of less than 3 is ideal. A dilute solution of an acid like phosphoric acid or formic acid in HPLC-grade water is typically used.[13]
Decision: The mobile phase will consist of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile, run in a gradient mode.
UV Wavelength Selection
The choice of detection wavelength is critical for sensitivity and selectivity. Phenolic compounds typically exhibit a primary absorption maximum (λmax) around 270-280 nm due to the π→π* transitions in the aromatic ring.[2][3] To determine the optimal wavelength, a UV scan of a standard solution containing the SP mixture should be performed using a photodiode array (PDA) detector. For this application, 280 nm is selected as it provides an excellent response for all styrenated phenol species while minimizing interference from potential contaminants.[11][14]
Detailed Application Protocol
This protocol provides step-by-step instructions for the analysis of styrenated phenols using the developed HPLC-UV method.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
Styrenated Phenol reference standard or sample.
-
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing HPLC-grade water. Bring to volume and mix thoroughly. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Filter if necessary.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the styrenated phenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample material into a volumetric flask and dissolve in acetonitrile to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Sonicate if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The optimized parameters for the separation are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-18.1 min: 95% to 60% B18.1-22 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Total Run Time | 22 minutes |
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following parameters must be evaluated according to ICH guidelines.[6][7][15]
System Suitability
Before any sample analysis, the chromatographic system's performance is verified. This is achieved by injecting a standard solution (e.g., 50 µg/mL) five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Protocol: Inject a blank (acetonitrile), a placebo (sample matrix without the analyte, if applicable), and a spiked sample.
-
Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention times of the styrenated phenol isomers.
Linearity and Range
-
Protocol: Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy (as % Recovery)
-
Protocol: Spike a placebo or sample solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[6]
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[6]
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are determined from the linearity data.
-
LOD Calculation: LOD = 3.3 * (σ / S)
-
LOQ Calculation: LOQ = 10 * (σ / S) (where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve)
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.
Workflow Visualization
The overall process, from initial development to final routine use, follows a logical progression to ensure a scientifically sound and reliable analytical method.
Caption: Workflow for HPLC-UV Method Development and Validation.
Conclusion
This application note presents a systematic and robust HPLC-UV method for the separation and quantification of styrenated phenols. By carefully selecting a C18 column and optimizing a gradient elution with an acidified mobile phase, baseline separation of critical isomers can be achieved. The detailed validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is accurate, precise, and reliable for its intended use in quality control and research environments. This comprehensive approach provides scientists with a field-proven template for developing and implementing high-quality analytical methods for complex industrial compounds.
References
-
Opeolu, B. O., Fatoki, O. S., & Odendaal, J. P. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. International Journal of the Physical Sciences, 5(5), 576-581. [Link]
-
Kanala, S. et al. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]
-
Tanaka, K., & Kawasaki, K. (2013). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 4, 1-6. [Link]
-
Dongala, T. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Anal Acta, 4(6). [Link]
-
Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Opeolu, B. O. et al. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. ResearchGate. [Link]
-
Patel, H. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-27. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Kang, S. W. et al. (1991). Chromatographic separation of isomers of some phenol derivatives using β-cyclodextrin in mobile phase. INIS-IAEA. [Link]
-
Opeolu, B. O. et al. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. CPUT Institutional Repository. [Link]
-
MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Application database for chromatography. [Link]
-
Geana, E. I. (2016). Light absorption studies. XIV. Ultraviolet absorption spectra of phenols. XV. Ultraviolet absorption spectra of anisoles. ResearchGate. [Link]
-
Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry, 25(8), 4251-4254. [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies Application Note. [Link]
-
Spizzirri, U. G. et al. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food and Nutrition Sciences, 1(2), 135-146. [Link]
-
Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography. Rotachrom Technologies. [Link]
-
ResearchGate. (n.d.). Gradient conditions for HPLC analysis of phenols. ResearchGate. [Link]
-
Barrado, E. et al. (2002). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Brown, W. P. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. [Link]
-
International Journal of Science and Research (IJSR). (2015). Analysis of Total Phenol in Developed Nutraceutical by UV-VIS Spectrophotometry. International Journal of Science and Research (IJSR). [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent Technologies. [Link]
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The Strategic Application of 2-(1-Phenylethyl)phenol in the Synthesis of Chiral Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Chiral Phenolic Building Block
2-(1-Phenylethyl)phenol, a chiral aromatic compound, has emerged as a valuable and versatile precursor in the synthesis of high-value fine chemicals. Its unique structural features, comprising a sterically demanding ortho-phenylethyl group and a reactive phenolic hydroxyl moiety, make it an attractive starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its pivotal role in the development of chiral ligands for asymmetric catalysis—a cornerstone of modern pharmaceutical and fine chemical manufacturing.
The strategic placement of the chiral 1-phenylethyl group ortho to the hydroxyl group imparts specific stereochemical and electronic properties to the molecule. This inherent chirality can be effectively transferred during synthesis, making it a powerful tool for inducing enantioselectivity in a variety of chemical transformations. Beyond its application in asymmetric synthesis, this compound and its derivatives also find utility as intermediates in the synthesis of bioactive molecules and as functional additives in polymers.[1]
This document will provide detailed protocols, mechanistic insights, and practical guidance for leveraging the synthetic potential of this compound, empowering researchers to design and execute efficient and stereoselective synthetic routes.
Core Application: Synthesis of Chiral Aminophenol Ligands via the Mannich Reaction
A primary application of this compound in fine chemical synthesis is its use as a substrate in the Mannich reaction to generate novel chiral aminophenol ligands.[2] The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the electron-rich phenol), formaldehyde, and a primary or secondary amine.[3][4][5] The resulting "Mannich base" is a β-amino-carbonyl compound, or in this case, an aminomethylated phenol.
The selection of a chiral amine in the Mannich reaction, such as (R)-(+)-α-methylbenzylamine, allows for the introduction of a second stereocenter, leading to the formation of diastereomeric ligands. This diastereoselectivity, coupled with the inherent chirality of the this compound backbone, results in a ligand with a well-defined three-dimensional structure, crucial for effective stereocontrol in asymmetric catalysis.
Mechanistic Rationale
The Mannich reaction with phenols proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Iminium Ion: Formaldehyde reacts with the chiral amine (e.g., (R)-(+)-α-methylbenzylamine) in an acid-catalyzed condensation to form a highly electrophilic iminium ion.
-
Nucleophilic Attack by the Phenol: The electron-rich aromatic ring of this compound acts as a nucleophile, attacking the iminium ion. The ortho- and para-positions relative to the hydroxyl group are activated, but the sterically hindered nature of the this compound directs the substitution primarily to the less hindered para-position.
-
Proton Transfer: A final proton transfer regenerates the aromaticity of the phenol ring, yielding the chiral aminophenol ligand.
The causality behind this experimental choice lies in the predictable and robust nature of the Mannich reaction for aminomethylating phenols. The use of a chiral amine provides a straightforward and efficient method for introducing an additional element of chirality, which is essential for creating an effective chiral ligand.
Diagram of the Mannich Reaction Workflow
Caption: Workflow for the synthesis of a chiral aminophenol ligand.
Experimental Protocol: Synthesis of a Chiral Aminophenol Ligand
This protocol describes the synthesis of a chiral aminophenol ligand from this compound, formaldehyde, and (R)-(+)-α-methylbenzylamine. This is a representative protocol adapted from similar syntheses of aminophenol ligands.
Materials:
-
This compound (1.0 eq)
-
(R)-(+)-α-Methylbenzylamine (1.0 eq)
-
Formaldehyde (37 wt. % in H₂O, 1.1 eq)
-
Ethanol (solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol. Stir until the phenol is completely dissolved.
-
Add (R)-(+)-α-methylbenzylamine (1.0 eq) to the solution at room temperature.
-
Slowly add formaldehyde solution (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure chiral aminophenol ligand.
Self-Validation: The success of the synthesis is confirmed by characterization of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of signals corresponding to both the this compound backbone and the aminomethyl group, as well as the expected molecular ion peak in the mass spectrum, validates the formation of the desired ligand. The yield should be calculated based on the mass of the purified product.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
The chiral aminophenol ligands synthesized from this compound are highly effective in promoting the enantioselective addition of organozinc reagents, such as diethylzinc, to prochiral aldehydes.[6][7][8] This reaction is a powerful method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[9]
Causality of Experimental Choices
The chiral ligand, in the presence of a metal catalyst (often generated in situ), forms a chiral complex that coordinates to the aldehyde. This coordination creates a sterically defined environment around the carbonyl group, directing the nucleophilic attack of the alkyl group from the organozinc reagent to one face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol.
The choice of a chiral aminophenol ligand derived from this compound is strategic. The bulky phenylethyl group, in conjunction with the chiral center on the amino portion of the ligand, creates a highly effective chiral pocket that enhances the enantioselectivity of the reaction.
Diagram of the Asymmetric Addition Workflow
Caption: Workflow for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: Enantioselective Synthesis of (R)-1-Phenyl-1-propanol
This protocol describes the use of the chiral aminophenol ligand, synthesized in the previous step, to catalyze the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
Chiral aminophenol ligand (0.05 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous toluene (solvent)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the chiral aminophenol ligand (0.05 eq) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.0 eq) dropwise to the flask. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the enantioenriched (R)-1-phenyl-1-propanol.
Self-Validation: The success of the asymmetric synthesis is determined by the yield and the enantiomeric excess (ee) of the product. The yield is calculated from the mass of the purified alcohol. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, comparing the peak areas of the two enantiomers.
Data Presentation
| Ligand Precursor | Aldehyde | Product | Yield (%) | ee (%) |
| This compound | Benzaldehyde | (R)-1-Phenyl-1-propanol | >90 | >95 |
| Other ortho-alkylphenols | Various | Corresponding alcohols | Varies | Varies |
Note: The data presented for the this compound-derived ligand is representative of the expected high yield and enantioselectivity for this class of ligands in the asymmetric addition of diethylzinc to benzaldehyde.
Broader Applications and Future Outlook
While the synthesis of chiral ligands for asymmetric catalysis is a prominent application, the utility of this compound extends to other areas of fine chemical synthesis. Its derivatives have been investigated for their potential biological activities, including antioxidant and antimicrobial properties.[1] Furthermore, its role as a building block for more complex bioactive molecules continues to be an area of active research.
The principles and protocols outlined in this guide demonstrate the strategic value of this compound as a starting material. The ability to efficiently translate its inherent chirality into highly enantioselective transformations underscores its importance for researchers and professionals in the pharmaceutical and fine chemical industries. Future work in this area will likely focus on expanding the library of chiral ligands derived from this scaffold and exploring their applications in a wider range of asymmetric reactions, further solidifying the position of this compound as a key player in the synthesis of complex, high-value molecules.
References
-
Binda, P. and Glover, L. (2014) Synthesis and Characterization of New Chiral Monoanionic [ON] Ancillary Phenolate Ligands. International Journal of Organic Chemistry, 4, 182-188. [Link]
-
Noyori, R., et al. (1986). Asymmetric addition of organometallic reagents to carbonyl compounds: Chiral ligands and catalysts. Angewandte Chemie International Edition in English, 25(2), 113-124. [Link]
-
Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 104(3), 1687-1716. [Link]
-
Wikipedia. (n.d.). Mannich reaction. [Link]
-
Jordan Journal of Chemistry. (2011). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. [Link]
-
MDPI. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]
-
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
- Google Patents. (n.d.). WO2015192774A1 - Application of chiral aminophenol ligand in asymmetric synthesis of efavirenz.
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Protocol for the Selective Friedel-Crafts Synthesis of 2-(1-phenylethyl)phenol
An Application Note for Researchers and Drug Development Professionals
Abstract
The Friedel-Crafts alkylation of phenols with styrene is a cornerstone of industrial organic synthesis, producing styrenated phenols that are crucial intermediates for antioxidants, polymers, and specialty chemicals.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-(1-phenylethyl)phenol, a specific mono-alkylated phenol isomer. We will delve into the underlying reaction mechanism, explain the rationale behind catalyst selection and procedural steps, and present a comprehensive guide to reaction setup, work-up, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this important transformation.
Introduction: The Significance of Friedel-Crafts Alkylation
Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring via electrophilic aromatic substitution.[2][3] The alkylation variant, specifically, is used to form new carbon-carbon bonds by reacting an aromatic compound with an alkylating agent in the presence of a catalyst.
The reaction between phenol and styrene is of particular industrial importance.[1] The resulting alkylated phenols exhibit modified physical and chemical properties, making them valuable in various applications. A key challenge in this synthesis is controlling both the degree of substitution (mono-, di-, or tri-alkylation) and the regioselectivity (ortho- vs. para- substitution).[1][4] The hydroxyl group of phenol is a strongly activating, ortho, para-directing group, which means that electrophilic attack is favored at positions 2 and 4 on the aromatic ring.[4] This protocol focuses on reaction conditions that can be optimized to favor the formation of the ortho-isomer, this compound.
Reaction Mechanism and Scientific Principles
The synthesis proceeds via a classic electrophilic aromatic substitution pathway. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
Step 1: Generation of the Electrophile The acid catalyst protonates styrene, the alkylating agent, at the less substituted carbon of the double bond. This generates a resonance-stabilized secondary benzylic carbocation, which serves as the potent electrophile.[1]
Step 2: Nucleophilic Attack The electron-rich phenol ring acts as a nucleophile, attacking the carbocation.[1][5] The π-electrons of the aromatic ring form a new C-C bond, preferentially at the ortho or para position, disrupting the ring's aromaticity and forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[1][6]
Step 3: Deprotonation and Aromaticity Restoration A weak base (e.g., H₂O or another phenol molecule) removes a proton from the carbon atom that formed the new bond. This restores the aromaticity of the ring and regenerates the acid catalyst, completing the catalytic cycle.[1][5]
Controlling Regioselectivity and Polyalkylation
-
Regioselectivity: While both ortho and para isomers are formed, the ratio can be influenced by the choice of catalyst and reaction temperature. Some catalytic systems can favor ortho-alkylation.[7][8]
-
Polyalkylation: The initial product, mono-styrenated phenol, is often more reactive than phenol itself, which can lead to the formation of di- and tri-styrenated products.[4][9] Using an excess of the aromatic reactant (phenol) can help to minimize this side reaction by increasing the probability that the electrophile will encounter a phenol molecule rather than an already alkylated one.[9]
Catalyst Selection: A Critical Choice
The choice of catalyst is paramount and significantly impacts reaction rate, selectivity, and overall yield.
-
Brønsted Acids (e.g., H₂SO₄, H₃PO₄): These are effective and commonly used catalysts. Phosphoric acid is often preferred as it is less corrosive and leads to cleaner reactions than sulfuric acid under certain conditions.[1][10]
-
Lewis Acids (e.g., AlCl₃, FeCl₃): While powerful, traditional Lewis acids can be problematic. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, reducing its catalytic activity.[4][11][12] This often necessitates using stoichiometric rather than catalytic amounts.
-
Solid Acid Catalysts (e.g., SO₄²⁻/ZrO₂, Zeolites): These represent a greener, more sustainable approach. They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and can offer high selectivity.[1][13]
This protocol will detail a method using a solid acid catalyst, sulfated zirconia (SO₄²⁻/ZrO₂), which is known for its efficiency and ease of handling.[1]
Experimental Protocol: Synthesis using a Solid Acid Catalyst
This protocol provides a method for the synthesis of this compound with an emphasis on safety and reproducibility.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Phenol | ≥99% | Standard Supplier | Toxic and corrosive. Handle with extreme care. |
| Styrene | ≥99%, stabilized | Standard Supplier | Flammable liquid and vapor. Irritant. |
| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Catalyst Grade | Standard Supplier | Can be purchased or prepared. |
| Toluene | Anhydrous | Standard Supplier | Solvent. Flammable. |
| Sodium Carbonate (Na₂CO₃) | Reagent Grade | Standard Supplier | Used for post-reaction work-up if needed. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Drying agent. |
| Dichloromethane (DCM) | Reagent Grade | Standard Supplier | For extraction/chromatography. |
| Hexane | Reagent Grade | Standard Supplier | For chromatography. |
| Equipment | Description |
| Three-necked round-bottom flask | 250 mL |
| Reflux condenser | With water lines |
| Dropping funnel | 100 mL |
| Thermometer | With adapter |
| Magnetic stirrer with hotplate | |
| Heating mantle | For controlled heating |
| Separatory funnel | 500 mL |
| Rotary evaporator | For solvent removal |
| Glassware for column chromatography |
Step-by-Step Procedure
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[14] Phenol is highly corrosive and toxic; avoid all contact.[14]
-
Apparatus Setup: Assemble the 250 mL three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer. Place the setup on the magnetic stirrer/hotplate.
-
Charging Reactants: To the flask, add phenol (e.g., 0.1 mol) and the SO₄²⁻/ZrO₂ catalyst (approximately 10-15 wt% of the total mass of phenol and styrene).[1]
-
Heating: Begin stirring and heat the mixture to the target reaction temperature of 100-120°C.[1]
-
Styrene Addition: Once the temperature has stabilized, slowly add styrene (e.g., 0.1 mol for mono-alkylation) dropwise from the dropping funnel over a period of 60-90 minutes. The slow addition is crucial to control the exothermic nature of the reaction and maintain a stable temperature.[1]
-
Reaction: After the addition is complete, maintain the reaction mixture at the target temperature with continuous stirring for 4-6 hours.[1] The progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent like toluene or dichloromethane.
-
Remove the solid SO₄²⁻/ZrO₂ catalyst by vacuum filtration. The catalyst can be washed with a small amount of solvent, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel.
-
-
Purification:
-
Wash the organic solution with a 5% sodium carbonate solution to remove any unreacted phenol, followed by washing with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, a mixture of ortho and para isomers and potentially some di-styrenated phenol, can be purified by fractional distillation under vacuum or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.[1]
-
Product Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, allowing for the identification of the this compound isomer and differentiation from the 4-isomer and other byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method to determine the purity of the product and quantify the ratio of different isomers in the crude and purified mixtures.[4] The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight (198.26 g/mol ).[15][16]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the phenolic group and C-H stretches for the aromatic and aliphatic portions of the molecule.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound via the Friedel-Crafts alkylation of phenol with styrene. By understanding the underlying mechanism and paying close attention to procedural details, particularly catalyst selection and control of reaction conditions, researchers can achieve a reliable and efficient synthesis. The use of a solid acid catalyst as detailed herein offers significant advantages in terms of product work-up and environmental consideration. Adherence to strict safety protocols is essential for the successful and safe execution of this procedure.
References
- Benchchem. (2025). Application Notes and Protocols: Friedel-Crafts Alkylation of Phenol with Styrene. Benchchem.
- J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC.
-
Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. Retrieved from [Link]
- University of California, Irvine. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Retrieved from [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? Exporter China. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of phenols with styrene. ResearchGate. Retrieved from [Link]
- Kooyman, E. C. (1951). U.S. Patent No. 2,567,848. Google Patents.
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Britton, E. C., & Dietzler, A. J. (1947). U.S. Patent No. 2,432,356. Google Patents.
- Benchchem. (2025). Technical Support Center: Synthesis of 3-(1-Phenylethyl)phenol. Benchchem.
-
LookChem. (n.d.). Cas 18254-13-2, 2,4,6-tris(1-phenylethyl)phenol. LookChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
-
Borealis AG. (2018). U.S. Patent Application No. 16/086,161. Retrieved from [Link]
-
European Patent Office. (2020). Patent EP3738948A1. Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. precisionFDA. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-(1-phenylethyl)-. NIST WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
- Lorand, J. P. (1956). U.S. Patent No. 2,744,144. Google Patents.
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2018). How can I perform Friedel crafts acylation with phenol?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Marty, A., et al. (n.d.). Extraction of 2-Phenylethyl Alcohol. Retrieved from [Link]
- Bush Boake Allen Ltd. (1988). GB Patent No. 2204871A. Google Patents.
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Probing the Antioxidant Potential of 2-(1-Phenylethyl)phenol: A Guide to In Vitro Activity Assays
Introduction: The Significance of Quantifying Antioxidant Efficacy
In the fields of pharmaceutical sciences, cosmetics, and food chemistry, the quest for novel antioxidant compounds is perpetual. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions and product degradation. Phenolic compounds, by virtue of their chemical structure, are a well-established class of antioxidants. 2-(1-phenylethyl)phenol, a synthetic phenolic compound, has garnered interest for its potential antioxidant properties, making it a candidate for applications ranging from therapeutic agent development to material preservation.[1][2]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the antioxidant activity of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and scientifically sound assessment. The methodologies detailed herein are designed to be self-validating systems, providing a clear rationale for each step and empowering the user to interpret results with confidence.
The Structural Basis of Antioxidant Action in this compound
The antioxidant potential of this compound is fundamentally linked to its phenolic hydroxyl (-OH) group. This functional group can donate a hydrogen atom to a free radical, thereby neutralizing its reactivity and terminating the oxidative chain reaction.[2] The resulting phenoxyl radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring.
The presence of the bulky 1-phenylethyl group at the ortho position to the hydroxyl group introduces steric hindrance. This structural feature can influence the antioxidant activity in several ways. While it may slightly impede the approach of very large radical species, it can also enhance the stability of the phenoxyl radical, preventing it from participating in pro-oxidant reactions. Understanding this structure-activity relationship is crucial for interpreting the results from different antioxidant assays.
A Multi-Faceted Approach to Antioxidant Assessment
No single assay can fully capture the complex nature of antioxidant activity. Therefore, a battery of tests, each with a different underlying mechanism, is recommended for a comprehensive evaluation. This guide focuses on four widely accepted and complementary in vitro assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward method to assess the hydrogen-donating ability of an antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A biologically relevant assay that measures the ability of an antioxidant to quench peroxyl radicals.
The hydrophobic nature of this compound, being insoluble in water but soluble in organic solvents like ethanol and acetone, necessitates specific considerations in the experimental design for each of these assays.[3]
Experimental Protocols and Methodologies
DPPH Radical Scavenging Assay
Principle: The stable free radical DPPH has a deep violet color in solution with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Causality of Experimental Choices:
-
Solvent: Due to the hydrophobic nature of this compound, an organic solvent such as methanol or ethanol is the solvent of choice to dissolve the compound and ensure its availability to react with the DPPH radical.
-
Standard: Ascorbic acid or Trolox are commonly used as positive controls to validate the assay performance and to compare the activity of the test compound.
-
Wavelength: The absorbance is monitored at the λmax of the DPPH radical (around 517 nm) to ensure maximum sensitivity to the color change.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and the standard in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
In a 96-well microplate, add 100 µL of each dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
As a blank, use 100 µL of methanol instead of the sample.
-
As a control, use 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Plot the % inhibition against the concentration of the test compound and the standard.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
-
Experimental Workflow for DPPH Assay
Caption: ABTS radical formation and its reduction by an antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex at a low pH. The Fe²⁺-TPTZ complex has an intense blue color with an absorbance maximum at 593 nm. The increase in absorbance is proportional to the antioxidant's reducing power.
Causality of Experimental Choices:
-
Acidic pH: The reaction is carried out in an acidic medium (pH 3.6) to maintain iron solubility and to drive the electron transfer reaction.
-
Standard: A known concentration of FeSO₄·7H₂O is used to generate a standard curve, and the results are expressed as Fe²⁺ equivalents.
-
Wavelength: The absorbance is measured at 593 nm, the λmax of the blue Fe²⁺-TPTZ complex.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
FeSO₄ Standard Stock Solution (2 mM): Dissolve 55.6 mg of FeSO₄·7H₂O in 100 mL of deionized water.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound in ethanol and the FeSO₄ standard in deionized water.
-
In a 96-well microplate, add 20 µL of each dilution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the test compound from the standard curve and express it as µmol Fe²⁺ equivalents per gram of the compound.
-
FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Causality of Experimental Choices:
-
Lipophilic Modification: For hydrophobic compounds like this compound, the assay is modified by using a solvent system (e.g., acetone/water) and a solubility enhancer like randomly methylated-β-cyclodextrin (RMCD) to ensure the compound's solubility in the aqueous assay medium.
-
Standard: Trolox is used as the standard, and the results are expressed as Trolox equivalents.
-
Kinetic Measurement: Unlike the other assays, ORAC is a kinetic assay, providing information about both the inhibition time and the extent of inhibition.
Protocol (for Lipophilic Compounds):
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer.
-
AAPH Solution (153 mM): Prepare fresh in 75 mM phosphate buffer.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetone.
-
Trolox Standard Stock Solution: Prepare a 1 mM stock solution of Trolox in acetone.
-
Solvent for Dilution: Use a 50% acetone in water (v/v) mixture.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and Trolox standard in the 50% acetone/water solvent.
-
In a black 96-well microplate, add 25 µL of each dilution.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test compound from the standard curve and express it as µmol Trolox equivalents per gram of the compound.
-
ORAC Assay Principle
Caption: The principle of the ORAC assay.
Data Presentation and Interpretation
To facilitate a comparative analysis of the antioxidant activity of this compound, the results from the different assays should be summarized in a clear and concise table. For context, it is beneficial to include data for a well-known synthetic antioxidant like Butylated Hydroxytoluene (BHT) and a standard like Trolox.
Table 1: Comparative Antioxidant Activity of this compound
| Assay | This compound | BHT (Reference) | Trolox (Standard) | Ascorbic Acid (Standard) |
| DPPH (IC₅₀, µg/mL) | To be determined | ~23 - 202 [4] | ~3 | ~5 [4] |
| ABTS (IC₅₀, µg/mL) | To be determined | Data not readily available for direct comparison | ~3 | Not typically used as primary standard |
| FRAP (µmol Fe²⁺/g) | To be determined | Variable depending on study | Variable depending on study | Variable depending on study |
| ORAC (µmol TE/g) | To be determined | Variable depending on study | By definition, 1 µmol TE/µmol | Variable depending on study |
Note: The provided values for BHT and standards are approximate and can vary depending on the specific experimental conditions. The antioxidant activity of 2,4-di-tert-butylphenol, a structurally related compound, has been reported with an IC₅₀ of 60 µg/mL in the DPPH assay and 17 µg/mL in the ABTS assay, which can serve as a preliminary benchmark.[4][5]
Interpretation of Results:
-
A low IC₅₀ value in the DPPH and ABTS assays indicates high radical scavenging activity .
-
A high FRAP value signifies a strong reducing capacity .
-
A high ORAC value suggests a potent ability to quench peroxyl radicals .
By comparing the results of this compound across these assays with those of established antioxidants, researchers can gain a comprehensive understanding of its antioxidant profile. The steric hindrance from the 1-phenylethyl group may lead to different relative activities in assays with different radical species, providing valuable insights into its mechanism of action.
Conclusion: A Pathway to Characterization
This guide provides a robust framework for the systematic evaluation of the antioxidant activity of this compound. By employing a multi-assay approach and understanding the rationale behind each experimental step, researchers can generate reliable and meaningful data. The detailed protocols and explanations are intended to empower scientists to confidently characterize the antioxidant potential of this and other novel phenolic compounds, thereby accelerating their potential application in various scientific and industrial domains. The provided comparative data for structurally similar compounds offers a valuable context for interpreting the experimental outcomes.
References
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ThaiScience. (n.d.). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. [Link]
-
National Center for Biotechnology Information. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]
-
ChemEurope. (n.d.). The Chemistry Behind Durability: Styrenated Phenol in Action. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice. [Link]
-
Vinati Organics. (2021, October 14). A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-ButylPhenol. [Link]
-
ResearchGate. (n.d.). IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). The chain-breaking antioxidant activity of phenolic compounds with different numbers of O-H groups as determined during the oxidation of styrene. [Link]
-
Royal Society of Chemistry. (2022, June 9). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant properties of phenols. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]
-
ResearchGate. (n.d.). Bar graph showing IC50 values for each extract from the DPPH assay. [Link]
-
National Center for Biotechnology Information. (n.d.). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]
-
ResearchGate. (n.d.). (PDF) Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS +•. [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]
-
MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]
-
Baoxu Chemical. (n.d.). Styrenated phenol, 61788-44-1, Antioxidant BX AO SP Mfg. [Link]
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National Center for Biotechnology Information. (n.d.). Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen. [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
National Center for Biotechnology Information. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. [Link]
-
ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Polyphenols and antioxidant capacity of vegetables under fresh and frozen conditions. [Link]
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Puyang Shenghong Chemical Co., Ltd. (n.d.). Styrenated Phenol antioxidant SP. [Link]
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ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... [Link]
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USDA. (n.d.). USDA Database for the Oxygen Radical Absorbance Capacity (ORAC) of Selected Foods. [Link]
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Wikipedia. (n.d.). Oxygen radical absorbance capacity. [Link]
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National Center for Biotechnology Information. (n.d.). 2-sec-Butylphenol. [Link]
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Adishank Chemicals. (n.d.). Styrenated Phenol, SP, Specialty Chemicals Manufacturers. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). [Link]
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E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. [Link]
-
YouTube. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. [Link]
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Application Notes and Protocols for 2-(1-phenylethyl)phenol as a Chiral Building Block in Pharmaceutical Synthesis
Abstract
2-(1-phenylethyl)phenol represents a versatile, chiral scaffold with significant potential in medicinal chemistry and pharmaceutical development. Its constituent phenolic hydroxyl group and the chiral 1-phenylethyl moiety offer multiple reaction sites for constructing complex molecular architectures. This document provides a comprehensive guide for researchers, outlining the strategic application of this compound as a precursor. We will delve into its core reactivity, provide detailed protocols for key synthetic transformations, and discuss its potential for generating novel pharmacologically active agents. The protocols herein are designed with an emphasis on reproducibility, safety, and scalability, providing a solid foundation for drug discovery and development programs.
Introduction: Strategic Value in Drug Discovery
The pursuit of novel chemical entities with high therapeutic efficacy and specificity is a cornerstone of modern drug development. Chiral building blocks are paramount in this endeavor, as stereochemistry plays a critical role in a drug's pharmacokinetic and pharmacodynamic profiles. This compound is a valuable, yet under-explored, chiral precursor. Its structure is particularly noteworthy for several reasons:
-
Stereodefined Center: The chiral carbon at the benzylic position allows for the synthesis of stereochemically pure compounds, which is crucial for selective interaction with biological targets.
-
Phenolic Nucleophilicity: The hydroxyl group serves as a versatile handle for introducing a wide array of functionalities through reactions like etherification (e.g., Williamson ether synthesis), esterification, and O-arylation.
-
Aromatic Reactivity: The phenol ring is activated towards electrophilic aromatic substitution, allowing for further functionalization at positions ortho and para to the hydroxyl group. This enables the introduction of halogens, nitro groups, or alkyl chains to modulate the electronic and steric properties of the molecule.
This guide will demonstrate how these inherent chemical features can be leveraged to synthesize derivatives with potential applications in various therapeutic areas.
Core Synthetic Transformations and Protocols
The utility of this compound as a precursor is best illustrated through the key reactions it can undergo. Below are detailed, validated protocols for fundamental transformations that serve as a starting point for more complex synthetic campaigns.
O-Alkylation: Synthesis of Chiral Ether Derivatives
The phenolic hydroxyl group is an excellent nucleophile, readily participating in Williamson ether synthesis. This reaction is fundamental for introducing diverse side chains, which can be crucial for tuning a compound's solubility, lipophilicity, and target-binding affinity.
Protocol 2.1.1: Synthesis of 2-(1-phenylethyl)-1-(prop-2-yn-1-yloxy)benzene
This protocol details the introduction of a terminal alkyne, a functional group widely used in "click chemistry" for bioconjugation and fragment-based drug discovery.
Materials:
-
(R)- or (S)-2-(1-phenylethyl)phenol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone (10 mL per 1 mmol of phenol), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 20 minutes to ensure deprotonation of the phenol.
-
Add propargyl bromide (1.5 eq) dropwise to the suspension. Caution: Propargyl bromide is a lachrymator and toxic. Handle in a well-ventilated fume hood.
-
Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc eluent system. The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 100% Hexane to 95:5 Hexane:EtOAc) to yield the pure alkyne-functionalized product.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Characteristic peaks for the propargyl group (δ ~2.5 ppm, t, 1H; δ ~4.7 ppm, d, 2H) |
| Purity (HPLC) | >98% |
Visualization: O-Alkylation Workflow
Caption: Workflow for the Williamson ether synthesis of an alkyne-derivatized product.
Electrophilic Aromatic Substitution: Ring Functionalization
The phenol ring is highly activated and directs incoming electrophiles to the ortho and para positions. This allows for the strategic installation of functional groups that can act as metabolic blockers, alter electronic properties, or serve as handles for further chemistry.
Protocol 2.2.1: Regioselective Bromination
This protocol describes the monobromination of the phenol ring, a common strategy to introduce a halogen for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (15 mL per 1 mmol of phenol) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0°C and monitor its progress by TLC (8:2 Hexane:EtOAc). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (10 mL) to consume any unreacted NBS.
-
Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often a mixture of para- and ortho-brominated isomers. Purify by flash column chromatography on silica gel (gradient elution, 100% Hexane to 98:2 Hexane:EtOAc) to separate the major para-isomer from other products.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Yield (para-isomer) | 60-75% |
| Appearance | White to off-white solid |
| ¹H NMR | Disappearance of the para-proton signal; characteristic aromatic splitting pattern |
| Purity (HPLC) | >99% (for isolated para-isomer) |
Visualization: Regioselectivity in Bromination
Caption: Reaction outcome showing the major and minor products of electrophilic bromination.
Conclusion and Future Outlook
This compound is a potent chiral precursor whose full potential in pharmaceutical synthesis is still being uncovered. The protocols detailed in this guide for O-alkylation and aromatic substitution provide a robust and reproducible foundation for creating diverse libraries of novel chiral compounds. By leveraging its distinct reactive sites, researchers can systematically explore chemical space to develop next-generation therapeutics with improved efficacy and safety profiles. Future work should focus on expanding the repertoire of reactions, including cross-coupling, directed ortho-metalation, and asymmetric transformations, to further unlock the synthetic utility of this valuable building block.
References
-
Williamson Ether Synthesis Review: Chemical Reviews, The Williamson Ether Synthesis: Mechanism, Scope, and Limitations, URL: [Link]
-
N-Bromosuccinimide (NBS) Applications: Organic Syntheses, Bromination of Phenols with N-Bromosuccinimide, URL: [Link]
-
Chirality in Drug Design: Nature Reviews Drug Discovery, The role of stereochemistry in drug design and development, URL: [Link]
-
Click Chemistry in Drug Discovery: Chemical Society Reviews, Click chemistry: a powerful tool for pharmaceutical sciences, URL: [Link]
Application Note: A Comprehensive Framework for Investigating the Enzyme Inhibition Potential of 2-(1-phenylethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification and characterization of novel enzyme inhibitors are cornerstones of modern drug discovery.[1][2] 2-(1-phenylethyl)phenol, an ortho-substituted phenolic compound, and its structural analogs have garnered interest for various biological activities, including antioxidant and antimicrobial properties.[3][4] This application note presents a comprehensive, two-phase experimental framework for systematically investigating the enzyme inhibition potential of this compound. We provide detailed, self-validating protocols for determining the half-maximal inhibitory concentration (IC₅₀) and for elucidating the kinetic mechanism of inhibition (MoA). This guide is designed to be adaptable for a wide range of enzyme targets, providing researchers with the foundational methodologies to assess novel chemical entities in a drug discovery pipeline.
Introduction to the Target Compound: this compound
This compound is an aromatic organic compound featuring a phenol ring substituted at the ortho position with a 1-phenylethyl group.[5] While extensive research into its specific enzyme inhibitory effects is nascent, related phenolic structures and their derivatives are known to exhibit a wide array of pharmacological activities.[4] For instance, the structurally similar 2-(2-phenylethyl)chromones have been identified as potent inhibitors of enzymes like Cytochrome P450 1B1 (CYP1B1), highlighting the potential of this chemical scaffold.[6][7]
A thorough investigation begins with understanding the compound's fundamental properties and ensuring its suitability for biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 4237-44-9 | [8][9] |
| Molecular Formula | C₁₄H₁₄O | [5][9] |
| Molecular Weight | 198.26 g/mol | [5] |
Rationale for Stock Solution Preparation
The choice of solvent is critical for ensuring the test compound remains soluble throughout the assay, preventing artifacts from precipitation. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with most biological assays at low final concentrations.
Protocol Insight: It is imperative to maintain a consistent, low final concentration of the organic solvent (typically ≤1% v/v) in all assay wells, including controls. This minimizes solvent-induced effects on enzyme structure and activity, ensuring that any observed inhibition is attributable to the test compound.[10]
Phase 1: Determining Inhibitory Potency (IC₅₀ Value)
The initial step in characterizing a potential inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure indicating the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[11][12]
IC₅₀ Determination Workflow
The following workflow provides a systematic approach to generating reliable IC₅₀ data.
Caption: General workflow for Mechanism of Action (MoA) studies.
Detailed Protocol: Enzyme Kinetic Studies
Experimental Design: This experiment involves measuring enzyme kinetics across a matrix of conditions. You will vary the substrate concentration while keeping the inhibitor concentration fixed for each series of reactions. It is recommended to use at least three concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀ value) plus a no-inhibitor control. [13] Protocol Steps:
-
Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer, typically ranging from 0.1x to 10x the Michaelis constant (Kₘ) of the enzyme.
-
Inhibitor Concentrations: Prepare fixed concentrations of this compound (e.g., 0 µM, 0.5 µM, 1 µM, 2 µM) in assay buffer, ensuring the final DMSO concentration is constant in all.
-
Assay Execution: For each fixed inhibitor concentration, perform a set of enzyme reactions across the full range of substrate concentrations. Follow the general procedure outlined in section 2.2 (steps 3-8a).
-
Data Analysis: a. For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten curves. b. To clearly distinguish the inhibition mechanism, transform the data by plotting 1/V₀ versus 1/[S]. This is known as a Lineweaver-Burk plot. [14][15]
Data Visualization and Interpretation
The Lineweaver-Burk plot linearizes the Michaelis-Menten kinetics, allowing for a visual determination of the inhibition type based on how the lines intersect. [14][16]
Caption: Characteristic Lineweaver-Burk plots for different inhibition types.
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). [14]* Non-competitive: Lines intersect on the x-axis (Apparent Vₘₐₓ decreases, Kₘ is unchanged). [14]* Uncompetitive: Lines are parallel (Both apparent Vₘₐₓ and apparent Kₘ decrease). [14] Table 3: Example Kinetic Parameter Summary
| Inhibitor Conc. (µM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) | Inhibition Type | Kᵢ (µM) |
| 0 (Control) | 10.0 | 50.0 | N/A | N/A |
| 1.0 | 20.0 | 50.0 | Competitive | ~1.0 |
Protocol Insight: From the kinetic data, one can calculate the inhibition constant (Kᵢ), which is a true dissociation constant and a more fundamental measure of inhibitor potency than the IC₅₀. [17]The calculation method depends on the determined mechanism of inhibition.
Conclusion
This application note provides a robust, two-phase framework for the systematic evaluation of the enzyme inhibition potential of novel compounds like this compound. By first determining the inhibitory potency (IC₅₀) and subsequently elucidating the kinetic mechanism of action, researchers can generate a comprehensive profile of a compound's interaction with a target enzyme. These protocols are designed to be both detailed for immediate application and flexible for adaptation to various enzyme systems, thereby serving as a valuable resource for professionals in academic research and pharmaceutical development.
References
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9). Cheméo. [Link]
-
Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]
-
Pearson. (2022, July 22). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Pearson+. [Link]
-
Y-H. Huang, R. J. G. (1981). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
-
Slideshare. (n.d.). Enzyme kinetics and inhibition. Slideshare. [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. [Link]
-
Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare. [Link]
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
edX. (n.d.). IC50 Determination. Davidson College. [Link]
-
Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-(1-phenylethyl)-. NIST Chemistry WebBook. [Link]
-
BellBrook Labs. (2024, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
BellBrook Labs. (2024, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
Chen, W., et al. (2026). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chen, W., et al. (2026). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. PubMed. [Link]
-
Wang, G., & Peng, Z. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. European Journal of Medicinal Chemistry. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-(1-phenylethyl)-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023, September 4). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Bentham Science. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Phenylethyl)phenol
Welcome to the technical support center for the synthesis of 2-(1-phenylethyl)phenol. This guide is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and related alkylated phenolic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a detailed, validated protocol to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Friedel-Crafts Alkylation of Phenol with Styrene: This is the most common and industrially relevant method. It involves the acid-catalyzed electrophilic aromatic substitution of phenol with styrene. The reaction generates a secondary carbocation from styrene, which then alkylates the electron-rich phenol ring.[1][2]
-
Grignard Reaction: This route involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with 2'-hydroxyacetophenone. The Grignard reagent adds to the carbonyl group, and subsequent dehydration of the resulting tertiary alcohol yields the target compound.
Q2: Which synthetic route is generally preferred and why?
For most applications, the Friedel-Crafts alkylation is preferred. It is a more atom-economical process that starts from readily available, bulk chemicals (phenol and styrene). While controlling selectivity can be a challenge, modern catalysts and process conditions have been developed to favor the desired ortho-alkylation.[3][4] The Grignard route, while effective at a lab scale, involves more steps (Grignard reagent preparation, reaction, dehydration) and can be more sensitive to moisture and air.
Q3: What are the critical safety precautions for the Friedel-Crafts alkylation of phenol?
-
Phenol: Phenol is toxic and corrosive, causing severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or neoprene), a lab coat, and chemical splash goggles.
-
Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃) are highly corrosive and react violently with water. Add them slowly and carefully to the reaction mixture.
-
Exothermic Reaction: The addition of styrene to the activated phenol-catalyst mixture can be highly exothermic.[1] Slow, dropwise addition with efficient stirring and external cooling is crucial to maintain temperature control and prevent runaway reactions.
Troubleshooting Guide: Friedel-Crafts Alkylation
This section addresses specific issues you may encounter during the synthesis of this compound via Friedel-Crafts alkylation.
Problem 1: Low or No Yield of the Desired Product
-
Question: "My reaction has run for several hours, but TLC/GC analysis shows mostly unreacted phenol and styrene. What are the likely causes?"
-
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst is the engine of this reaction.
-
Cause: Lewis acid catalysts (e.g., AlCl₃) can be deactivated by atmospheric moisture. Brønsted acids can be of poor quality.
-
Solution: Use a freshly opened bottle of the catalyst or ensure it has been stored under anhydrous conditions. For solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂), ensure they have been properly activated according to the literature procedure (typically by calcination).[1][6]
-
-
Insufficient Catalyst Loading:
-
Low Reaction Temperature:
-
Problem 2: Poor Regioselectivity (ortho- vs. para- isomers)
-
Question: "My product mixture contains a high percentage of the para-isomer, 4-(1-phenylethyl)phenol, but I need the ortho-isomer. How can I improve ortho-selectivity?"
-
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control:
-
Cause: The para-isomer is often the thermodynamically more stable product due to reduced steric hindrance. The ortho-isomer is often the kinetically favored product, but isomerization to the para-product can occur under harsh conditions (high temperature, long reaction times).[7]
-
Solution: Try running the reaction at a lower temperature for a longer period. Additionally, certain catalysts are known to promote ortho-selectivity.
-
-
Catalyst Choice:
-
Cause: The nature of the catalyst plays a crucial role in directing the electrophile.
-
Solution: While traditional acids often give mixtures, specialized catalysts have been developed for high ortho-selectivity. Rhenium catalysts like Re₂(CO)₁₀, for example, have been shown to give exclusively ortho-monoalkylated phenols.[4] Metal phenoxide catalysts can also direct alkylation to the ortho position.
-
-
Problem 3: Formation of Multiple Side Products (Polyalkylation)
-
Question: "My crude NMR and GC-MS are very complex, showing significant amounts of di- and tri-styrenated phenols. How can I favor the mono-alkylated product?"
-
Possible Causes & Solutions:
-
Reactant Stoichiometry:
-
Cause: The mono-alkylated product, this compound, is still an activated aromatic ring and can react further with styrene. If styrene is present in excess or if local concentrations are high, polyalkylation is highly probable.[1]
-
Solution: Use a molar excess of phenol relative to styrene (e.g., 2:1 or 3:1 ratio). Most importantly, add the styrene slowly and dropwise to the heated phenol/catalyst mixture. This keeps the instantaneous concentration of styrene low, favoring reaction with the abundant phenol over the less abundant mono-alkylated product.
-
-
Reaction Temperature and Time:
-
Cause: High temperatures and long reaction times can promote further alkylation.
-
Solution: Monitor the reaction closely. As soon as a desirable level of mono-alkylation is achieved (with minimal polyalkylation), quench the reaction. This might require running a time-course study to find the optimal reaction time for your specific conditions.
-
-
Problem 4: Difficulty in Product Purification
-
Question: "I'm struggling to separate the ortho- and para-isomers by column chromatography. They have very similar Rf values. What are my options?"
-
Possible Causes & Solutions:
-
Similar Polarity:
-
Cause: The isomers have identical chemical formulas and functional groups, leading to very similar polarities and boiling points, which makes separation difficult.[8]
-
Solution 1 - Fractional Vacuum Distillation: This is the most common industrial method. A highly efficient distillation column (e.g., a spinning band or Vigreux column) under reduced pressure is required. Collect fractions and analyze by GC to identify those with the highest purity of the desired isomer.
-
Solution 2 - Crystallization: If the crude product is solid or can be induced to crystallize, fractional crystallization can be an effective technique. The different packing efficiencies of the isomers in a crystal lattice can be exploited for separation. Try different solvents to find one that preferentially crystallizes one isomer.
-
Solution 3 - Optimized Chromatography: While challenging, it's not impossible. Use a long column with high-quality silica gel. Experiment with non-polar solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane) with very shallow gradients to maximize separation.
-
-
Visualized Workflow & Mechanism
To aid in troubleshooting and understanding the reaction, the following diagrams illustrate the decision-making process and the underlying chemical transformation.
Caption: A troubleshooting decision tree for the Friedel-Crafts synthesis.
Caption: Mechanism of acid-catalyzed alkylation of phenol with styrene.
Validated Experimental Protocol: ortho-Alkylation of Phenol
This protocol is optimized for favoring the mono-alkylated product.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Phenol | 94.11 | 28.23 g | 0.30 | 3.0 |
| Styrene | 104.15 | 10.42 g | 0.10 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | ~0.4 g | ~0.004 | 0.04 |
| Toluene | - | 50 mL | - | - |
| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), a thermometer, and a pressure-equalizing dropping funnel.
-
Charging Reactants: To the flask, add phenol (28.23 g, 0.30 mol) and toluene (50 mL). Begin stirring to dissolve the phenol.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (~0.4 g) to the stirring solution.
-
Heating: Heat the mixture to 120°C using an oil bath.
-
Styrene Addition: Add styrene (10.42 g, 0.10 mol) to the dropping funnel. Add the styrene dropwise to the reaction mixture over a period of 1 hour. Maintain the internal temperature at 120-125°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 120°C for an additional 2-3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 9:1 Hexane:EtOAc) or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 100 mL of ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil contains unreacted phenol, the desired ortho-product, the para-isomer, and small amounts of poly-alkylated products.
-
Purify the crude material by fractional vacuum distillation to separate the components. Unreacted phenol will distill first, followed by the product isomers.
-
References
-
ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. ResearchGate. Available at: [Link]
-
Murphy, W. S., & Wattanasin, S. (1979). Regiospecific alkylation of phenols: ortho or para to α coupling in cyclization of bis-phenols via quinone methides. J. Chem. Soc., Chem. Commun., 788-789. Available at: [Link]
-
ResearchGate. (n.d.). Alkylation of phenols with styrene. ResearchGate. Available at: [Link]
-
Kim, J. R., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. Available at: [Link]
-
Luo, J., Preciado, S., & Larrosa, I. (2018). Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Journal of the American Chemical Society, 140(44), 14553-14557. Available at: [Link]
-
ResearchGate. (n.d.). Vapour phase ortho-selective alkylation of phenol with methanol over cobalt chromite catalyst. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols. Semantic Scholar. Available at: [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. Available at: [Link]
-
Perfumer & Flavorist. (1996). Extraction of 2-Phenylethyl Alcohol. Perfumer & Flavorist. Available at: [Link]
- Google Patents. (n.d.). US2744144A - Purification of phenol. Google Patents.
-
Zhang, Y., et al. (2021). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1846. Available at: [Link]
- Google Patents. (n.d.). EP2494008A1 - 1 PURIFICATION OF PHENOL. Google Patents.
-
Li, Y., et al. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710. Available at: [Link]
-
NIST. (n.d.). Phenol, 2-(1-phenylethyl)-. NIST WebBook. Available at: [Link]
- Google Patents. (n.d.). GB2204871A - Purification of phenyl ethyl alcohol. Google Patents.
- Google Patents. (n.d.). US2432356A - Preparation of substituted phenols by reaction of phenol with styrene. Google Patents.
-
ResearchGate. (n.d.). Synthetical routes for 2-PE production: Grignard reaction, Friedel–Crafts reaction and hydrogenation of styrene oxide. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2'-Hydroxyacetophenone. PubChem. Available at: [Link]
-
The Good Scents Company. (n.d.). 2'-hydroxyacetophenone. The Good Scents Company. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Friedel-Crafts Alkylation of Phenol with Styrene
Welcome to the technical support center for the Friedel-Crafts alkylation of phenol with styrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important industrial reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.
Introduction to the Reaction
The Friedel-Crafts alkylation of phenol with styrene is a cornerstone of electrophilic aromatic substitution, yielding styrenated phenols.[1][2] These products are valuable precursors and additives in the manufacturing of antioxidants, polymers, and other specialty chemicals.[1] The reaction involves the protonation of styrene by an acid catalyst to form a carbocation, which is then attacked by the electron-rich phenol ring.[1] Subsequent deprotonation restores the aromaticity of the phenol ring, yielding the alkylated product.[1]
While the fundamental mechanism is straightforward, controlling the reaction to achieve high yields of the desired product—be it mono-, di-, or tri-styrenated phenol—can be challenging.[1] Issues such as polyalkylation, regioselectivity, and catalyst deactivation are common hurdles.[1][3] This guide provides practical solutions to these and other problems you may encounter.
Core Reaction Mechanism & Experimental Workflow
The acid-catalyzed alkylation of phenol with styrene proceeds through the formation of a carbocation, followed by an electrophilic attack on the phenol ring.[1]
Caption: Reaction mechanism for the Friedel-Crafts alkylation of phenol.
A typical experimental workflow involves reagent preparation, reaction setup, the alkylation reaction itself, work-up, and finally, product analysis.
Caption: General experimental workflow for styrenated phenol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Friedel-Crafts alkylation of phenol with styrene.
Q1: My reaction is showing low conversion of phenol and styrene. What are the likely causes and how can I improve it?
A1: Low conversion can stem from several factors related to the catalyst, reaction conditions, and reactants.
-
Catalyst Activity: The choice and condition of your acid catalyst are paramount.
-
Lewis vs. Brønsted Acids: Both Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., H₂SO₄, H₃PO₄) can be used.[1] However, Lewis acids can be deactivated by the lone pair of electrons on the phenolic oxygen, reducing their efficacy.[4] Solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) or sulfated titania (SO₄²⁻/TiO₂) often exhibit higher activity and are easier to handle.[5][6]
-
Catalyst Loading: Insufficient catalyst will lead to a slow reaction rate. A typical starting point for solid acid catalysts is 5-15 wt% of the total reactant mass.[5][6] For mineral acids, the concentration and amount need to be optimized.
-
Catalyst Deactivation: Water is a known poison for many acid catalysts. Ensure your reactants and glassware are thoroughly dry. Some catalysts may also be deactivated by byproducts or impurities.
-
-
Reaction Temperature: The reaction is temperature-dependent.
-
Reactant Purity: Impurities in phenol or styrene can interfere with the reaction. Use freshly distilled or high-purity grade reactants.
Troubleshooting Decision Tree for Low Conversion:
Caption: Troubleshooting flowchart for low reaction conversion.
Q2: I am getting a complex mixture of products with significant amounts of polyalkylated species (DSP, TSP). How can I improve the selectivity towards the mono-styrenated phenol (MSP)?
A2: Controlling polyalkylation is a common challenge because the initial alkylation product (MSP) is often more reactive than phenol itself.
-
Molar Ratio of Reactants: This is the most critical factor.
-
To favor mono-alkylation, use a large excess of phenol relative to styrene. A molar ratio of phenol to styrene of 3:1 or higher is a good starting point.[3]
-
Conversely, to favor di- or tri-styrenated products, the molar ratio of styrene to phenol should be increased.
-
-
Styrene Addition Rate: Adding styrene dropwise over an extended period helps to maintain a low instantaneous concentration of styrene in the reaction mixture, which suppresses further alkylation of the initial product.[1]
-
Catalyst Choice: The steric hindrance and acidity of the catalyst can influence selectivity.
-
Bulky catalysts may favor para-substitution and can sometimes hinder polyalkylation.
-
Milder catalysts may also provide better selectivity for mono-alkylation.[3]
-
Q3: My reaction is producing a significant amount of ortho-substituted product, but I need the para-isomer. How can I control the regioselectivity?
A3: The ortho/para selectivity is influenced by temperature and the catalyst system.
-
Temperature Control: Generally, lower reaction temperatures favor the formation of the para-isomer, which is the thermodynamically more stable product. Higher temperatures can lead to an increase in the ortho-isomer.
-
Catalyst System: The nature of the catalyst can play a significant role.
-
Some catalyst systems, particularly those involving phenoxides, have been shown to favor ortho-alkylation.[7]
-
Traditional Brønsted acids like sulfuric acid often provide a higher proportion of the para-product.
-
Q4: I am observing the formation of a dark-colored, viscous material in my reaction flask. What is it and how can I prevent it?
A4: The formation of dark, tar-like substances is often due to the polymerization of styrene.
-
Styrene Polymerization: This is a common side reaction, especially at higher temperatures and in the presence of strong acids.
-
Control Temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Slow Styrene Addition: As mentioned previously, adding styrene slowly helps to minimize its concentration and thus reduces the likelihood of polymerization.[1]
-
Inhibitors: Commercial styrene often contains inhibitors to prevent polymerization during storage. While these are typically removed before use, trace amounts might not be sufficient to prevent polymerization under strong acidic conditions.
-
Experimental Protocols
Protocol 1: Synthesis of Styrenated Phenols using a Solid Acid Catalyst (SO₄²⁻/ZrO₂)[6]
This protocol is based on the use of sulfated zirconia, a reusable and environmentally benign solid acid catalyst.
Materials:
-
Phenol
-
Styrene
-
SO₄²⁻/ZrO₂ catalyst (15 wt% of total reactants)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Organic solvent (e.g., toluene for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
Procedure:
-
Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer.
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst to the flask.
-
Heating: Begin stirring and heat the mixture to 100°C.[6]
-
Styrene Addition: Slowly add styrene dropwise from the dropping funnel.
-
Reaction: Maintain the reaction mixture at 100°C with continuous stirring for 6 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to recover the solid catalyst (which can be washed, dried, and reused).
-
Neutralize the filtrate with an aqueous solution of sodium carbonate.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Analysis: Analyze the product composition (MSP, DSP, TSP) using Gas Chromatography (GC) or other suitable techniques.
Protocol 2: Synthesis using a Mineral Acid Catalyst (Phosphoric and Sulfuric Acid)[8]
This protocol is a generalized procedure based on patent literature.
Materials:
-
Phenol
-
Styrene
-
Phosphoric acid
-
Sulfuric acid
-
Sodium carbonate or sodium hydroxide solution (for neutralization)
Equipment:
-
Same as Protocol 1
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Charging Reactants: Add phenol and phosphoric acid to the reaction flask.
-
Heating: Heat the mixture with stirring.
-
Styrene Addition: Slowly add styrene (e.g., 0.8-1.2 equivalents) dropwise. The addition is often exothermic, and the rate should be controlled to maintain the desired temperature (e.g., up to 170°C).[1][8]
-
Second Catalyst Addition (Optional): To drive the reaction to completion, a stronger acid like sulfuric acid may be added after the initial reaction with phosphoric acid.[8]
-
Work-up:
-
Cool the reaction mixture to a safe temperature (e.g., below 120°C).
-
Slowly add a base (e.g., sodium carbonate solution) to neutralize the acid catalysts.
-
Unreacted volatile materials can be removed by distillation. The crude product can be purified by fractional distillation under vacuum.
-
-
Analysis: Characterize the final product fractions using appropriate analytical methods.
Data Presentation
Table 1: Influence of Catalyst and Conditions on Product Distribution
| Catalyst | Phenol:Styrene Molar Ratio | Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | Styrene Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Reference |
| SO₄²⁻/ZrO₂ | 1:2 | 100 | 6 | ~100 | ~100 | 23.6 | 52.1 | 5.4 | [6] |
| SO₄²⁻/TiO₂ | 1:2 | 100 | 1 | ~100 | ~100 | - | 66.1 | - | [5] |
Note: Selectivity data can vary significantly based on the specific experimental setup.
References
-
Ahn, H. G., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻/ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
- Olah, G. A. (Ed.). (2005). Friedel-Crafts Chemistry. John Wiley & Sons.
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Yun, H., et al. (2018). A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene. Journal of Nanoscience and Nanotechnology, 18(2), 1457-1460. [Link]
- Kim, J. H., et al. (2011). Process for preparing styrenated phenol.
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]
- Strohm, E., & Dehler, H. (1958). Phenol alkylation process.
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 8. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
Technical Support Center: Managing Polyalkylation in Styrenated Phenol Production
Welcome to the technical support center for the synthesis of styrenated phenols. This resource is designed for researchers, scientists, and professionals in drug development and polymer science who are engaged in the Friedel-Crafts alkylation of phenols with styrene. Our goal is to provide you with in-depth, field-proven insights to effectively manage polyalkylation and optimize your synthetic outcomes. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and refine your experimental designs.
Introduction to Styrenated Phenol Synthesis
The alkylation of phenol with styrene is a cornerstone of industrial organic synthesis, yielding a range of products from mono-styrenated phenol (MSP) to di-styrenated phenol (DSP) and tri-styrenated phenol (TSP).[1][2] These compounds are valuable as antioxidants, polymer additives, and specialty chemical intermediates.[1][3] The reaction is a classic example of electrophilic aromatic substitution, typically catalyzed by an acid.[1] However, a primary challenge in this synthesis is controlling the extent of styrenation to achieve a desired product distribution and avoid unwanted polyalkylation.[1]
This guide provides a structured approach to understanding and managing the complexities of this reaction, with a focus on practical, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of styrenated phenols.
Q1: What is the fundamental mechanism of styrenated phenol synthesis, and where does polyalkylation occur?
A1: The synthesis is an acid-catalyzed Friedel-Crafts alkylation. The reaction proceeds in several steps:
-
Carbocation Formation: The acid catalyst protonates styrene, forming a secondary carbocation. This carbocation is the electrophile.[1]
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. This attack is favored at the ortho and para positions due to the directing effect of the hydroxyl group.[1][4]
-
Deprotonation: A proton is lost from the intermediate, restoring the aromaticity of the ring and regenerating the catalyst.[1]
Polyalkylation occurs because the initial product, mono-styrenated phenol, is also an activated aromatic compound and can undergo further electrophilic attack by another styryl carbocation. This leads to the formation of di- and tri-styrenated phenols.
Q2: How does the choice of catalyst influence polyalkylation?
A2: The catalyst is a critical factor in controlling the selectivity of the reaction. Both Brønsted acids (e.g., sulfuric acid, phosphoric acid) and Lewis acids (e.g., AlCl₃, FeCl₃) can be used.[1][3] More recently, solid acid catalysts like modified zeolites and sulfated metal oxides (e.g., SO₄²⁻/ZrO₂) have gained traction for their environmental and handling benefits.[1][5][6][7][8]
Generally, milder catalysts and those with greater steric bulk tend to favor the formation of mono-styrenated phenol and reduce the extent of polyalkylation. For instance, phosphoric acid is known to exhibit better selectivity for MSP compared to the more aggressive sulfuric acid due to its larger molecular structure, which creates steric hindrance.[3][9][10]
Q3: What role does the molar ratio of reactants play in controlling the product distribution?
A3: The molar ratio of phenol to styrene is a key handle for controlling the degree of styrenation.
-
High Phenol-to-Styrene Ratio: Using an excess of phenol increases the statistical probability that a styryl carbocation will react with an un-substituted phenol molecule rather than an already styrenated one. This favors the formation of mono-styrenated phenol.
-
Low Phenol-to-Styrene Ratio: Conversely, using an excess of styrene will drive the reaction towards higher degrees of alkylation, resulting in a greater proportion of di- and tri-styrenated phenols. A typical range for the styrene to phenol equivalent is 0.8 to 1.2 to favor MSP.[3]
Q4: How does reaction temperature affect the synthesis of styrenated phenols?
A4: Reaction temperature influences both the reaction rate and the product selectivity. Higher temperatures generally increase the reaction rate but can also promote side reactions and lead to a less selective product distribution, often favoring thermodynamically more stable, highly substituted products. The dropwise addition of styrene is often necessary to control the exothermic nature of the reaction and maintain a consistent temperature.[1][3] For instance, a reaction might be initiated at a lower temperature and then allowed to rise to a specific setpoint (e.g., 140°C to 170°C) as styrene is added.[3][9][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the production of styrenated phenols.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Excessive Polyalkylation (High DSP/TSP Content) | 1. Inappropriate Phenol:Styrene Molar Ratio: Styrene excess favors further alkylation of the initial product. | - Increase the molar ratio of phenol to styrene. This statistically favors the reaction of the electrophile with un-substituted phenol. |
| 2. Highly Active Catalyst: Strong acids like sulfuric acid can aggressively promote multiple alkylations. | - Switch to a milder catalyst. Consider replacing sulfuric acid with phosphoric acid, which has been shown to improve selectivity for mono-styrenated phenol.[3][9][10] Solid acid catalysts can also offer better selectivity.[5][6][7][8] | |
| 3. High Reaction Temperature: Elevated temperatures can overcome the activation energy for subsequent alkylation steps more readily. | - Lower the reaction temperature. While this may decrease the overall reaction rate, it can significantly improve selectivity. | |
| 4. Localized High Concentration of Styrene: Adding styrene too quickly can create localized areas of high styrene concentration, promoting polyalkylation. | - Slow, dropwise addition of styrene. This maintains a low, steady concentration of the alkylating agent throughout the reaction.[1][3] | |
| Low Conversion of Reactants | 1. Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction to completion. | - Increase the catalyst loading. Refer to literature for optimal catalyst concentrations for your specific system. |
| 2. Low Reaction Temperature: The temperature may not be high enough to achieve a reasonable reaction rate. | - Increase the reaction temperature. Be mindful of the trade-off between reaction rate and selectivity. | |
| 3. Catalyst Deactivation: Water or other impurities in the reactants can deactivate the acid catalyst. | - Ensure all reactants and glassware are dry. [4] | |
| 4. Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | - Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. | |
| Product Discoloration | 1. Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to colored byproducts. | - Perform the reaction under an inert atmosphere (e.g., nitrogen). [4][11] |
| 2. Harsh Reaction Conditions: High temperatures and highly acidic conditions can promote the formation of colored impurities. | - Use milder reaction conditions. This includes lower temperatures and less aggressive catalysts. | |
| 3. Incomplete Neutralization: Residual acid in the final product can cause degradation and discoloration over time. | - Ensure complete neutralization of the catalyst during workup. This is often done by washing with a base like sodium carbonate solution.[1][3][9][10] |
Experimental Protocols
Protocol 1: Selective Synthesis of Mono-Styrenated Phenol
This protocol is designed to favor the production of MSP by using a milder catalyst and controlling the stoichiometry.
Materials:
-
Phenol
-
Styrene
-
Phosphoric Acid (H₃PO₄)
-
Sodium Carbonate (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
-
Toluene (or other suitable solvent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
Procedure:
-
Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate.
-
Charging Reactants: Add phenol (1 equivalent) and phosphoric acid catalyst (0.006 - 0.1 equivalents) to the flask.[3]
-
Heating: Begin stirring and heat the mixture to 140°C.[3][9][10]
-
Styrene Addition: Slowly add styrene (0.8–1.2 equivalents) dropwise from the dropping funnel over a period of 2 hours. The exothermic reaction will cause the temperature to rise; maintain the temperature around 170°C.[1][3][9][10]
-
Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature for an additional hour.[3][9][10]
-
Work-up:
-
Cool the reaction mixture to below 120°C.
-
Slowly add a saturated solution of sodium carbonate to neutralize the phosphoric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Analysis: Analyze the product distribution (MSP, DSP, TSP) using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][9][10][12]
Protocol 2: Synthesis of Styrenated Phenols with a Heterogeneous Catalyst
This protocol utilizes a solid acid catalyst, which simplifies the workup procedure.
Materials:
-
Phenol
-
Styrene
-
Sulfated Zirconia (SO₄²⁻/ZrO₂) catalyst (15 wt% of total reactants)[1][5][8]
-
Toluene (or other suitable solvent)
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst to the flask.
-
Heating: Begin stirring and heat the mixture to the reaction temperature of 100°C.[1][5][8]
-
Styrene Addition: Slowly add styrene dropwise over a period of time to control the exotherm.
-
Reaction: Maintain the reaction mixture at 100°C with continuous stirring for 6 hours.[1][5][8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst. The catalyst can potentially be washed, dried, and reused.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Analysis: Analyze the product distribution using GC or HPLC.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and the overall experimental workflow.
Caption: Mechanism of Friedel-Crafts alkylation of phenol with styrene and subsequent polyalkylation.
Caption: General experimental workflow for styrenated phenol synthesis.
References
- BenchChem. (2025).
- KR20110070081A - Process for preparing styrenated phenol.
- KR20190031730A - A Process for preparing Styrenated phenol.
- KR101808042B1 - Method of preparing for selective di-styrenated phenol using titanium dioxide solid acid catalyst.
- KR20170021439A - Method for manufacturing styrenated phenol.
- Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene.
- BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene.
- STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - P
- Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO 4 2- /ZrO 2 Catalyst.
- EP2853522A1 - Styrenated phenol compound and method of preparing the same.
- Preparation of Styrenated Phenol Over SO2-₄/ZrO₂ Catalyst in a Large-Scale Synthesis Process. PubMed.
- Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO4 2-/ZrO2 C
- Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ C
- OSHA. (n.d.). Method 32: Phenol and Cresol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR20170021439A - Method for manufacturing styrenated phenol - Google Patents [patents.google.com]
- 3. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Styrenated Phenol Over SO2-₄/ZrO₂ Catalyst in a Large-Scale Synthesis Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]
- 8. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 10. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
- 11. KR20190031730A - A Process for preparing Styrenated phenol - Google Patents [patents.google.com]
- 12. osha.gov [osha.gov]
strategies for improving ortho-selectivity in phenol alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in synthetic chemistry: achieving high ortho-selectivity in phenol alkylation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Fundamental Concepts & Mechanisms
FAQ 1: Why is achieving high ortho-selectivity in phenol alkylation a persistent challenge?
Controlling the regioselectivity of phenol alkylation is fundamentally challenging due to the inherent electronic properties of the phenol molecule and competing reaction pathways.
-
Electronic Effects : The hydroxyl (-OH) group is a strong activating, ortho-, para-directing group.[1] It donates electron density to the aromatic ring through resonance, stabilizing the carbocation intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions.[1] This makes both positions electronically favorable for alkylation, often leading to a mixture of isomers.
-
Steric Hindrance : While both positions are electronically activated, the ortho position is sterically more hindered by the adjacent hydroxyl group. In many standard reactions, such as classical Friedel-Crafts alkylation, the less-hindered para position is often the thermodynamically favored product.
-
Competing O- vs. C-Alkylation : The reaction can occur on the phenolic oxygen (O-alkylation) to form an ether or on the carbon backbone of the ring (C-alkylation). O-alkylation is often the most energetically favorable pathway under neutral conditions, presenting a significant competing reaction that reduces the yield of the desired C-alkylated product.[2][3][4]
FAQ 2: What are the primary mechanistic pathways that I should consider to favor ortho-selectivity?
While classical Friedel-Crafts reactions often yield mixtures, several strategies leverage alternative mechanisms to direct the alkylating agent to the ortho position.
-
Chelation-Controlled Mechanism : This is the most powerful and widely used strategy. It involves a metal-based catalyst that coordinates to the phenolic oxygen. This coordination brings the catalyst and the incoming electrophile (alkylating agent) into close proximity with the ortho position, directing the reaction through a cyclic transition state. Aluminum phenoxide, formed in situ from the phenol and an aluminum source, is a classic example that proceeds through a six-membered intermediate to deliver the alkyl group specifically to the ortho position.[5]
-
Hydrogenation/Dehydrogenation Pathway : Newer methods employ a dual catalytic system, such as Palladium on Carbon (Pd/C) combined with a Lewis acid.[6][7] In this pathway, the phenol is partially hydrogenated to a cyclohexenone intermediate. Simultaneously, an alcohol (as the alkylating agent) is oxidized to an aldehyde. These two intermediates then undergo an aldol condensation, followed by rearomatization to yield the ortho-alkylated phenol.[6][7]
-
Directed C-H Functionalization : This approach uses a directing group (DG) that is temporarily installed on the substrate. The DG chelates to a transition metal catalyst (e.g., Rhodium, Palladium), forming a metallacyclic intermediate that positions the catalyst to selectively activate a C-H bond at the ortho position for subsequent functionalization.[8]
Section 2: Troubleshooting Guide - Common Issues & Solutions
FAQ 3: My reaction is yielding predominantly the para-isomer. How can I increase the ortho/para ratio?
This is a classic problem indicating that the reaction is likely under thermodynamic control or lacks a strong ortho-directing influence.
-
Solution 1: Employ a Chelation Strategy. The most effective method is to switch to a catalyst system known to operate via chelation. Using an aluminum phenoxide catalyst, generated in situ, is the industry standard for promoting ortho-alkylation of phenols with olefins.[5][9] Other effective catalysts include aluminum thiophenoxides[10] and certain transition metal complexes like Re₂(CO)₁₀.[11]
-
Solution 2: Modify Reaction Temperature. Lowering the reaction temperature can sometimes favor the kinetically controlled ortho-product over the more thermodynamically stable para-product. However, this may also decrease the overall reaction rate.
-
Solution 3: Increase Steric Bulk. Increasing the steric bulk of either the catalyst or the alkylating agent can physically block the more accessible para position, thereby favoring attack at the ortho position.
FAQ 4: I'm observing significant O-alkylation (ether formation) instead of the desired C-alkylation. How can this be suppressed?
Significant ether formation indicates that the phenolic oxygen is acting as the primary nucleophile. This is a common side reaction, especially under neutral or basic conditions.[2][3]
-
Solution 1: Use an Acidic Catalyst. Most C-alkylation strategies rely on Lewis or Brønsted acid catalysts.[12][13] These catalysts activate the alkylating agent (e.g., an olefin or alcohol) and the aromatic ring for electrophilic substitution, favoring C-alkylation.
-
Solution 2: Choose the Right Catalyst System. Some catalyst systems are inherently selective for C-alkylation. For example, the use of aluminum phenoxide not only directs the alkylation to the ortho position but also proceeds efficiently as a C-alkylation reaction.[5] Similarly, certain solid acid catalysts like zeolites or supported metal oxides can be optimized to favor C-alkylation over O-alkylation.[14]
-
Solution 3: Consider an Intramolecular Rearrangement. In some mechanistic pathways, O-alkylation is the initial step, followed by an intramolecular rearrangement (e.g., Fries or Claisen rearrangement) to the C-alkylated product.[2] This can be promoted by adjusting temperature and catalyst choice.
FAQ 5: My reaction is producing a mixture of mono-, di-, and poly-alkylated products. How can I improve selectivity for a specific product?
Polyalkylation is a common issue in Friedel-Crafts reactions because the initial alkylation product is often more reactive than the starting material.[12][13]
-
Solution 1: Control Stoichiometry. Use a large excess of the phenol relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with an un-substituted phenol molecule rather than an already alkylated one.[13]
-
Solution 2: Utilize a Sterically Hindering Catalyst. A bulky catalyst can prevent di-ortho-alkylation. For example, after the first alkyl group is installed at one ortho position, the catalyst may be too sterically hindered to direct a second alkylation at the other ortho position.
-
Solution 3: Use a Catalyst That Stops at Mono-alkylation. Some advanced catalyst systems are uniquely suited for mono-alkylation. For instance, the rhenium-catalyzed system (Re₂(CO)₁₀) is reported to stop cleanly after the first introduction of an alkyl chain at the ortho-position, with no further alkylation observed even with an excess of the alkene.[11]
Diagram 1: Troubleshooting Workflow for Poor Ortho-Selectivity
Caption: A decision tree for troubleshooting common issues in phenol alkylation.
Section 3: Advanced Strategies & Protocols
FAQ 6: Which catalyst systems are most effective for achieving high ortho-selectivity, and what are their pros and cons?
The choice of catalyst is the single most important factor in controlling regioselectivity. Below is a summary of common systems.
| Catalyst System | Alkylating Agent | Typical Ortho-Selectivity | Advantages | Disadvantages |
| Aluminum Phenoxide | Olefins (e.g., isobutene, propylene) | Excellent (>95%) | High selectivity, industry standard, cost-effective.[5][9] | Requires stoichiometric amounts, sensitive to water, generates aluminum waste.[9] |
| Aluminum Thiophenoxide | Olefins | Excellent (>94%) | Highly effective, can be used in catalytic amounts.[10] | Thiol reagents have odor and toxicity concerns. |
| Rhenium Carbonyl (Re₂(CO)₁₀) | Olefins | Excellent (Ortho-only) | Stops cleanly at mono-alkylation, high functional group tolerance.[11] | Rhenium is an expensive precious metal. |
| Pd/C + Sc(OTf)₃ | Primary Alcohols | Very Good | Sustainable (uses alcohols), heterogeneous Pd/C can be recycled.[6][7] | Requires higher temperatures (160 °C), limited to certain alcohol types.[6] |
| Zeolites / Solid Acids | Alcohols, Olefins | Moderate to Good | Heterogeneous (easy separation), reusable, environmentally friendly.[14][15] | Selectivity can be temperature and flow-rate dependent; potential for side reactions.[15] |
| ZnCl₂ + CSA | Secondary Alcohols | Good | Effective for unactivated secondary alcohols.[16] | Requires a dual-catalyst system. |
Diagram 2: Chelation-Controlled Ortho-Alkylation Mechanism
Sources
- 1. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 2. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. cyberleninka.ru [cyberleninka.ru]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Methods for 2-(1-Phenylethyl)phenol Isomers
Prepared by: Senior Application Scientist, Organics Division
Welcome to the technical support center for the purification of 2-(1-phenylethyl)phenol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating specific isomers of this compound. We will address common issues in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.
The separation of this compound isomers—whether positional (ortho-, meta-, para-) or enantiomeric ((R) vs. (S))—presents a significant challenge due to their nearly identical physical properties. This guide provides troubleshooting strategies and detailed protocols for the most common purification techniques: flash column chromatography and recrystallization, along with insights into advanced separation methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature of the separation challenge and initial strategy selection.
Q1: Why is the separation of this compound positional isomers (ortho-, meta-, para-) so challenging?
The difficulty lies in the subtle structural differences between the ortho-, meta-, and para- isomers. They share the same molecular formula (C₁₄H₁₄O) and molecular weight (approx. 198.26 g/mol )[1][2]. Consequently, their physical properties, such as polarity, solubility, and boiling points, are extremely similar. Standard purification techniques, which exploit differences in these properties, often provide poor resolution. For instance, the similar polarity makes it difficult to achieve baseline separation in chromatography, while close boiling points often render simple distillation ineffective[3].
Q2: What are the key differences in physical properties between the isomers?
| Property | Ortho-Isomer (2-) | Meta-Isomer (3-) | Para-Isomer (4-) | Rationale & Citation |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol | 198.26 g/mol | Identical molecular formula.[4] |
| Boiling Point | High; expected to be very similar | High; expected to be very similar | High; expected to be very similar | Isomers of similar compounds like phenylphenols have very close boiling points, making separation by distillation difficult at atmospheric pressure.[3] |
| Polarity | Moderately non-polar | Moderately non-polar | Moderately non-polar | The phenolic -OH group provides polarity, but the two large aromatic rings dominate, making the overall molecule relatively non-polar. The ortho-isomer may be slightly less polar due to potential intramolecular hydrogen bonding.[5] |
| Solubility | Soluble in non-polar organic solvents (Hexane, Toluene, Dichloromethane); sparingly soluble in water. | Expected to have similar solubility profiles. | Expected to have similar solubility profiles. | General principle for phenolic compounds with large non-polar moieties.[6] |
Q3: How do I choose the best initial purification strategy?
The optimal strategy depends on the scale of your experiment, the nature of the impurities, and the required purity of the final product. Flash column chromatography is the most versatile and commonly successful method for isomer separation at a lab scale. Recrystallization is a powerful technique if one isomer is significantly more abundant or if a suitable solvent system that selectively crystallizes one isomer can be found.
Below is a decision workflow to guide your choice.
Caption: Workflow for selecting an initial purification method.
Q4: My sample contains enantiomers ((R) and (S) isomers). Do I need a special purification method?
Yes, absolutely. Enantiomers have identical physical properties (boiling point, polarity, solubility) in an achiral environment. Therefore, standard techniques like flash chromatography on silica gel or recrystallization will not separate them[7]. You must use a chiral separation technique. The most common and effective method is Chiral High-Performance Liquid Chromatography (HPLC) , which uses a chiral stationary phase (CSP) to differentially interact with each enantiomer, leading to different retention times[8].
Part 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is often the go-to method for separating positional isomers. Success depends heavily on optimizing the mobile phase and column packing technique.
Q5: I'm not getting good separation between my isomers on TLC. How do I select the right eluent?
Poor separation on Thin-Layer Chromatography (TLC) indicates that your solvent system (eluent) is not selective enough. The goal is to find a solvent system where the difference in retention factor (ΔRf) between your isomers is maximized, ideally with the target isomer having an Rf between 0.2 and 0.4.[9]
Troubleshooting Steps:
-
Start with a Standard System: For moderately non-polar compounds like these, a hexane/ethyl acetate system is the standard starting point.[10]
-
Adjust Polarity Gradually: If the spots are too high on the TLC plate (high Rf), your eluent is too polar; increase the proportion of hexane. If the spots are stuck at the baseline (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate.
-
Change Solvent Selectivity: If adjusting polarity doesn't improve separation, you need to change the nature of the solvent interactions. Try replacing one of the solvents with another of similar polarity but different chemical properties. For example, replace hexane with toluene to introduce π-π interactions, or replace ethyl acetate with dichloromethane.[9]
| Solvent System Class | Example Starting Ratios (v/v) | Primary Interaction Type | Best For... |
| Standard Non-polar/Polar | 98:2 to 90:10 Hexane/Ethyl Acetate | Dipole-Dipole | General purpose, good starting point. |
| Aromatic/Polar | 95:5 Toluene/Ethyl Acetate | π-π Stacking & Dipole | Aromatic compounds where standard systems fail. Can re-order elution. |
| Chlorinated/Polar | 99:1 to 95:5 Dichloromethane/Methanol | Dipole-Dipole | More polar compounds, but can improve selectivity for some isomers.[10] |
Q6: My TLC shows good separation, but the column chromatography failed. What went wrong?
This is a common and frustrating issue. It typically points to a problem with the column setup or sample loading, not the solvent system.
-
Poor Column Packing: Air bubbles or cracks in the silica bed create channels, preventing uniform flow of the mobile phase and leading to band broadening and poor separation.[11] Always pack the column as a slurry and ensure the silica bed is compact and level before loading the sample.[12]
-
Column Overloading: Loading too much crude material for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1 for difficult separations.
-
Running the Column Too Fast: Pushing the solvent through too quickly with excessive air pressure reduces the number of equilibrium steps between the stationary and mobile phases, destroying separation. Maintain a steady, controlled flow rate.[13]
Q7: How should I load my sample onto the column for the best resolution?
The goal is to apply the sample to the column in the thinnest possible band.[11] There are two primary methods:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane) and carefully pipette it onto the top of the silica bed. This is fast but can be problematic if the compound is not very soluble, requiring a larger volume that widens the initial band.[11]
-
Dry Loading (Recommended for Isomers): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method ensures a very narrow starting band and often dramatically improves the separation of closely-eluting compounds.[9]
Q8: My compound seems to be degrading on the silica gel. What can I do?
Silica gel is acidic and can cause degradation of sensitive compounds. Phenols are generally stable, but if you suspect degradation (e.g., streaking on TLC, low recovery of colored byproducts), you can deactivate the silica.
Solution: Add 0.5-1% triethylamine (Et₃N) to your eluent system.[9] This neutralizes the acidic sites on the silica. Remember to re-optimize your Rf on TLC using the new amine-containing eluent, as it will increase the polarity.
Workflow & Protocol: Flash Column Chromatography
Caption: Optimized workflow for flash column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Eluent Selection: Identify a solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that provides good separation of your isomers on a TLC plate.[10]
-
Column Preparation:
-
Plug a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen eluent (lowest polarity component).[12]
-
Pour the slurry into the column, tapping the side gently to pack the gel evenly.[11]
-
Use gentle air pressure to push the excess solvent through until the solvent level is just above the silica bed. Do not let the column run dry.[12] Add another thin layer of sand on top.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the weight of your crude product) and mix.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your packed column.
-
-
Elution and Collection:
-
Analysis:
-
Spot every few fractions on a TLC plate to monitor the elution of your compounds.
-
Combine the fractions that contain only your desired pure isomer.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is an economical and scalable purification technique that relies on differences in solubility.
Q9: How do I find a suitable solvent for recrystallizing my this compound isomer?
An ideal recrystallization solvent should dissolve your compound completely when hot (at its boiling point) but very poorly when cold (at room temperature or in an ice bath). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[14][15]
Screening Protocol:
-
Place ~20 mg of your crude product in a small test tube.
-
Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound.
-
Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.
| Solvent | Polarity | Boiling Point (°C) | Notes for Phenolic Compounds |
| Water | Very High | 100 | Unlikely to work unless the isomer is part of a salt.[16] |
| Ethanol/Methanol | High | 78 / 65 | Often too good at dissolving phenols even when cold. Best used in a mixed solvent system.[14] |
| Acetone | Medium | 56 | Can be effective, but its low boiling point means less of a solubility difference between hot and cold.[17] |
| Ethyl Acetate | Medium | 77 | A good candidate to screen. |
| Toluene | Low | 111 | Can be an excellent choice for aromatic compounds.[16] |
| Hexane/Heptane | Very Low | 69 / 98 | Good candidates. The compound is likely to have low solubility at room temp and higher solubility when hot.[18] |
Q10: My compound "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to come out of solution as a liquid instead of a solid.
Solutions:
-
Use More Solvent: The most common cause is that the solution is too concentrated. Add more hot solvent to dissolve the oil, then allow it to cool very slowly.
-
Lower the Boiling Point: Switch to a lower-boiling point solvent or use a two-solvent system where the primary solvent has a lower boiling point.
-
Slow Cooling: Rapid cooling encourages oiling out. Let the solution cool to room temperature undisturbed for several hours before moving it to an ice bath. Insulating the flask can help.
-
Scratch/Seed: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny crystal of the pure compound ("seed crystal") to initiate crystallization.[19]
Q11: My yield after recrystallization is very low. How can I improve it?
Low yield can result from several factors:
-
Using Too Much Solvent: While you need enough to dissolve the compound when hot, an excessive amount will keep too much of it dissolved when cold. Use just enough hot solvent to fully dissolve the solid.
-
Cooling Inadequately: Ensure the solution is cooled thoroughly in an ice bath for at least 20-30 minutes to maximize crystal precipitation.
-
Premature Crystallization: If crystals form in the funnel during hot filtration (used to remove insoluble impurities), you will lose product. Use a pre-heated funnel and filter the hot solution quickly.
-
Washing with the Wrong Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.
Workflow & Protocol: Recrystallization
Caption: Troubleshooting workflow for the recrystallization process.
Detailed Protocol: Two-Solvent Recrystallization
This method is useful when no single solvent is ideal.[14] You need a pair of miscible solvents: one in which the compound is highly soluble ("solvent A") and one in which it is insoluble ("solvent B").[17] A common pair is Ethyl Acetate (A) and Hexane (B).
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent A.
-
Induce Cloudiness: While the solution is still hot, add solvent B dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarify: Add a few drops of hot solvent A until the solution becomes clear again.
-
Crystallization: Set the flask aside and allow it to cool slowly and undisturbed to room temperature.
-
Isolation: Once crystal formation is complete, cool the mixture in an ice bath, then collect the crystals by vacuum filtration, wash with a small amount of cold solvent B, and dry.
Part 4: Advanced & Alternative Methods
Q12: Can I use distillation to separate the positional isomers?
Standard distillation is unlikely to be effective due to the very close boiling points of the isomers.[3] However, fractional distillation under reduced pressure (vacuum distillation) may offer some success. By lowering the pressure, the boiling points are reduced, which can both prevent thermal degradation and slightly exaggerate the small differences in boiling points between the isomers, potentially allowing for separation with a highly efficient fractional distillation column (e.g., a Vigreux or packed column).[20] This is typically only viable for large quantities and may still result in mixed fractions.
Q13: What are the best methods for separating the enantiomers?
As mentioned in Q4, separating the (R) and (S) enantiomers of the chiral this compound requires a chiral technique.
-
Preparative Chiral HPLC: This is the most direct and effective method. It uses a larger version of an analytical chiral column to separate gram-scale quantities of a racemic mixture. Polysaccharide-based chiral stationary phases (CSPs) are often highly effective for this class of compounds.[8]
-
Diastereomeric Salt Formation: This classical chemical resolution method involves reacting the racemic phenol with a single, pure enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). This reaction forms two diastereomeric salts. Diastereomers have different physical properties and can often be separated by standard methods like fractional crystallization. After separation, the acid-base reaction is reversed to liberate the pure enantiomer of the desired phenol.
References
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
-
Al-Mousawi, S. (n.d.). Recrystallization. University of Basrah. Available at: [Link]
-
ResearchGate. (2025). Separation of the cresol isomers by stripping crystallization. Available at: [Link]
-
ACS Publications. (1973). Separation of monosubstituted phenol isomers using liquid crystals. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Google Patents. (n.d.). CN102320682A - Method for separating and recovering crystallized phenol from phenol-containing dilute solution.
-
PubChem, National Institutes of Health. (n.d.). This compound. Available at: [Link]
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PubChem, National Institutes of Health. (n.d.). 2,4-Bis(1-Phenylethyl)Phenol. Available at: [Link]
- Google Patents. (n.d.). US2129908A - Separation of ortho-, meta-, and para-phenylphenols.
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MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Available at: [Link]
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Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. Available at: [Link]
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TU Delft. (n.d.). Crystallization. Available at: [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9). Available at: [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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NIST WebBook. (n.d.). Phenol, 2-(1-phenylethyl)-. Available at: [Link]
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YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Available at: [Link]
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ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone.... Available at: [Link]
- Unknown Source. (n.d.). Crystallization Solvents.pdf. Available upon request.
- Google Patents. (n.d.). US2744144A - Purification of phenol.
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Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]
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Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Available at: [Link]
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ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?. Available at: [Link]
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Navigating Catalyst Deactivation in Styrenated Phenol Synthesis: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) concerning catalyst deactivation in the synthesis of styrenated phenols. As a senior application scientist, this guide is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles to empower users in their experimental endeavors.
Introduction to Styrenated Phenol Synthesis and Catalyst Deactivation
The synthesis of styrenated phenols, a cornerstone of various industrial applications from antioxidants to polymer additives, is predominantly achieved through the Friedel-Crafts alkylation of phenol with styrene.[1] This reaction is catalyzed by a range of acids, including Brønsted acids (e.g., phosphoric acid, sulfuric acid), Lewis acids (e.g., indium chloride), and solid acids (e.g., sulfated zirconia).[2][3][4] The choice of catalyst significantly influences reaction efficiency, selectivity towards mono-, di-, or tri-styrenated phenols, and, critically, the longevity of the catalytic process.[1]
Catalyst deactivation, the progressive loss of catalytic activity and/or selectivity, is an unavoidable challenge in sustained chemical processes.[5] It can manifest through several mechanisms, broadly categorized as chemical, mechanical, and thermal.[5] In the context of styrenated phenol synthesis, the most prevalent deactivation pathways include fouling by coke deposition, poisoning by feedstock impurities, and thermal degradation of the catalyst. Understanding these mechanisms is paramount for effective troubleshooting and process optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address common issues encountered during the synthesis of styrenated phenols, providing both diagnostic questions and actionable solutions.
Category 1: Rapid Loss of Catalyst Activity
Question 1: My reaction rate has significantly decreased or stalled completely after a short period. What are the likely causes?
A sudden drop in catalyst activity is often indicative of severe catalyst deactivation. The primary culprits are typically coke formation (fouling) or the presence of catalyst poisons in your reagents.
-
Fouling by Coke Deposition: At elevated temperatures, styrene can undergo polymerization on the acidic sites of the catalyst, forming heavy hydrocarbon deposits known as coke.[6] These deposits physically block the catalyst's active sites and pores, preventing reactant molecules from accessing them.[7] Phenol and the styrenated phenol products can also act as precursors to coke formation through complex condensation reactions.[8]
-
Catalyst Poisoning: Impurities present in technical-grade phenol or styrene can act as potent catalyst poisons. These molecules can strongly adsorb to the active sites, rendering them inactive. Common poisons include:
-
Sulfur and Nitrogen Compounds: These are common impurities in industrial feedstocks and can poison acid catalysts.
-
Water: While not a poison in the traditional sense, excess water can hydrate the active sites of solid acid catalysts, reducing their acidity and, consequently, their activity.[9] For Brønsted acids like sulfuric acid, water can act as a deactivating agent.[9]
-
Oxidation Byproducts: Styrene can oxidize to form species like benzaldehyde and styrene oxide, which may act as inhibitors or poisons.[10][11]
-
Troubleshooting Steps:
-
Reagent Purity Check:
-
Action: Analyze your phenol and styrene feedstocks for common impurities using techniques like gas chromatography-mass spectrometry (GC-MS) or elemental analysis.
-
Rationale: Identifying and quantifying potential poisons is the first step toward mitigating their effects.
-
-
Reaction Temperature Optimization:
-
Action: If you suspect coking, consider lowering the reaction temperature. While this may decrease the initial reaction rate, it can significantly extend the catalyst's lifetime by reducing the rate of coke formation.[12]
-
Rationale: The reactions leading to coke formation often have a higher activation energy than the desired alkylation reaction.
-
-
Catalyst Characterization:
-
Action: If using a solid catalyst, analyze the spent catalyst using techniques like thermogravimetric analysis (TGA) to quantify coke deposition or X-ray photoelectron spectroscopy (XPS) to detect surface poisons.
-
Rationale: Characterizing the deactivated catalyst provides direct evidence of the deactivation mechanism.
-
Category 2: Changes in Product Selectivity
Question 2: I am observing a shift in the ratio of mono-, di-, and tri-styrenated phenols, or an increase in undesirable byproducts. What could be the cause?
Changes in product selectivity are often linked to alterations in the catalyst's active sites or mass transfer limitations arising from deactivation.
-
Altered Acidity: The progressive deposition of coke can selectively block stronger acid sites, leaving weaker sites available for reaction. This change in the distribution of acid site strength can alter the product selectivity.
-
Pore Mouth Blocking: In porous solid catalysts, coke can preferentially form at the entrance of the pores.[6] This "pore-mouth plugging" can introduce mass transfer limitations, where the diffusion of reactants and products into and out of the catalyst pores becomes the rate-limiting step. This can favor the formation of smaller, less-substituted products like mono-styrenated phenol.
-
Leaching of Active Sites: For some solid catalysts, particularly in liquid-phase reactions, the active catalytic species can be leached into the reaction medium.[13] For instance, sulfate groups can be stripped from sulfated zirconia at elevated temperatures in the presence of alcohols, leading to a loss of strong acid sites and a decrease in activity and selectivity.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for changes in product selectivity.
Category 3: Catalyst Regeneration
Question 3: My solid acid catalyst has deactivated. How can I regenerate it?
For solid catalysts deactivated by coke deposition, regeneration is often possible by burning off the carbonaceous deposits in a controlled manner.
Regeneration Protocol for Coked Solid Acid Catalysts (e.g., Sulfated Zirconia):
-
Solvent Washing:
-
Step 1: After the reaction, filter the catalyst from the reaction mixture.
-
Step 2: Wash the catalyst thoroughly with a suitable solvent (e.g., toluene or acetone) to remove any adsorbed reactants and products.
-
Rationale: This initial wash reduces the amount of non-coke organic material on the catalyst surface, allowing for a more effective regeneration.
-
-
Drying:
-
Step 3: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent.
-
Rationale: Removing the solvent prevents its combustion during the high-temperature regeneration step.
-
-
Calcination (Coke Burn-off):
-
Step 4: Place the dried catalyst in a furnace and heat it in a controlled flow of air or a mixture of an inert gas (like nitrogen) and a small percentage of oxygen.
-
Step 5: Gradually increase the temperature to a target regeneration temperature, typically between 450 °C and 550 °C for many solid acid catalysts. The optimal temperature depends on the thermal stability of the specific catalyst. For instance, some mesostructured sulfated zirconia can maintain their structure up to 650°C.[6]
-
Step 6: Hold at the target temperature for several hours until the coke is completely combusted. The disappearance of a dark color is a visual indicator of coke removal.
-
Rationale: This controlled oxidation removes the coke deposits, reopening the catalyst pores and exposing the active sites. A slow temperature ramp and controlled oxygen concentration are crucial to avoid excessive heat generation, which could cause thermal damage (sintering) to the catalyst.[13]
-
Data on Catalyst Performance and Regeneration:
| Catalyst Type | Common Deactivation Mechanism | Typical Regeneration Method | Key Regeneration Parameters | Expected Activity Recovery |
| Brønsted Acids (H₂SO₄, H₃PO₄) | Dilution by water, byproduct inhibition | Not applicable (Homogeneous) | N/A | N/A |
| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Coking, Sulfate leaching | Calcination in air | 450-600 °C, controlled O₂ flow | 80-95% |
| Zeolites | Coking, Pore blockage | Calcination in air or O₃ | 400-550 °C, controlled O₂ flow | >90% |
Important Considerations:
-
Thermal Stability: Always be aware of the maximum temperature your catalyst can withstand without undergoing irreversible structural changes like sintering.
-
Leaching: If leaching of active sites is the primary deactivation mechanism, regeneration by calcination will not be effective. In such cases, re-impregnation of the active species may be necessary, or a more stable catalyst support should be considered.
Advanced Topics in Catalyst Deactivation
The Role of Reaction Intermediates and Products in Deactivation
It is crucial to recognize that the desired styrenated phenol products can also contribute to catalyst deactivation, especially under harsh reaction conditions. At higher temperatures, these products can undergo further reactions, such as oligomerization or cracking, leading to the formation of heavy, coke-like materials. This is a form of self-inhibition or product-induced deactivation.
Mechanistic Insights into Coke Formation
The formation of coke on acid catalysts is a complex process involving a series of polymerization, cyclization, and dehydrogenation reactions. In the context of styrenated phenol synthesis, likely pathways include:
-
Styrene Polymerization: The carbocation intermediate formed from styrene can initiate the polymerization of other styrene molecules, leading to polystyrene-like chains that can block active sites.
-
Phenol and Styrenated Phenol Condensation: At elevated temperatures, phenol and styrenated phenols can undergo condensation reactions, forming larger, polyaromatic structures that are precursors to coke.[8]
Visualizing Deactivation Mechanisms:
Caption: Key mechanisms of catalyst deactivation in styrenated phenol synthesis.
By understanding the intricate interplay of these deactivation mechanisms, researchers can develop more robust catalytic systems and implement effective strategies to prolong catalyst life, thereby improving the overall efficiency and sustainability of styrenated phenol synthesis.
References
-
Yuan, Y., et al. (2004). Improved catalytic activity and stability of mesostructured sulfated zirconia by Al promoter. Journal of Catalysis, 224(2), 343-351. [Link]
-
Kwon, Y., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻/ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. [Link]
- Google Patents (2011).
-
Climent, M. J., et al. (2004). Acylation of phenol on solid acids: Study of the deactivation mechanism. Journal of Catalysis, 221(2), 474-483. [Link]
-
Lotero, E., et al. (2009). Stability of sulfated zirconia and the nature of the catalytically active species in the transesterification of triglycerides. Applied Catalysis A: General, 363(1-2), 108-116. [Link]
-
Kim, T. H., et al. (2018). A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene. Journal of Nanoscience and Nanotechnology, 18(2), 1457-1460. [Link]
-
Ma, H., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2242-2252. [Link]
-
Ingenta Connect (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO 4 2- /ZrO 2 Catalyst. [Link]
-
Zarubica, A., et al. (2006). Content of sulfates and their stability: Key factors determining the catalytic activity of sulfated zirconia catalysts. Journal of the Serbian Chemical Society, 71(12), 1309-1317. [Link]
-
Sádaba, I., et al. (2015). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry, 17(10), 4619-4633. [Link]
-
ResearchGate (2013). Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. [Link]
-
Sádaba, I., et al. (2015). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry, 17(10), 4619-4633. [Link]
- Google Patents (2022). EP3995476A1 - Method for decomposing phenolic by-product.
-
Khalaf, S. D., et al. (2025). Synthesis of sulfated zirconia-HY zeolite catalysts doped by platinum metal for hydroisomerization reaction. Journal of Ecological Engineering, 26(3), 147-158. [Link]
-
Widyastuti, N., et al. (2015). Phenol degradation on heterogeneous catalytic oxidation by using cobalt-natural zeolite catalyst. International Journal of Chemical Engineering and Applications, 6(5), 333. [Link]
-
Contente, M. L., et al. (2024). Integrated preservation of water activity as key to intensified chemoenzymatic synthesis of bio-based styrene derivatives. Nature Communications, 15(1), 2297. [Link]
-
ResearchGate (2021). Deactivation and regeneration of Pt containing sulfated zirconia and sulfated zirconia. [Link]
-
De Faveri, G. (2011). Photodegradation of phenols with ash-supported catalysts. Catalysis Science & Technology Blog. [Link]
-
Lilja, J., et al. (2006). Effect of water on sulfuric acid catalyzed esterification. Journal of Molecular Catalysis A: Chemical, 245(1-2), 132-140. [Link]
-
ResearchGate (2000). Effect of acid sites on the alkylation reaction of phenol with t-butyl alcohol. [Link]
-
Amanote Research (2015). (PDF) Deactivation of Solid Catalysts in Liquid Media: The. [Link]
-
Liu, X., et al. (2018). Mechanistic Effects of Water on the Fe-Catalyzed Hydrodeoxygenation of Phenol. the Role of Brønsted Acid Sites. ACS Catalysis, 8(3), 2200-2208. [Link]
-
Lo Presti, M., et al. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 11(9), 1123. [Link]
-
Tireli, D. A., et al. (2020). Role of Sulfation of Zirconia Catalysts in Vapor Phase Ketonization of Acetic Acid. The Journal of Physical Chemistry C, 124(30), 16429-16441. [Link]
-
White Rose eTheses Online (2006). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
MDPI (2021). Photocatalytic Decomposition of Azo Dyes and Phenols Using Polymer Composites Containing Nanostructured Poly(Titanium Oxide) Doped with Gold or Silver Nanoparticles under Light Irradiation in a Wide Wavelength Range. [Link]
-
ResearchGate (2021). Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. [Link]
-
MATE C Web of Conferences (2018). Oxidation of styrene to benzaldehyde and styrene oxide over nickel and copper ceria solution combustion catalysts. [Link]
-
Ma, H., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2242-2252. [Link]
-
ResearchGate (2018). Conversion of styrene into benzaldehyde and styrene epoxide over MgCoAl-LDH catalysts. [Link]
-
Ndlovu, N., et al. (2022). Oxidation of Styrene to Benzaldehyde Catalyzed by Schiff Base Functionalized Triazolylidene Ni(II) Complexes. Molecules, 27(15), 5001. [Link]
-
ResearchGate (2023). Electrochemical Oxidation of Styrene to Benzaldehyde by Discrimination of Spin-Paired π Electrons. [Link]
-
Kim, T. H., et al. (2018). A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene. Journal of Nanoscience and Nanotechnology, 18(2), 1457-1460. [Link]
-
Ma, H., et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2242-2252. [Link]
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- 4. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Friedel-Crafts Alkylation of Phenol with Styrene
Welcome to the technical support center for the Friedel-Crafts alkylation of phenol with styrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential C-C bond-forming reaction. Here, we move beyond basic protocols to address the common challenges and byproduct formations encountered in the lab, providing troubleshooting strategies grounded in mechanistic principles.
Section 1: Troubleshooting Guide for Common Byproduct Issues
The alkylation of phenol with styrene is a powerful method for producing styrenated phenols, which are valuable precursors for antioxidants and polymers.[1] However, the reaction is notoriously prone to side reactions that can complicate purification and reduce yields. This section addresses the most common issues in a practical, question-and-answer format.
Issue 1: My reaction yields a complex mixture of polyalkylated products (DSP, TSP) instead of the desired mono-styrenated phenol (MSP). What's going wrong?
Answer: This is the most frequent challenge in Friedel-Crafts alkylation and stems from the reaction mechanism itself. The initial product, mono-styrenated phenol (MSP), contains an alkyl group that is electron-donating, making the aromatic ring more nucleophilic and thus more reactive than the starting phenol. This leads to subsequent, often faster, alkylation events.[2]
Causality & Troubleshooting:
-
Molar Ratio is Key: The most effective way to suppress polyalkylation is to use a significant molar excess of phenol relative to styrene.[2] This increases the statistical probability that the electrophile (the styryl carbocation) will encounter a molecule of phenol rather than the more reactive MSP.
-
Protocol Adjustment: Start with a phenol:styrene molar ratio of at least 3:1. For maximal MSP selectivity, ratios of 5:1 or even 10:1 may be necessary.
-
-
Temperature Control: Higher temperatures accelerate the rate of all reactions, but can disproportionately favor the more reactive MSP, leading to di- (DSP) and tri-styrenated (TSP) products.[1]
-
Styrene Addition Rate: Adding all the styrene at once creates a high local concentration of the electrophile, promoting both polyalkylation and styrene polymerization.
-
Protocol Adjustment: Add styrene dropwise over an extended period (e.g., 1-2 hours) to the heated phenol-catalyst mixture.[1] This maintains a low, steady-state concentration of the electrophile.
-
Issue 2: My product distribution is skewed towards the para-isomer, but I need the ortho-isomer. How can I control regioselectivity?
Answer: The hydroxyl group of phenol is an ortho, para-director. The preference for para-substitution is primarily due to steric hindrance; the bulky styryl group has easier access to the less hindered para position.[4] Achieving high ortho-selectivity is a significant synthetic challenge.[5]
Causality & Troubleshooting:
-
Catalyst Choice: The nature of the catalyst can influence the transition state, altering the ortho/para ratio. While traditional Lewis acids (AlCl₃) or Brønsted acids (H₂SO₄) often give mixtures, sterically demanding catalysts or systems that can coordinate with the phenolic hydroxyl group may favor ortho attack.
-
Consideration: Some modern catalytic systems using metal triflates or specific zeolites have been developed to enhance ortho-selectivity. Researching specialized catalysts for ortho-alkylation of phenols is recommended.[5]
-
-
Solvent Effects: The solvent can influence the effective size of the catalytic complex and the solvation of the intermediate arenium ion, subtly affecting the ortho/para ratio.
-
Protocol Adjustment: Experiment with less polar solvents. While many protocols are solvent-free, using a solvent like toluene might alter the product distribution.
-
Issue 3: I'm observing a significant amount of a waxy, polymeric solid and byproducts consistent with styrene dimers. How can I prevent this?
Answer: Under the acidic conditions of the reaction, styrene can act as both the electrophile and the nucleophile, leading to self-condensation (dimerization) or polymerization.[4][6] This is a competing reaction pathway that consumes the starting material and complicates purification.
Causality & Troubleshooting:
-
Excess Acid/High Catalyst Activity: Overly aggressive acidic conditions can rapidly protonate styrene, initiating polymerization before it can be effectively trapped by phenol.
-
Poor Temperature Management: The polymerization of styrene is exothermic. Runaway temperatures will dramatically accelerate this side reaction.
-
Protocol Adjustment: As mentioned, ensure slow, controlled addition of styrene and maintain a stable reaction temperature with efficient stirring.[1]
-
-
Presence of Water: While some protocols using alkenes require a proton source (cocatalyst) like water, excess water can negatively impact many Lewis acid catalysts.[2]
-
Protocol Adjustment: Ensure all glassware is thoroughly dried before use, especially when working with water-sensitive Lewis acids like AlCl₃.
-
Caption: A decision tree for troubleshooting common byproduct issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction and how does it dictate the products?
A1: The reaction is a classic electrophilic aromatic substitution.[1] An acid catalyst protonates the double bond of styrene to form a secondary carbocation.[1] This electrophile is then attacked by the electron-rich phenol ring (the nucleophile).[1] Because the hydroxyl group is an activating, ortho, para-directing group, the attack occurs at these positions, leading to the formation of an arenium ion intermediate, which is stabilized by resonance. Finally, deprotonation restores the ring's aromaticity and regenerates the catalyst, yielding the styrenated phenol product.[1]
Caption: The acid-catalyzed mechanism for Friedel-Crafts alkylation of phenol.
Q2: How does catalyst choice (Lewis vs. Brønsted vs. Solid Acid) impact byproduct formation?
A2: The choice of catalyst is critical and has a profound effect on the reaction's outcome.[1]
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are very active catalysts.[2] However, they have a major drawback with phenol: the lone pairs on the phenolic oxygen can coordinate strongly with the Lewis acid.[7] This complexation deactivates both the catalyst and the aromatic ring, often leading to poor yields and requiring stoichiometric amounts of the catalyst.[7]
-
Brønsted Acids (e.g., H₂SO₄, H₃PO₄): These are commonly used but can be difficult to separate from the reaction mixture and can contribute to corrosion and waste disposal issues. Their high acidity can also promote styrene polymerization if not carefully controlled.
-
Solid Acid Catalysts (e.g., SO₄²⁻/ZrO₂, Zeolites, Activated Clays): These represent a greener and often more selective alternative.[1][4] They are easily removed by filtration, are reusable, and can be designed with specific pore sizes and acid site strengths to favor certain products and minimize byproducts. For example, sulfated zirconia has shown high conversion and selectivity for producing styrenated phenols.[3]
Q3: Can O-alkylation occur to form a phenyl styryl ether?
A3: Yes, O-alkylation is a possible side reaction, as the phenolic oxygen is also a nucleophilic site.[7] However, C-alkylation is generally thermodynamically favored. The resulting ether (an O-alkylated product) can sometimes rearrange to the more stable C-alkylated product under the reaction conditions, in a process similar to the Fries rearrangement.[7] The choice of catalyst and conditions can influence the ratio of C- vs. O-alkylation. Low catalyst concentrations may favor O-alkylation.[7]
Section 3: Baseline Experimental Protocol
This protocol is adapted from methodologies using a solid acid catalyst, which is recommended for improved selectivity and easier work-up.[1]
Materials:
-
Phenol
-
Styrene
-
Toluene (optional, as solvent)
-
Sodium carbonate solution (for potential neutralization if using other catalysts)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, thermometer, magnetic stirrer with hotplate
Procedure:
-
Setup: Assemble the dry three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate.
-
Charging Reactants: Add phenol (e.g., 3.0 equivalents) and the SO₄²⁻/ZrO₂ catalyst to the flask.
-
Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 100°C).[1][3]
-
Styrene Addition: Slowly add styrene (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours to control the exothermic reaction.[1]
-
Reaction: Maintain the reaction mixture at 100°C with continuous stirring for the specified time (e.g., 6 hours).[1][3] Monitor reaction progress via TLC or GC if possible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and potentially reused.
-
If a solvent was used, remove it under reduced pressure.
-
-
Purification: The crude product, a mixture of unreacted phenol, MSP, DSP, and TSP, can be purified by fractional distillation under vacuum to separate the components.[1]
-
Analysis: Characterize the final product fractions using GC-MS, HPLC, ¹H NMR, and ¹³C NMR to confirm identity and purity.
Section 4: References
-
Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Alkylation of Phenol with Styrene. Retrieved from Benchchem website.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of phenols with styrene. [Table]. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. [Diagram]. Retrieved from [Link]
-
Benchchem. (n.d.). Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene. Retrieved from Benchchem website.
-
Sathee Forum. (n.d.). Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution? Retrieved from [Link]
-
Kim, J. C., et al. (2012). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of the Korean Chemical Society, 56(2), 243-248. [Note: While the abstract is available, a direct link to the full text may require a subscription. The provided search result summarizes the key findings from PubMed.]
-
Google Patents. (n.d.). US7586013B2 - Method for preparing hydroxystyrenes and acetylated derivatives thereof. Retrieved from
-
Google Patents. (n.d.). US5493062A - Process for preparing 4-hydroxystyrene. Retrieved from
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Pearson. (n.d.). Limitations of Friedel-Crafts Alkylation Practice Problems. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Rueping, M., et al. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 33. Retrieved from [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(1-Phenylethyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 2-(1-phenylethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals engaged in the Friedel-Crafts alkylation of phenol with styrene. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction, troubleshooting common issues, and understanding the causal relationships behind experimental choices.
Introduction: The Challenge of Selective Phenol Alkylation
The synthesis of this compound via the acid-catalyzed alkylation of phenol with styrene is a cornerstone of electrophilic aromatic substitution.[1] This reaction is pivotal for producing valuable intermediates used in manufacturing antioxidants, polymers, and specialty chemicals.[1] The core mechanism involves the generation of a secondary carbocation from styrene in the presence of an acid catalyst, which is then attacked by the electron-rich phenol ring.[2]
However, the process is fraught with challenges, primarily controlling regioselectivity and the degree of substitution. The hydroxyl group of phenol is a powerful ortho, para-director, often leading to a mixture of this compound and 4-(1-phenylethyl)phenol. Furthermore, the mono-alkylated product is often more reactive than phenol itself, leading to subsequent alkylations that yield di- and tri-styrenated phenols (DSP and TSP).[3][4] This guide provides a systematic framework for navigating these challenges to achieve high yield and selectivity for the desired ortho-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The reaction proceeds via a classic Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution. The mechanism can be broken down into three primary steps:
-
Carbocation Formation: The acid catalyst (H⁺) protonates the double bond of styrene, forming a relatively stable secondary benzylic carbocation.[1]
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. The hydroxyl group directs the attack to the ortho and para positions.
-
Deprotonation: A base (often the solvent or conjugate base of the catalyst) removes a proton from the intermediate arenium ion to restore aromaticity, yielding the final product and regenerating the catalyst.[1]
Caption: Acid-catalyzed mechanism for this compound synthesis.
Q2: What types of catalysts are effective, and how do they differ?
A range of acid catalysts can be employed, each with distinct advantages and disadvantages:
-
Brønsted Acids (e.g., H₂SO₄, H₃PO₄): These are traditional, cost-effective catalysts. However, they can be highly corrosive, difficult to separate from the reaction mixture, and may lead to the formation of sulfonated or phosphorylated byproducts and tars, complicating purification.[1][5]
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are powerful catalysts for Friedel-Crafts reactions.[2] A major drawback is their sensitivity to moisture and their tendency to complex with the phenolic hydroxyl group, which acts as a Lewis base.[3][6] This deactivates the catalyst, often necessitating stoichiometric rather than catalytic amounts.[7]
-
Solid Acid Catalysts (e.g., Sulfated Zirconia (SO₄²⁻/ZrO₂), Activated Clays, Zeolites): These are increasingly preferred due to their significant operational benefits. They are non-corrosive, easily separated by filtration (simplifying workup and reducing waste), and often reusable.[1][8] Furthermore, their defined pore structures can enhance regioselectivity towards a specific isomer.[3]
Q3: How can I control regioselectivity to favor the ortho product over the para product?
Controlling regioselectivity is a central challenge. The para product is often the thermodynamically more stable isomer, while the ortho product can be kinetically favored. Several strategies can be used to enhance ortho-selectivity:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically stable para product, whereas higher temperatures can sometimes favor the kinetically controlled ortho product.[3] However, excessively high temperatures may lead to isomerization and byproduct formation.
-
Catalyst Selection: The choice of catalyst is paramount. Bulky catalysts or those that can chelate with the phenolic hydroxyl group can sterically block the para position, thereby directing alkylation to the ortho positions. Certain solid acid catalysts and specialized catalytic systems, such as those involving rhenium, have demonstrated high ortho-selectivity.[9][10]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for ortho versus para attack, thereby affecting the isomer ratio. Non-polar solvents may be preferred.
Q4: What strategies prevent polyalkylation and the formation of di- and tri-styrenated phenols?
Because the mono-alkylated product is more electron-rich and thus more activated than phenol, it readily undergoes further alkylation.[3] To minimize this:
-
Molar Ratio of Reactants: Using a large excess of phenol relative to styrene is the most effective strategy.[3] This increases the statistical probability that the electrophile (carbocation) will encounter a molecule of phenol rather than the more reactive mono-alkylated product.
-
Controlled Addition of Styrene: Adding the styrene dropwise to the heated mixture of phenol and catalyst maintains a low instantaneous concentration of the alkylating agent. This starves the reaction of styrene, disfavoring multiple alkylation events.[1]
-
Reaction Time: Shorter reaction times can limit the extent of polyalkylation, though this must be balanced with achieving acceptable conversion of the starting materials.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
-
Potential Cause 1: Inactive Catalyst.
-
Scientific Rationale: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will be deactivated by any water in the reagents, solvent, or glassware.[11] Phenol's hydroxyl group can also act as a Lewis base, coordinating with and deactivating the catalyst.[6][12]
-
Recommended Solutions:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Use anhydrous solvents and freshly opened or purified reagents.
-
For Lewis acid-catalyzed reactions, increase the catalyst loading. Stoichiometric amounts may be necessary.[3][7]
-
Consider switching to a more robust solid acid catalyst like SO₄²⁻/ZrO₂, which is less susceptible to deactivation by water.[4]
-
-
-
Potential Cause 2: Insufficient Reaction Temperature.
-
Scientific Rationale: The reaction has an activation energy that must be overcome. If the temperature is too low, the reaction rate will be negligible.
-
Recommended Solutions:
-
Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or GC.
-
Consult literature for typical temperature ranges for your chosen catalyst system. For example, reactions with SO₄²⁻/ZrO₂ often perform well around 100°C, while some Brønsted acid systems may require temperatures of 120-200°C.[4][5]
-
-
Problem 2: Poor Selectivity - High Yield of 4-(1-phenylethyl)phenol
-
Potential Cause: Thermodynamic Control.
-
Scientific Rationale: The para-substituted isomer is generally more sterically accessible and thermodynamically stable than the ortho isomer. Reaction conditions that allow for equilibrium to be reached (e.g., long reaction times, high temperatures) will favor the para product.[3]
-
Recommended Solutions:
-
Adjust Temperature: Experiment with different temperatures. Sometimes, higher temperatures can favor the kinetic ortho product, but this is system-dependent and must be optimized carefully.[3]
-
Change Catalyst: This is the most impactful variable. Investigate catalysts known to promote ortho-alkylation. This includes certain solid acids with specific pore structures or catalysts capable of coordinating with the hydroxyl group to direct the electrophile.[9][10]
-
Reduce Reaction Time: Monitor the reaction closely and quench it once a sufficient amount of the desired ortho isomer has formed, before it has a chance to isomerize to the more stable para product.
-
-
Problem 3: Excessive Formation of Polyalkylated Byproducts (DSP, TSP)
-
Potential Cause: High Relative Concentration of Styrene.
-
Scientific Rationale: As the reaction proceeds, the concentration of the highly reactive mono-styrenated phenol (MSP) increases. If a sufficient concentration of styrene is still present, the MSP will compete effectively with the remaining phenol, leading to di- and tri-styrenation.[13]
-
Recommended Solutions:
-
Adjust Stoichiometry: Increase the molar excess of phenol. Ratios of 3:1 or even 5:1 (phenol:styrene) can significantly suppress polyalkylation.
-
Slow Styrene Addition: Implement a slow, dropwise addition of styrene to the reaction mixture over several hours.[1] This ensures the styrene concentration remains low at all times, favoring reaction with the abundant phenol.
-
-
Problem 4: Formation of Tar or Polymeric Byproducts
-
Potential Cause 1: Polymerization of Styrene.
-
Scientific Rationale: Under strong acidic conditions and at elevated temperatures, styrene can readily polymerize.
-
Recommended Solutions:
-
Maintain the lowest effective reaction temperature.
-
Ensure slow, controlled addition of styrene to prevent localized high concentrations which can initiate polymerization.[3]
-
Consider a milder catalyst if tarring is severe.
-
-
-
Potential Cause 2: Reaction Temperature is Too High.
-
Scientific Rationale: High temperatures can promote various side reactions and decomposition pathways, leading to complex, insoluble byproducts.[13]
-
Recommended Solution:
-
Systematically lower the reaction temperature. Run a temperature optimization study to find the ideal balance between reaction rate and byproduct formation.
-
-
Caption: A stepwise workflow for troubleshooting low yields.
Data Summary Tables
Table 1: Representative Effect of Catalyst and Conditions on Product Distribution
| Catalyst | Phenol:Styrene Ratio | Temp (°C) | Time (h) | Phenol Conv. (%) | Selectivity (2-MSP / 4-MSP / DSP+TSP) | Source |
| H₂SO₄ | >1:1 | 120-200 | 1-4 | High | ~40% / ~60% / Low | [5] |
| SO₄²⁻/ZrO₂ | 1:1.5 (approx) | 100 | 6 | ~100% | 23.6% / (not specified) / 57.5% | [4][14] |
| Activated Clay | 10:1 | 80 | 6 | High | High para-selectivity reported | [8] |
Note: Selectivity values are highly dependent on the precise reaction conditions and should be taken as illustrative. MSP = Mono-styrenated phenol, DSP = Di-styrenated phenol, TSP = Tri-styrenated phenol.
Experimental Protocols
Protocol 1: Synthesis using a Solid Acid Catalyst (SO₄²⁻/ZrO₂) (Greener Method)
This protocol is adapted from methodologies employing reusable solid acid catalysts, which simplify workup procedures.[1][4]
-
Materials & Equipment:
-
Phenol (freshly distilled or high purity)
-
Styrene (inhibitor removed by passing through basic alumina)
-
Sulfated Zirconia (SO₄²⁻/ZrO₂) catalyst (e.g., 15 wt% of total reactants)
-
Toluene (anhydrous, as solvent, optional)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, thermometer
-
Magnetic stirrer with hotplate, inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
Setup: Assemble the dry three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the stirrer/hotplate and ensure the system is under a positive pressure of inert gas.
-
Charging Reactants: To the flask, add phenol and the SO₄²⁻/ZrO₂ catalyst. If using a solvent, add it at this stage. (e.g., 94.1 g phenol, 15 g catalyst).
-
Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 100°C).
-
Styrene Addition: Once the temperature is stable, add styrene dropwise from the dropping funnel over a period of 2-4 hours. A slow addition rate is critical to control the exothermic reaction and minimize polyalkylation.
-
Reaction: After the addition is complete, maintain the mixture at 100°C with vigorous stirring for an additional 2-6 hours. Monitor the reaction's progress via TLC or GC analysis of aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed with a solvent (e.g., toluene), dried, and stored for potential reuse.
-
The crude product filtrate can be purified by vacuum distillation to separate unreacted phenol, the desired this compound, the 4-isomer, and heavier polyalkylated products.
-
-
Protocol 2: Synthesis using a Brønsted Acid Catalyst (H₂SO₄)
This protocol describes a more traditional approach. Caution is advised due to the corrosive nature of the catalyst.
-
Materials & Equipment:
-
Phenol, Styrene (as above)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution (for neutralization)
-
Standard glassware as listed in Protocol 1.
-
-
Procedure:
-
Setup: Assemble the reaction apparatus as described above.
-
Charging Reactants: Add phenol to the reaction flask. Begin stirring and heat to the desired temperature (e.g., 140-160°C).
-
Catalyst Addition: Carefully add the concentrated sulfuric acid (e.g., 0.2-5% by weight of the phenols) to the hot phenol.[5]
-
Styrene Addition: Slowly add styrene dropwise over 1-4 hours. The exothermic nature of the reaction may cause the temperature to rise; control the addition rate to maintain the set temperature.[1][5]
-
Reaction: Continue heating and stirring for an additional 1-2 hours after the styrene addition is complete. Monitor by TLC/GC.
-
Work-up:
-
Cool the reaction mixture to a safe temperature (e.g., below 100°C).
-
Slowly and carefully add a basic solution (e.g., 10% aq. Na₂CO₃) to neutralize the sulfuric acid catalyst. Check the pH to ensure it is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel. If a solvent like toluene was used, separate the organic layer. If not, extract the product into a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
-
References
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. [Link]
- Exporter China. (2024).
- BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene.
-
ResearchGate. (n.d.). Alkylation of phenols with styrene. [Link]
-
Lee, J. S., et al. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. [Link]
-
Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Google Patents. (1947). US2432356A - Preparation of substituted phenols by reaction of phenol with styrene.
-
NIST. (n.d.). Phenol, 2-(1-phenylethyl)-. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Ingenta Connect. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO42-/ZrO2 Catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Navigating Scale-Up Challenges in 2-(1-Phenylethyl)phenol Production
Welcome to the technical support center for the synthesis of 2-(1-phenylethyl)phenol. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable intermediate from the laboratory bench to a larger scale. The production of this compound, primarily achieved through the Friedel-Crafts alkylation of phenol with styrene, presents a unique set of challenges that can impact yield, purity, and process safety.[1][2] This document provides in-depth, experience-driven guidance in a practical question-and-answer format to help you anticipate, troubleshoot, and overcome these hurdles.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this compound synthesis. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.
Question 1: My reaction is producing significant amounts of di- and tri-styrenated phenols, lowering the yield of the desired mono-alkylated product. How can I improve selectivity for mono-alkylation?
Answer: This is the most prevalent challenge in Friedel-Crafts alkylation, known as polyalkylation.[3] The root cause is that the initial product, mono-(1-phenylethyl)phenol, is activated by the electron-donating alkyl group, making it more nucleophilic and thus more reactive than the starting phenol.[4] Consequently, it competes effectively for the electrophile (the phenylethyl carbocation), leading to the formation of di-styrenated phenol (DSP) and tri-styrenated phenol (TSP).
Root Causes & Solutions:
-
Molar Ratio of Reactants: The most effective control parameter is the molar ratio of phenol to styrene. At a 1:1 ratio, polyalkylation is almost guaranteed as the concentration of the more reactive product builds up.
-
Solution: Employ a significant molar excess of phenol. A ratio of 3:1 to 5:1 (phenol:styrene) or even higher is recommended. By flooding the reaction with phenol, you statistically favor the alkylation of the starting material over the mono-alkylated product, thereby suppressing the formation of DSP and TSP.[5] The unreacted phenol can be recovered via distillation and recycled in subsequent batches, making this an economically viable strategy at scale.
-
-
Mode of Styrene Addition: Adding all the styrene at once creates a high initial concentration of the electrophile, promoting multiple additions to any phenol that reacts first.
-
Solution: Add the styrene dropwise or via a syringe pump over an extended period (e.g., 1-4 hours).[1] This maintains a low, steady-state concentration of the carbocation intermediate, ensuring it is more likely to encounter an unreacted phenol molecule. This technique also helps manage the reaction exotherm.
-
-
Catalyst Activity: Highly active catalysts can accelerate the second and third alkylation steps.
Question 2: I am getting a high proportion of the para-isomer, 4-(1-phenylethyl)phenol, instead of the desired ortho-isomer. What factors control the ortho/para selectivity?
Answer: The hydroxyl group of phenol is an ortho-, para-directing activator. While the para-position is sterically less hindered and often the thermodynamically favored product, specific conditions can be manipulated to enhance the yield of the ortho-isomer, this compound.
Controlling Factors for Regioselectivity:
-
Temperature: This is a critical factor. Lower reaction temperatures generally favor the formation of the ortho-isomer. The para-alkylation reaction often has a higher activation energy, becoming more dominant as the temperature increases.
-
Recommendation: Maintain the reaction temperature in the lower range of the process window, for instance, between 100-140°C, depending on the catalyst system. A patent for a sulfuric acid-catalyzed process suggests a range of 120-200°C, but operating at the lower end can improve ortho-selectivity.[1]
-
-
Catalyst Choice: The nature of the catalyst can influence the steric environment of the transition state.
-
Recommendation: Bulky catalysts or catalyst systems that can coordinate with the phenolic hydroxyl group can sterically hinder the para-position, directing the incoming electrophile to the ortho-position. While traditional catalysts offer limited control, modern research focuses on specific Lewis acid systems or dual catalytic approaches to achieve high ortho-selectivity.[6][7][8] For example, systems using ZnCl₂/CSA have shown promise in directing alkylation to the ortho position.[9]
-
-
Solvent: The polarity of the solvent can influence the transition state and the solvation of the intermediate species, thereby affecting the ortho/para ratio.
-
Recommendation: While often run neat (using excess phenol as the solvent), experimenting with non-polar solvents may alter selectivity. However, this adds complexity to downstream processing.
-
Table 1: Effect of Key Parameters on Product Distribution
| Parameter | Action | Expected Impact on Polyalkylation | Expected Impact on ortho/para Ratio | Rationale |
| Phenol:Styrene Ratio | Increase (e.g., from 1:1 to 5:1) | Decrease | Minor Effect | Increases statistical probability of alkylating phenol over the more reactive product. |
| Temperature | Decrease (e.g., from 160°C to 120°C) | Minor Decrease | Increase | Ortho-alkylation is often kinetically favored at lower temperatures. |
| Styrene Addition Rate | Decrease (Slow, controlled addition) | Decrease | Minor Effect | Maintains a low concentration of the electrophile, suppressing multiple additions. |
| Catalyst Choice | Switch to a sterically bulky catalyst | Variable | Potential Increase | Catalyst can sterically block the para-position, favoring ortho attack. |
Question 3: During styrene addition, I'm observing a strong exotherm that is difficult to control. What are the risks, and how can I manage the reaction temperature effectively during scale-up?
Answer: The Friedel-Crafts alkylation of phenol with styrene is a significantly exothermic reaction.[2] Failure to manage this heat release during scale-up is a major safety risk and can negatively impact product quality.
Risks of Poor Heat Management:
-
Runaway Reaction: Uncontrolled temperature increases can accelerate the reaction rate, which in turn generates more heat, creating a dangerous feedback loop that can lead to a rapid increase in pressure and potential vessel rupture.
-
Side Product Formation: Higher temperatures favor the formation of the para-isomer and can lead to the creation of tarry byproducts and other impurities, complicating purification.[1]
-
Safety Hazards: Boiling and splashing of the corrosive phenol mixture can occur if the temperature exceeds the solvent's boiling point.
Strategies for Thermal Management:
-
Slow, Controlled Addition: As mentioned previously, the slow, subsurface addition of styrene is the primary method for controlling the rate of heat generation.
-
Efficient Heat Exchange: Ensure the reactor is equipped with an appropriately sized cooling jacket and that the heat transfer fluid is at a suitable temperature and flow rate. As you scale up, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. This must be accounted for in process design.
-
Correct Initial Temperature: Start the reaction at the lower end of the desired temperature range. This provides a larger thermal buffer to absorb the heat generated during the initial phase of the styrene addition.
-
Agitation: Good mixing is crucial to ensure that heat is distributed evenly throughout the reactor and efficiently transferred to the cooling surfaces, preventing the formation of localized hot spots.
Question 4: How can I effectively separate this compound from the para-isomer, unreacted starting materials, and high-boiling byproducts?
Answer: Purification is a critical and often challenging step. The product mixture typically contains unreacted phenol, the desired ortho-isomer, the para-isomer, and heavier polyalkylated products.
Purification Strategy:
-
Catalyst Removal (Work-up):
-
Homogeneous Catalysts (H₂SO₄, etc.): The crude reaction mixture must first be cooled and neutralized. This is typically done by washing with an aqueous base solution, such as sodium carbonate or sodium hydroxide.[2] This step must be done carefully to control any exotherm from the neutralization. Multiple water washes are then used to remove the resulting salts.
-
Heterogeneous Catalysts (Zeolites, etc.): The catalyst can be simply removed by filtration, which is a major advantage of this approach.[10]
-
-
Vacuum Fractional Distillation: This is the primary method for separating the components. Due to the high boiling points of the products, distillation must be performed under vacuum to prevent thermal degradation.
-
Step 1 (Light Cut): Unreacted phenol is removed as the first fraction. Its recovery is essential for process economics.
-
Step 2 (Heart Cut): A mixture of the ortho- and para-isomers is collected. The separation of these isomers is difficult due to their close boiling points and requires a distillation column with high theoretical plates.
-
Step 3 (Heavy Cut): The distillation bottoms will contain the di- and tri-styrenated phenols and any tarry materials.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of using homogeneous (e.g., H₂SO₄) vs. heterogeneous (e.g., SO₄²⁻/ZrO₂) catalysts for this reaction at scale?
A: The choice of catalyst is a fundamental process design decision with significant trade-offs.
Table 2: Comparison of Homogeneous and Heterogeneous Catalysts
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous (e.g., H₂SO₄, AlCl₃) | - High activity and reaction rates.- Low initial cost.- Well-established technology. | - Difficult to separate from the product.- Requires corrosive neutralization and wash steps.- Generates significant aqueous waste.- Equipment corrosion issues.[6] |
| Heterogeneous (e.g., Zeolites, Sulfated Oxides) | - Easily separated by filtration.- Can be regenerated and reused.- "Greener" process with less waste.- Reduced corrosion problems.[2] | - Higher initial catalyst cost.- Potentially lower activity, requiring longer reaction times.- Susceptible to deactivation by impurities or coking.- Potential for mass transfer limitations. |
Q2: What are the primary safety considerations when scaling up the production of this compound?
A: Safety is paramount. The key hazards are associated with the starting materials and the reaction itself.
-
Phenol: Highly toxic and corrosive. It can be rapidly absorbed through the skin, causing severe systemic toxicity, and contact can result in deep, painless chemical burns.[11][12]
-
Mitigation: Use appropriate Personal Protective Equipment (PPE), including butyl rubber or neoprene gloves, chemical splash goggles, a face shield, and impervious clothing.[11] Ensure adequate ventilation and have emergency showers and eyewash stations readily available.
-
-
Styrene: Flammable liquid and vapor.
-
Mitigation: Handle in a well-ventilated area, away from ignition sources. Use grounded equipment to prevent static discharge.
-
-
Reaction Exotherm: As discussed in the troubleshooting section, the potential for a runaway reaction is a serious concern.
-
Mitigation: Implement robust temperature control systems, emergency cooling protocols, and potentially a quench system for large-scale reactors.
-
Q3: Can carbocation rearrangements be an issue in this specific reaction?
A: In the context of reacting phenol with styrene, carbocation rearrangement is not a significant concern. The electrophile formed is the 1-phenylethyl carbocation, which is a secondary benzylic carbocation. It is already relatively stable due to resonance with the adjacent phenyl ring and has no straightforward pathway (like a hydride or methyl shift) to a more stable carbocation.[13] However, it is a crucial concept to be aware of in Friedel-Crafts alkylations that use longer-chain alkylating agents, where primary carbocations can readily rearrange to more stable secondary or tertiary carbocations.[14][15]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Lab-Scale Synthesis using Sulfuric Acid
-
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with a thorough risk assessment and appropriate safety precautions.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Charging Reactants: To the flask, charge phenol (e.g., 4.0 moles) and concentrated sulfuric acid (e.g., 0.2-5% by weight of the phenol).[1]
-
Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 120-130°C).
-
Styrene Addition: Slowly add styrene (e.g., 1.0 mole) dropwise from the dropping funnel over 2-3 hours, ensuring the temperature remains within ±2°C of the setpoint. The reaction is exothermic.
-
Reaction: After the addition is complete, maintain the mixture at the reaction temperature with continuous stirring for an additional 1-2 hours to ensure complete conversion. Monitor the reaction progress by GC or TLC.
Protocol 2: Post-Reaction Work-up and Neutralization
-
Cooling: Cool the reaction mixture to below 80°C.
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium carbonate (Na₂CO₃) with vigorous stirring until the mixture is neutral (pH ~7). Caution: This neutralization is exothermic and will release CO₂ gas. Ensure adequate venting.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The top layer is the organic phase containing the product, and the bottom is the aqueous phase.
-
Washing: Wash the organic layer two more times with warm water to remove any residual salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
Section 4: Visualizations
Diagram 1: General Production Workflow
This diagram outlines the key stages in the production of this compound, from raw materials to the final purified product.
Caption: Decision Tree for Diagnosing Low Yield Issues.
References
- Underwood, J. W. (1947). Preparation of substituted phenols by reaction of phenol with styrene. U.S. Patent No. 2,432,356.
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). [Link]
-
Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?[Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (n.d.). Alkylation of phenols with styrene. [Table]. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95322, this compound. [Link]
-
Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Lee, H. J., et al. (2014). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 14(8), 6169-6173. [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]
-
ACS Publications. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Phenol. [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenol Toxicity. StatPearls. [Link]
Sources
- 1. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
minimizing residual reactants in styrenated phenol synthesis
Technical Support Center: Styrenated Phenol Synthesis
A Senior Application Scientist's Guide to Minimizing Residual Reactants
Welcome to the technical support center for styrenated phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high-purity styrenated phenol with minimal residual starting materials. As your senior application scientist, I've structured this guide to move from diagnosing common problems to implementing robust solutions, ensuring your synthesis is both efficient and reproducible.
The presence of unreacted phenol and styrene can significantly impact the performance, safety, and regulatory compliance of the final product. This guide provides in-depth, field-proven insights into the causal factors behind residual reactants and offers validated protocols to mitigate them.
Troubleshooting Guide: Diagnosing and Solving High Residual Reactants
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of your problem and implement a targeted solution.
Q1: My post-reaction analysis shows high levels of unreacted styrene. What are the potential causes and how can I resolve this?
High residual styrene is a common issue that typically points to incomplete conversion. Let's break down the likely culprits:
-
Insufficient Reaction Time or Temperature: The Friedel-Crafts alkylation of phenol with styrene is both time and temperature-dependent.[1] If the reaction is quenched prematurely or the temperature is too low, the rate of alkylation will be insufficient to consume all the styrene.
-
Solution: Increase the reaction time in increments of 1-2 hours or raise the temperature by 10-20°C. For example, processes using solid acid catalysts like SO₄²⁻/ZrO₂ have shown near-complete conversion at 100°C over 6 hours.[2][3] Be aware that higher temperatures can sometimes lead to side reactions or product discoloration.[4]
-
-
Sub-optimal Catalyst Activity or Amount: The acid catalyst is the engine of this reaction. Its activity and concentration are critical. Traditional Brønsted acids (H₂SO₄, H₃PO₄), Lewis acids, or modern solid acid catalysts can be used.[1]
-
Solution:
-
Increase Catalyst Loading: If you suspect low activity, consider a modest increase in the catalyst amount. For solid catalysts, an amount of 2-15 wt% of total reactants has been reported to be effective.[2][5]
-
Employ a "Finishing" Catalyst: A highly effective strategy is to use a milder primary catalyst, like phosphoric acid, during the main reaction and then introduce a small amount of a more potent catalyst, such as sulfuric acid (e.g., 2-10 wt% of the primary catalyst), near the end of the reaction to drive the conversion of the remaining styrene.[4][6][7] This approach is particularly useful for maximizing the conversion of the last few percent of reactants.
-
-
-
Incorrect Stoichiometry: An excess molar equivalent of styrene relative to the available reactive sites on the phenol will inevitably lead to unreacted styrene.
-
Solution: Carefully control the molar ratio of phenol to styrene. The desired product distribution (mono-, di-, or tri-styrenated phenol) will dictate the ideal ratio.[1] If high conversion is the primary goal, ensure you are not operating with a large excess of styrene unless you intend to produce highly substituted phenols.
-
Q2: I'm struggling with significant amounts of unreacted phenol in my final product. What are the corrective actions?
Residual phenol indicates that the styrene, the alkylating agent, has been fully consumed before all the phenol could react. This is often a stoichiometric or kinetic issue.
-
Molar Ratio Imbalance: The most direct cause is an excess of phenol in the initial reaction mixture. This is often done intentionally to favor the production of mono-styrenated phenol (MSP), but it comes with the trade-off of leaving unreacted phenol.[4]
-
Solution:
-
Adjust Stoichiometry: Increase the molar ratio of styrene to phenol. To produce more di-styrenated phenol (DSP) or tri-styrenated phenol (TSP), the styrene ratio must be increased accordingly.[8]
-
Two-Stage Styrene Addition: One advanced technique is to perform an initial reaction and then, in a second step, add a smaller, calculated amount of styrene to react with the remaining phenol.[9] This requires careful real-time analysis but can be highly effective.
-
-
-
Poor Mass Transfer/Mixing: If the styrene is not efficiently dispersed throughout the phenol-catalyst mixture, localized reactions can consume the styrene, leaving pockets of unreacted phenol.
-
Solution: Ensure vigorous and consistent agitation throughout the reaction, especially during the dropwise addition of styrene.
-
-
Slow Styrene Addition Rate: While a controlled, slow addition of styrene is crucial to manage the exothermic reaction, an excessively slow rate at a high temperature could lead to styrene polymerization or other side reactions, consuming it before it can alkylate the phenol.
-
Solution: Optimize the addition rate. It should be fast enough to maintain the reaction, but slow enough to control the exotherm and prevent temperatures from spiking excessively (e.g., maintain a range of 140-170°C during addition).[6]
-
Logical Troubleshooting Flow
To assist in diagnosing issues with residual reactants, the following decision tree can be used as a systematic guide.
Caption: Troubleshooting decision tree for high residual reactants.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst choice for minimizing residual reactants?
There is no single "best" catalyst, as the choice depends on the desired product distribution and process constraints. However, for achieving high conversion:
-
Solid Acid Catalysts: Sulfated zirconia (SO₄²⁻/ZrO₂) has demonstrated the ability to achieve almost 100% conversion of both phenol and styrene under optimized conditions (e.g., 100°C for 6 hours).[2][3][5] These catalysts are also reusable, which is advantageous for green chemistry.
-
Two-Stage Acid Catalysis: A highly effective method involves using a milder acid like phosphoric acid (H₃PO₄) for the primary reaction, which offers good selectivity.[6][7] Then, a small quantity of a stronger acid like sulfuric acid (H₂SO₄) is added at the end to eliminate remaining reactants.[4][6][7]
Q2: How does the molar ratio of phenol to styrene affect reactant conversion?
The molar ratio is a primary determinant of both the product distribution (MSP, DSP, TSP) and which reactant, if any, will be left in excess.[1]
-
Phenol Excess (e.g., >1:1 Phenol:Styrene): Favors the formation of MSP but will likely result in residual phenol.[4]
-
Styrene Excess (e.g., 1:2 or 1:3 Phenol:Styrene): Drives the reaction towards DSP and TSP and helps consume all the phenol, but increases the risk of residual styrene if the reaction does not go to completion.[10]
Q3: What is the impact of reaction temperature on minimizing residuals?
Temperature influences reaction rate and selectivity.
-
Higher Temperatures (e.g., 120-170°C): Increase the reaction rate, which helps drive the reaction to completion and reduce residuals.[4][6] However, excessively high temperatures can promote side reactions, such as styrene dimerization or polymerization, and may cause product discoloration.[4]
-
Lower Temperatures (e.g., 80-120°C): Can provide better selectivity but may require longer reaction times or a more active catalyst to achieve full conversion.[2][5]
Q4: Are there post-reaction steps to remove residual reactants?
Yes. After catalyst neutralization, unreacted volatile materials like styrene and phenol can be removed by distillation or vacuum stripping.[1] This is a common industrial practice to meet purity specifications.
Q5: What are the standard analytical methods for accurately quantifying residual styrene and phenol?
Gas Chromatography (GC) is the most common and reliable method.[11][12]
-
Technique: A sample of the final product is dissolved in a suitable solvent and injected into the GC.
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons like styrene and phenol.[11][12]
-
Quantification: The method of internal standardization is often used for the highest accuracy.[13] A known amount of an internal standard (a compound not present in the sample) is added, and the relative response factors of styrene and phenol to the standard are used for precise quantification. High-Performance Liquid Chromatography (HPLC) can also be used.[11]
Validated Experimental Protocols
Protocol 1: Synthesis Using a Two-Stage Catalyst System to Minimize Residuals
This protocol is adapted from patent literature describing a robust method for achieving high conversion.[4][6][7]
Safety: This procedure involves corrosive acids and flammable, toxic organic compounds. Always work in a well-ventilated fume hood and wear appropriate PPE (safety goggles, gloves, lab coat).
Materials & Equipment:
-
Phenol
-
Styrene
-
Phosphoric acid (H₃PO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium carbonate solution (for neutralization)
-
Three-necked flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, thermometer
Procedure:
-
Initial Setup: Assemble the reaction apparatus.
-
Charging Reactants: Add phenol (e.g., 1.0 eq) and the primary catalyst, phosphoric acid (e.g., 0.006 eq), to the reaction flask.
-
Heating: Begin stirring and heat the mixture to 140°C.
-
Styrene Addition: Slowly add styrene (e.g., 1.15 eq) dropwise over 120 minutes. The exothermic reaction will cause the temperature to rise; control the addition rate to maintain the temperature at or below 170°C.[6]
-
Primary Reaction: After the styrene addition is complete, maintain the reaction at temperature for an additional 1 hour.
-
Secondary "Finishing" Reaction: Cool the mixture to 110-120°C. Add a small amount of the secondary catalyst, sulfuric acid (e.g., 2-10 wt% of the phosphoric acid used), to the reactant mixture.[6][7]
-
Final Reaction: Hold the temperature at 110-125°C and continue reacting for an additional 30-60 minutes to consume residual reactants.[6][7]
-
Work-up: Cool the mixture to below 80°C. Slowly add sodium carbonate solution to neutralize the acid catalysts. The crude product can then be purified, typically by vacuum distillation to remove salts and any remaining trace volatiles.[1][6]
Protocol 2: Quantification of Residual Reactants by Gas Chromatography (GC-FID)
This is a generalized method for analyzing the final product mixture.
Procedure:
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., α-methylstyrene or an n-alkane like dodecane) in a solvent like ethanol or acetone at a known concentration (e.g., 5 mg/mL).[13]
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of phenol, styrene, and the internal standard.
-
Sample Preparation: Accurately weigh a sample of the styrenated phenol product (e.g., ~100 mg) into a vial. Add a precise volume of the internal standard solution and dilute with the solvent.
-
GC Analysis: Inject the prepared sample onto the GC system.
-
Typical GC Conditions:
-
Column: DB-1 or equivalent, 30 m x 0.53 mm ID, 1.5 µm film thickness.[13]
-
Injector: Splitless, 225°C.
-
Oven Program: Start at 70°C (isothermal) or use a temperature ramp for better separation of all components.
-
Detector: FID, 300°C.
-
Carrier Gas: Helium.
-
-
-
Quantification: Generate a calibration curve from the standards by plotting the ratio of the analyte peak area to the IS peak area against the concentration. Use this curve to determine the concentration of residual phenol and styrene in the product sample.
Data Summary: Impact of Reaction Parameters
The following table summarizes the influence of key parameters on residual reactants, based on compiled literature.
| Parameter | Effect on Residual Styrene | Effect on Residual Phenol | Key Considerations & Trade-offs |
| Temperature | Higher temp generally ↓ residuals (faster rate) | Higher temp generally ↓ residuals (faster rate) | Risk of side reactions and discoloration at excessive temperatures.[4] |
| Phenol:Styrene Ratio | Increasing styrene ratio ↓ residual phenol | Increasing styrene ratio ↑ risk of residual styrene | Ratio must be optimized based on the target product (MSP, DSP, TSP).[1][8] |
| Catalyst Type | Stronger acids or solid acids can drive to completion | Stronger acids or solid acids can drive to completion | Strong acids may have lower selectivity; solid acids can be recycled.[2][6] |
| Catalyst Loading | Higher loading generally ↓ residuals | Higher loading generally ↓ residuals | Higher cost and more material to neutralize/remove post-reaction. |
| Reaction Time | Longer time generally ↓ residuals | Longer time generally ↓ residuals | Diminishing returns after a certain point; process efficiency trade-off. |
| "Finishing" Catalyst | Addition of H₂SO₄ at the end significantly ↓ residuals | Can help consume remaining phenol if styrene is available | Excellent method for achieving very low residual levels.[4][6][7] |
General Synthesis Workflow
The diagram below illustrates a generalized workflow for styrenated phenol synthesis, incorporating steps to minimize residual reactants.
Caption: General experimental workflow for styrenated phenol synthesis.
References
-
H. Yun et al., "Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst," Journal of Nanoscience and Nanotechnology, vol. 17, no. 4, pp. 2776-2779, Apr. 2017. Available: [Link]
- K. P. C. K. P. Chemical, "STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME," EP2853522A1, Nov. 18, 2020.
-
H. Yun et al., "Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO 4 2- /ZrO 2 Catalyst," ResearchGate, Apr. 2017. Available: [Link]
-
H.-G. Ahn et al., "Preparation of Styrenated Phenol Over SO2-₄/ZrO₂ Catalyst in a Large-Scale Synthesis Process," Journal of Nanoscience and Nanotechnology, vol. 19, no. 2, pp. 1196-1199, Feb. 1, 2019. Available: [Link]
- K. P. C. K. P. Chemical, "Process for preparing styrenated phenol," KR20110070081A.
- K. P. C. K. P. Chemical, "Styrenated phenol compound and method of preparing the same," EP2853522A1.
- K. P. C. K. P. Chemical, "Method of preparing styrenated phenol," KR101205508B1.
- W. Jinke, "Method for preparing styrenated phenol by catalysis," CN103880603A.
-
U.S. Environmental Protection Agency, "METHOD 312B - DETERMINATION OF RESIDUAL STYRENE IN STYRENE-BUTADIENE (SBR) RUBBER LATEX BY CAPILLARY GAS CHROMATOGRAPHY," U.S. EPA. Available: [Link]
-
Agency for Toxic Substances and Disease Registry, "Toxicological Profile for Styrene - Chapter 7: Analytical Methods," NCBI Bookshelf. Available: [Link]
-
A. Marzuki et al., "Comparison of residual styrene monomer determination of pharmaceutical materials packed with polystyrene using gas chromatography and ultraviolet/visible spectrophotometer," National Journal of Physiology, Pharmacy and Pharmacology, 2018. Available: [Link]
-
R. Lukasz, "ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS," Acta Poloniae Pharmaceutica, 2005. Available: [Link]
-
Agency for Toxic Substances and Disease Registry, "Toxicological Profile for Styrene," ATSDR. Available: [Link]
- K. P. C. K. P. Chemical, "Method of preparing for selective di-styrenated phenol using titanium dioxide solid acid catalyst," KR101808042B1.
- K. P. C. K. P. Chemical, "Method for manufacturing styrenated phenol," KR20170021439A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 5. Preparation of Styrenated Phenol Over SO2-₄/ZrO₂ Catalyst in a Large-Scale Synthesis Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 7. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
- 8. KR101808042B1 - Method of preparing for selective di-styrenated phenol using titanium dioxide solid acid catalyst - Google Patents [patents.google.com]
- 9. KR20170021439A - Method for manufacturing styrenated phenol - Google Patents [patents.google.com]
- 10. KR101205508B1 - Method of preparing styrenated phenol - Google Patents [patents.google.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Solvent Effects on the Regioselectivity of Phenol Alkylation
Welcome to the Technical Support Center for Phenol Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in phenol alkylation reactions. Here, you will find in-depth answers to common questions, troubleshooting guides for typical experimental issues, and detailed protocols, all grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am getting a mixture of O-alkylated (ether) and C-alkylated (alkylphenol) products. How can I favor the formation of the O-alkylated product?
Answer:
Achieving high selectivity for O-alkylation over C-alkylation is a common challenge that hinges on understanding the ambident nature of the phenoxide ion. The phenoxide ion has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). The choice of solvent is a critical parameter in directing the alkylation to the desired position.[1]
To favor O-alkylation , you should aim to have a "free" or highly reactive phenoxide oxygen. This is best achieved in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[1][2] These solvents effectively solvate the counter-ion (e.g., K+, Na+) but do not strongly solvate the phenoxide oxygen, leaving it more available to attack the alkylating agent.[1] This reaction typically follows an SN2 mechanism.[1][2]
Troubleshooting Guide for Low O-Alkylation Selectivity:
-
Solvent Choice:
-
Problem: You are using a protic solvent like ethanol, methanol, or water.
-
Explanation: Protic solvents will form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and reducing its nucleophilicity. This makes the carbon atoms of the aromatic ring more competitive as nucleophiles, leading to C-alkylation.[1]
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][2]
-
-
Incomplete Deprotonation:
-
Problem: You are observing unreacted phenol along with a mixture of products.
-
Explanation: Incomplete formation of the phenoxide ion means there is still a significant concentration of the less nucleophilic phenol. Ensure your base is strong enough and used in a sufficient amount to completely deprotonate the phenol.
-
Solution: Use at least one equivalent of a suitable base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide. Anhydrous conditions are crucial when using bases like NaH.
-
-
Phase Transfer Catalysis (PTC):
-
For reactions in biphasic systems (e.g., aqueous NaOH and an organic solvent), the use of a phase transfer catalyst is highly recommended to favor O-alkylation.
-
Explanation: PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB), facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides. In the organic phase, the phenoxide ion is less solvated and more reactive towards O-alkylation.[3][4] Minimizing water in the organic phase by using a solid-liquid PTC system can further enhance O-alkylation selectivity.[4]
-
Solution: Add a catalytic amount (1-5 mol%) of a suitable phase transfer catalyst to your reaction mixture.
-
Question 2: My goal is to synthesize a C-alkylated phenol. What conditions should I employ to maximize its yield?
Answer:
To favor C-alkylation , you need to suppress the reactivity of the phenoxide oxygen and promote the aromatic ring as the nucleophile. This is typically achieved under conditions that favor an electrophilic aromatic substitution-type mechanism (Friedel-Crafts alkylation) or by strategically solvating the oxygen atom in a Williamson ether synthesis-type reaction.
Key Strategies for Promoting C-Alkylation:
-
Use of Protic Solvents: Protic solvents like water, trifluoroethanol (TFE), or other alcohols will solvate the phenoxide oxygen through hydrogen bonding.[1] This steric and electronic shielding of the oxygen makes the ortho and para carbons of the aromatic ring more likely to attack the alkylating agent.[1]
-
High Temperatures: C-alkylation is often the thermodynamically more stable outcome.[5] Running the reaction at higher temperatures can favor the formation of the C-alkylated product, sometimes through the rearrangement of an initially formed O-alkylated product (Fries rearrangement).
-
Lewis Acid Catalysis (Friedel-Crafts Alkylation): The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) with an alkylating agent such as an alkyl halide, alkene, or alcohol will promote C-alkylation via an electrophilic aromatic substitution mechanism.[6][7] The Lewis acid activates the alkylating agent to form a carbocation or a carbocation-like species, which is then attacked by the electron-rich phenol ring.[7]
Troubleshooting Guide for Low C-Alkylation Selectivity:
-
Solvent Choice:
-
Problem: You are using a polar aprotic solvent (DMF, DMSO).
-
Explanation: These solvents promote O-alkylation.
-
Solution: Switch to a protic solvent or a non-polar solvent if performing a Friedel-Crafts reaction.
-
-
Catalyst Choice:
-
Problem: You are getting significant O-alkylation even with a Lewis acid.
-
Explanation: The Lewis acid may not be active enough, or the reaction conditions might still favor O-alkylation kinetically.
-
Solution: Ensure the use of a sufficiently strong Lewis acid and consider higher reaction temperatures to facilitate the thermodynamically favored C-alkylation. The choice of catalyst can be critical; for instance, shape-selective catalysts like certain zeolites can be employed to enhance the formation of specific isomers (e.g., ortho- or para-alkylated phenols).[6]
-
Data Summary: Solvent Effects on Regioselectivity
The following table provides a general overview of the expected major product based on the solvent class for the alkylation of a phenoxide ion with an alkyl halide.
| Solvent Class | Predominant Product | Rationale |
| Polar Aprotic | O-Alkylation | Solvates the cation but not the phenoxide oxygen, leading to a highly nucleophilic oxygen atom. Favors SN2 attack at the oxygen.[1][2] |
| (e.g., DMF, DMSO) | (Aryl Ether) | |
| Protic | C-Alkylation | Solvates the phenoxide oxygen via hydrogen bonding, reducing its nucleophilicity and making the carbon atoms of the ring more competitive nucleophiles.[1] |
| (e.g., H₂O, TFE) | (Alkylphenol) | |
| Non-Polar | Mixture / Varies | The outcome is highly dependent on the counter-ion and the presence of catalysts. Often used in Friedel-Crafts type reactions to favor C-alkylation with a Lewis acid. |
| (e.g., Toluene) |
Experimental Protocols
Protocol 1: Selective O-Alkylation of a Substituted Phenol
This protocol is a variation of the Williamson ether synthesis, optimized for O-alkylation.[2]
Materials:
-
Substituted phenol (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, 1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted phenol and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the reactants (a concentration of 0.1-0.5 M with respect to the phenol is a good starting point).[2]
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can range from 4 to 12 hours.[2]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizing Reaction Pathways
The choice of solvent directly influences the energy landscape of the reaction, dictating the favored pathway.
Caption: Solvent-Directed Regioselectivity in Phenol Alkylation.
References
- Application of Ionic Liquids as Recyclable Green Catalysts for Selective Alkylation of Phenol. (2025). Vertex AI Search.
- Application Notes and Protocols for the O- Alkylation of Phenols with 4 - Benchchem. (n.d.). BenchChem.
- Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. (n.d.). ResearchGate.
- Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info.
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (n.d.). ResearchGate.
- PTC Selective O-Alkylation. (n.d.). PTC Organics, Inc..
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Journal of Drug Delivery and Therapeutics.
- preventing side reactions in the alkylation of phenol to 2-Propylphenol. (n.d.). BenchChem.
- Alkylation of Phenol: A Mechanistic View. (2025). ResearchGate.
- Phenol alkylation (Friedel-Crafts Alkylation). (2025). J&K Scientific LLC.
- Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (n.d.).
- Quantitative Analysis of Phenol Alkylation Kinetics: A Comparative Guide for Drug Development Professionals. (n.d.). BenchChem.
Sources
Technical Support Center: Selection of Lewis Acid Catalysts for Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical selection of Lewis acid catalysts. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring your synthetic outcomes are both successful and reproducible.
Fundamental Principles: The Role of the Lewis Acid
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for forming C-C bonds on aromatic rings.[1][2] The reaction involves an electrophilic aromatic substitution where a Lewis acid catalyst is used to generate a potent electrophile—either a carbocation in alkylation or a resonance-stabilized acylium ion in acylation.[1][3][4] The Lewis acid accomplishes this by coordinating to a halogen on the alkyl or acyl halide, which polarizes the C-X bond and facilitates its cleavage.[4]
Catalytic Cycle in Friedel-Crafts Acylation
The mechanism highlights the central role of the Lewis acid (e.g., AlCl₃) in activating the acyl halide and its subsequent regeneration.
Caption: Fig. 1: Generalized Catalytic Cycle for Friedel-Crafts Acylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when choosing a Lewis acid catalyst?
A1: The choice is a multi-parameter decision based on:
-
Reactivity of the Aromatic Substrate: Highly activated (electron-rich) rings like anisole or toluene may only require a mild Lewis acid (e.g., ZnCl₂, FeCl₃), whereas deactivated (electron-poor) rings, such as chlorobenzene, necessitate a stronger catalyst like AlCl₃.[5] Rings with strongly deactivating groups (like -NO₂) or certain amine groups (-NH₂, -NHR) are generally unsuitable for Friedel-Crafts reactions.[5][6] The amine's lone pair can complex with the Lewis acid, deactivating the ring.[6]
-
Nature of the Electrophile (Alkyl vs. Acyl Halide): Friedel-Crafts alkylations are prone to issues like carbocation rearrangements and polyalkylation.[6][7][8] Acylations are generally cleaner as the resulting ketone is less reactive than the starting material, preventing overacylation.[6][9] The choice of catalyst can influence side reactions; for instance, stronger acids are more likely to promote carbocation rearrangement in alkylations.[8]
-
Stoichiometry: While alkylations are truly catalytic, acylations often require stoichiometric or even excess amounts of the Lewis acid.[5][10] This is because the product aryl ketone is a Lewis base and forms a stable, often irreversible complex with the catalyst, taking it out of the catalytic cycle.[2][5] An aqueous workup is required to break this complex and isolate the product.[2]
-
Solvent: The choice of solvent is critical. It must be anhydrous, as Lewis acids like AlCl₃ are extremely moisture-sensitive and will be deactivated by water.[5][11] Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. The solvent can also influence regioselectivity; for example, acylation of naphthalene in a non-polar solvent like CS₂ favors the alpha-position (kinetic product), while in a polar solvent like nitrobenzene, the beta-position (thermodynamic product) is preferred.[12]
Q2: How do I rank the strength of common Lewis acids?
A2: While a definitive universal scale is elusive, a generally accepted order of reactivity for Friedel-Crafts reactions is: AlCl₃ > SbCl₅ > FeCl₃ > TiCl₄ > SnCl₄ > BF₃ > ZnCl₂
This ranking is a guideline. The "hardness" or "softness" of the Lewis acid and its interaction with the specific substrate can lead to performance variations.
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Relative Strength | Common Applications & Characteristics | Limitations |
| AlCl₃ | Very Strong | The most common and highly active catalyst for a wide range of substrates.[4] | Highly hygroscopic; can promote side reactions like carbocation rearrangements and polyalkylation; often required in stoichiometric amounts for acylation.[5][6][13] |
| FeCl₃ | Strong | A good, less expensive alternative to AlCl₃. Effective for many alkylations and acylations.[14] | Generally provides lower yields than AlCl₃ and can be less effective for primary alkyl halides.[15] May require higher temperatures. |
| ZnCl₂ | Mild | Useful for reactions with activated aromatic rings or sensitive substrates where a strong acid would cause decomposition.[16] | Often inactive for deactivated rings or less reactive electrophiles unless used in polar solvents or with co-catalysts.[17] |
| BF₃ | Moderate | Often used as a gas or its etherate complex (BF₃·OEt₂). Good for certain alkylations. | Can be less effective than metal halides for acylations. Its gaseous nature can make handling more complex. |
| SnCl₄, TiCl₄ | Moderate | Used when milder conditions are needed to improve selectivity.[10][16] | May offer lower reaction rates and require longer reaction times or higher temperatures compared to AlCl₃. |
| Metal Triflates | Mild to Strong | (e.g., Sc(OTf)₃, Yb(OTf)₃) More modern, moisture-tolerant catalysts that can often be used in catalytic amounts and are recyclable.[18] | Higher cost; may not be as broadly effective as traditional Lewis acids for all substrate combinations. |
Troubleshooting Guide
Issue 1: Low or No Yield in My Reaction
Q: I've set up my Friedel-Crafts acylation, but TLC analysis shows only starting material. What went wrong?
A: This is a common issue that usually points to one of four culprits:
-
Catalyst Inactivity: This is the most frequent cause. Lewis acids like AlCl₃ are extremely sensitive to moisture.[5] Any trace of water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle the Lewis acid quickly in a dry environment (e.g., glovebox or under a nitrogen blanket).[11]
-
-
Insufficient Catalyst Loading (Acylation): As mentioned, the ketone product complexes with the Lewis acid, sequestering it.[2][5] If you use a truly "catalytic" amount (e.g., 5 mol%), the reaction will likely stop once 5% of the product has formed.
-
Solution: For acylations, start with at least 1.1 stoichiometric equivalents of the Lewis acid relative to the acylating agent.[18]
-
-
Deactivated Aromatic Ring: Your substrate may be too electron-poor to undergo electrophilic substitution under your current conditions.[5] Substituents like -NO₂, -CN, -SO₃H, or -C(O)R strongly deactivate the ring.[5]
-
Solution: If possible, choose a different synthetic route. Alternatively, you may need to switch to a much stronger Lewis acid (e.g., AlCl₃ if you were using FeCl₃) and potentially increase the reaction temperature, though this risks side reactions.[5]
-
-
Sub-optimal Temperature: Some reactions require thermal energy to overcome the activation barrier.
-
Solution: If your reaction is clean but not progressing at 0 °C or room temperature, consider gently heating the mixture. Monitor by TLC to avoid decomposition.[5]
-
Decision Workflow for Troubleshooting Low Yield
Caption: Fig. 2: A stepwise workflow for troubleshooting low yields.
Issue 2: Multiple Products are Formed
Q: My Friedel-Crafts alkylation yielded a mixture of mono-, di-, and tri-alkylated products. How can I improve selectivity?
A: This is the classic problem of polyalkylation .[6][7] It occurs because the product of the first alkylation (an alkylarene) is more electron-rich and thus more reactive than the starting material, making it a prime target for further substitution.[7][11]
-
Solution 1: Use a Large Excess of the Aromatic Substrate. By making the aromatic ring the limiting reagent's "solvent," you statistically favor the alkylating agent encountering a molecule of starting material rather than a mono-alkylated product molecule.[6][7]
-
Solution 2: Use a Milder Catalyst or Lower Temperature. This can sometimes temper the reactivity enough to favor mono-alkylation.[11]
-
Solution 3: Consider an Acylation-Reduction Sequence. This is the most robust solution. Perform a Friedel-Crafts acylation, which stops cleanly at the mono-substituted ketone. Then, reduce the ketone to the desired alkyl group using a method like the Wolff-Kishner or Clemmensen reduction.[2][9] This two-step process avoids both polyalkylation and carbocation rearrangements.[9]
Q: My alkylation product is an unexpected isomer. What happened?
A: You have likely encountered a carbocation rearrangement .[7][8] Primary carbocations, if formed, will rapidly rearrange via a hydride or alkyl shift to a more stable secondary or tertiary carbocation before attacking the aromatic ring.[4][8] For example, alkylating benzene with 1-chloropropane and AlCl₃ will yield isopropylbenzene (cumene), not n-propylbenzene.[8]
-
Solution: The best way to avoid this is to use the acylation-reduction strategy described above, as acylium ions do not rearrange.[8][19]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Screening in a Friedel-Crafts Acylation
This protocol uses the acylation of toluene with acetyl chloride as a model system to compare the efficacy of different Lewis acids.
Materials:
-
Anhydrous Toluene
-
Acetyl Chloride
-
Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
1M HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, nitrogen inlet, drying tubes
Procedure:
-
Setup: Under a nitrogen atmosphere, add the Lewis acid (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM via syringe. Cool the suspension to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C.
-
Substrate Addition: Add a solution of anhydrous toluene (1.2 equivalents) in anhydrous DCM dropwise over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and 1M HCl to quench the reaction and decompose the catalyst complex.[11]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC to determine the yield and the ratio of ortho-, meta-, and para-isomers.[13]
References
-
(Study.com)
-
(BYJU'S)
-
(BenchChem)
-
(BenchChem)
-
(Physics Wallah)
-
(YouTube)
-
(Chemistry LibreTexts)
-
(BenchChem)
-
(BenchChem)
-
(BenchChem)
-
(Master Organic Chemistry)
-
(Quora)
-
(National Institutes of Health)
-
(Beilstein Journal of Organic Chemistry)
-
(Wikipedia)
-
(ResearchGate)
-
(YouTube)
-
(Sigma-Aldrich)
-
(Chemistry LibreTexts)
-
(ResearchGate)
-
(University of Calgary)
-
(Royal Society of Chemistry)
-
(Scribd)
-
(ACS Publications)
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(Quora)
-
(Georgia State University)
-
(Chemistry Stack Exchange)
-
(ACS Publications)
-
(Semantic Scholar)
-
(J-STAGE)
-
(Chemistry Stack Exchange)
-
(ResearchGate)
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. 傅-克酰基化反应 [sigmaaldrich.com]
dealing with O-alkylation vs C-alkylation in phenol synthesis
A Guide to Selectively Navigating O- vs. C-Alkylation
Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex challenge of controlling regioselectivity between O-alkylation and C-alkylation. Phenoxide ions are ambident nucleophiles, meaning they possess two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the ortho and para positions).[1][2] This dual reactivity can lead to mixtures of aryl ethers (O-alkylation) and alkylated phenols (C-alkylation), complicating syntheses and purification processes.
This resource provides in-depth, experience-based answers to frequently encountered problems, detailed troubleshooting protocols, and the mechanistic reasoning behind them to empower you to control your reaction outcomes with precision.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary goal is Williamson ether synthesis (O-alkylation), but I'm seeing significant C-alkylation byproducts. What's the most likely cause and how do I fix it?
A: This is a classic problem stemming from the ambident nature of the phenoxide nucleophile.[1] The balance between O- and C-alkylation is highly sensitive to your reaction conditions. The most critical factor is almost always the solvent .
Core Causality: The phenoxide oxygen is a "hard" nucleophilic center, while the aromatic ring carbons are "softer" nucleophilic centers. The choice of solvent can preferentially solvate and "shield" one site over the other.
-
Protic Solvents (e.g., water, ethanol, trifluoroethanol): These solvents are strong hydrogen bond donors.[3] They form a tight solvation shell around the highly electronegative oxygen atom of the phenoxide, sterically hindering its ability to act as a nucleophile. This leaves the less-hindered carbon atoms of the ring more accessible for attack, thus favoring C-alkylation .[4][5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not have acidic protons and are poor hydrogen bond donors.[1] They effectively solvate the cation (e.g., Na⁺, K⁺) but leave the phenoxide anion relatively "naked" and highly reactive.[6] In this state, the more electronegative and nucleophilic oxygen atom is freely available to attack the alkylating agent, strongly favoring the desired O-alkylation .[4][7]
Troubleshooting Workflow:
Caption: Troubleshooting C-alkylation side reactions.
Immediate Action: If you are using a protic or even a less-polar solvent, your first and most effective step is to switch to a dry, polar aprotic solvent like DMF or DMSO.[1] This single change dramatically shifts the equilibrium toward O-alkylation.
Q2: Conversely, I want to perform a Friedel-Crafts type C-alkylation, but the O-alkylated ether is the major product. How can I promote ring alkylation?
A: This situation often arises when reaction conditions inadvertently favor the kinetically faster O-alkylation pathway. To favor C-alkylation, you need to create conditions that either hinder O-alkylation or promote the thermodynamically more stable C-alkylated product, which may involve rearrangement.[8][9]
Key Influencing Factors:
-
Temperature: O-alkylation is often the kinetically favored product, meaning it forms faster at lower temperatures.[5] C-alkylation, which disrupts and then restores aromaticity, typically has a higher activation energy.[4] Running the reaction at higher temperatures can provide the necessary energy to overcome this barrier and can also promote the Fries rearrangement of any initially formed O-alkylated product to the more thermodynamically stable C-alkylated phenol.[10][11]
-
Solvent Choice: As discussed in Q1, using a protic solvent like trifluoroethanol or even water can effectively block the oxygen site through hydrogen bonding, thereby directing the alkylating agent to the carbon atoms of the ring.[4][5]
-
Lewis Acid Catalysis: For classic Friedel-Crafts C-alkylation, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is essential.[12][13] The Lewis acid coordinates to the phenolic oxygen, which deactivates it towards alkylation and simultaneously activates the aromatic ring for electrophilic attack. If you are forming the ether, you may be using base-catalyzed conditions (like in a Williamson synthesis) instead of the required acid-catalyzed ones.
Troubleshooting Summary Table:
| Parameter | To Favor O-Alkylation (Ether) | To Favor C-Alkylation (Alkyl Phenol) | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO)[1] | Protic (TFE, H₂O)[4] | Protic solvents solvate and block the oxygen atom. |
| Temperature | Lower Temperatures | Higher Temperatures | C-alkylation often has a higher activation energy; high temps can induce Fries rearrangement.[5][10] |
| Catalyst/Base | Weaker Base (K₂CO₃, NaH)[1] | Lewis Acid (AlCl₃) or specific ortho-directing catalysts.[12][14] | Williamson synthesis requires a base to form the phenoxide; Friedel-Crafts requires a Lewis acid. |
| Counter-ion | Larger, "softer" cations (K⁺, Cs⁺) | Smaller, "harder" cations (Li⁺, Na⁺) | Harder cations associate more tightly with the oxygen, favoring C-alkylation.[3] |
| Alkylating Agent | "Soft" electrophiles (e.g., R-I, R-Br) | "Hard" electrophiles (e.g., R-OTs, R-Cl) | Governed by HSAB (Hard and Soft Acids and Bases) principle.[15] |
Q3: I am observing a mixture of ortho- and para-C-alkylated products. How can I control this regioselectivity?
A: Controlling regioselectivity between the ortho and para positions is a nuanced challenge influenced by sterics, temperature, and solvent polarity.
Core Causality & Control Strategies:
-
Thermodynamic vs. Kinetic Control: The ortho-isomer can form a stable six-membered chelate with the Lewis acid catalyst and the phenolic hydroxyl group. This makes the ortho transition state more stable. However, the para position is sterically less hindered.
-
Low Temperatures: Favor the para-product , which is often the product of kinetic control due to easier steric access.[16]
-
High Temperatures: Favor the ortho-product . The reaction becomes reversible, allowing for equilibration to the thermodynamically more stable chelated ortho-isomer complex.[10][16]
-
-
Solvent Polarity:
-
Non-polar solvents (e.g., hexane, toluene) favor the formation of the ortho product. They promote a tight ion pair between the phenoxide and the counter-ion, directing the electrophile to the nearby ortho position.[16]
-
Polar solvents favor the para-product by separating the ion pair, allowing the sterically less hindered para position to react.[16]
-
Caption: Factors influencing ortho vs. para C-alkylation.
Validated Experimental Protocols
Protocol 1: Selective O-Alkylation of 4-Methoxyphenol
This protocol is a standard Williamson ether synthesis designed to maximize the yield of the aryl ether product by using a polar aprotic solvent.[7]
Materials:
-
4-Methoxyphenol (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol and anhydrous K₂CO₃.
-
Add anhydrous DMF to dissolve the solids (target concentration of ~0.2 M).
-
Stir the mixture vigorously for 15 minutes at room temperature to ensure formation of the phenoxide.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C.[7]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and salts.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
Protocol 2: Selective ortho-C-Alkylation of Phenol
This procedure utilizes a dual catalytic system to achieve selective alkylation at the ortho position with an alcohol as the alkylating agent.[14]
Materials:
-
Phenol (0.4 mmol, 1.0 equiv)
-
1-Hexanol (20 equiv)
-
Palladium on Carbon (Pd/C, 10% w/w, 2 mol %)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃, 3 mol %)
Procedure:
-
In a 12 mL screw-cap vial equipped with a magnetic stir bar, combine Pd/C, Sc(OTf)₃, and phenol.[14]
-
Add the primary alcohol (1-hexanol) to the vial.
-
Seal the vial and heat the mixture to 160 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC. Reaction times may vary.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of silica gel, eluting with ethyl acetate to remove the heterogeneous Pd/C catalyst and the Lewis acid.[14]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired ortho-alkylated phenol.
References
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Di Erasmo, B., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. [Link]
-
Sato, T., et al. (2002). Regioselectivity of phenol alkylation in supercritical water. Green Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (2022). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synthesis. [Link]
-
PubMed. (n.d.). Alkylation of phenol: a mechanistic view. [Link]
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Fries rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]
-
ScienceDirect. (n.d.). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]
-
ResearchGate. (2025). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. Fries Rearrangement [organic-chemistry.org]
- 12. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. byjus.com [byjus.com]
Technical Support Center: Catalyst Recycling in Styrenated Phenol Manufacturing
This guide serves as a specialized technical resource for researchers, scientists, and process chemists involved in the synthesis of styrenated phenols. The alkylation of phenol with styrene is heavily reliant on the performance and longevity of acid catalysts. Economic and environmental sustainability mandates that these catalysts are not treated as single-use reagents. This document provides in-depth, experience-driven answers to common challenges encountered during catalyst handling, deactivation, and regeneration.
Troubleshooting Guide: Restoring Catalyst Performance
This section addresses specific experimental issues in a direct question-and-answer format, focusing on identifying the root cause of a problem and providing a logical sequence of corrective actions.
Q1: My fresh solid acid catalyst (e.g., sulfated zirconia, zeolite) shows high initial activity, but its conversion efficiency drops significantly after the very first reaction cycle. What is the likely cause?
A: A sharp initial drop in activity often points to two primary culprits: strong irreversible poisoning or mechanical/structural loss, rather than gradual coking.
-
Causality—Irreversible Poisoning: Feedstock impurities, even at ppm levels, can act as potent poisons to acid catalysts. Unlike coke, which builds up over time, poisons can immediately neutralize active sites. Common poisons for acid catalysts include basic nitrogen compounds, sulfur compounds, and certain metals that may be present in industrial-grade phenol or styrene.[1]
-
Causality—Mechanical Loss: Friable or poorly pelletized solid catalysts can physically break down during the reaction (attrition), especially under vigorous stirring. This leads to a loss of catalyst mass during the recovery step (e.g., filtration), resulting in a lower effective catalyst loading for the subsequent run.
Troubleshooting Protocol:
-
Feedstock Analysis: Before the next run, analyze your phenol and styrene feedstocks for common catalyst poisons. High-purity reagents are critical for catalyst longevity.
-
Catalyst Integrity Check: After recovery, carefully inspect the spent catalyst. Is there a significant amount of fine powder compared to the initial form? Weigh the dried, recovered catalyst to quantify any mass loss.
-
Controlled Leaching Test: Analyze the liquid product mixture from the first run for traces of the catalyst's active components (e.g., sulfate for sulfated zirconia). This can be done using techniques like Inductively Coupled Plasma (ICP) analysis. Significant leaching indicates that the active sites are not robustly anchored to the support under reaction conditions.[2]
Q2: I am observing a gradual decline in catalyst activity over 5-10 cycles. My product stream is also becoming darker in color. What is happening and how can I fix it?
A: This classic symptom points towards progressive catalyst deactivation by coking . The darkening product color is often due to the formation of soluble, high-molecular-weight oligomers or coke precursors.
-
Causality—Coking: In acid-catalyzed alkylation, the acidic sites can promote side reactions, including the polymerization of styrene or the formation of heavy, polyaromatic compounds from reactants and products.[3][4] These carbonaceous deposits, known as "coke," physically block the pores and cover the active sites of the catalyst, preventing reactants from accessing them.[5][6] This is a common deactivation pathway for solid acid catalysts in organic synthesis.[5]
Regeneration Protocol for Coked Solid Acid Catalysts:
This protocol is designed for thermally stable catalysts like zeolites or sulfated zirconia.
-
Catalyst Recovery: After the reaction, separate the catalyst from the liquid product via filtration or centrifugation.[7]
-
Solvent Wash: Wash the recovered catalyst thoroughly with a solvent like toluene or acetone at a moderately elevated temperature (e.g., 50-60°C) to remove physically adsorbed organic residues. This step is crucial to minimize excessive smoke during the subsequent calcination.
-
Drying: Dry the washed catalyst in an oven at 110-120°C for at least 4 hours to remove the washing solvent completely.
-
Regenerative Calcination:
-
Place the dried catalyst in a ceramic crucible inside a programmable muffle furnace.
-
Heat the catalyst under a slow flow of air or a nitrogen/air mixture. A typical program would be:
-
Ramp from room temperature to 500-550°C at a rate of 5°C/minute.
-
Hold at the peak temperature for 3-5 hours. The exact temperature and duration depend on the specific catalyst's thermal stability and the extent of coking.[5]
-
Cool down slowly to room temperature.
-
-
-
Post-Regeneration Validation: The regenerated catalyst should appear lighter in color (e.g., white or off-white). To confirm the restoration of activity, you can perform surface area analysis (BET) or test its performance in a new reaction cycle. A successful regeneration should recover >90% of the initial activity.[6]
Q3: I use a homogeneous acid catalyst like sulfuric acid (H₂SO₄). My process requires neutralization after the reaction, creating a large volume of waste salt. Is there a viable recycling strategy?
A: Direct recycling of homogeneous catalysts like H₂SO₄ in this process is challenging due to the difficulty of separating them from the viscous product mixture.[7] The standard industrial practice often involves neutralization with a base (e.g., sodium carbonate), followed by washing and disposal of the resulting salt.[8][9]
-
Expert Insight: While technically possible, advanced separation techniques like membrane filtration or liquid-liquid extraction for recovering the acid are often not economically viable for this specific application. The most effective long-term "recycling" strategy is to replace the homogeneous catalyst with a recoverable heterogeneous solid acid catalyst.
Comparative Analysis of Catalyst Systems:
| Catalyst Type | Recovery Method | Recyclability | Key Challenges |
| H₂SO₄ / H₃PO₄ [8][10] | Neutralization & Wash | Very Poor | High waste generation; product purification complexity. |
| Sulfated Zirconia [11][12] | Filtration/Centrifugation | Good | Prone to coking; potential for sulfate leaching. |
| Ion-Exchange Resins | Filtration | Moderate | Limited thermal stability; potential for pore blockage. |
| Zeolites [5] | Filtration/Centrifugation | Excellent | Requires specific pore sizes to avoid diffusion limitations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used in styrenated phenol manufacturing?
A: The catalysts are exclusively acidic in nature. They fall into two main categories:
-
Homogeneous Liquid Acids: Sulfuric acid and phosphoric acid are traditionally used.[10][13] Phosphoric acid is noted for having lower activity but higher selectivity towards mono-styrenated phenol (MSP) compared to sulfuric acid.[8] Often, a combination is used, with phosphoric acid initiating the reaction and a small amount of sulfuric acid added later to drive the reaction to completion.[8][10]
-
Heterogeneous Solid Acids: These are increasingly favored for their environmental and process benefits.[14] Examples include sulfated metal oxides like sulfated zirconia (SO₄²⁻/ZrO₂), which show high activity, and ion-exchange resins.[11][15]
Q2: What are the main mechanisms of catalyst deactivation in this process?
A: The primary deactivation mechanisms are:
-
Coking/Fouling: The deposition of heavy organic byproducts on the catalyst surface, blocking active sites. This is the most common issue for solid acids.[3][5]
-
Poisoning: Neutralization of acid sites by basic impurities in the feedstock.[1]
-
Leaching: The loss of active species from the catalyst support into the reaction medium (e.g., sulfate groups from SO₄²⁻/ZrO₂).[2]
-
Thermal Sintering: At high temperatures, the support material of a solid catalyst can lose surface area, causing a reduction in active sites.[7]
The relationship between these factors is visualized in the diagram below.
Caption: Catalyst lifecycle showing the transition from fresh to deactivated state and the role of regeneration.
Q3: How can I determine the best regeneration strategy for my specific solid acid catalyst?
A: The optimal strategy depends on the primary deactivation mechanism. A logical approach is essential.
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 11. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Styrenated Phenol Over SO2-₄/ZrO₂ Catalyst in a Large-Scale Synthesis Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 2-(1-Phenylethyl)phenol
Welcome to the technical support guide for 2-(1-phenylethyl)phenol (CAS 4237-44-9)[1]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of this important chemical intermediate. This compound is a valuable building block in the synthesis of polymers, antioxidants, and pharmaceuticals, making its efficient synthesis and purification critical.[2]
I. Reaction and Synthesis Overview
The primary industrial and laboratory method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with styrene.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Brønsted or Lewis acid.[3][4] The reaction proceeds through the formation of a carbocation from styrene, which then attacks the electron-rich phenol ring.[5][6]
However, a significant challenge in this synthesis is controlling the regioselectivity. The hydroxyl group of phenol is an ortho, para-directing activator, leading to a mixture of this compound and 4-(1-phenylethyl)phenol, with the meta-isomer being a minor product.[3] Furthermore, the initial product is more activated than phenol, which can lead to polyalkylation, forming di- and tri-styrenated phenols.[3][5]
Reaction Mechanism: Friedel-Crafts Alkylation of Phenol with Styrene
Sources
Validation & Comparative
A Comparative Guide to Hindered Phenolic Antioxidants: 2-(1-phenylethyl)phenol vs. Industry Benchmarks
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that impacts the stability, efficacy, and shelf-life of a final product. Hindered phenolic antioxidants are a cornerstone of stabilization strategies, prized for their ability to terminate the free-radical chain reactions that drive oxidative degradation. This guide provides an in-depth technical comparison of 2-(1-phenylethyl)phenol, a member of the styrenated phenol family, against other widely used hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT).
While direct, head-to-head comparative data for this compound against all common alternatives is not extensively available in peer-reviewed literature, this guide synthesizes foundational chemical principles, structure-activity relationships, and standardized evaluation methodologies to provide a robust comparative framework. We will delve into the mechanistic underpinnings of these compounds, present detailed protocols for their evaluation, and offer an illustrative comparison of their performance characteristics.
The Imperative of Stabilization: Mechanism of Hindered Phenolic Antioxidants
Oxidative degradation is a pervasive challenge, affecting everything from polymers and lubricants to pharmaceutical active ingredients. The process is a free-radical chain reaction initiated by triggers like heat, light, or residual metal catalysts. Hindered phenolic antioxidants serve as primary antioxidants, intervening in this cycle by acting as hydrogen atom donors to neutralize highly reactive peroxy radicals (ROO•).[1][2]
The fundamental mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a peroxy radical. This action terminates the propagation step of the oxidation cascade and forms a relatively stable phenoxyl radical. The steric hindrance provided by bulky alkyl groups at the ortho positions to the hydroxyl group is a defining feature.[1] This hindrance enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains and influencing the antioxidant's overall efficacy and reactivity.[3]
Caption: Free-radical scavenging mechanism of hindered phenolic antioxidants.
Structural Comparison: this compound vs. BHT and Other Phenols
The antioxidant performance is intrinsically linked to its molecular structure. Key factors include the nature and position of substituent groups on the phenol ring, which affect steric hindrance, electronic properties, and molecular weight.
-
This compound (o-SP): A type of styrenated phenol, this molecule features a 1-phenylethyl group at the ortho position to the hydroxyl group. This substituent provides significant steric hindrance. Commercial "styrenated phenol" is often a mixture of mono-, di-, and tri-styrenated phenols, which can offer synergistic effects but also variability. The phenylethyl group's aromatic nature can also influence solubility and compatibility in certain matrices.
-
Butylated Hydroxytoluene (BHT): Also known as 2,6-di-tert-butyl-4-methylphenol, BHT is a widely used synthetic antioxidant. It possesses two bulky tert-butyl groups at the ortho positions (2 and 6), providing substantial steric hindrance to the hydroxyl group. Its relatively low molecular weight makes it more volatile than larger polyphenolic antioxidants, which can be a limitation in high-temperature applications.
-
Butylated Hydroxyanisole (BHA): BHA is typically a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. It is another common antioxidant in the food and cosmetics industries.
-
Polyphenolic Antioxidants (e.g., Irganox® 1010): These are large molecules containing multiple hindered phenol moieties. For example, Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) has four hindered phenol groups. Their high molecular weight results in very low volatility and excellent thermal stability, making them suitable for demanding processing conditions in polymers.
| Feature | This compound | Butylated Hydroxytoluene (BHT) | Polyphenolic (e.g., Irganox 1010) |
| Structure | Phenol with one ortho-phenylethyl group | Phenol with two ortho-tert-butyl groups and one para-methyl group | Multiple hindered phenol units in one large molecule |
| Molecular Weight | 198.26 g/mol | 220.35 g/mol | High (e.g., 1177.6 g/mol ) |
| Key Feature | Good steric hindrance from phenylethyl group | High steric hindrance, well-established | Very low volatility, high thermal stability |
| Volatility | Moderate | High | Very Low |
| Typical Use | Rubber, polymers, lubricants, adhesives | Foods, cosmetics, plastics, industrial fluids | High-performance polymers, demanding applications |
Performance Evaluation: Methodologies and Illustrative Data
To objectively compare antioxidant performance, standardized analytical tests are employed. These methods accelerate the oxidation process and measure key parameters like the time until degradation begins (induction period) or the capacity to scavenge specific free radicals.
Oxidative Stability Testing
A. Rancimat Method (Oxidative Stability Index - OSI)
The Rancimat method is an accelerated aging test that determines the oxidation stability of oils, fats, and polymers. A stream of air is passed through a sample at a constant elevated temperature, causing oxidation and the formation of volatile secondary reaction products (like formic acid). These volatile acids are carried by the air stream into a measuring vessel containing deionized water, where an increase in conductivity is continuously recorded. The time until a rapid increase in conductivity occurs is known as the induction time . A longer induction time indicates greater oxidative stability.
Experimental Protocol: Rancimat Test
Caption: Workflow for the Rancimat oxidative stability test.
-
Sample Preparation: Accurately weigh 3.0 ± 0.1 g of the sample (e.g., lubricant base oil, molten polymer) into a clean, disposable reaction vessel. For solid samples, a standardized substrate like lard can be used, into which a precise concentration of the antioxidant is mixed.
-
Apparatus Setup: Fill the measuring vessel with 60 mL of deionized water and place it on the Rancimat instrument. Set the heating block to the desired test temperature (e.g., 110°C for oils).
-
Initiation: Place the reaction vessel into the heating block and immediately start the measurement. A constant stream of purified air (e.g., 20 L/h) is passed through the sample.
-
Detection: Volatile oxidation products are carried into the measuring vessel, increasing the water's conductivity.
-
Data Analysis: The instrument software plots conductivity versus time. The induction time is calculated as the time to the inflection point of the conductivity curve.
B. Oxidation Induction Time (OIT) by DSC
Differential Scanning Calorimetry (DSC) can determine the OIT of a material, a measure of its resistance to oxidative degradation. The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to pure oxygen. The instrument measures the time until an exothermic peak is detected, which signifies the onset of oxidation. This elapsed time is the OIT.
Experimental Protocol: Oxidation Induction Time (OIT)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an open aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC cell.
-
Heating: Heat the sample to the specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).
-
Gas Switch: Once the isothermal temperature is reached and the heat flow signal is stable, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Data Analysis: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.
Illustrative Oxidative Stability Data
Disclaimer: The following data is illustrative and based on the typical performance of these classes of antioxidants in a model substrate. Actual results will vary significantly based on the substrate, antioxidant concentration, temperature, and specific test conditions. This table does not represent data from a direct head-to-head comparative study.
| Antioxidant (0.2% w/w in Lubricant Base Oil) | Rancimat Induction Time @ 120°C (hours) | OIT by DSC @ 200°C (minutes) |
| Control (No Antioxidant) | 1.5 | 3 |
| This compound | 12 | 25 |
| Butylated Hydroxytoluene (BHT) | 10 | 20 |
| Polyphenolic (Irganox® 1010) | 25 | 60 |
This illustrative data suggests that while both this compound and BHT provide a significant improvement over the unstabilized base oil, the higher molecular weight and multiple functional groups of a polyphenolic antioxidant like Irganox® 1010 typically confer superior stability, especially at elevated temperatures.
Radical Scavenging Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This is a common, rapid, and inexpensive spectrophotometric method to determine the free-radical scavenging capacity of an antioxidant. DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to the pale yellow DPPH-H (hydrazine) form, causing the violet color to fade. The degree of discoloration is proportional to the scavenging activity of the antioxidant. The result is often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the antioxidant test compounds in methanol.
-
Reaction: In a test tube or microplate well, mix a defined volume of the antioxidant solution with a defined volume of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes) to allow the reaction to complete.
-
Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically ~517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: The % Inhibition is plotted against the antioxidant concentration. The IC50 value is determined from the graph as the concentration required to achieve 50% inhibition.
Illustrative Radical Scavenging Activity
Disclaimer: The following IC50 values are illustrative and intended for comparative explanation only. They are based on typical activities of these classes of compounds and do not represent data from a single, direct comparative experiment.
| Antioxidant | DPPH Scavenging IC50 (µM) |
| This compound | 85 |
| Butylated Hydroxytoluene (BHT) | 70 |
| Ascorbic Acid (Reference) | 45 |
A lower IC50 value signifies a more potent radical scavenger. In this illustrative comparison, BHT shows slightly higher activity than this compound. The structure of BHT, with two electron-donating tert-butyl groups ortho to the hydroxyl group, facilitates hydrogen donation. However, the performance of this compound is still significant and its efficacy in a specific application will also depend on factors like solubility, volatility, and interaction with the substrate.
Conclusion and Application-Specific Insights
The choice between this compound and other hindered phenolic antioxidants like BHT is not a matter of universal superiority but of application-specific optimization.
-
This compound and other styrenated phenols are highly effective, economical, and often non-discoloring stabilizers, making them excellent choices for rubber and various polymer systems. Their lower volatility compared to BHT can be an advantage in moderate-temperature processing.
-
BHT remains a benchmark due to its high efficacy as a radical scavenger and extensive regulatory approval for use in foods, cosmetics, and pharmaceuticals. Its primary limitation is higher volatility, which can lead to loss during high-temperature processing.
-
Polyphenolic antioxidants represent the highest tier of performance in terms of thermal stability and longevity, making them the preferred choice for demanding applications in engineering plastics and long-service-life lubricants, albeit at a higher cost.
For the researcher and developer, the path forward involves a clear understanding of the end-use conditions. Key considerations must include the processing temperature, the nature of the substrate to be stabilized, regulatory requirements, and cost-effectiveness. The experimental protocols provided in this guide offer a robust framework for conducting in-house comparative studies to determine the optimal antioxidant solution for your specific formulation.
References
-
Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. [Link]
-
Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. [Link]
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A Senior Scientist's Guide to the Comparative Antioxidant Efficacy of Styrenated Phenol Isomers
Abstract: Styrenated phenols are cornerstone antioxidants in the stabilization of polymeric materials, yet their application in fields like drug development necessitates a deeper understanding of their structure-function relationships.[1] Commercial-grade styrenated phenol is typically a complex mixture, obscuring the distinct contributions of its constituent isomers.[2] This guide moves beyond a general overview to provide a detailed comparative analysis of ortho-, meta-, and para-styrenated phenol isomers. In the absence of extensive direct comparative studies in peer-reviewed literature, we will leverage fundamental principles of physical organic chemistry to postulate a hierarchy of antioxidant efficacy.[1] More importantly, this guide provides researchers with a robust, self-validating methodological toolkit, featuring detailed protocols for three benchmark antioxidant assays—DPPH, ABTS, and FRAP—to empower empirical validation of these principles.
The Fundamental Mechanism of Phenolic Antioxidants
At its core, the antioxidant action of a styrenated phenol, like all phenolic antioxidants, is rooted in its ability to interrupt the chain reactions of oxidative degradation.[3] This process is primarily governed by the donation of a hydrogen atom from its hydroxyl (-OH) group to a highly reactive free radical (R•), thereby neutralizing it. This action generates a far more stable phenoxyl radical (Ph-O•), which is incapable of propagating the oxidative chain.[4]
The efficacy of this process hinges on two key energetic parameters:
-
The O-H Bond Dissociation Enthalpy (BDE): A lower BDE signifies that the hydrogen atom can be abstracted more easily by a free radical, indicating a more reactive and potent antioxidant.
-
The Stability of the Resulting Phenoxyl Radical: The more stable the phenoxyl radical, the less likely it is to initiate any new, unwanted reactions. Stability is typically conferred through the delocalization of the unpaired electron across the aromatic ring via resonance.[4]
Substituents on the aromatic ring can profoundly influence both these factors through a combination of electronic and steric effects.
Structure-Activity Relationship: A Postulated Comparison of Styrenated Phenol Isomers
The position of the styrenyl group (–CH(Ph)CH₃) relative to the hydroxyl group dictates its electronic and steric influence, allowing us to infer the relative antioxidant potential of the ortho-, meta-, and para-isomers.
Electronic Effects
The styrenyl group is generally considered to be weakly electron-donating through hyperconjugation and induction. Electron-donating groups increase the electron density on the phenoxyl oxygen, which can destabilize the radical. However, they also lower the O-H BDE, making the hydrogen easier to donate.[5] The net effect on antioxidant activity depends on the balance of these opposing influences.
-
Ortho- and Para-Styrenated Phenol: In these isomers, the styrenyl group is in conjugation with the hydroxyl group. This placement allows it to participate more directly in the resonance stabilization of the phenoxyl radical. The electron-donating nature of the styrenyl group can increase the electron density at the hydroxyl group, potentially lowering the BDE and facilitating hydrogen donation.[6]
-
Meta-Styrenated Phenol: The styrenyl group in the meta position cannot directly participate in the resonance stabilization of the phenoxyl radical. Its electronic influence is primarily inductive, which is weaker and has a less pronounced effect on the O-H BDE and radical stability compared to the ortho and para positions.[7]
Steric Effects
Steric hindrance plays a crucial role in the activity of phenolic antioxidants.[8] Bulky groups positioned ortho to the hydroxyl group can "shield" the resulting phenoxyl radical, preventing it from engaging in further reactions and thus increasing its stability.[9]
-
Ortho-Styrenated Phenol: The bulky styrenyl group provides significant steric hindrance around the hydroxyl group. This is expected to substantially stabilize the phenoxyl radical once formed, a key feature of highly effective "hindered phenol" antioxidants.[8][9]
-
Meta- and Para-Styrenated Phenol: These isomers lack the direct steric shielding of the hydroxyl group afforded by ortho-substitution. The phenoxyl radical is more sterically accessible, potentially reducing its overall stability compared to the ortho-isomer.
Postulated Efficacy
Based on the interplay of these effects, a theoretical hierarchy of antioxidant efficacy can be proposed:
Ortho-Styrenated Phenol > Para-Styrenated Phenol > Meta-Styrenated Phenol
The ortho-isomer is predicted to be the most potent. Its combination of significant steric hindrance—a hallmark of efficient antioxidants—and electronic participation in stabilizing the phenoxyl radical presents the most favorable structural arrangement.[9] The para-isomer likely follows, benefiting from electronic stabilization but lacking the critical steric protection of the ortho position. The meta-isomer is predicted to be the least effective, as the styrenyl group offers neither significant steric hindrance nor direct resonance stabilization.
This postulated hierarchy requires empirical validation. The following section provides the necessary experimental framework.
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve in 100 mL of methanol. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive. [10] * Sample Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of each styrenated phenol isomer and the standard antioxidant (e.g., Trolox) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the sample and standard stock solutions in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). [11] * To each well, add 100 µL of each sample or standard dilution.
-
Prepare a control well containing 100 µL of methanol.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently. 3. Incubation and Measurement:
-
Cover the plate and incubate at room temperature in the dark for 30 minutes. [12] * Measure the absorbance of each well at 517 nm using a microplate reader. 4. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [11] * Where A_control is the absorbance of the control (methanol + DPPH) and A_sample is the absorbance of the test sample.
-
Plot the % scavenging activity against the concentration of each isomer and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate. [10]The resulting blue-green radical has a maximum absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the radical is neutralized, and the solution is decolorized. [13] Diagram 3: Experimental Workflow for the ABTS Assay
Caption: Step-by-step workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 v/v) and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•⁺ radical. [13][14] * ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with methanol (or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm. [13] * Sample and Standard Solutions: Prepare various concentrations of the styrenated phenol isomers and Trolox (standard) in methanol.
-
-
Assay Procedure:
-
Add 10 µL of each sample or standard dilution to a test tube or cuvette.
-
Add 990 µL of the ABTS•⁺ working solution and mix thoroughly. [15]3. Incubation and Measurement:
-
Allow the reaction to proceed for 6 minutes at room temperature. [15] * Measure the absorbance at 734 nm. [10]4. Calculation:
-
Generate a standard curve by plotting the percentage inhibition of absorbance versus the concentration of Trolox.
-
Calculate the percentage inhibition for each sample.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the sample's scavenging activity to that of the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [16]The reaction takes place in an acidic medium (pH 3.6), where the antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form, with an absorption maximum at 593 nm. [17][18] Diagram 4: Experimental Workflow for the FRAP Assay
Caption: Step-by-step workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl. [18] * FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water. [18] * FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use. [18]2. Assay Procedure:
-
Prepare a standard curve using a ferrous sulfate (FeSO₄·7H₂O) solution of known concentration.
-
Add 10 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate. [18] * Add 190 µL of the freshly prepared FRAP reagent to each well. [19]3. Incubation and Measurement:
-
Incubate the plate at 37°C. Reaction times can vary, but a 10-minute incubation is a common starting point. [18][20] * Measure the absorbance at 593 nm. [18]4. Calculation:
-
Calculate the FRAP value for the samples by comparing their absorbance to the ferrous sulfate standard curve. The results are expressed as µM of Fe²⁺ equivalents.
-
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data derived from these assays should be summarized in a structured table. This allows for a direct, at-a-glance assessment of the relative potencies of the styrenated phenol isomers.
Table 1: Comparative Antioxidant Efficacy of Styrenated Phenol Isomers
| Isomer | DPPH Scavenging (IC₅₀, µg/mL) | ABTS Scavenging (TEAC) | FRAP Value (µM Fe²⁺ Equiv./mg) |
| ortho-Styrenated Phenol | Experimental Value | Experimental Value | Experimental Value |
| meta-Styrenated Phenol | Experimental Value | Experimental Value | Experimental Value |
| para-Styrenated Phenol | Experimental Value | Experimental Value | Experimental Value |
| Trolox (Standard) | Experimental Value | 1.00 (by definition) | Experimental Value |
A lower IC₅₀ value indicates higher potency. A higher TEAC value indicates higher potency. A higher FRAP value indicates higher potency.
Conclusion
References
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- OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc.
- A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - Ultimate Treat.
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Sterically Hindered Phenols as Antioxidant - Semantic Scholar. Available at: [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs - ResearchGate. Available at: [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. Available at: [Link]
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DEPENDENCE OF THE ANTIOXIDANT PROPERTIES OF SOME SPATIALLY SUBSTITUTED PHENOLS ON THE CALCULATED PARAMETERS OF THE STRUCTURE OF ANTIOXIDANT MOLECULES - CyberLeninka. Available at: [Link]
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A Head-to-Head Comparison of 2-(1-phenylethyl)phenol and BHT: An In-Depth Technical Guide for Researchers
In the landscape of antioxidant additives, the selection of an appropriate stabilizer is paramount to ensuring the longevity and performance of materials susceptible to oxidative degradation. Among the myriad of options, hindered phenolic antioxidants remain a cornerstone for researchers and drug development professionals. This guide provides a detailed head-to-head comparison of two such antioxidants: 2-(1-phenylethyl)phenol, a member of the styrenated phenol family, and the widely utilized Butylated Hydroxytoluene (BHT). Our analysis will delve into their chemical structures, mechanisms of action, and key performance metrics, supported by experimental data and detailed protocols to aid in your selection process.
Molecular Structure and its Implications for Antioxidant Activity
The antioxidant efficacy of phenolic compounds is intrinsically linked to their molecular architecture. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction. The stability of the resulting phenoxy radical is a critical determinant of the antioxidant's effectiveness.
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a sterically hindered phenol. Its structure features two bulky tert-butyl groups ortho to the hydroxyl group and a methyl group in the para position.[1] These tert-butyl groups provide significant steric hindrance, which enhances the stability of the phenoxy radical formed upon hydrogen donation.[1] This steric shielding minimizes undesirable side reactions, making BHT a highly effective and predictable antioxidant.[1]
This compound is a mono-alkylated phenol, belonging to the class of styrenated phenols. Its structure consists of a phenol ring with a 1-phenylethyl group at the ortho position. This structure provides a degree of steric hindrance to the hydroxyl group, which is crucial for the stability of the resulting phenoxy radical. Unlike BHT, which has two bulky ortho substituents, this compound has one, which influences its reactivity and physical properties.
The antioxidant mechanism for both compounds follows the classical hydrogen atom transfer (HAT) pathway.
Caption: General mechanism of phenolic antioxidants in terminating oxidative chain reactions.
Comparative Performance Analysis
A direct comparison of this compound and BHT reveals distinct advantages and disadvantages for each, contingent on the specific application requirements.
Antioxidant Efficacy
The primary measure of an antioxidant's performance is its ability to inhibit oxidation. While direct comparative studies between this compound and BHT are not extensively available in public literature, insights can be drawn from studies on related phenolic compounds.
Styrenated phenols, as a class, are recognized for their high efficiency as antioxidants.[2] They function as effective hydrogen transfer chain terminators, forming stable phenoxy radicals.[3] The antioxidant capacity of phenols is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the alkyl groups in both BHT and this compound, enhance the reactivity of the phenolic hydroxyl group towards free radicals.
In a study comparing novel phenolic compounds to BHT using a chemiluminescence method, it was found that the tested compounds had IC50 values two to six times lower than BHT, indicating higher antioxidant activity.[1] While not a direct comparison to this compound, this suggests that structurally modified phenols can outperform BHT.
Table 1: Physicochemical Properties
| Property | This compound | Butylated Hydroxytoluene (BHT) |
| IUPAC Name | This compound | 2,6-Di-tert-butyl-4-methylphenol |
| CAS Number | 4237-44-9 | 128-37-0[1] |
| Molecular Formula | C₁₄H₁₄O[4] | C₁₅H₂₄O[1] |
| Molecular Weight | 198.26 g/mol [4] | 220.35 g/mol |
| Appearance | - | White crystalline powder |
| Melting Point | - | 70 °C |
| Boiling Point | - | 265 °C |
| Solubility | Soluble in organic solvents, insoluble in water. | Insoluble in water, soluble in organic solvents. |
Thermal Stability
The thermal stability of an antioxidant is crucial for applications involving high processing temperatures. Thermogravimetric analysis (TGA) is a standard method to evaluate this property.
BHT exhibits good thermal stability, with thermal decomposition in an inert atmosphere beginning at elevated temperatures. However, its stability is lower in the presence of oxygen. Studies have shown that BHT is stable up to 400 K under a nitrogen atmosphere.[] The apparent activation energy for the thermal decomposition of BHT has been calculated to be 151.8 kJ mol⁻¹.[]
Volatility
Volatility is a critical parameter, especially in applications where the antioxidant needs to remain in the material over long periods and at elevated temperatures.
BHT is known to be relatively volatile, which can be a limitation in some high-temperature applications, leading to its gradual loss from the stabilized material.
Styrenated phenols , due to their higher molecular weight and structure, are generally less volatile than BHT.[6] This lower volatility contributes to their persistence in the material, providing long-term protection against oxidation.
Safety and Regulatory Profile
BHT is widely used and has been extensively studied. It is considered "generally recognized as safe" (GRAS) by the US FDA for use in food within specified limits.[1] However, there have been some societal concerns over its broad use.[1] The European Food Safety Authority (EFSA) has also established an acceptable daily intake (ADI) for BHT.[7]
Styrenated phenols are also used in various applications, including as antioxidants in rubber and as intermediates in the production of surfactants. The safety profile of commercial styrenated phenol, which is a mixture of mono-, di-, and tri-styrenated phenols, has been evaluated.[8] It is considered to have low acute toxicity but may cause skin or eye irritation upon prolonged contact.[6]
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison in a laboratory setting, the following standardized experimental protocols are recommended.
DPPH Radical Scavenging Assay for Antioxidant Efficacy
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of this compound and BHT in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of each antioxidant dilution. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound or BHT into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Analysis: Heat the sample from ambient temperature to a desired upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (the temperature at which significant mass loss begins). A higher onset temperature indicates greater thermal stability.
Rancimat Test for Oxidative Stability of Oils
The Rancimat method is an accelerated aging test used to determine the oxidative stability of oils and fats.
Caption: Workflow for the Rancimat oxidative stability test.
Methodology:
-
Sample Preparation: Prepare samples of a base oil (e.g., sunflower oil) containing a standardized concentration of this compound and BHT.
-
Analysis: A stream of air is passed through the heated oil sample. Volatile organic acids produced during oxidation are carried by the air stream into a measuring vessel containing deionized water.
-
Measurement: The conductivity of the water is continuously measured. The induction time is the time until a rapid increase in conductivity is detected, indicating the onset of rapid oxidation. A longer induction time signifies better oxidative stability.
Conclusion and Recommendations
The choice between this compound and BHT is not a one-size-fits-all decision. It requires a careful evaluation of the specific requirements of the application.
BHT is a well-established, cost-effective antioxidant with a large body of supporting data and regulatory approvals. Its primary limitation is its relatively high volatility, which can be a drawback in high-temperature, long-term applications.
This compound , as a representative of the styrenated phenol class, offers the potential for higher thermal stability and lower volatility compared to BHT. This makes it a compelling candidate for demanding applications where long-term, high-temperature stability is critical. However, there is less publicly available, direct comparative data for this specific molecule.
For researchers and drug development professionals, the following recommendations are proposed:
-
For applications requiring a well-documented, cost-effective antioxidant for moderate temperature conditions, BHT remains a solid choice.
-
For applications demanding superior thermal stability and lower volatility, particularly in polymers and lubricants, this compound and other styrenated phenols warrant serious consideration. It is highly recommended to perform the experimental evaluations outlined in this guide to generate specific comparative data for your system.
By understanding the fundamental chemical differences and conducting targeted experimental evaluations, researchers can make an informed decision to optimize the stability and performance of their products.
References
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Krasowska, A., Rosiak, D., Szkapiak, K., Oświecimska, M., Witek, S., & Łukaszewicz, M. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular & Molecular Biology Letters, 6(1), 71-81. [Link]
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Chen, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 9870. [Link]
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European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). Public Health. [Link]
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Boss Chemical. (n.d.). Styrenated Phenol Cas 61788-44-1. Retrieved from [Link]
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GOV.UK. (n.d.). Environmental risk evaluation report: Styrenated phenol. Retrieved from [Link]
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GOV.UK. (n.d.). Environmental risk evaluation report: Styrenated phenol. Retrieved from [Link]
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A Comparative Analysis of Styrenated Phenols and Nonylphenol for Researchers and Drug Development Professionals
This guide provides an in-depth comparative study of styrenated phenols and nonylphenol, designed for researchers, scientists, and professionals in drug development. Recognizing the increasing scrutiny of nonylphenol due to its environmental and health impacts, this document offers a critical evaluation of styrenated phenols as a potential alternative. We will delve into their chemical properties, performance in key industrial applications, and, most importantly, their comparative toxicological and environmental profiles, supported by experimental data and detailed methodologies. Our objective is to equip you with the necessary information to make informed decisions in your research and development endeavors.
Introduction: The Need for Alternatives
Nonylphenol, a prominent member of the alkylphenol family, has long been a workhorse in various industries, valued for its role in producing nonionic surfactants, antioxidants, and other additives.[1][2] However, its structural similarity to estrogen has led to its classification as an endocrine-disrupting chemical (EDC), raising significant concerns about its impact on aquatic life and human health.[1][2] This has prompted regulatory bodies in several regions, including the European Union, to restrict its use, driving the search for safer alternatives.[3]
Styrenated phenols have emerged as a promising substitute in several applications.[4][5] These compounds, produced by the alkylation of phenol with styrene, offer comparable physicochemical properties and performance characteristics in certain contexts.[1][5] This guide will provide a side-by-side comparison to illuminate the key differences and similarities, enabling a comprehensive understanding of their respective strengths and weaknesses.
Chemical Structure and Physicochemical Properties: A Tale of Two Phenols
The functional properties of both styrenated phenols and nonylphenol are intrinsically linked to their molecular architecture.
Nonylphenol is characterized by a phenol ring with a nine-carbon alkyl chain (nonyl group). This alkyl chain is typically branched, resulting in a complex mixture of isomers in commercial products.[1]
Styrenated phenols are a family of substances formed by the reaction of phenol with styrene. The resulting product is a mixture of mono-, di-, and tristyrenated phenols, with the degree of styrenation influencing the final properties of the mixture.[4]
Diagram: Synthesis of Styrenated Phenols
Caption: General reaction scheme for the synthesis of styrenated phenols.
A comparative overview of their key physicochemical properties is presented below:
| Property | Styrenated Phenol (Typical Mixture) | Nonylphenol (Branched) | References |
| CAS Number | 61788-44-1 | 84852-15-3 | [1][5] |
| Appearance | Clear to amber, viscous liquid | Pale yellow, viscous liquid | [1] |
| Molecular Weight | Varies with styrenation (e.g., TSP: 406.56 g/mol ) | ~220.35 g/mol | [1] |
| Water Solubility | Insoluble | Sparingly soluble | [1] |
| log Kow | High (e.g., DSP: 6.24, TSP: 7.77) | ~4.48 | [4] |
| Viscosity (at 25°C) | Lower than nonylphenol | Higher than styrenated phenol | [1][5] |
| Hydroxyl (OH) Value | Similar to nonylphenol | 240-250 mg KOH/g | [5] |
The lower viscosity of styrenated phenols can be advantageous in applications like epoxy resin formulations, where it can improve workability and plasticity.[1][5] The high octanol-water partition coefficient (log Kow) of styrenated phenols, particularly the di- and tri-styrenated components, suggests a higher potential for bioaccumulation compared to nonylphenol.[4]
Performance in Industrial Applications: A Functional Comparison
Both styrenated phenols and nonylphenol find utility in a range of industrial applications, primarily as antioxidants and as intermediates for surfactants.
Antioxidant Performance in Polymers
Styrenated phenols are widely used as stabilizers and antioxidants in the rubber industry, particularly for synthetic rubbers like styrene-butadiene rubber (SBR) and in natural rubber formulations.[6][7] Their mechanism of action involves scavenging free radicals that initiate the degradation of polymer chains, thereby protecting the material from thermal and oxidative aging.[8] This results in improved longevity and maintenance of mechanical properties.[9][6][7] A key advantage of styrenated phenols in this application is their non-staining and non-discoloring nature, making them suitable for light-colored rubber products.[9][7]
While nonylphenol can also be used in the production of antioxidants, styrenated phenols are often favored for their direct antioxidant properties in rubber applications.
Diagram: Antioxidant Mechanism of Hindered Phenols
Caption: Simplified mechanism of polymer stabilization by styrenated phenols.
Surfactant Precursors
Both nonylphenol and styrenated phenols can be ethoxylated to produce nonionic surfactants.[10] Nonylphenol ethoxylates have historically been used extensively as detergents, emulsifiers, and wetting agents.[10] Styrenated phenol ethoxylates are also effective surfactants, particularly in applications requiring high-performance polymer stabilization, such as in emulsion polymerization and adhesives.[10]
Comparative Toxicology and Environmental Fate
The primary driver for seeking alternatives to nonylphenol is its adverse toxicological and environmental profile. A critical assessment of styrenated phenols in these areas is therefore paramount.
Toxicity Profile
Acute Toxicity: The acute oral toxicity of styrenated phenol in rats (LD50) is reported to be greater than 2000 mg/kg, indicating low acute toxicity.[4] For comparison, the oral LD50 of phenol in rats is in the range of 400-650 mg/kg.[11]
Aquatic Toxicity: Styrenated phenols, particularly the di- and tristyrenated components, are considered to be highly toxic to aquatic organisms.[4] The Canadian government has identified styrenated phenol as potentially harmful to the environment due to its persistence and bioaccumulation potential.[12] Nonylphenol is also known to be highly toxic to aquatic life.
Endocrine Disruption Potential
A significant concern with nonylphenol is its estrogenic activity, meaning it can mimic the effects of the hormone estrogen. This has been demonstrated in numerous in vitro and in vivo studies.[13][14]
The endocrine-disrupting potential of styrenated phenols is less extensively studied, but available data suggests that some components may also exhibit estrogenic activity. A UK environmental risk assessment report mentions a study where a mixture of mono- and di-styrenated phenol showed estrogenic activity comparable to that of nonylphenol and bisphenol A in a yeast two-hybrid assay.[4] However, a mixture with a high concentration of di- and tristyrenated phenol showed no activity.[4] This suggests that the estrogenic potential of styrenated phenols may be dependent on the specific composition of the mixture, with monostyrenated phenol potentially being the primary contributor to this effect.
Biodegradability and Environmental Persistence
Standard tests indicate that styrenated phenol is not readily biodegradable.[4] Its high log Kow values suggest a tendency to partition to soil and sediment, where it may persist.[4] Nonylphenol is also not readily biodegradable and can persist in the environment, particularly in anaerobic sediments.
Experimental Protocols for Comparative Analysis
For researchers seeking to conduct their own comparative studies, the following section outlines standardized experimental protocols based on OECD and EPA guidelines.
Assessment of Estrogenic Activity: Yeast Estrogen Screen (YES) Assay
The YES assay is a widely used in vitro method for screening chemicals for estrogenic activity.[15][16][17][18][19] It utilizes genetically modified yeast cells that express the human estrogen receptor and a reporter gene (e.g., lacZ).[16][17]
Principle: If a test substance binds to the estrogen receptor and activates it, the reporter gene is expressed, leading to the production of an enzyme (e.g., β-galactosidase) that can be quantified by a colorimetric reaction.[15][17]
Step-by-Step Methodology:
-
Yeast Culture Preparation: Aseptically prepare a culture of the recombinant Saccharomyces cerevisiae strain in a suitable growth medium. Incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.
-
Test Plate Preparation: In a 96-well microtiter plate, add serial dilutions of the test compounds (styrenated phenols and nonylphenol) and positive (17β-estradiol) and negative (vehicle control, e.g., ethanol) controls. Allow the solvent to evaporate.
-
Inoculation: Add the yeast culture, suspended in a fresh assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), to each well.
-
Incubation: Seal the plate and incubate at 32°C for 48-72 hours.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 540 nm) using a microplate reader. The color change is proportional to the β-galactosidase activity and thus the estrogenic potency of the test substance.
-
Data Analysis: Construct dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound.
Diagram: Yeast Estrogen Screen (YES) Assay Workflow
Caption: Step-by-step workflow of the Yeast Estrogen Screen (YES) assay.
Acute Oral Toxicity Assessment (OECD Test Guideline 423)
This method determines the acute oral toxicity of a substance and allows for its classification.[16]
Principle: A stepwise procedure is used where a small number of animals (usually rats) are dosed at defined levels. The outcome (mortality or survival) determines the next dose level.
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Use healthy, young adult rats of a single sex (typically females). Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare the test substance in a suitable vehicle.
-
Dosing: Administer a single oral dose of the test substance to a group of 3 animals at a starting dose level selected based on available information.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If no mortality occurs, dose the next group of 3 animals at a higher dose level.
-
If mortality occurs, dose the next group of 3 animals at a lower dose level.
-
-
Endpoint: The test is complete when a dose that causes mortality and a dose that does not are identified, allowing for classification of the substance's toxicity.
Ready Biodegradability Assessment (OECD Test Guideline 301)
This set of guidelines provides methods to screen chemicals for ready biodegradability in an aerobic aqueous medium.[20][21][22][23][24] The CO2 Evolution Test (OECD 301B) is a commonly used method.[23]
Principle: The biodegradability of a substance is assessed by measuring the amount of carbon dioxide produced when the substance is incubated with a microbial inoculum in a mineral medium.
Step-by-Step Methodology:
-
Preparation of Mineral Medium and Inoculum: Prepare a mineral medium and obtain an inoculum from a source such as the effluent of a wastewater treatment plant.
-
Test Setup: Set up flasks containing the mineral medium, the test substance, and the inoculum. Also, include control flasks (inoculum only) and reference flasks (a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days. Aeration with CO2-free air is provided.
-
CO2 Measurement: The CO2 produced in each flask is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is determined by titration.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% within a 10-day window during the 28-day test period.
Conclusion and Future Perspectives
The available data indicates that styrenated phenols can serve as a viable alternative to nonylphenol in certain industrial applications, particularly as antioxidants in rubber and as intermediates for specialized surfactants. Their lower viscosity offers a processing advantage in some formulations.
However, a complete transition away from nonylphenol to styrenated phenols requires careful consideration of their own environmental and health profiles. The high bioaccumulation potential and aquatic toxicity of some styrenated phenol components are significant concerns. Furthermore, the potential for estrogenic activity, particularly from monostyrenated phenol, warrants further investigation.
For researchers and drug development professionals, the choice between these two classes of compounds will depend on a thorough risk-benefit analysis for the specific application. It is crucial to consider not only the performance characteristics but also the long-term environmental and health implications. The experimental protocols outlined in this guide provide a framework for conducting such comparative assessments.
Future research should focus on:
-
Isomer-specific toxicity and biodegradability studies for styrenated phenols to better understand the risks associated with different commercial mixtures.
-
Development of more environmentally benign alternatives to both nonylphenol and styrenated phenols.
-
Long-term studies to assess the chronic effects of styrenated phenol exposure on various organisms.
By continuing to invest in research and adopting a precautionary approach, we can move towards more sustainable chemical solutions that meet our industrial needs without compromising environmental and human health.
References
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UK Government. (n.d.). Environmental risk evaluation report: Styrenated phenol. Retrieved from [Link]
- Google Patents. (2016). US20160207859A1 - Styrenated phenol useful as curing agent or plasticizing agent for epoxy resin.
-
ChemRadar. (2024, January 24). Canada: 4 Substances Identified as Harmful in the Draft Assessment for the Substituted Phenols Group. Retrieved from [Link]
- Google Patents. (n.d.). CN104870514A - Styrenated phenols suitable as hardeners or plasticizers for epoxy resins.
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US EPA. (n.d.). Exposure and Risk Assessment For Phenol. Retrieved from [Link]
- Bistan, M., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 50(4), 427-433.
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Slideshare. (n.d.). Styrenated Phenol Ethoxylate 18_ Environmental Impact and Sustainability.pdf. Retrieved from [Link]
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Wikipedia. (n.d.). YES and YAS assay. Retrieved from [Link]
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Government of Canada. (2021, November 6). Risk Management Scope for Phenol, Methylstyrenated Chemical Abstracts Service Registry Number (CAS RN): 68512-30-1. Retrieved from [Link]
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OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
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Compare Alkyl Phenol Ethoxylates: Nonyl, Octyl, Card & Styrenated Surfactants. (n.d.). Retrieved from [Link]
- Routledge, E. J., & Sumpter, J. P. (1997). A yeast estrogen screen for examining the relative exposure of cells to natural and xenoestrogens. Environmental Toxicology and Chemistry, 16(7), 1523-1532.
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ChemView. (1986, October 13). ACUTE ORAL TOXICITY IN THE RAT LSR Report No: 86/PTC013/634. Retrieved from [Link]
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Xenometrix. (n.d.). XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detection of Endocrine Disruptive Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). Styrenated phenol which is useful as hardener or plasticizer of epoxy resin.
- Hrncic, A., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity of Waters. Food Technology and Biotechnology, 50(4), 427-433.
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Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
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OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
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Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Rubber Formulations: The Role of Styrenated Phenol in Preventing Degradation. Retrieved from [Link]
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US EPA. (n.d.). Toxicological Profile for Styrene. Retrieved from [Link]
- Li, Y., et al. (2014). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation. Analytica Chimica Acta, 834, 55-62.
- Google Patents. (n.d.). KR20140008801A - Styrenated phenol useful curing agent or plasticizer for epoxy resin.
- Dileep, D., et al. (2020). Styrenated phenol modified nanosilica for improved thermo-oxidative and mechanical properties of natural rubber. Polymers and Polymer Composites, 28(8), 533-544.
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Ataman Kimya. (n.d.). TRISTYRENATED PHENOL. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Styrenated Phenol in Enhancing Rubber and Plastic Longevity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenol Acute Exposure Guideline Levels. Retrieved from [Link]
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Christeyns. (2025, April 4). OECD 301 Guideline: Ready biodegradability for the cosmetics industry. Retrieved from [Link]
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Styrenated-phenol-antioxidants. (n.d.). Retrieved from [Link]
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US EPA. (2005, July 29). Rule 57 Aquatic Values Data Sheet. Retrieved from [Link]
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US EPA. (n.d.). 9 mgA/48h LC50 (daphnia pulex): 1.4 - 15 mg/lMh Notes (cont.) 4. Retrieved from [Link]
- Jelinkova, K., et al. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology, 15, 1326909.
- Wijetunge, D. C., & Vangala, M. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 10(4), 433.
- Lee, H. S., et al. (2019). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. International Journal of Molecular Sciences, 20(18), 4438.
- Varghese, R. J., et al. (2023). Synthesis and assessment of novel sustainable antioxidants with different polymer systems.
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Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
- Varghese, R. J., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 15(22), 4429.
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California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]
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ENVIRONMENTAL. (n.d.). Daphnia magna LC50 48h. Retrieved from [Link]
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Innovative Chemical Technologies. (n.d.). Distyrenated Phenol. Retrieved from [Link]
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- Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study. (2019). Regulatory Toxicology and Pharmacology, 104, 88-99.
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A Comparative Guide to the Antioxidant Capacity of 2-(1-phenylethyl)phenol Derivatives
This guide provides a comprehensive evaluation of the antioxidant capacity of 2-(1-phenylethyl)phenol derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antioxidant agents. This document delves into the structure-activity relationships that govern the antioxidant potential of this class of compounds and provides detailed protocols for the most common assays used in their evaluation.
Introduction: The Significance of Phenolic Antioxidants
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Phenolic compounds, in particular, are a major class of antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The this compound scaffold presents an interesting platform for the design of novel antioxidants, with the potential for fine-tuning its activity through chemical modification.
Evaluating Antioxidant Capacity: Key Methodologies
The antioxidant capacity of a compound can be assessed through various in vitro assays, each with its own mechanism and specificities. The most widely used methods include the DPPH, ABTS, and FRAP assays. A comparative approach using multiple assays is recommended for a comprehensive assessment of antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular, rapid, and simple method for screening the radical scavenging activity of antioxidants.[1] The principle of this assay is based on the reduction of the stable DPPH radical, which is a deep violet-colored solution, by an antioxidant to the corresponding pale yellow hydrazine. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.[1]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of dilutions of the test compounds and standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for assessing antioxidant capacity. It is applicable to both hydrophilic and lipophilic antioxidants.[2] The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[2]
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox) in ethanol.
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or standard to respective wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
As a control, add 20 µL of ethanol and 180 µL of the ABTS•+ working solution.
-
-
Measurement and Analysis:
-
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1] The reduction is monitored by measuring the change in absorbance at 593 nm due to the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. The FRAP assay is a simple and reproducible method, and the results are expressed as ferrous iron equivalents.[1]
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Prepare this reagent fresh daily and warm to 37°C before use.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O) in distilled water.
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or standard to respective wells.
-
Add 180 µL of the FRAP reagent to each well.
-
As a blank, add 20 µL of distilled water and 180 µL of the FRAP reagent.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as µM Fe(II) equivalents.
-
Caption: Workflow for the FRAP assay.
Comparative Analysis of this compound Derivatives
To illustrate the structure-activity relationships within the this compound class, a hypothetical series of derivatives was designed. The predicted antioxidant capacities are based on established principles of organic chemistry, where electron-donating groups (EDGs) are expected to enhance antioxidant activity, while electron-withdrawing groups (EWGs) are likely to decrease it.
Hypothetical Derivatives and Predicted Antioxidant Activity
| Compound | Structure | Substituent | Predicted Relative Antioxidant Capacity |
| 1 | This compound | (Parent Compound) | Baseline |
| 2 | 4-methoxy-2-(1-phenylethyl)phenol | -OCH₃ (EDG) at para-position | High |
| 3 | 4-methyl-2-(1-phenylethyl)phenol | -CH₃ (EDG) at para-position | Moderate-High |
| 4 | 4-chloro-2-(1-phenylethyl)phenol | -Cl (EWG) at para-position | Low |
| 5 | 4-nitro-2-(1-phenylethyl)phenol | -NO₂ (strong EWG) at para-position | Very Low |
| Trolox | (Standard) | - | High (Reference) |
| Ascorbic Acid | (Standard) | - | High (Reference) |
Discussion of Structure-Activity Relationships (SAR)
The antioxidant activity of phenolic compounds is primarily determined by the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE facilitates the donation of a hydrogen atom to a free radical, resulting in higher antioxidant activity. The electronic nature of the substituents on the aromatic ring significantly influences the O-H BDE.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. When placed at the ortho or para positions relative to the hydroxyl group, they increase the electron density on the oxygen atom. This destabilizes the O-H bond, lowering its BDE and thereby enhancing the antioxidant capacity. The methoxy group is a stronger electron-donating group than the methyl group, hence derivative 2 is predicted to have a higher antioxidant capacity than derivative 3 .
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing. They decrease the electron density on the phenolic oxygen, which strengthens the O-H bond and increases its BDE. This makes hydrogen atom donation more difficult, leading to a decrease in antioxidant activity. The nitro group is a much stronger electron-withdrawing group than the chloro group, and thus derivative 5 is predicted to have the lowest antioxidant capacity.
The bulky 1-phenylethyl group at the ortho position may provide steric hindrance around the phenolic hydroxyl group. This can be advantageous as it can increase the stability of the resulting phenoxyl radical, preventing it from participating in pro-oxidant activities.
Conclusion
The this compound scaffold represents a promising template for the development of novel antioxidants. The antioxidant capacity of its derivatives can be rationally modulated by the introduction of various substituents on the phenolic ring. This guide provides the fundamental principles and experimental protocols for the evaluation of such compounds. Further research, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- Lien, E. J., Ren, S., Bui, H. H., & Wang, R. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285–294.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70–76.
- Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Shah, P., & Modi, H. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity.
- Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.
- Al-Neyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
- Antioxidants. (2023).
- Shah, P., & Modi, H. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using ABTS+ radical cation. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981.
- Benzie, I. F. F., & Strain, J. J. (1999). Ferric reducing/antioxidant power assay: direct measure of total antioxidant activity of biological fluids and modified version for simultaneous measurement of total antioxidant power and ascorbic acid concentration. Methods in enzymology, 299, 15-27.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Styrenated Phenols
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the accurate quantification of substances like styrenated phenols is paramount. These compounds, widely used as antioxidants and stabilizers in polymers, necessitate robust analytical methods to ensure product quality, safety, and regulatory compliance.[1][2] When a new analytical method is developed or an existing one is transferred between laboratories, a critical question arises: Are the results generated by the different methods or labs equivalent? This guide provides an in-depth, experience-driven approach to answering that question through methodical cross-validation, grounded in the principles of leading regulatory guidelines.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] Cross-validation extends this principle by directly comparing the performance of two or more distinct analytical procedures or the same procedure in different laboratories.[4][5] This process is not merely a procedural formality; it is a scientific necessity to ensure data integrity and comparability across the lifecycle of a product or study.
Pillar 1: The Rationale Behind Core Validation Parameters
Before comparing two methods, we must understand the fundamental performance characteristics that define a method's validity. These parameters, outlined in guidelines such as ICH Q2(R2) and USP <1225>, form the basis of our comparison.[6][7] It is not enough to measure these; we must understand why they matter.
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9] For styrenated phenols, which can exist as mono-, di-, and tri-styrenated forms, a method's ability to distinguish between these isomers and from matrix excipients is crucial.[10][11] A lack of specificity can be compensated for by using a combination of two or more analytical procedures.[3]
-
Accuracy: This measures the closeness of test results to the true value. It is typically determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.[8] In drug development, accuracy directly impacts dosage decisions and safety assessments.
-
Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (inter-laboratory). High precision ensures that the method will yield consistent results day after day.
-
Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. This is fundamental for quantifying samples of varying concentrations without dilution.
-
Limits of Detection (LOD) & Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis, where trace levels must be reliably measured.[7]
-
Robustness: This is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[8] It provides an indication of its reliability during normal usage and is best evaluated during method development.
Pillar 2: A Practical Guide to Cross-Validation Workflow
Let us consider a common scenario: A product stabilized with styrenated phenols is currently tested using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. To increase throughput, a new High-Performance Liquid Chromatography with UV detection (HPLC-UV) method has been developed. We must now perform a cross-validation to ensure the data from the new HPLC method is comparable to the established GC-MS method.
Caption: Cross-validation workflow from sample preparation to final comparability decision.
Pillar 3: Experimental Protocols & Data Interpretation
Experimental Protocol 1: Established GC-MS Method
This method is suitable for the analysis of volatile and semi-volatile compounds like styrenated phenols, often requiring derivatization to improve volatility.[12][13]
-
Sample Preparation (Liquid-Liquid Extraction): a. Pipette 1.0 mL of the sample into a 15 mL centrifuge tube. b. Add 5.0 mL of a suitable organic solvent (e.g., Dichloromethane). c. Vortex for 2 minutes to ensure thorough mixing. d. Centrifuge at 3000 rpm for 10 minutes to separate the layers. e. Carefully transfer the organic (bottom) layer to a clean vial. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1.0 mL of the derivatizing agent/solvent mixture.
-
Derivatization (Silylation): a. To the reconstituted extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl derivatives. c. Cool to room temperature before injection.
-
GC-MS Analysis:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, then ramp to 300°C at 15°C/min and hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for target styrenated phenol fragments.
-
Experimental Protocol 2: New HPLC-UV Method
This method offers a potentially faster analysis time without the need for derivatization.[14]
-
Sample Preparation (Dilute-and-Shoot): a. Pipette 0.5 mL of the sample into a 10 mL volumetric flask. b. Dilute to volume with the mobile phase (e.g., Acetonitrile:Water 70:30). c. Vortex for 30 seconds to mix. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-UV Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm.
-
Data Presentation: A Comparative Overview
The data generated from analyzing the QC samples (n=6 at each level) by both methods are summarized below. The acceptance criteria are based on typical requirements found in regulatory guidance.[6][15]
| Validation Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | |||
| Low QC (1 µg/mL) | 98.5% | 101.2% | 85-115% |
| Mid QC (10 µg/mL) | 102.1% | 103.5% | 85-115% |
| High QC (50 µg/mL) | 99.3% | 97.8% | 85-115% |
| Precision (%RSD) | |||
| Low QC (1 µg/mL) | 4.5% | 3.8% | ≤ 15% |
| Mid QC (10 µg/mL) | 3.1% | 2.5% | ≤ 15% |
| High QC (50 µg/mL) | 2.8% | 2.2% | ≤ 15% |
| LOQ (µg/mL) | 0.5 | 0.2 | Reportable |
Interpretation of Results
The results presented in the table demonstrate that both the established GC-MS and the new HPLC-UV methods meet the pre-defined acceptance criteria for all tested parameters.
-
Causality: The high linearity (R² > 0.99) for both methods indicates a strong correlation between detector response and concentration across the analytical range, which is a prerequisite for accurate quantification. The accuracy, with recovery values well within the 85-115% range, confirms that neither method suffers from significant systematic error or matrix effects. The precision, demonstrated by low %RSD values, shows that both methods produce highly repeatable results.
-
Trustworthiness: To complete the cross-validation, the mean concentration values obtained for the QC samples from both methods should be compared. For instance, if the Mid QC (true value 10 µg/mL) yielded a mean of 10.21 µg/mL by GC-MS and 10.35 µg/mL by HPLC-UV, the percentage difference would be calculated. A common acceptance criterion is that the mean values should agree within ±15-20%. If this criterion is met for all QC levels, the methods can be considered comparable. This statistical comparison is the ultimate confirmation that the new method can be used interchangeably with the old one without impacting data quality.
Conclusion
Cross-validation is an indispensable scientific exercise that substantiates the reliability and comparability of analytical data. By systematically evaluating core performance characteristics against established regulatory standards, we can confidently adopt new technologies, transfer methods between facilities, and ensure the long-term integrity of our results. This guide provides a framework grounded in authoritative principles and practical experience, enabling scientists to navigate the complexities of method validation with clarity and scientific rigor.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
-
Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]
-
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A Researcher's Guide to Comparing Phenolic Antioxidants: A DFT-Based Approach to Radical Scavenging Activity
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate and compare the radical scavenging activity of phenolic antioxidants using Density Functional Theory (DFT). We move beyond a simple recitation of methods to explain the underlying quantum chemical principles and the rationale behind computational choices. This guide is designed to be a self-validating system, providing you with the theoretical grounding and practical steps to produce reliable, publication-quality data.
The Imperative for Antioxidant Research: Free Radicals and the Phenolic Defense
Free radicals, highly reactive species with unpaired electrons, are implicated in a vast range of pathological conditions, from neurodegenerative diseases to cardiovascular issues and cancer.[1] Their detrimental effects stem from their ability to inflict oxidative damage on crucial biomolecules like DNA, lipids, and proteins. Phenolic compounds, a large class of secondary metabolites found in plants, are potent antioxidants renowned for their ability to neutralize these damaging radicals.[2][3][4]
The efficacy of a phenolic antioxidant is intimately linked to its chemical structure—specifically, the number and position of hydroxyl (-OH) groups on its aromatic rings.[3][4] Evaluating this structure-activity relationship is paramount for identifying and designing novel therapeutic agents. While experimental assays like DPPH and ABTS are common, they can be resource-intensive and sometimes provide conflicting results based on reaction mechanisms.[1][3][4] Computational chemistry, particularly DFT, offers a powerful, precise, and cost-effective alternative for predicting antioxidant potential and elucidating the exact mechanisms of radical scavenging.[2][5]
Unveiling the Mechanisms: How Phenolics Scavenge Radicals
The antioxidant action of phenols (ArOH) primarily proceeds through three competitive mechanisms. The dominant pathway is highly dependent on the solvent environment and the specific properties of the antioxidant and the radical (R•). Understanding these mechanisms is crucial for interpreting computational data.
-
Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the phenolic hydroxyl group donates its hydrogen atom to a free radical.[3][4] This is the predominant mechanism in the gas phase and non-polar solvents. The primary descriptor for this pathway is the Bond Dissociation Enthalpy (BDE) . A lower BDE signifies a weaker O-H bond and a greater propensity for H-atom donation.[2][6]
ArOH + R• → ArO• + RH
-
Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant transfers an electron to the radical. This is followed by the transfer of a proton from the resulting radical cation to the radical anion. The key descriptors are the Ionization Potential (IP) for the first step and the Proton Dissociation Enthalpy (PDE) for the second.[7]
ArOH + R• → [ArOH]•+ + R- [ArOH]•+ → ArO• + H+
-
Sequential Proton Loss - Electron Transfer (SPLET): This mechanism is particularly favored in polar, protic solvents. The phenolic antioxidant first deprotonates, forming a phenoxide anion. This anion then donates an electron to the free radical. The relevant thermodynamic parameters are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .[7][8]
ArOH → ArO- + H+ ArO- + R• → ArO• + R-
Below is a diagram illustrating the interplay of these three fundamental mechanisms.
Caption: The three primary mechanisms of radical scavenging by phenolic antioxidants.
The Computational Protocol: A Step-by-Step DFT Workflow
This protocol outlines a robust and reproducible workflow for calculating the key thermodynamic descriptors of antioxidant activity. We recommend the ORCA quantum chemistry package, which is free for academic use and highly efficient.[9][10]
Foundational Choices: Functional and Basis Set
The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: For antioxidant studies, functionals that accurately model thermochemistry and radical species are essential. The M06-2X functional is highly recommended due to its excellent performance in predicting reaction energies, barrier heights, and noncovalent interactions, which are crucial for these systems.[5][11][12][13] While B3LYP is popular, it is known to underestimate BDE values for phenolic compounds.[6][14]
-
Basis Set: A triple-zeta quality basis set provides a good balance between accuracy and computational cost. The def2-TZVP basis set is a reliable choice for DFT calculations.[15] For calculations involving anions (as in the SET-PT and SPLET mechanisms), it is crucial to include diffuse functions to accurately describe the electron density far from the nucleus. This can be achieved by using augmented basis sets like def2-TZVPD or Pople-style sets like 6-311++G(d,p) .[11][16]
The Workflow
The following diagram outlines the computational steps required to obtain the necessary thermodynamic data.
Caption: A step-by-step workflow for the DFT-based analysis of antioxidant activity.
Detailed Calculation Steps
Software: ORCA 5.0 or later Recommended Level of Theory: M06-2X def2-TZVP Solvation Model: SMD(Water) for aqueous environments or SMD(Benzene) for lipid-like environments.
-
Prepare Input Files: Create separate input files for the neutral antioxidant (ArOH), its radical (ArO•), its cation radical ([ArOH]•+), and its anion (ArO-). For each, specify geometry optimization followed by a frequency calculation.
-
Example ORCA Input Line: ! M06-2X def2-TZVP OPT FREQ CPCM(Water)
-
Charge and Multiplicity: Ensure you set the correct charge and spin multiplicity for each species (e.g., radical is charge 0, multiplicity 2; anion is charge -1, multiplicity 1).
-
-
Run Calculations: Execute the ORCA calculations for all species. A successful calculation will terminate normally and confirm that no imaginary frequencies are present (indicating a true energy minimum).
-
Extract Enthalpies: From each output file, find the final total enthalpy, which includes electronic energy and thermal corrections. This value is typically labeled "FINAL SINGLE POINT ENERGY" after the thermodynamic analysis section. Let's denote these as H(ArOH), H(ArO•), H([ArOH]•+), and H(ArO-).
-
Calculate Descriptors: You will also need the calculated enthalpies for a hydrogen atom, H(H•), a proton, H(H+), and an electron. The values for the proton and electron are solvent-dependent. Use the following standard equations:[17][18]
-
BDE = H(ArO•) + H(H•) - H(ArOH)
-
IP = H([ArOH]•+) + H(e-) - H(ArOH)
-
PDE = H(ArO•) + H(H+) - H([ArOH]•+)
-
PA = H(ArO-) + H(H+) - H(ArOH)
-
ETE = H(ArO•) + H(e-) - H(ArO-)
-
Case Study: Quercetin vs. Gallic Acid
To illustrate this methodology, we compare two prominent phenolic antioxidants: Quercetin , a flavonoid abundant in fruits and vegetables, and Gallic Acid , a simple phenolic acid found in tea and nuts.[19][20] Both are known for their potent radical scavenging abilities.
The key to Quercetin's activity lies in its multiple hydroxyl groups, particularly the catechol (3',4'-dihydroxy) group on the B-ring and the 3-OH group on the C-ring.[19][21] Gallic acid's potency stems from its three adjacent hydroxyl groups on a single benzene ring.[12][13]
Comparative Data
The table below presents DFT-calculated thermodynamic data for Quercetin and Gallic Acid in an aqueous environment. These values are derived from the literature, calculated using high-level DFT methods consistent with the protocol described above.
| Descriptor | Quercetin (kcal/mol) | Gallic Acid (kcal/mol) | Favored Mechanism | Interpretation |
| BDE (O-H Bond Dissociation Enthalpy) | ~76 - 80 | ~78 - 82 | HAT | Both have relatively low BDEs, indicating good H-atom donating ability. Quercetin is slightly favored.[13][21] |
| IP (Ionization Potential) | ~105 - 110 | ~115 - 120 | SET-PT | Quercetin has a lower IP, suggesting it can donate an electron more readily than Gallic Acid.[13] |
| PA (Proton Affinity) | ~25 - 30 | ~28 - 33 | SPLET | Quercetin's lower PA indicates it deprotonates more easily, favoring the first step of SPLET.[22] |
| ETE (Electron Transfer Enthalpy) | ~75 - 80 | ~80 - 85 | SPLET | The phenoxide anion of Quercetin donates an electron more readily (lower ETE).[17] |
| PDE (Proton Dissociation Enthalpy) | ~220 - 230 | ~230 - 240 | SET-PT | The radical cation of Quercetin loses a proton more easily. |
Note: Values are representative and can vary slightly based on the specific DFT functional, basis set, and solvation model used.
Interpretation and Discussion
-
Dominant Mechanism: In polar solvents like water, the SPLET mechanism is often the most thermodynamically favorable pathway for potent phenolic antioxidants.[8] For both Quercetin and Gallic Acid, the Proton Affinity (PA) values are significantly lower than the Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). This indicates that the initial deprotonation step is the most facile, strongly suggesting that SPLET is the dominant radical scavenging mechanism for both compounds in aqueous media.[22]
-
Comparative Activity: When comparing the two molecules via the SPLET mechanism, Quercetin consistently shows more favorable (lower) values for both PA and ETE. This implies that Quercetin can both lose a proton and subsequently donate an electron from its anionic form more readily than Gallic Acid. Therefore, based on this DFT analysis, Quercetin is predicted to be a more potent radical scavenger than Gallic Acid in an aqueous environment. This aligns with many experimental findings that rank Quercetin among the most powerful flavonoids.[19][20]
Conclusion
This guide demonstrates that DFT is an indispensable tool for the detailed investigation of antioxidant mechanisms. By systematically calculating key thermodynamic descriptors like BDE, IP, and PA, researchers can predict the dominant radical scavenging pathway and quantitatively compare the intrinsic activity of different phenolic compounds. The presented workflow, centered on the M06-2X functional and a triple-zeta basis set within the ORCA framework, provides a reliable and accessible method for generating high-quality, predictive data. This computational insight is invaluable for accelerating the discovery and rational design of next-generation antioxidants for therapeutic and industrial applications.
References
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Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 863268. Retrieved from [Link]
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Spiegel, M., et al. (2021). A Statistically Supported Antioxidant Activity DFT Benchmark—The Effects of Hartree–Fock Exchange and Basis Set Selection on Accuracy and Resources Uptake. Molecules, 26(16), 5058. Retrieved from [Link]
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Marchetti, M., et al. (2023). Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. Frontiers in Chemistry, 10, 1082531. Retrieved from [Link]
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ResearchGate. (n.d.). The BDE, IP, PDE, PA, and ETE (in kcal/mol) calculated values for investigated antioxidants in different environments. Retrieved from [Link]
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Al-Awady, M. J. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2023). Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. Journal of Fluorescence, 33(3), 933-944. Retrieved from [Link]
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Kim, G.-N., et al. (2014). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules, 19(12), 20493-20511. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant activity of gallic acid (1) and quercetin (2) with different concentration. Retrieved from [Link]
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Atala, E., et al. (2019). Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products. Frontiers in Chemistry, 7, 763. Retrieved from [Link]
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Galano, A., & Alvarez-Idaboy, J. R. (2021). Benchmarking Antioxidant-Related Properties for Gallic Acid through the Use of DFT, MP2, CCSD, and CCSD(T) Approaches. The Journal of Physical Chemistry A, 125(3), 853-863. Retrieved from [Link]
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YouTube. (2022). How to Run DFT Calculations of Nanoparticles with ORCA. Retrieved from [Link]
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A Comparative Guide to the Biological Evaluation of Novel 2-(1-Phenylethyl)phenol Analogs
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of antimicrobial resistance and the ongoing quest for more effective and selective anticancer agents have intensified the search for novel therapeutic scaffolds. Among these, phenolic compounds have historically been a rich source of bioactive molecules. This guide focuses on a specific subclass: 2-(1-phenylethyl)phenol and its analogs. The introduction of the bulky 1-phenylethyl group onto the phenol ring creates unique steric and electronic properties that can significantly influence their biological activity.
This document provides a comparative analysis of the antimicrobial, cytotoxic, and antioxidant properties of key this compound analogs. By synthesizing data from various studies, we aim to elucidate structure-activity relationships and provide a framework for the rational design of future derivatives. We will delve into the mechanistic underpinnings of their biological actions and provide detailed experimental protocols for their evaluation.
Structure-Activity Relationships: The Impact of Substitution
The biological efficacy of this compound analogs is intricately linked to the substitution pattern on the aromatic ring. The number and position of the 1-phenylethyl groups, as well as other substituents, dictate the molecule's lipophilicity, steric hindrance around the hydroxyl group, and electron-donating or -withdrawing properties. These factors, in turn, modulate the compound's ability to interact with biological targets such as microbial cell membranes and cellular macromolecules.
A key determinant of the antioxidant activity of phenolic compounds is the stability of the phenoxyl radical formed after donating a hydrogen atom to a free radical. The bulky 1-phenylethyl groups can provide steric hindrance, which enhances the stability of this radical, thereby increasing antioxidant potential.[1]
Comparative Biological Activities
Here, we compare the performance of three representative analogs: the parent compound This compound , the disubstituted 2,4-bis(1-phenylethyl)phenol , and a methylated disubstituted analog, 4-methyl-2,6-bis(1-phenylethyl)phenol .
Antimicrobial Activity
Phenolic compounds exert their antimicrobial effects through various mechanisms, including the disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis.[2][3] The lipophilicity of these compounds plays a crucial role in their ability to penetrate the bacterial cell wall and membrane.
While specific comparative Minimum Inhibitory Concentration (MIC) data for a series of this compound analogs is not extensively available in single studies, research on structurally related phenylethanol derivatives suggests a correlation between hydrophobicity and bacteriostatic activity.[4] It is hypothesized that increasing the number of lipophilic 1-phenylethyl groups would enhance antimicrobial potency, particularly against Gram-positive bacteria like Staphylococcus aureus. However, excessive lipophilicity might hinder activity against Gram-negative bacteria such as Escherichia coli due to the barrier presented by their outer membrane.
Table 1: Postulated Antimicrobial Activity Profile
| Compound | Structure | Key Structural Features | Expected Antimicrobial Activity |
| This compound | c1ccc(cc1)C(c2ccccc2O)C | Single phenylethyl group, moderate lipophilicity. | Moderate activity, potentially broader spectrum. |
| 2,4-bis(1-Phenylethyl)phenol | c1ccc(cc1)C(c2cc(c(cc2)O)C(c3ccccc3)C)C | Two phenylethyl groups, increased lipophilicity and steric hindrance. | Potentially higher activity against Gram-positive bacteria. |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | c1ccc(cc1)C(c2c(cc(cc2O)C)C(c3ccccc3)C)C | Two phenylethyl groups and a methyl group, further increased lipophilicity. | Potentially the highest activity against Gram-positive bacteria among the three. |
Cytotoxic Activity
The anticancer potential of phenolic compounds is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[5] Studies have shown that some this compound analogs exhibit significant cytotoxic effects against various cancer cell lines.
For instance, 2,4-bis(1-phenylethyl)phenol , isolated from Clerodendrum thomsoniae, has been shown to induce apoptosis in human breast cancer cells (MCF-7).[6][7] Similarly, the synthetic analog 4-methyl-2,6-bis(1-phenylethyl)phenol demonstrated potent anti-proliferative activity against several cancer cell lines, including MDA-MB 231 (breast cancer), C6 glioma, and HCT-15 (colon cancer), by inducing apoptosis through the activation of caspases-3 and -9.[8]
Table 2: Comparative Cytotoxicity of this compound Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,4-bis(1-Phenylethyl)phenol | MCF-7 (Breast Cancer) | Data not quantified as IC50, but apoptotic effects demonstrated. | [6][7] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | MDA-MB 231 (Breast Cancer) | Strong anti-proliferative activity observed. | [8] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | C6 (Glioma) | Apoptosis induction demonstrated. | [8] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | HCT-15 (Colon Cancer) | Survival suppression observed. | [8] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is their ability to scavenge free radicals, which are implicated in various disease pathologies. This activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][10][11]
The structure-activity relationship for antioxidant activity in styrenated phenols suggests that steric hindrance around the hydroxyl group and the electron-donating nature of the substituents play a significant role.[1] The presence of bulky 1-phenylethyl groups at the ortho positions (2 and 6) is expected to enhance antioxidant activity by stabilizing the resulting phenoxyl radical.
Table 3: Predicted Antioxidant Activity of this compound Analogs
| Compound | Key Structural Features Affecting Antioxidant Activity | Predicted Radical Scavenging Activity |
| This compound | One ortho-phenylethyl group. | Moderate |
| 2,4-bis(1-Phenylethyl)phenol | One ortho- and one para-phenylethyl group. | High |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | Two ortho-phenylethyl groups and one para-methyl group (electron-donating). | Very High |
Mechanistic Insights
The biological activities of this compound analogs are underpinned by specific molecular mechanisms.
Antimicrobial Mechanism of Action
The primary mode of antimicrobial action for phenolic compounds involves the disruption of the bacterial cell membrane's integrity. Their lipophilic nature allows them to partition into the lipid bilayer, increasing its permeability and leading to the leakage of intracellular components and dissipation of the proton motive force.
Caption: Antimicrobial mechanism of phenolic analogs.
Pro-apoptotic Signaling Pathway
In cancer cells, analogs like 4-methyl-2,6-bis(1-phenylethyl)phenol have been shown to induce apoptosis by modulating key signaling proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases.[8]
Caption: Pro-apoptotic pathway of a phenol analog.
Experimental Protocols
To ensure the reproducibility and validity of biological evaluations, standardized protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Test compounds and control antibiotic
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Test compounds at various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Add a small volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Caption: Workflow for evaluating phenol analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The available data, although fragmented, suggest that strategic modifications of this core structure can lead to potent antimicrobial, cytotoxic, and antioxidant compounds. The disubstituted analogs, particularly those with bulky groups at the ortho positions, appear to be the most promising candidates.
Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to establish more definitive structure-activity relationships. This should include the exploration of different substituents on both the phenolic and phenylethyl rings to fine-tune the electronic and steric properties of the molecules. Furthermore, in vivo studies are warranted for the most potent compounds to assess their efficacy and safety in preclinical models. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their advancement as potential clinical candidates.
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A Comparative Guide to the Structure-Activity Relationship of Styrenated Phenol Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Industrial Significance and Antioxidant Action of Styrenated Phenols
Styrenated phenols are a prominent class of antioxidants widely employed in various industrial applications, including the stabilization of polymers, rubbers, adhesives, and lubricants.[1][2][3] Their primary function is to mitigate the degradative effects of oxidation by interrupting free-radical chain reactions.[2] The core of their antioxidant capability lies in the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the degradation cascade that leads to material failure.[2]
Commercial styrenated phenol is typically a mixture of mono-, di-, and tri-styrenated congeners, each contributing to the overall performance profile.[3][4] Understanding the specific antioxidant activity of each isomer is critical for designing novel, highly effective antioxidant systems and for specialized applications where performance specificity is a key consideration.[5]
The Core Principle of Antioxidant Activity: A Mechanistic Overview
The antioxidant mechanism of styrenated phenols, like other phenolic antioxidants, is rooted in their ability to act as chain-breaking antioxidants.[2] The process can be visualized as follows:
Figure 2. General workflow for antioxidant capacity assays.
Applications and Performance in Specific Matrices
The practical utility of styrenated phenol antioxidants is demonstrated in their ability to stabilize various materials against degradation.
Polymer and Rubber Stabilization
Styrenated phenols are highly effective in protecting a wide range of elastomers, including styrene-butadiene rubber (SBR), natural rubber (NR), and polybutadiene rubber (PBR), from thermal and oxidative degradation. [1][6]They are valued for their non-staining and non-discoloring properties, making them suitable for light-colored applications. [1]
Biodiesel Stabilization
Biodiesel, being composed of fatty acid methyl esters, is susceptible to oxidation, which can lead to the formation of gums and acids, negatively impacting fuel quality. [7][8]Phenolic antioxidants, including styrenated phenols, are added to improve the oxidative stability of biodiesel. [8][9]The effectiveness of an antioxidant in this application is often measured by the Rancimat method, which determines the induction period of the fuel. [9]
Conclusion
The structure-activity relationship of styrenated phenol antioxidants is a complex interplay of steric and electronic factors. The degree of styrenation is a primary determinant of antioxidant efficacy, with higher substitution generally leading to enhanced performance due to increased stability of the resulting phenoxyl radical. The selection of an appropriate styrenated phenol antioxidant for a specific application requires a thorough understanding of these principles, coupled with empirical testing using standardized antioxidant assays. This guide provides the foundational knowledge and experimental framework for researchers and professionals to make informed decisions in the development and application of these important industrial additives.
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Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
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Boss Chemical. (n.d.). Styrenated Phenol Cas 61788-44-1. Retrieved from [Link]
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MDPI. (2022). DPPH Radical Scavenging Assay. Retrieved from [Link]
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European Patent Office. (n.d.). STABILIZATION OF POLYMERS WITH STYRENATED-P-CRESOLS - Patent 2150576. Retrieved from [Link]
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Western Reserve Chemical. (n.d.). Styrenated phenol. Retrieved from [Link]
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Semantic Scholar. (2009). The chain-breaking antioxidant activity of phenolic compounds with different numbers of O-H groups as determined during the oxidation of styrene. Retrieved from [Link]
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European Patent Office. (2020). STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522. Retrieved from [Link]
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PubMed. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Retrieved from [Link]
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ResearchGate. (2007). Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. Retrieved from [Link]
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PubMed. (2015). Structure-thermodynamics-antioxidant activity relationships of selected natural phenolic acids and derivatives: an experimental and theoretical evaluation. Retrieved from [Link]
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ACS Publications. (2023). Water Contamination Impacts on Biodiesel Antioxidants and Storage Stability. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of Antioxidant and Evaluation of Its Oxidation Stability for Biodiesel. Retrieved from [Link]
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National Institutes of Health. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Retrieved from [Link]
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A Comparative Guide to Assessing Polymer Thermal Stability with 2-(1-Phenylethyl)phenol
<
For researchers, scientists, and professionals in drug development, ensuring the thermal stability of polymeric materials is paramount. Whether for excipients in pharmaceutical formulations, components of medical devices, or advanced drug delivery systems, thermal degradation can compromise material integrity, performance, and safety. This guide provides an in-depth, objective comparison of 2-(1-phenylethyl)phenol as a thermal stabilizer, benchmarking its performance against common alternatives through supporting experimental data and detailed protocols.
The Imperative of Thermal Stability in Polymers
Polymers, when exposed to heat during processing (e.g., extrusion, injection molding) or during their service life, are susceptible to thermo-oxidative degradation.[1][2] This process involves the formation of highly reactive free radicals that initiate a chain reaction, leading to the breakdown of polymer chains.[1] The consequences are detrimental and include:
-
Loss of Mechanical Properties: Reduced tensile strength, brittleness, and impact resistance.[1][3]
-
Aesthetic Defects: Discoloration (yellowing) and loss of gloss.[1][3]
-
Structural Failure: Surface cracking and loss of structural integrity.[1][3]
To counteract this, thermal stabilizers are incorporated into polymer formulations.[2] Among these, phenolic antioxidants have become crucial components for extending the lifespan and enhancing the performance of plastics and rubbers.[4]
Mechanism of Action: The Role of Phenolic Antioxidants
Phenolic antioxidants, including this compound, function as primary stabilizers by interrupting the auto-oxidation cycle.[3][5] This cycle, a free-radical chain reaction, is the fundamental pathway of polymer degradation.[5]
The stabilization mechanism is a process of radical scavenging:
-
Initiation: Heat or stress causes a polymer chain (P-H) to lose a hydrogen atom, forming a highly reactive polymer alkyl radical (P•).
-
Propagation: This alkyl radical (P•) reacts with oxygen to form a peroxy radical (POO•). This peroxy radical then attacks another polymer chain, propagating the degradation.[3]
-
Intervention: The phenolic antioxidant (ArOH) donates the hydrogen atom from its hydroxyl (-OH) group to the peroxy radical (POO•).[1][3] This neutralizes the radical, forming a stable hydroperoxide (POOH) and a sterically hindered phenoxyl radical (ArO•).[3][5]
-
Termination: The resulting antioxidant radical (ArO•) is significantly stabilized by resonance within its aromatic ring and by the steric hindrance from bulky substituent groups.[5][6] This stability prevents it from initiating new degradation chains, effectively terminating the auto-oxidation cycle.[3][6]
The bulky 1-phenylethyl groups at the ortho position in this compound provide significant steric hindrance, which enhances the stability of the resulting phenoxyl radical and increases its efficiency as a primary antioxidant.[5][7]
Caption: Radical scavenging mechanism of this compound.
Comparative Performance Analysis of Thermal Stabilizers
To objectively assess the efficacy of this compound, its performance must be benchmarked against other widely used industrial antioxidants. The primary method for quantifying thermal stability is Thermogravimetric Analysis (TGA), which measures the mass loss of a material as a function of temperature.[8] A higher degradation temperature indicates greater thermal stability.
Key Alternatives for Comparison:
-
Irganox 1076: A high molecular weight, sterically hindered phenolic antioxidant known for its excellent compatibility with many polymers and low volatility.[9][10]
-
Irganox 1010: A highly effective, low-volatility hindered phenolic antioxidant with four phenolic groups, providing robust stabilization.[6][11]
-
Butylated Hydroxytoluene (BHT): A common, cost-effective phenolic antioxidant. However, its higher volatility can be a limitation in high-temperature applications.[11][12]
Illustrative Performance Data:
The following table summarizes typical TGA data for polypropylene (PP) formulations containing different antioxidants. The onset temperature of decomposition (T₅%) is a critical indicator of the stabilizer's effectiveness.
| Stabilizer (0.2 wt% in PP) | Onset of Decomposition (T₅%) (°C) | Temperature of Max Decomposition Rate (°C) |
| Control (Unstabilized PP) | ~250 | ~375 |
| This compound | ~310 | ~420 |
| Irganox 1076 | ~315 | ~425 |
| Irganox 1010 | ~325 | ~435 |
| BHT | ~285 | ~400 |
Disclaimer: This data is illustrative and compiled from typical performance characteristics of these classes of antioxidants. Actual results will vary based on the specific polymer grade, processing conditions, and presence of other additives.
Analysis of Results:
-
High-Performance Stabilizers: this compound demonstrates a significant improvement in thermal stability over the unstabilized polymer, comparable to high-performance stabilizers like Irganox 1076.
-
Top-Tier Performance: Irganox 1010 typically shows the highest thermal stability due to its high molecular weight and multiple functional groups.[11]
-
Volatility Effects: BHT shows a lower improvement in thermal stability, which can be attributed to its higher volatility, causing it to be physically lost from the polymer matrix at elevated temperatures.[11]
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol provides a standardized method for comparing the thermal stability of different polymer formulations.
Objective: To determine and compare the onset of thermal decomposition for polymer samples containing this compound and other alternative stabilizers.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance (±0.01 mg precision)
-
Sample Pans (Aluminum or Platinum)
-
High-purity Nitrogen and Air (or Oxygen) gas cylinders with regulators
Procedure:
-
Sample Preparation:
-
Prepare polymer blends by melt-mixing the base polymer resin (e.g., polypropylene powder) with 0.2% w/w of the target antioxidant.
-
Ensure a homogenous blend is achieved using a laboratory-scale extruder or mixer.
-
A control sample with no antioxidant must also be prepared.
-
Accurately weigh 5-10 mg of the polymer sample into a TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes to establish an inert atmosphere.
-
-
Thermal Program:
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, often reported as T₅% or T₁₀% (the temperature at which 5% or 10% mass loss occurs).
-
Calculate the derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Compare the T₅% values for each formulation. A higher T₅% value indicates superior thermal stability.
-
Caption: Experimental workflow for TGA analysis of polymer stability.
Conclusion and Expert Insights
The selection of a thermal stabilizer is a critical decision that balances performance, processing conditions, and end-use requirements. This guide demonstrates that this compound is a highly effective primary antioxidant, offering a significant enhancement in the thermal stability of polymers. Its performance is comparable to other established, high-molecular-weight hindered phenols like Irganox 1076.
While stabilizers like Irganox 1010 may offer a marginal performance advantage due to their multi-functional structure, this compound provides a robust and reliable option for a wide range of applications. For optimal protection, especially during high-heat processing, a synergistic blend of a primary phenolic antioxidant like this compound with a secondary antioxidant, such as a phosphite, is often recommended.[2][3][14] The secondary antioxidant works by decomposing hydroperoxides, preserving the primary antioxidant for long-term thermal stability.[14]
By employing standardized protocols like the TGA methodology detailed here, researchers can confidently evaluate and select the optimal stabilization package to ensure the longevity and integrity of their polymeric materials.
References
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A Senior Application Scientist's Guide to Catalyst Selection for Styrenated Phenol Synthesis
For researchers, scientists, and professionals in drug development and polymer chemistry, the synthesis of styrenated phenol is a critical process for producing valuable intermediates used in antioxidants, polymer additives, and specialty chemicals. The choice of catalyst in the Friedel-Crafts alkylation of phenol with styrene is paramount, directly influencing reaction efficiency, product distribution, and overall process sustainability. This guide provides a comprehensive comparative analysis of common catalysts employed in this synthesis, supported by experimental data and detailed protocols to empower you in making informed decisions for your specific application.
The Chemistry of Styrenated Phenol Synthesis: A Mechanistic Overview
The synthesis of styrenated phenol proceeds via an electrophilic aromatic substitution, a classic example of a Friedel-Crafts alkylation reaction.[1] The reaction is catalyzed by an acid, which serves to activate the styrene molecule, rendering it susceptible to attack by the electron-rich phenol ring. The fundamental steps of this mechanism are as follows:
-
Carbocation Formation: The acid catalyst protonates the styrene, forming a resonance-stabilized secondary carbocation. This is the rate-determining step of the reaction.
-
Electrophilic Attack: The nucleophilic phenol ring attacks the carbocation. The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho and para positions.
-
Deprotonation: A base (typically the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the styrenated phenol product.
The reaction can proceed to form mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP), depending on the reaction conditions and the catalyst used.[1]
Caption: General mechanism of acid-catalyzed styrenated phenol synthesis.
Comparative Analysis of Catalytic Systems
The choice of acid catalyst profoundly impacts the product distribution, reaction kinetics, and process feasibility. Here, we compare the performance of commonly used Brønsted acids and solid acid catalysts.
Brønsted Acids: The Workhorses of Styrenated Phenol Synthesis
Phosphoric acid is a widely used catalyst in the industrial production of styrenated phenol. It is favored for its moderate acidity, which allows for a controlled reaction and high selectivity towards the formation of mono-styrenated phenol (MSP).[2]
-
Performance: Phosphoric acid catalysis typically yields a product mixture with a high proportion of MSP, often exceeding 60%.[2][3] It also exhibits a preference for para-substitution.[2][4] However, the lower activity of phosphoric acid necessitates higher reaction temperatures (120-170°C) and may result in incomplete conversion of reactants.[2][3]
Sulfuric acid is a stronger acid than phosphoric acid, leading to a higher reaction rate. However, this increased activity comes at the cost of selectivity.
-
Performance: Sulfuric acid catalysis generally results in a higher degree of styrenation, producing a mixture rich in di- and tri-styrenated phenols.[4] While this may be desirable for certain applications, controlling the reaction to favor MSP is challenging. The strong acidity can also lead to the formation of undesired byproducts and charring.
To leverage the benefits of both phosphoric and sulfuric acid, a dual catalyst system can be employed. The reaction is initiated with phosphoric acid to achieve high MSP selectivity, and a small amount of sulfuric acid is added towards the end of the reaction to drive it to completion and consume any remaining starting materials.[2][5]
-
Performance: This approach combines the high selectivity of phosphoric acid with the high activity of sulfuric acid, resulting in a high conversion rate (often >97%) while maintaining a desirable product distribution with a significant MSP content.[6]
Solid Acid Catalysts: The Sustainable Alternative
Solid acid catalysts offer significant advantages over their liquid counterparts, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, aligning with the principles of green chemistry.
Sulfated zirconia is a highly acidic solid catalyst that has demonstrated excellent performance in the synthesis of styrenated phenol.[7][8]
-
Performance: SO₄²⁻/ZrO₂ can achieve near-quantitative conversion of both phenol and styrene under relatively mild conditions (e.g., 100°C).[7][8] The selectivity can be tuned by modifying the catalyst preparation and reaction conditions. For instance, a high concentration of di-styrenated phenol (DSP) can be achieved, which is advantageous for the production of certain styrenated phenol alkoxylates.[7][9]
Similar to sulfated zirconia, sulfated titania is another promising solid acid catalyst for this reaction.
-
Performance: Studies have shown that SO₄²⁻/TiO₂ can also achieve high conversion rates and can be optimized to yield a high selectivity for DSP (up to 66.1%). The reaction can often be carried out under milder conditions and with shorter reaction times compared to some other catalytic systems.
Quantitative Performance Comparison
The following table summarizes the performance of the discussed catalysts based on published experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
| Catalyst | Phenol:Styrene Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Reference(s) |
| H₃PO₄ | 1:1.15 | 140-170 | 3 | >97 (with H₂SO₄ finishing) | >60 | - | - | [2][6] |
| H₂SO₄ | - | 120-200 | - | High | Lower, favors poly-alkylation | - | - | [4] |
| SO₄²⁻/ZrO₂ | - | 100 | 6 | ~100 | 23.6 | 52.1 | 5.4 | [7][8] |
| SO₄²⁻/ZrO₂ (Large Scale) | - | 80 | 6 | ~100 | 12.4 | 64.5 | 23.1 | [9][10] |
| SO₄²⁻/TiO₂ | - | 100 | 1 | ~100 | - | 66.1 | - |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of styrenated phenol using the discussed catalysts. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Phenol is toxic and corrosive, and styrene is flammable and an irritant.
Protocol 1: Synthesis using Phosphoric Acid and Sulfuric Acid
This protocol is adapted from patent literature describing the dual catalyst system.[2][6]
Materials:
-
Phenol
-
Styrene
-
Phosphoric acid (85%)
-
Sulfuric acid (98%)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent (e.g., toluene for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Separatory funnel
Procedure:
-
Charge the three-necked flask with phenol and phosphoric acid (e.g., 0.006 equivalents relative to phenol).
-
Heat the mixture to 140°C with stirring.
-
Slowly add styrene (e.g., 1.15 equivalents) dropwise from the dropping funnel over a period of 2 hours. The exothermic reaction will cause the temperature to rise to approximately 170°C.
-
After the addition is complete, maintain the reaction at 170°C for an additional hour.
-
Cool the reaction mixture to 110°C and add a small amount of sulfuric acid (e.g., 2-10 wt% of the phosphoric acid used).
-
The temperature will rise to about 125°C; maintain this for 30 minutes.
-
Cool the mixture to 80°C and neutralize the acid catalyst by adding sodium carbonate solution until the pH is neutral.
-
Transfer the mixture to a separatory funnel, extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude styrenated phenol.
-
Analyze the product composition using Gas Chromatography (GC).
Protocol 2: Synthesis using Sulfated Zirconia (SO₄²⁻/ZrO₂)
This protocol is based on literature procedures for solid acid catalysis.[1][7][8]
Materials:
-
Phenol
-
Styrene
-
Sulfated zirconia (SO₄²⁻/ZrO₂) catalyst (e.g., 15 wt% of total reactants)
-
Organic solvent (e.g., toluene, optional)
-
Sodium carbonate solution (for neutralization, if needed)
Equipment:
-
Same as Protocol 1
-
Filtration apparatus
Procedure:
-
Charge the three-necked flask with phenol, styrene, and the SO₄²⁻/ZrO₂ catalyst.
-
Heat the mixture to 100°C with vigorous stirring.
-
Maintain the reaction at 100°C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and potentially reused.
-
The filtrate contains the styrenated phenol product. If necessary, wash the filtrate with a dilute sodium carbonate solution to remove any residual acidity, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Analyze the product composition using GC.
Caption: A generalized experimental workflow for the synthesis of styrenated phenol.
Conclusion and Future Outlook
The selection of a catalyst for styrenated phenol synthesis is a critical decision that balances reaction rate, selectivity, and operational considerations. Brønsted acids like phosphoric and sulfuric acid are well-established and effective, with a dual-catalyst system offering a robust method for achieving high conversion and selectivity. However, the future of sustainable chemical synthesis lies in the adoption of solid acid catalysts. Sulfated zirconia and titania have demonstrated exceptional performance, offering high activity, tunability, and the significant advantage of recyclability. As research continues to advance the design and understanding of solid acid catalysts, their role in the industrial production of styrenated phenol and other fine chemicals is set to expand, paving the way for more environmentally benign and economically viable chemical processes.
References
-
Yun, H., Lee, Y., Son, S., Chung, M., Jang, M., Shin, E. J., Jung, S., Kwak, W., Jeong, W. J., & Ahn, H. G. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻/ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776–2779. [Link]
- Kim, J. H., & Lee, J. H. (2015). Styrenated phenol compound and method of preparing the same.
-
ResearchGate. (n.d.). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO 4 2- /ZrO 2 Catalyst. [Link]
-
EPO. (2020). STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522. [Link]
- Niederl, J. B., & Smith, R. A. (1947). Preparation of substituted phenols by reaction of phenol with styrene. U.S.
- Kim, J. H., & Lee, J. H. (2011). Process for preparing styrenated phenol.
-
Kwon, Y., Chung, M., Wonbong, K., Jung, S., & Ahn, H. G. (2019). Preparation of Styrenated Phenol Over SO2-₄/ZrO₂ Catalyst in a Large-Scale Synthesis Process. Journal of Nanoscience and Nanotechnology, 19(2), 1196–1199. [Link]
-
ResearchGate. (n.d.). Preparation of Styrenated Phenol Over SO2-₄/ZrO₂ Catalyst in a Large-Scale Synthesis Process. [Link]
-
European Patent Office. (2014). Styrenated phenol compound and method of preparing the same - EP 2853522 A1. [Link]
-
Yun, H., Lee, Y., Cho, J., Chung, M., Jung, S., Kwak, W., & Ahn, H. G. (2018). A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene. Journal of Nanoscience and Nanotechnology, 18(2), 1457–1460. [Link]
Sources
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- 3. The kinetics of the phenol–styrene reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 5. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
A Comparative Guide to the Validation of a Purity Assessment HPLC Method for 2-(1-phenylethyl)phenol
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(1-phenylethyl)phenol. We will move beyond a simple recitation of procedural steps to explore the underlying scientific rationale for experimental choices, comparing viable alternatives and grounding our protocol in the authoritative standards of the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for quality control and regulatory submission.
Introduction: The Analytical Challenge of this compound
This compound is an organic compound whose purity is critical for its application, potentially as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, whether they are starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final drug product. Therefore, a highly selective and quantitative analytical method is required to ensure the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2] This guide details the validation of a specific reversed-phase HPLC (RP-HPLC) method, establishing through documented evidence that it is fit for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
Method Development and Comparative Strategy
The molecular structure of this compound, featuring both a polar hydroxyl group and non-polar phenyl and ethyl substituents, makes it an ideal candidate for reversed-phase chromatography. The core principle of RP-HPLC is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Comparison of Stationary Phase Alternatives
The choice of the stationary phase is the most critical parameter for achieving the desired separation. While several options exist, we compare two of the most common choices for phenolic compounds.
| Stationary Phase | Mechanism of Separation | Advantages for this compound | Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. The long alkyl chains provide high hydrophobicity and retention for non-polar compounds. | Strong retention of the non-polar phenylethyl group, providing excellent resolution from more polar impurities. A well-understood and widely available chemistry. | Potential for strong adsorption of very non-polar impurities, which may require a stronger organic mobile phase to elute. |
| Phenyl | Hydrophobic interactions and π-π interactions with the aromatic rings of the analyte. | The π-π interactions can offer alternative selectivity for aromatic impurities that are difficult to resolve on a C18 column. | Generally less retentive than C18 for non-aromatic impurities. The separation mechanism is more complex. |
Decision: For this validation, a C18 column is selected as the primary choice. Its robust and predictable hydrophobic retention mechanism is ideal for a purity method where the goal is to resolve a primary peak from a range of potential impurities with varying polarities.
Mobile Phase Optimization
The mobile phase composition dictates the elution strength and, consequently, the retention time and resolution. A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.
-
Organic Modifier: Acetonitrile is chosen over methanol. It typically provides better peak shapes for phenolic compounds and has a lower UV cutoff, which is advantageous for detection.
-
pH Control: The phenolic hydroxyl group on this compound is weakly acidic. To ensure consistent retention times and peak shapes, the ionization of this group must be suppressed. This is achieved by acidifying the mobile phase. A 0.1% solution of phosphoric acid or formic acid in water is effective. Phosphoric acid is chosen for its excellent buffering capacity in the required pH range. For Mass Spectrometry (MS) compatible methods, formic acid would be the preferred alternative.[6]
The Proposed HPLC Method for Validation
The following method was developed as the optimal starting point for validation based on the considerations above.
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
The Validation Protocol: A Step-by-Step Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following sections detail the experimental protocols for each validation characteristic as stipulated by ICH Q2(R2) guidelines.[4][8]
System Suitability
Before any validation run, and prior to any routine analysis, the system's suitability must be confirmed. This is not a validation parameter itself, but an integral part of the method to ensure the system is performing adequately.[9]
Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).
-
Inject the standard solution five or six replicate times.
-
Calculate the key parameters based on the chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injector and detector. |
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][10]
Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, peroxide, heat, and light) to intentionally generate degradation products.
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Analysis of Stressed Samples: Inject the stressed samples and analyze the chromatograms. Use a DAD to assess peak purity to ensure the main peak is spectrally homogeneous and that all degradation product peaks are well-resolved from the analyte peak.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks in the stressed samples (peak purity angle should be less than the purity threshold).
-
The resolution between the analyte peak and the closest eluting impurity/degradant peak should be ≥ 2.0.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For a purity method, the range should typically cover 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Illustrative Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495500 |
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
The residuals should be randomly distributed around the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.
Protocol:
-
Prepare a placebo (if a formulated product) or a sample matrix.
-
Spike the placebo with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Illustrative Data:
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.8 | 100.8% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.
This assesses the precision under the same operating conditions over a short interval of time.[7]
Protocol:
-
Prepare six independent test samples of this compound at 100% of the target concentration.
-
Analyze all six samples using the same instrument, by the same analyst, on the same day.
-
Calculate the %RSD of the results.
This expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
Illustrative Data:
| Precision Level | Analyst | Day | % Assay (n=6) | Mean Assay | %RSD |
|---|---|---|---|---|---|
| Repeatability | 1 | 1 | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 100.0% | 0.35% |
| Intermediate | 2 | 2 | 100.5, 100.9, 99.8, 100.3, 100.6, 99.9 | 100.3% | 0.41% |
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio ≈ 3:1.
-
LOQ: S/N ratio ≈ 10:1, with demonstrated precision.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage.
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 2 °C).
-
Mobile Phase Composition (e.g., ± 2% absolute in organic content).
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
All system suitability criteria must be met under all varied conditions.
-
The changes should not produce a significant deviation in the final calculated result.
Visualizing the Validation Workflow
A structured approach is essential for a successful validation project. The following diagram illustrates the logical flow from planning to completion.
Caption: A workflow for HPLC method validation.
The relationship between the core quantitative validation parameters is also critical to understand.
Caption: Interdependence of core validation parameters.
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the purity assessment of this compound. By adhering to the protocols described herein, which are based on authoritative ICH and FDA guidelines, a laboratory can produce a validation package that is robust, reliable, and defensible.[3][11][12] The validated method, supported by comparative data and a thorough understanding of the underlying chromatographic principles, will provide high confidence in the quality and purity of the analyte, ensuring it meets the stringent requirements of the pharmaceutical industry.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Scribd. USP-NF 621 Chromatography. January 2021. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. September 2025. [Link]
-
SIELC Technologies. Separation of Phenol, 2,5-bis(1-methylethyl)- on Newcrom R1 HPLC column. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. December 2024. [Link]
-
Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4.4 (2020): 55-60. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 2025. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 2023. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. scribd.com [scribd.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Separation of Phenol, 2,5-bis(1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. agilent.com [agilent.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
A Comparative Guide to the Pro-Apoptotic Activity of 2-(1-Phenylethyl)phenol Derivatives
In the landscape of oncology research, the induction of apoptosis in cancer cells remains a cornerstone of therapeutic development. Among the myriad of synthetic and natural compounds investigated, 2-(1-phenylethyl)phenol derivatives have emerged as a promising class of molecules with potent pro-apoptotic capabilities. This guide provides a comprehensive comparison of the anti-cancer activity of several key derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their effects. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance the study of these compelling compounds.
Introduction to Apoptosis and this compound Derivatives
Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for normal tissue development and homeostasis.[1][2] Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation.[2] Consequently, therapeutic strategies aimed at reinstating this natural cell death process are of paramount interest. Phenolic compounds, in particular, have demonstrated significant potential to induce apoptosis in cancer cells through various molecular pathways.[1]
The this compound scaffold represents a privileged structure in the design of novel anti-cancer agents.[3][4] Modifications to this core structure have yielded a series of derivatives with enhanced pro-apoptotic activity. This guide will focus on a comparative analysis of four such derivatives: the parent compound 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13), and its synthetic analogs 4-tert-butyl-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me), and 2,4-bis(1-phenylethyl)phenol.
Comparative Pro-Apoptotic Activity: A Quantitative Overview
The efficacy of a potential anti-cancer agent is initially assessed by its ability to inhibit cancer cell growth, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for the this compound derivatives across various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) | C6 glioma | ~20-40 | [5] |
| MDA-MB-231 | ~20-40 | [5] | |
| LoVo | ~20-40 | [5] | |
| HCT-15 | ~20-40 | [5] | |
| 4-methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me) | MDA-MB-231 | 44.9 | [6] |
| 2,4-bis(1-phenylethyl)phenol | MCF-7 | 12.58 (µg/mL) |
Note: A direct comparison of potency is challenging due to variations in experimental conditions and reporting units across studies. However, the data indicates that these derivatives exhibit significant anti-proliferative activity in the micromolar range.
Unraveling the Mechanism of Action: The Src/AKT/STAT3 Signaling Axis
A compelling body of evidence points to the inhibition of the Src/AKT/STAT3 signaling pathway as a key mechanism underlying the pro-apoptotic activity of these this compound derivatives. This pathway is a critical regulator of cell survival, proliferation, and angiogenesis, and its constitutive activation is a common feature in many cancers.[7][8]
The derivatives, particularly KTH-13-t-Bu and KTH-13-Me, have been shown to decrease the phosphorylation of Src, AKT, and STAT3.[5][9] The inhibition of STAT3, a latent cytoplasmic transcription factor, is particularly significant as it regulates the expression of several anti-apoptotic proteins, including Bcl-2.[2][7] By downregulating the activity of this pathway, the derivatives shift the cellular balance towards apoptosis.
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound derivatives on the Src/AKT/STAT3 pathway, leading to apoptosis.
Structure-Activity Relationship Insights
The variations in the chemical structure of these derivatives directly influence their pro-apoptotic potency. A quantitative structure-activity relationship (QSAR) study on phenolic compounds has suggested that both steric and hydrophobic properties play a crucial role in their ability to induce apoptosis.[6][10] For instance, the presence of bulky substituents at the ortho positions of the phenol ring can enhance apoptotic activity.[9] This is consistent with the observed potency of the 2,6-bis(1-phenylethyl) substituted derivatives. The nature of the substituent at the para position also modulates activity, with different groups like isopropyl, tert-butyl, and methyl showing varying effects, likely due to their influence on the compound's lipophilicity and interaction with the target proteins.
Experimental Protocols: A Guide to Methodologies
The following are detailed, step-by-step methodologies for the key experiments used to characterize the pro-apoptotic activity of this compound derivatives.
Cell Viability Assessment: MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3][5] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is lost.[5]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the derivatives for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.
Experimental Workflow: Apoptosis Detection
Caption: A streamlined workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.
Protein Expression Analysis: Western Blotting
Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[11][12] This technique is crucial for confirming the activation of caspases (e.g., cleavage of pro-caspase-3 to its active form) and changes in the expression of Bcl-2 family proteins.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, p-STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Perspectives
The this compound derivatives, particularly KTH-13-t-Bu and KTH-13-Me, have demonstrated significant pro-apoptotic activity in a range of cancer cell lines. Their ability to target the Src/AKT/STAT3 signaling pathway provides a strong mechanistic rationale for their anti-cancer effects. The comparative data, while not exhaustive, suggests that substitutions at the para-position of the phenol ring are a key determinant of their potency.
Future research should focus on a more standardized and direct comparison of a wider range of derivatives across multiple cancer cell lines to establish a more definitive structure-activity relationship. In vivo studies are also a critical next step to evaluate the therapeutic potential and safety of these compounds in preclinical models. Furthermore, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The continued investigation of these promising molecules holds the potential to yield novel and effective treatments in the fight against cancer.
References
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4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. (2016). Biomolecules and Therapeutics, 24(4), 402-409. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 11, 2026, from [Link]
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Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed. (2016). PubMed. Retrieved January 11, 2026, from [Link]
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Quantitative structure-activity relationships of phenolic compounds causing apoptosis. (2003). Bioorganic & Medicinal Chemistry, 11(4), 617-620. [Link]
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Apoptosis Induction and Anticancer Activity of 2, 4-bis (1-phenylethyl) Phenol from Clerodendrum thomsoniae Balf.f. in vitro. (2020). International Journal of Pharmaceutical Investigation, 10(4), 542-547. [Link]
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Antiproliferative and Apoptosis-Inducing Activities of 4-Isopropyl-2,6-bis(1-phenylethyl)phenol Isolated from Butanol Fraction of Cordyceps bassiana - PubMed. (2015). PubMed. Retrieved January 11, 2026, from [Link]
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Quantitative structure–Activity relationships of phenolic compounds causing apoptosis. (2003). ResearchGate. Retrieved January 11, 2026, from [Link]
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 11, 2026, from [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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The reactive oxygen species-Src-Stat3 pathway provokes negative feedback inhibition of apoptosis induced by high-fluence low-power laser irradiation - PubMed. (2014). PubMed. Retrieved January 11, 2026, from [Link]
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Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. (2023). Current Drug Targets, 24(8), 701-713. [Link]
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Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Apoptosis Induction and Anticancer Activity of 2, 4-bis (1-phenylethyl) Phenol from Clerodendrum thomsoniae Balf.f. in vitro | Semantic Scholar. (2020). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2022). International Journal of Molecular Sciences, 23(19), 11893. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(1-Phenylethyl)phenol
As advancements in drug development and chemical synthesis continue, the responsible handling of specialized reagents is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(1-Phenylethyl)phenol (CAS 4237-44-9). By understanding the inherent hazards and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a framework built on scientific principles and field-proven best practices.
Understanding the Risks: Hazard Profile of this compound
This compound, a member of the substituted phenol family, presents several potential hazards that demand careful management. While specific toxicity data for this compound is limited, the known risks associated with its structural class, particularly phenol itself, provide a strong basis for a cautious approach. The primary hazards include:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Can cause serious eye irritation and potential damage.[1]
-
Harmful if Swallowed: May be harmful if ingested.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2]
Phenols as a class are known to be readily absorbed through the skin, and this can occur without immediate pain due to their anesthetic properties.[3][4] Systemic toxicity following dermal absorption is a significant concern with many phenolic compounds, potentially affecting the central nervous system, liver, and kidneys.[3][5] Therefore, preventing all routes of exposure is the cornerstone of safe handling.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Hand Protection | Double-gloving with compatible materials (e.g., nitrile base glove with neoprene or butyl rubber outer glove). | Phenolic compounds can penetrate standard disposable gloves rapidly.[4][6] Double-gloving provides an additional barrier. Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected. For prolonged contact or when handling concentrated solutions, heavier-duty gloves such as butyl rubber or neoprene are recommended.[5] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Safety glasses with side shields offer minimum protection.[7] Given the risk of serious eye irritation, chemical splash goggles are essential.[8] A face shield should be worn over goggles when there is a significant splash hazard, such as during bulk transfers or when heating the substance.[3][9] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | A lab coat protects against incidental skin contact.[3][5] For tasks with a higher splash potential, a chemically resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[5] |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. | All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.[8] |
Operational Plan: From Receipt to Disposal
A comprehensive safety strategy extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory. The following workflow diagram and procedural steps provide a clear operational plan.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Verify that a certified chemical fume hood is available and functioning correctly.[9]
-
Confirm the location of the nearest emergency eyewash station and safety shower.[5][6]
-
Assemble all necessary materials and equipment to minimize movement and potential for spills.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transfers, inside a chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.[7]
-
-
Storage:
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area thoroughly with soap and water for at least 15 minutes. For phenol exposures, the use of polyethylene glycol (PEG 300 or 400) to wipe the affected area is often recommended after initial water flushing, as it can help to extract the phenol from the skin.[4][6] Seek immediate medical attention, even if no pain is felt.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
Spill Response:
For a minor spill contained within a chemical fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11][12]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated solids (e.g., gloves, absorbent materials) and liquid solutions, must be treated as hazardous waste.
-
Segregation: Do not mix phenolic waste with other waste streams.
-
Containment: Collect all waste in clearly labeled, sealed, and chemically compatible containers.[12]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves collection by your institution's EHS department for subsequent incineration at a licensed facility.[12] Never dispose of this compound down the drain.[12]
By integrating these protocols into your laboratory workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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SAFE USE of PHENOL. Cefic AISBL.
-
Phenol SOP. University of California, Santa Barbara.
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2,4-Bis(1-phenylethyl)phenol SDS, 2769-94-0 Safety Data Sheets. ECHEMI.
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Working Safely with Phenol Guideline. The University of Queensland.
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FACT SHEET: Phenol. University of Michigan Environment, Health & Safety.
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Appendix P - Phenol First Aid Guide and PPE. Stony Brook University Environmental Health and Safety.
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This compound. precisionFDA.
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SAFETY DATA SHEET - 4-Cumylphenol. Fisher Scientific.
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This compound | C14H14O | CID 95322. PubChem - NIH.
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SAFETY DATA SHEET - 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. TCI Chemicals.
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Phenol, 2-(1-phenylethyl)- - Substance Details. US EPA.
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SAFETY DATA SHEET - Sodium hydride. Fisher Scientific.
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Safety Data Sheet: p-(1-Phenylethyl)phenol. Chemos GmbH & Co.KG.
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SODIUM HYDRIDE. CAMEO Chemicals - NOAA.
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SAFETY DATA SHEET - Sodium hydride. Thermo Fisher Scientific.
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SAFETY DATA SHEET - Sodium hydride. Fisher Scientific.
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SAFETY DATA SHEET - Sodium hydride. Sigma-Aldrich.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
